molecular formula C7H10BrN3O B1268157 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine CAS No. 57054-81-6

5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine

Cat. No.: B1268157
CAS No.: 57054-81-6
M. Wt: 232.08 g/mol
InChI Key: NOOYIUJOLZYHBS-UHFFFAOYSA-N
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Description

5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine is a useful research compound. Its molecular formula is C7H10BrN3O and its molecular weight is 232.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3O/c1-11(2)6-5(8)4-9-7(10-6)12-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOYIUJOLZYHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337350
Record name 5-Bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57054-81-6
Record name 5-Bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine: Synthesis, Properties, and Applications in Drug Discovery

Introduction

This compound, identified by the CAS Number 57054-81-6 , is a halogenated pyrimidine derivative that serves as a highly versatile and valuable building block in the field of medicinal chemistry.[1] The pyrimidine scaffold is a privileged structure, forming the core of numerous approved therapeutic agents and biologically active molecules. The strategic placement of bromo, methoxy, and dimethylamino functional groups on this core provides medicinal chemists with multiple reactive handles for molecular elaboration, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

This guide provides a comprehensive overview of the compound's physicochemical properties, a detailed, field-proven synthesis protocol, and an exploration of its applications as a key intermediate in the development of novel therapeutics, particularly in the domain of kinase and receptor inhibition.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis and downstream applications. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 57054-81-6[1]
Molecular Formula C₇H₁₀BrN₃O[1]
Molecular Weight 232.08 g/mol [1]
Synonyms (5-bromo-2-methoxy-pyrimidin-4-yl)-dimethyl-amine, OR7722[1]
Appearance Typically a solid at room temperature (deduced from related compounds)N/A
Solubility Soluble in common organic solvents like dichloromethane, methanol (deduced from synthesis protocols of similar compounds)N/A

Synthesis Protocol: A Self-Validating Approach

The synthesis of this compound is typically achieved from a readily available starting material, 5-bromo-2,4-dichloropyrimidine. The following protocol details a robust and scalable two-step procedure. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism and ensure reproducibility.

Step 1: Selective Methoxylation

The first step involves a nucleophilic aromatic substitution (SₙAr) reaction to selectively replace one of the chlorine atoms with a methoxy group. The chlorine at the C2 position is generally more reactive towards nucleophiles than the one at C4, allowing for regioselective substitution under controlled conditions.

  • Materials: 5-bromo-2,4-dichloropyrimidine, Sodium methoxide (NaOMe) solution, Methanol (MeOH).

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-bromo-2,4-dichloropyrimidine in anhydrous methanol.

    • Cool the reaction mixture to 10-15°C using an ice bath. This temperature control is critical to favor the selective substitution at the C2 position and minimize side reactions.

    • Slowly add a solution of sodium methoxide in methanol dropwise to the reaction mixture. The stoichiometry should be carefully controlled to approximately one equivalent of NaOMe per equivalent of the starting material.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

    • Upon completion, quench the reaction by adding crushed ice and adjust the pH to neutral using a dilute acid.

    • Extract the product with an organic solvent such as methylene dichloride. The organic layer is then separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the intermediate, 5-bromo-4-chloro-2-methoxypyrimidine.

Step 2: Amination

The second step involves the substitution of the remaining chlorine atom at the C4 position with a dimethylamino group. This is another SₙAr reaction, typically requiring slightly more forcing conditions than the first step.

  • Materials: 5-bromo-4-chloro-2-methoxypyrimidine, Dimethylamine solution (e.g., 40% in water or 2M in THF), a suitable base (e.g., triethylamine or potassium carbonate), and a polar aprotic solvent (e.g., THF or Dioxane).

  • Procedure:

    • Dissolve the intermediate from Step 1 in a suitable polar aprotic solvent in a reaction vessel.

    • Add an excess of dimethylamine solution (typically 2-3 equivalents) and a base such as triethylamine to scavenge the HCl byproduct.

    • Heat the reaction mixture to a moderate temperature (e.g., 50-70°C) and stir for several hours. The higher temperature is necessary to activate the less reactive C4-Cl bond.

    • Monitor the reaction for the disappearance of the starting material.

    • Once complete, cool the mixture to room temperature and concentrate it under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to obtain the final product, this compound, as a pure solid.

Synthesis Workflow Diagram

Synthesis_Workflow Start 5-bromo-2,4-dichloropyrimidine Reagent1 1. NaOMe, Methanol 2. 10-15°C Start->Reagent1 Step 1: Methoxylation Intermediate 5-bromo-4-chloro-2-methoxypyrimidine Reagent1->Intermediate Reagent2 1. Dimethylamine, Base 2. Heat (50-70°C) Intermediate->Reagent2 Step 2: Amination Purification Column Chromatography Reagent2->Purification Product 5-bromo-2-methoxy-N,N- dimethylpyrimidin-4-amine Purification->Product

Caption: A two-step synthesis of the target compound from 5-bromo-2,4-dichloropyrimidine.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its utility as a versatile intermediate for creating more complex molecules with therapeutic potential. The bromine atom at the 5-position is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and amine substituents, which is a cornerstone of modern medicinal chemistry for exploring SAR.

Pyrimidine derivatives are known to act as potent inhibitors of various enzymes and receptors. For instance, related pyrimidine structures have been investigated as dual endothelin receptor antagonists for treating pulmonary arterial hypertension and as ULK1 kinase inhibitors to block autophagy in cancer cells.[2][3] The aminopyrimidine core is a well-established scaffold for developing kinase inhibitors, often by interacting with the hinge region of the kinase ATP-binding site.[4]

Conceptual Application: Kinase Inhibition

The diagram below illustrates a conceptual model of how a drug candidate derived from this pyrimidine core might function as a Type I kinase inhibitor, competing with ATP for the binding site and thereby blocking the downstream signaling pathway that contributes to disease pathology.

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway ATP ATP Kinase Kinase Enzyme (Active Site) ATP->Kinase Substrate Substrate Protein Kinase->Substrate Blocked X PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling & Disease Progression PhosphoSubstrate->Downstream Inhibitor Pyrimidine-based Inhibitor Inhibitor->Kinase

Caption: A pyrimidine-based inhibitor blocks the kinase active site, preventing phosphorylation.

Safety and Handling Protocol

As with any halogenated organic compound, proper safety precautions must be observed when handling this compound and its precursors. The following guidelines are based on data for structurally related chemicals.[5][6]

  • Hazard Identification:

    • Harmful if swallowed, in contact with skin, or if inhaled.

    • Causes skin irritation and serious eye irritation.[6]

    • May cause respiratory irritation.[6]

  • Precautionary Measures:

    • Engineering Controls: Always work in a well-ventilated area, preferably within a chemical fume hood.[5]

    • Personal Protective Equipment (PPE):

      • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[7]

      • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.

      • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[5]

    • Handling: Avoid all personal contact, including inhalation of dust or fumes.[5] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • First Aid:

    • If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[6]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6]

    • If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]

References

  • (5-bromo-2-methoxy-pyrimidin-4-yl)
  • 5-Bromo-4-methoxypyridin-2-amine Safety D
  • Safety Data Sheet for rel
  • 5-BROMO-4-METHOXY-2-METHYL-PYRIDINE Safety D
  • Safety Data Sheet for 5-Bromo-2-methoxypyridine. Fisher Scientific.
  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. [Link]
  • Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery. Benchchem.
  • Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry. [Link]

Sources

Technical Guide to the Physicochemical Characterization of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive framework for the physicochemical characterization of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine (CAS No. 57054-81-6), a substituted pyrimidine of interest in medicinal chemistry and synthetic organic chemistry. While this compound is commercially available, a full profile of its experimental physical properties is not extensively documented in public literature. This document consolidates known identifiers and computed data, and critically, provides a series of detailed, field-proven experimental protocols for determining its key physical characteristics. The methodologies are presented as a self-validating workflow, designed to guide researchers in generating a robust and reliable data package for this compound, ensuring data integrity for applications in drug discovery and development.

Introduction and Molecular Overview

This compound is a halogenated pyrimidine derivative. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The specific combination of a bromo-substituent at the 5-position, a methoxy group at the 2-position, and a dimethylamino group at the 4-position creates a unique electronic and steric profile, making it a valuable building block for library synthesis and as a potential pharmacophore itself.

Accurate characterization of its physical properties is a non-negotiable prerequisite for its effective use. Properties such as melting point, solubility, and purity directly influence reaction kinetics, formulation, storage stability, and downstream biological assay performance. This guide establishes the foundational data for this compound and outlines the necessary experimental work to complete its characterization.

Known Compound Identifiers and Properties

The following data has been compiled from supplier databases and computational models.

PropertyValueSource
Chemical Name This compoundChemScene[1]
Synonym(s) 5-Bromo-4-(dimethylamino)-2-methoxypyrimidineChemScene[1]
CAS Number 57054-81-6Sigma-Aldrich
Molecular Formula C₇H₁₀BrN₃OSigma-Aldrich
Molecular Weight 232.08 g/mol Sigma-Aldrich
Physical Form SolidSigma-Aldrich
Purity (Typical) ≥95% - 98%ChemScene, Sigma-Aldrich[1]
SMILES BrC1=CN=C(N=C1N(C)C)OCChemScene[1]
InChI Key NOOYIUJOLZYHBS-UHFFFAOYSA-NSigma-Aldrich

The Characterization Workflow: A Self-Validating Approach

The following sections detail the experimental protocols required to build a comprehensive physical property profile. The workflow is designed logically, starting with fundamental thermal analysis and solubility, moving to chromatographic purity assessment, and concluding with definitive structural confirmation via spectroscopic methods. This sequence ensures that each step informs the next, creating a robust and cross-validated dataset.

G cluster_0 Initial Assessment cluster_1 Physical Property Determination cluster_2 Purity & Structural Confirmation A Compound Acquisition (CAS: 57054-81-6) B Visual Inspection (Color, Form) A->B C Melting Point Analysis (Capillary Method) B->C D Solubility Profiling (Aqueous & Organic) C->D E HPLC Purity Analysis (RP-HPLC, Area %) D->E F FTIR Spectroscopy (Functional Groups) E->F G NMR Spectroscopy (1H & 13C, Structure) F->G H Final Data Package

Sources

5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine A Comprehensive Resource for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of this compound, a substituted pyrimidine of significant interest in medicinal chemistry and drug discovery. The document delineates its core physicochemical properties, including its precise molecular weight, and offers insights into its synthesis, characterization, and strategic applications. By detailing its role as a versatile chemical intermediate, this guide serves as an essential resource for scientists engaged in the development of novel therapeutics, particularly in areas such as kinase inhibition. Safety protocols and detailed experimental workflows are also provided to ensure its effective and safe utilization in a laboratory setting.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents and biologically active molecules.[1] Its derivatives are instrumental in the development of treatments for a wide range of diseases. The strategic functionalization of the pyrimidine ring allows for fine-tuning of a compound's pharmacological profile. This compound (CAS No. 57054-81-6) is a prime example of such a strategically substituted intermediate. The presence of a bromine atom at the C5 position offers a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[2] Concurrently, the methoxy and dimethylamino groups at the C2 and C4 positions, respectively, modulate the electronic properties and steric profile of the molecule, influencing its binding interactions with biological targets. This guide explores the essential technical data and practical applications of this valuable building block.

Physicochemical and Structural Data

The fundamental properties of this compound are critical for its application in synthesis and research. These characteristics, summarized in the table below, provide the quantitative basis for experimental design, from reaction stoichiometry to analytical characterization.

PropertyValueSource
Molecular Weight 232.078 g/mol [3]
Molecular Formula C₇H₁₀BrN₃O[3]
CAS Number 57054-81-6[3]
IUPAC Name This compoundN/A
Synonyms (5-bromo-2-methoxy-pyrimidin-4-yl)-dimethyl-amine[3]

Synthesis and Spectroscopic Characterization

Synthetic Strategy

The synthesis of this compound can be logically approached from commercially available, highly functionalized pyrimidines. A common precursor is 5-bromo-2,4-dichloropyrimidine, which allows for sequential, regioselective nucleophilic aromatic substitution (SNAr) reactions. The differential reactivity of the chlorine atoms at the C2 and C4 positions can be exploited to introduce the methoxy and dimethylamino groups in a controlled manner.

A plausible synthetic route is outlined below. The first substitution with sodium methoxide typically occurs at the more reactive C4 position, followed by substitution of the C2 chlorine with dimethylamine.

G A 5-bromo-2,4-dichloropyrimidine C 5-bromo-4-chloro-2-methoxypyrimidine A->C SɴAr Step 1 B Sodium Methoxide (NaOMe) in Methanol B->C E This compound C->E SɴAr Step 2 D Dimethylamine (NH(CH₃)₂) High Temperature D->E

Caption: Proposed synthetic pathway for this compound.

Spectroscopic Characterization

Confirmation of the chemical identity and purity of synthesized this compound is achieved through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would be expected to show distinct signals for the methoxy protons (singlet, ~3.9-4.1 ppm), the N,N-dimethyl protons (singlet, ~3.1-3.3 ppm), and the lone aromatic proton on the pyrimidine ring (singlet, ~8.0-8.2 ppm). ¹³C NMR would confirm the presence of all seven carbon atoms in their unique chemical environments.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition. The mass spectrum would exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : The FT-IR spectrum would display characteristic absorption bands corresponding to C-H stretching (aliphatic and aromatic), C=N and C=C stretching of the pyrimidine ring, and C-O stretching of the methoxy group.[4]

Applications in Drug Discovery

The structural motifs present in this compound make it a highly valuable intermediate in the synthesis of kinase inhibitors and other targeted therapeutics.

Scaffolding for Kinase Inhibitors

The aminopyrimidine core is a well-established scaffold for developing kinase inhibitors, as it can effectively form hydrogen bonds with the hinge region of the kinase ATP-binding site.[5] The bromine atom at the C5 position serves as a key attachment point for introducing larger, often aromatic or heteroaromatic, substituents via cross-coupling reactions. These introduced moieties can then occupy adjacent hydrophobic pockets within the kinase active site, enhancing binding affinity and selectivity. Derivatives of similar bromo-aminopyridines and -pyrimidines have been successfully employed to generate potent inhibitors for a range of kinases implicated in oncology and inflammatory diseases.[5][6]

Suzuki-Miyaura Cross-Coupling Protocol

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the brominated pyrimidine with a boronic acid or ester. This reaction is fundamental to exploring the structure-activity relationship (SAR) of potential drug candidates.

G cluster_workflow Experimental Workflow A 1. Reagent Assembly - Bromopyrimidine - Boronic Acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/Water) B 2. Inert Atmosphere Degas mixture and purge with Nitrogen or Argon A->B C 3. Reaction Heat mixture to 90-100 °C (12-18 hours) B->C D 4. Monitoring Track progress via TLC or LC-MS C->D E 5. Work-up Aqueous extraction to remove salts D->E F 6. Purification Column chromatography on silica gel E->F G 7. Characterization NMR, MS analysis of pure product F->G

Sources

An In-depth Technical Guide to 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine, a substituted pyrimidine with significant potential as a versatile building block in medicinal chemistry and drug discovery. The pyrimidine core is a privileged scaffold in numerous therapeutic agents, and the strategic placement of bromo, methoxy, and dimethylamino functional groups on this heterocyclic system offers a rich platform for the synthesis of novel bioactive molecules. This document details the structural features, a plausible and detailed synthetic route, predicted spectroscopic data for structural elucidation, and a discussion of its potential applications, particularly in the development of kinase inhibitors. The guide is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of next-generation therapeutics.

Introduction: The Pyrimidine Scaffold in Drug Discovery

Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the backbone of nucleic acids and are integral to a vast array of biological processes.[1] Their inherent biological relevance and versatile chemical reactivity have established them as a cornerstone in the field of medicinal chemistry. The pyrimidine scaffold is a common motif found in a multitude of approved drugs, exhibiting a broad spectrum of pharmacological activities, including antiviral, anticancer, antibacterial, and anti-inflammatory properties.[1][2]

The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. This compound (CAS No. 57054-81-6) is a prime example of a highly functionalized pyrimidine with significant potential for further chemical modification.[3][4] The presence of a bromine atom at the 5-position provides a reactive handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments.[5][6] The methoxy group at the 2-position and the dimethylamino group at the 4-position modulate the electronic properties of the ring and can participate in key binding interactions with target proteins. This guide will delve into the technical details of this promising molecule, from its synthesis to its potential role in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

The structural attributes of this compound are key to its chemical reactivity and potential biological activity.

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 57054-81-6[3][4]
Molecular Formula C₇H₁₀BrN₃O[4]
Molecular Weight 232.08 g/mol [4]
SMILES CN(C)C1=NC(OC)=NC=C1Br[3]

Synthesis of this compound

A plausible and efficient synthetic route to this compound commences with the readily available starting material, 5-bromouracil. The synthesis involves a two-step process: the conversion of 5-bromouracil to the key intermediate 5-bromo-2,4-dichloropyrimidine, followed by sequential nucleophilic aromatic substitution reactions.

Synthesis Pathway

G start 5-Bromouracil intermediate 5-Bromo-2,4-dichloropyrimidine start->intermediate POCl₃, reflux product This compound intermediate->product 1. NaOMe, MeOH 2. Dimethylamine

Figure 2: Proposed synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 5-bromo-2,4-dichloropyrimidine

This procedure is adapted from established methods for the chlorination of uracil derivatives.[1][7][8]

  • Materials:

    • 5-bromouracil

    • Phosphorus oxychloride (POCl₃)

    • N,N-diisopropylethylamine (DIPEA) or N,N-dimethylaniline (optional, as a catalyst)

    • Toluene (or another high-boiling solvent)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromouracil (1 equivalent) in toluene.

    • Add N,N-diisopropylethylamine (2 equivalents) to the suspension.

    • Slowly add phosphorus oxychloride (5-10 equivalents) to the mixture at room temperature. The addition is exothermic and should be done with caution.

    • Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 10-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and quench by carefully pouring it into crushed ice.

    • Separate the organic layer and wash it with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 5-bromo-2,4-dichloropyrimidine.

    • Purify the crude product by vacuum distillation to yield the pure compound.

Step 2: Synthesis of this compound

This step involves a sequential nucleophilic substitution, leveraging the differential reactivity of the two chloro groups on the pyrimidine ring. The chloro group at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position.

  • Materials:

    • 5-bromo-2,4-dichloropyrimidine

    • Sodium methoxide (NaOMe)

    • Methanol (MeOH)

    • Dimethylamine (solution in THF or ethanol)

    • Ethyl acetate

    • Water

  • Procedure:

    • Dissolve 5-bromo-2,4-dichloropyrimidine (1 equivalent) in methanol in a round-bottom flask.

    • Add a solution of sodium methoxide in methanol (1.1 equivalents) dropwise to the flask at room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the intermediate, 5-bromo-2-chloro-4-methoxypyrimidine, by TLC.

    • Once the first substitution is complete, add a solution of dimethylamine (2-3 equivalents) to the reaction mixture.

    • Heat the mixture to reflux and stir for 4-6 hours, or until the reaction is complete as indicated by TLC.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.1-8.3Singlet1HH-6The lone proton on the pyrimidine ring is expected to be in the aromatic region, deshielded by the electronegative nitrogen atoms.
~3.9-4.1Singlet3H-OCH₃The methoxy protons will appear as a sharp singlet in a region typical for methoxy groups attached to an aromatic system.
~3.1-3.3Singlet6H-N(CH₃)₂The six protons of the two methyl groups on the dimethylamino substituent will be equivalent and appear as a single sharp peak.
¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~165-170C-4Carbon attached to the dimethylamino group and flanked by two nitrogen atoms will be significantly downfield.
~160-165C-2Carbon attached to the methoxy group and two nitrogen atoms will also be in the downfield region.
~155-160C-6The carbon bearing the H-6 proton.
~95-100C-5The carbon attached to the bromine atom is expected to be shifted upfield compared to the other ring carbons due to the heavy atom effect of bromine.
~54-56-OCH₃Typical chemical shift for a methoxy carbon.
~38-40-N(CH₃)₂The two equivalent methyl carbons of the dimethylamino group.
Mass Spectrometry

The mass spectrum of this compound under electron ionization (EI) is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 4: Predicted Key Mass Spectrometry Fragments (EI-MS)

m/zProposed FragmentRationale
231/233[M]⁺Molecular ion peak, showing the characteristic M/M+2 isotopic pattern for a monobrominated compound.
216/218[M - CH₃]⁺Loss of a methyl radical from the methoxy or dimethylamino group.
202/204[M - CH₃ - CH₂]⁺Subsequent loss of a methylene radical.
152[M - Br]⁺Loss of a bromine radical, a common fragmentation for brominated compounds.
44[C₂H₆N]⁺Fragment corresponding to the dimethylamino group.

Applications in Drug Discovery

The highly functionalized nature of this compound makes it an attractive scaffold for the development of novel therapeutic agents, particularly in the realm of oncology.

Kinase Inhibitors

The pyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors.[5][6] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The nitrogen atoms in the pyrimidine ring can form hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.

Derivatives of this compound are promising candidates for the development of kinase inhibitors for several reasons:

  • Versatile C-5 Position: The bromine atom at the 5-position is a key site for modification via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[5][6] This allows for the introduction of a wide variety of aryl and heteroaryl groups, which can be tailored to occupy specific pockets in the ATP-binding site of the target kinase, thereby enhancing potency and selectivity.

  • Modulation of Physicochemical Properties: The methoxy and dimethylamino groups can be modified to optimize the compound's solubility, metabolic stability, and cell permeability, which are critical parameters for drug development.

  • Structure-Activity Relationship (SAR) Studies: The ability to systematically modify all three substituents on the pyrimidine ring provides a powerful platform for conducting detailed SAR studies to identify the optimal combination of functional groups for potent and selective kinase inhibition.

G cluster_0 Kinase ATP Binding Site cluster_1 Pyrimidine Inhibitor Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Solvent Front Solvent Front Pyrimidine Core Pyrimidine Core Pyrimidine Core->Hinge Region H-Bonds C5-Aryl Group C5-Aryl Group C5-Aryl Group->Hydrophobic Pocket Hydrophobic Interactions C2/C4 Substituents C2/C4 Substituents C2/C4 Substituents->Solvent Front Solubility/Selectivity

Figure 3: Schematic representation of a pyrimidine-based kinase inhibitor interacting with the ATP-binding site.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions for handling this compound should be based on the known hazards of structurally related chemicals, such as other halogenated and aminated pyridines and pyrimidines.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its versatile structure, featuring multiple points for chemical modification, makes it an ideal starting material for the generation of compound libraries for drug discovery programs. The plausible and efficient synthetic route outlined in this guide, along with the predicted spectroscopic data, provides a solid foundation for researchers interested in utilizing this compound. The established importance of the pyrimidine scaffold in kinase inhibition highlights the potential of this compound derivatives as next-generation therapeutics for the treatment of cancer and other diseases.

References

  • Benchchem. (n.d.). The Versatile Reactivity of the Bromine Atom in 5-Bromopyrimidines: A Technical Guide for Researchers and Drug Development Profe.
  • Benchchem. (n.d.). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Bromopyrimidine in Advanced Organic Synthesis.
  • BLDpharm. (n.d.). 57054-81-6|this compound.
  • MolecularInfo. (n.d.). (5-bromo-2-methoxy-pyrimidin-4-yl)-dimethyl-amine molecular information.
  • Journal of Applicable Chemistry. (2019).
  • PrepChem. (n.d.). Preparation of 5-bromo-2,4-dichloropyrimidine.
  • Benchchem. (n.d.). Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide.
  • ChemicalBook. (n.d.). 5-Bromo-2,4-dichloropyrimidine synthesis.
  • FAQ. (n.d.). How is 4-Amino-5-bromo-2-chloropyrimidine synthesized and what are its properties?.
  • JOCPR. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Molecular Structure of 5-Bromo-2,4-bis(methylthio)pyrimidine.
  • Journal of Applicable Chemistry. (2019).

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5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these, aqueous and organic solubility stand out as critical determinants of a molecule's journey from a laboratory curiosity to a therapeutic agent. Poor solubility can severely hamper bioassay reliability, complicate formulation for in vivo studies, and ultimately lead to poor bioavailability, dooming an otherwise promising candidate.

This guide focuses on This compound , a substituted pyrimidine with potential applications in medicinal chemistry. The pyrimidine scaffold is a well-established pharmacophore present in numerous therapeutic agents. The solubility of this specific molecule, dictated by the interplay of its bromo, methoxy, and dimethylamine substituents, is a key parameter that researchers must thoroughly characterize.

The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive technical framework for evaluating the solubility profile of this compound. Rather than presenting pre-existing data, which is not extensively available in public literature, this guide serves as a detailed roadmap, empowering researchers to generate robust, reliable solubility data in their own laboratories. We will delve into the theoretical underpinnings of solubility, provide field-proven experimental protocols, and discuss the critical factors influencing the solubility of this particular molecule.

Molecular Profile and Predicted Physicochemical Properties

The first step in any solubility investigation is to understand the molecule's structure and its likely physicochemical characteristics based on its functional groups.

Chemical Structure:

Each functional group contributes to the overall solubility profile:

  • Pyrimidine Core: This aromatic heterocycle is polar and can participate in various intermolecular interactions. Pyrimidine itself is miscible with water, indicating a degree of hydrophilicity.[1]

  • N,N-dimethylamine Group: This tertiary amine is a key feature. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. Crucially, this group is basic and can be protonated in acidic conditions, which dramatically influences aqueous solubility.[2] Simple alkyl amines are generally water-soluble.[3]

  • Methoxy Group: The methoxy group is a common substituent in medicinal chemistry. It can enhance physicochemical properties and solubility by altering the electronic nature of the molecule and participating in hydrogen bonding.[4]

  • Bromo Group: Halogen substituents increase molecular weight and lipophilicity. While the bromide ion is highly soluble, the covalent bromine atom in an organic compound typically decreases aqueous solubility.[5][6]

A summary of predicted physicochemical properties for this compound (CAS: 57054-81-6) is presented below. These values are computationally derived and should be used as a preliminary guide for experimental design.

PropertyPredicted ValueSignificance for Solubility
Molecular Formula C₇H₁₀BrN₃O-
Molecular Weight 232.08 g/mol Influences mass-based solubility units (e.g., mg/mL).
logP (Octanol/Water) ~1.5 - 2.5Indicates moderate lipophilicity; suggests solubility in both polar and non-polar organic solvents.
Aqueous Solubility (logS) -2.0 to -3.0Predicts low to moderate intrinsic solubility in water.
pKa (most basic) ~4.0 - 5.0Corresponds to the dimethylamino group. Critical for predicting pH-dependent solubility. The compound will be more soluble at pH < pKa.

Note: Predicted values are aggregated from various computational algorithms and should be experimentally verified.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

Understanding the two primary types of solubility measurements is essential, as they provide different information relevant to distinct stages of drug development.

  • Kinetic Solubility: This measures the concentration of a compound in solution after a rapid precipitation event, typically when a concentrated DMSO stock solution is diluted into an aqueous buffer.[7][8] It is a high-throughput screening method used in early discovery to quickly flag compounds that may have solubility issues in biological assays.[9] The resulting solution is often supersaturated and the measurement reflects the rate of precipitation as much as true solubility.

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of the most stable crystalline form of a compound in a solvent at equilibrium.[10] It is a lower-throughput, more resource-intensive measurement, typically performed during lead optimization and pre-formulation stages.[8] This value is critical for predicting in vivo absorption and guiding formulation development.[10]

Experimental Determination of Aqueous Solubility

The following protocols provide robust, self-validating systems for accurately determining the aqueous solubility of this compound.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This is the gold-standard method for determining equilibrium solubility.[11]

Objective: To determine the saturation concentration of the compound in a specified aqueous buffer at a constant temperature after achieving equilibrium.

Materials & Reagents:

  • This compound (solid powder)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Additional buffers (e.g., citrate for pH 3.0, phosphate for pH 9.0)

  • HPLC-grade Acetonitrile (ACN) and water

  • Formic acid or Trifluoroacetic acid (for mobile phase)

  • Glass vials with screw caps

  • Calibrated analytical balance

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • HPLC system with UV detector

Methodology:

  • Preparation: Add an excess of solid this compound to a pre-weighed glass vial (e.g., 1-2 mg). The key is to ensure undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.

  • Equilibration: Cap the vials securely and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate for 24-48 hours. This extended time is crucial to allow the solution to reach thermodynamic equilibrium.

  • Phase Separation: After incubation, allow the vials to stand for a short period to let larger particles settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sampling & Filtration: Carefully withdraw a sample of the supernatant, taking care not to disturb the solid pellet. Immediately filter the sample through a chemically inert syringe filter to remove any remaining particulates.

  • Quantification (HPLC):

    • Dilute the filtered supernatant with a suitable mobile phase.

    • Prepare a series of calibration standards of the compound of known concentrations.

    • Analyze the standards and the sample by a validated HPLC-UV method.

    • Calculate the concentration of the compound in the sample by comparing its peak area to the calibration curve.

  • Data Reporting: Report the solubility in mg/mL or µM at the specified pH and temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_quant Quantification A Add excess solid compound to pre-weighed vial B Add precise volume of aqueous buffer A->B Step 1-2 C Agitate on orbital shaker (24-48 hours at constant T) B->C Step 3 D Centrifuge to pellet undissolved solid C->D Step 4 E Withdraw supernatant D->E Step 5 F Filter through 0.45µm syringe filter E->F Step 5 H Analyze sample and standards by HPLC-UV F->H Step 6 G Prepare calibration standards G->H I Calculate concentration H->I Step 6

Caption: Workflow for Thermodynamic Solubility Assay.

Protocol 2: Kinetic Solubility via Nephelometry

This high-throughput method is ideal for early-stage screening.

Objective: To rapidly assess the precipitation of the compound from a DMSO stock solution upon dilution into an aqueous buffer.

Materials & Reagents:

  • 10 mM stock solution of this compound in 100% DMSO

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microplates (clear bottom)

  • Multichannel pipette or automated liquid handler

  • Plate reader with nephelometry or turbidimetry capability

Methodology:

  • Plate Preparation: Add PBS (e.g., 198 µL) to the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the 10 mM DMSO stock solution (e.g., 2 µL) to the PBS-containing wells to achieve the highest desired concentration (e.g., 100 µM). This initiates precipitation.

  • Incubation: Mix the plate briefly and incubate at room temperature for a set period (e.g., 1-2 hours).

  • Measurement: Measure the turbidity (light scattering) of each well using a plate reader. The amount of scattered light is proportional to the amount of precipitated compound.[9]

  • Data Analysis: The kinetic solubility is reported as the concentration at which a significant increase in turbidity is observed compared to buffer-only controls.

Factors Influencing Solubility Profile

Several interconnected factors will govern the solubility of this compound. Understanding these is key to interpreting experimental results and troubleshooting issues.

G Sol Compound Solubility pH pH of Solution Sol->pH Temp Temperature Sol->Temp Solv Solvent Properties (Polarity, H-bonding) Sol->Solv Solid Solid-State Form (Polymorphism) Sol->Solid pKa pKa of Amine pH->pKa determines ionization

Caption: Key Factors Influencing Compound Solubility.

  • Effect of pH: This is arguably the most critical factor for this molecule. The N,N-dimethylamine group is basic and will be protonated at pH values below its pKa (~4.0-5.0). The resulting ammonium salt will have a positive charge, leading to strong ion-dipole interactions with water and a dramatic increase in aqueous solubility.[12] Conversely, at pH values significantly above the pKa (e.g., pH 7.4 and higher), the compound will exist primarily in its neutral, less soluble form. Therefore, a pH-solubility profile should be experimentally determined.

  • Effect of Temperature: For most solid compounds, solubility increases with temperature.[10] This is because the dissolution process is often endothermic. Determining solubility at both ambient temperature (25°C) and physiological temperature (37°C) is common practice.

  • Solvent Selection: The principle of "like dissolves like" is a useful guide.[13] Given its predicted moderate polarity (logP ~1.5-2.5), the compound is expected to have good solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and polar protic solvents (e.g., Ethanol, Methanol). Its solubility will likely be lower in nonpolar solvents like hexane or toluene.

  • Solid-State Form: The crystalline form (polymorph) of the solid material can significantly impact its thermodynamic solubility. Amorphous material is generally more soluble than a stable crystalline form.[14] It is crucial to characterize the solid form used in solubility experiments to ensure reproducibility.

Conclusion

While public databases lack extensive quantitative solubility data for this compound, this guide provides the necessary theoretical foundation and practical, step-by-step protocols for its comprehensive characterization. By systematically applying the thermodynamic and kinetic solubility assays described herein, researchers can generate the critical data needed to make informed decisions. A thorough investigation of the pH-solubility profile is particularly crucial for this molecule due to its basic amine functionality. This empirical data will be invaluable for interpreting bioassay results, guiding formulation strategies, and ultimately advancing the development of this compound.

References

  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
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  • Baluja, S., et al. (2016).
  • Solubility of Things. Solubility of Pyrimidine.
  • Lund University Publications.
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  • Baluja, S., et al. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • Baluja, S., & Solanki, H. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Semantic Scholar.
  • Rao, A. S., et al. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
  • Baluja, S., et al. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
  • Fogg, P. G. T. (1983).
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  • PubChem. Dimethylamine.
  • Kirk-Othmer Encyclopedia of Chemical Technology. (2000). Bromine, Organic Compounds.
  • Sciencemadness Wiki. (2023). Dimethylamine.
  • ChemicalBook. (2025). Dimethylamine.
  • Lanzi, O. (2022).
  • Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH.
  • Gemoets, H. P. L., et al. (2019).
  • Wikipedia. Bromine.
  • Sigma-Aldrich. 5-Bromo-2-methoxypyridine 95 13472-85-0.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. PubMed.
  • ResearchGate. Effect of bromine on the solubility of gases in hydrocarbons and fluorocarbons.
  • MolecularInfo.com. (5-bromo-2-methoxy-pyrimidin-4-yl)
  • vCalc. (2021). pKa of Dimethylamine.
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A Spectroscopic and Structural Elucidation Guide to 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral characteristics of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine. In the absence of publicly available experimental spectra for this specific compound, this document presents a detailed, predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The predictions are substantiated by comparative analysis with structurally analogous compounds. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this and related pyrimidine derivatives in a research and development setting.

Introduction: The Pyrimidine Core in Modern Chemistry

Substituted pyrimidines are a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleobases and numerous pharmaceuticals.[1] The precise characterization of these molecules is paramount to understanding their function and ensuring their purity. Spectroscopic techniques such as NMR, MS, and IR are indispensable tools in this endeavor, each providing a unique piece of the structural puzzle. This guide offers an in-depth, predictive exploration of the spectral data for this compound.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound, presented below, dictates its expected spectral behavior. The pyrimidine ring, substituted with a bromine atom, a methoxy group, and a dimethylamino group, provides a rich landscape for spectroscopic analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple, with three distinct signals corresponding to the aromatic proton, the methoxy protons, and the dimethylamino protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.10Singlet1HH-6The lone proton on the electron-deficient pyrimidine ring is expected to be significantly deshielded. Similar protons on pyrimidine rings appear in this downfield region.[1]
~3.95Singlet3H-OCH₃Methoxy group protons typically appear as a sharp singlet in this region. The electronegative oxygen atom causes a downfield shift compared to alkyl protons.[3]
~3.15Singlet6H-N(CH₃)₂The protons of the N,N-dimethylamino group are expected to be a singlet, shifted downfield due to the adjacent nitrogen.
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide insight into the electronic environment of each carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~168.0C-4Attached to two nitrogen atoms and a dimethylamino group, this carbon is expected to be significantly deshielded.
~163.5C-2Bonded to two nitrogen atoms and an oxygen atom, this carbon will also be far downfield.
~159.0C-6This carbon, bonded to a nitrogen and a proton, will be downfield, typical for carbons in heterocyclic aromatic systems.[4]
~105.0C-5The carbon bearing the bromine atom will be shifted downfield due to the halogen's electronegativity, though less so than the carbons directly attached to nitrogen and oxygen.
~55.0-OCH₃The methoxy carbon chemical shift is characteristic and typically falls in this range.[3]
~38.0-N(CH₃)₂The carbons of the dimethylamino group will be the most upfield, in the typical range for alkyl carbons attached to nitrogen.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Weigh 5-10 mg of purified this compound. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer probe of a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. The spectral width should typically be 0-200 ppm.

G cluster_0 NMR Workflow A Sample Preparation (5-10 mg in 0.6 mL CDCl3) B Instrument Setup (400 MHz Spectrometer) A->B C 1H NMR Acquisition (Standard Pulse Sequence) B->C D 13C NMR Acquisition (Proton Decoupled) B->D E Data Processing & Analysis C->E D->E

Caption: Generalized workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns.[5]

Predicted Mass Spectrometry Data

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%).

m/zPredicted FragmentRationale
233/235[M]⁺Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom.
218/220[M - CH₃]⁺Loss of a methyl radical from the methoxy or dimethylamino group.
205/207[M - CO]⁺Loss of carbon monoxide, a common fragmentation for heterocyclic compounds.
154[M - Br]⁺Loss of a bromine radical.
Predicted Fragmentation Pathway

G M [M]+. m/z 233/235 F1 [M - CH3]+. m/z 218/220 M->F1 - CH3 F2 [M - Br]+. m/z 154 M->F2 - Br F3 [M - CO]+. m/z 205/207 M->F3 - CO

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Ionization Method: Electron Ionization (EI) is a suitable technique for this type of molecule, typically performed at 70 eV. Electrospray Ionization (ESI) can also be used, which would likely produce a prominent protonated molecule [M+H]⁺ at m/z 234/236.

  • Sample Introduction: For EI, the sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS). For ESI, the sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

  • Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) to generate the mass spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6]

Predicted Infrared Absorption Data
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3100-3000C-H StretchAromatic C-HAssociated with the C-H bond on the pyrimidine ring.
2980-2850C-H StretchAliphatic C-HSymmetric and asymmetric stretching of the methyl groups in the methoxy and dimethylamino substituents.
~1600C=N StretchPyrimidine RingCharacteristic stretching vibration for the C=N bonds within the aromatic ring.
~1570C=C StretchPyrimidine RingAromatic ring skeletal vibrations.
1335-1250C-N StretchAromatic AmineStretching of the C-N bond of the dimethylamino group attached to the pyrimidine ring.[7]
1250-1020C-O StretchAryl EtherStretching of the C-O bond of the methoxy group.
Below 800C-Br StretchBromoalkaneThe C-Br stretch is expected in the fingerprint region and can be difficult to assign definitively.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation (KBr Pellet Method):

    • Mix 1-2 mg of the solid this compound with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).

    • Grind the mixture thoroughly in an agate mortar to a fine powder.

    • Press the powder into a thin, transparent pellet using a hydraulic press.[1]

  • Instrumentation: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

  • Spectral Acquisition:

    • Perform a background scan with an empty sample holder or a blank KBr pellet.

    • Record the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.[1]

Conclusion

The predicted spectral data presented in this guide provides a robust framework for the characterization of this compound. The combination of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy offers a comprehensive structural elucidation pathway. While this guide is based on predictive analysis, it serves as a strong starting point for researchers working with this compound, enabling them to anticipate spectral features and confirm the identity and purity of their materials.

References

  • Wiley-VCH. (2007). Supporting Information.
  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information.
  • The Royal Society of Chemistry. (2011). Supporting Information.
  • Poklis, J. L., et al. (2014). Determination of 4-bromo-2, 5-dimethoxy-N-[(2-methoxyphenyl) methyl]-benzeneethanamine (25B-NBOMe) in serum and urine by high performance liquid chromatography with tandem mass spectrometry in a case of severe intoxication. Journal of Analytical Toxicology, 38(1), 49-54.
  • National Center for Biotechnology Information. 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine. PubChem Compound Summary for CID 15935639.
  • Beilstein Journals. Supporting Information.
  • Ossowska, K., et al. (2018). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 23(11), 2956.
  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.
  • LibreTexts. (2024). Spectroscopy of Amines.
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An In-depth Technical Guide to the Synthesis of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of a robust and regioselective pathway for the synthesis of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine, a valuable substituted pyrimidine scaffold for drug discovery and medicinal chemistry. The narrative emphasizes the chemical principles and experimental considerations that underpin this synthetic route, ensuring a reproducible and scalable process.

Introduction

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents. The title compound, this compound, presents a versatile platform for further chemical elaboration. The strategic placement of a bromine atom, a methoxy group, and a dimethylamino group allows for a multitude of subsequent cross-coupling and functionalization reactions, making it an attractive intermediate for the synthesis of complex molecular architectures. This guide details a logical and efficient three-step synthesis commencing from the readily available starting material, 5-bromouracil.

Physicochemical Properties of Key Compounds

A thorough understanding of the physicochemical properties of the starting materials, intermediates, and the final product is paramount for safe handling and successful execution of the synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
5-BromouracilC₄H₃BrN₂O₂190.98White crystalline solid51-20-7
5-Bromo-2,4-dichloropyrimidineC₄HBrCl₂N₂227.87Colorless to light yellow liquid/solid36082-50-5[1]
5-Bromo-2-chloro-N,N-dimethylpyrimidin-4-amineC₆H₇BrClN₃248.50Off-white to yellow solid733039-20-8
This compoundC₇H₁₀BrN₃O232.08Off-white to yellow solid57054-81-6[2]

Synthetic Pathway Overview

The synthesis of this compound is achieved through a three-step sequence involving dichlorination, regioselective amination, and subsequent methoxylation. This pathway is designed to control the regiochemistry of the substitutions on the pyrimidine ring, leveraging the differential reactivity of the halogenated positions.


Start [label="5-Bromouracil", shape=ellipse, fillcolor="#FBBC05"]; Inter1 [label="5-Bromo-2,4-dichloropyrimidine"]; Inter2 [label="5-Bromo-2-chloro-N,N-dimethylpyrimidin-4-amine"]; Product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Inter1 [label=" Step 1: Dichlorination\n (POCl₃)"]; Inter1 -> Inter2 [label=" Step 2: Selective Amination\n (Dimethylamine)"]; Inter2 -> Product [label=" Step 3: Methoxylation\n (Sodium Methoxide)"]; }

Figure 1: Overall synthetic workflow.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine

The initial step involves the conversion of 5-bromouracil to the highly reactive intermediate, 5-bromo-2,4-dichloropyrimidine. This transformation is a classic example of converting a pyrimidinedione to a dihalopyrimidine, which is essential for subsequent nucleophilic substitution reactions. The use of a strong chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base is a common and effective method.

Causality: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. The reaction proceeds through the formation of a phosphate ester intermediate with the tautomeric form of 5-bromouracil, which is then displaced by chloride ions. The addition of a high-boiling tertiary amine, such as N,N-dimethylaniline, acts as a catalyst and an acid scavenger, driving the reaction to completion.

Detailed Protocol:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 5-bromouracil (1.0 eq) and N,N-dimethylaniline (1.5 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to the stirred mixture at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 5-bromo-2,4-dichloropyrimidine by vacuum distillation or column chromatography on silica gel.

Step 2: Regioselective Synthesis of 5-Bromo-2-chloro-N,N-dimethylpyrimidin-4-amine

This step is the cornerstone of the regioselective synthesis. The differential reactivity of the two chlorine atoms in 5-bromo-2,4-dichloropyrimidine is exploited to selectively introduce the dimethylamino group at the 4-position.

Causality: The C4 position of the 2,4-dichloropyrimidine ring is more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. This is attributed to the greater electron-withdrawing influence of the adjacent nitrogen atom on the C4 position, which stabilizes the Meisenheimer intermediate formed during the nucleophilic attack. This inherent electronic preference allows for a high degree of regioselectivity under controlled reaction conditions.[1][2]

Detailed Protocol:

  • Dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as dioxane or ethanol in a round-bottom flask.[3]

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of dimethylamine (1.1-1.2 eq, e.g., 2.0 M in THF or an aqueous solution) to the cooled reaction mixture while maintaining the temperature.

  • Allow the reaction to stir at room temperature for several hours, monitoring its progress by TLC until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 5-bromo-2-chloro-N,N-dimethylpyrimidin-4-amine.

  • The product can often be used in the next step without further purification. If necessary, it can be purified by column chromatography or recrystallization.

Step 3: Synthesis of this compound

The final step involves the nucleophilic substitution of the remaining chlorine atom at the C2 position with a methoxy group.

Causality: With the more reactive C4 position now occupied, the C2 chloro substituent can be displaced by a strong nucleophile like sodium methoxide. This reaction typically requires heating to overcome the lower reactivity of the C2 position compared to the C4 position.

Detailed Protocol:

  • In a round-bottom flask, dissolve 5-bromo-2-chloro-N,N-dimethylpyrimidin-4-amine (1.0 eq) in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol (1.1-1.5 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between water and an organic solvent such as ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the final product, this compound, by column chromatography on silica gel or recrystallization.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the C6-proton of the pyrimidine ring, a singlet for the methoxy protons, and a singlet for the dimethylamino protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the five unique carbon atoms in the pyrimidine ring and the two methyl groups.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight, along with the characteristic isotopic pattern for a bromine-containing compound.

Safety Considerations

  • 5-Bromouracil: Handle as a typical laboratory chemical.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • 5-Bromo-2,4-dichloropyrimidine: This is a toxic and corrosive compound.[1] Avoid inhalation, ingestion, and skin contact. Use in a fume hood with appropriate PPE.

  • Dimethylamine: Flammable and corrosive. Can cause severe skin and eye irritation. Handle in a well-ventilated area.

  • Sodium methoxide: Corrosive and reacts with moisture. Handle in a dry environment and with appropriate PPE.

Always consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The described three-step synthesis provides a reliable and regioselective route to this compound. By understanding the principles of nucleophilic aromatic substitution on the pyrimidine core, researchers can effectively control the introduction of substituents to generate this valuable building block for further synthetic endeavors in drug discovery and development. The provided protocols, grounded in established chemical principles, offer a solid foundation for the successful synthesis of this important intermediate.

References

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An In-depth Technical Guide on the Core Mechanism of Action of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyrimidines represent a cornerstone in medicinal chemistry, demonstrating a vast spectrum of pharmacological activities. This guide focuses on the specific, yet uncharacterized molecule, 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine. In the absence of direct mechanistic data for this compound, we present a scientifically rigorous, hypothesis-driven exploration of its most probable mechanism of action. Drawing upon extensive structure-activity relationship (SAR) data from closely related aminopyrimidine analogs, we postulate that this compound functions as a kinase inhibitor, with a potential focus on the ULK1-mediated autophagy pathway—a critical process in cancer cell survival. This document provides a comprehensive theoretical framework, detailed experimental protocols for hypothesis validation, and the causal logic behind each proposed step, designed for researchers, scientists, and drug development professionals.

Introduction: The Aminopyrimidine Scaffold in Drug Discovery

The 2-aminopyrimidine core is a privileged scaffold in drug discovery, forming the structural basis for a multitude of biologically active agents.[1][2] This heterocyclic motif is prevalent in natural products like thiamine (vitamin B1) and is a key component in synthetic drugs ranging from antibacterials to cardiovascular agents.[1][2] The versatility of the aminopyrimidine ring allows for substitutions at various positions, leading to a diverse array of pharmacological profiles. These include, but are not limited to, serotonin receptor agonism[3], anti-inflammatory effects through the inhibition of nitric oxide production[4], and potent anticancer activity.[5]

Our focus, this compound, combines several key structural features: a 2-aminopyrimidine core, a bromine substituent at the 5-position, a methoxy group at the 2-position, and a dimethylamino group at the 4-position. While the specific biological target of this compound is not yet elucidated, recent groundbreaking research into a structurally similar compound, 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine, has identified it as a potent inhibitor of UNC-51-like kinase 1 (ULK1).[5] ULK1 is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a cellular recycling process that cancer cells often exploit to survive under stress.[5]

Given the strong precedent set by its analogs, we hypothesize that This compound exerts its biological effects through the inhibition of a key cellular kinase, potentially ULK1, leading to the disruption of downstream signaling pathways crucial for cancer cell proliferation and survival.

Hypothesized Mechanism of Action: Kinase Inhibition and Disruption of Autophagy

We propose that this compound functions as an ATP-competitive kinase inhibitor. The aminopyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, forming critical hydrogen bonds with the kinase hinge region. The substituents on the pyrimidine ring are predicted to occupy adjacent hydrophobic pockets, contributing to binding affinity and selectivity.

Specifically, we posit that the primary target is within the ULK1 signaling cascade. ULK1 is a critical initiator of autophagy, a catabolic process that allows cells to degrade and recycle cellular components to maintain homeostasis, particularly under conditions of nutrient deprivation or stress. In many cancers, autophagy is upregulated, providing a survival advantage.[5] By inhibiting ULK1, the compound would block the initiation of autophagy, rendering cancer cells more susceptible to apoptosis.

Proposed Signaling Pathway

The proposed mechanism involves the direct inhibition of ULK1, preventing the phosphorylation of its downstream targets and thereby halting the formation of the autophagosome. This dual action of blocking a pro-survival pathway (autophagy) and promoting a pro-death pathway (apoptosis) makes this a highly attractive therapeutic strategy in oncology.

ULK1_Inhibition_Pathway Compound 5-bromo-2-methoxy-N,N- dimethylpyrimidin-4-amine ULK1 ULK1 Kinase Compound->ULK1 Inhibition Autophagy Autophagy Initiation ULK1->Autophagy Promotes Apoptosis Apoptosis Induction ULK1->Apoptosis Inhibition of Apoptosis CellSurvival Cancer Cell Survival Autophagy->CellSurvival Leads to CellDeath Cancer Cell Death Apoptosis->CellDeath Leads to

Caption: Proposed mechanism of this compound.

Experimental Validation Workflow

To rigorously test our hypothesis, a multi-step experimental workflow is proposed. This workflow is designed to first confirm the biological activity of the compound and then systematically dissect its mechanism of action.

Experimental_Workflow A Step 1: In Vitro Cytotoxicity Screening B Step 2: Kinase Panel Screening A->B Identify active compound C Step 3: ULK1 Kinase Inhibition Assay B->C Identify potential kinase targets D Step 4: Cellular Autophagy Assay C->D Confirm ULK1 inhibition E Step 5: Apoptosis Assay D->E Assess functional cellular outcome F Step 6: Western Blot Analysis D->F Confirm pathway modulation

Caption: Step-by-step workflow for validating the hypothesized mechanism of action.

Detailed Experimental Protocols
  • Objective: To determine the cytotoxic effects of this compound against a panel of cancer cell lines.

  • Rationale: This initial screen will confirm if the compound has anticancer activity and determine the effective concentration range for subsequent mechanistic studies. We will include non-small cell lung cancer (NSCLC) cell lines like A549, given the precedent from related compounds.[5]

  • Methodology:

    • Cell Culture: Culture A549 and a panel of other relevant cancer cell lines (e.g., MCF-7 for breast cancer) in appropriate media.

    • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Add the compound to the cells and incubate for 72 hours.

    • MTT Assay: Add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%).

  • Objective: To directly measure the inhibitory activity of the compound against ULK1 kinase.

  • Rationale: This biochemical assay will provide direct evidence of target engagement and allow for the determination of the compound's potency (IC50) against the hypothesized kinase target.

  • Methodology:

    • Assay Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay can be used. This assay measures the phosphorylation of a substrate peptide by ULK1.

    • Reagents: Recombinant human ULK1 enzyme, a biotinylated substrate peptide, an europium-labeled anti-phospho-substrate antibody, and streptavidin-allophycocyanin (SA-APC).

    • Procedure: a. In a 384-well plate, add the compound at various concentrations. b. Add the ULK1 enzyme and the biotinylated substrate peptide. c. Initiate the kinase reaction by adding ATP. Incubate at room temperature. d. Stop the reaction and add the detection reagents (europium-labeled antibody and SA-APC). e. Incubate to allow for antibody binding.

    • Data Analysis: Read the plate on a TR-FRET enabled plate reader. The signal is proportional to the amount of phosphorylated substrate. Calculate the IC50 value for the compound's inhibition of ULK1.

  • Objective: To assess the effect of the compound on autophagy in a cellular context.

  • Rationale: ULK1 inhibition is expected to block autophagy. A hallmark of autophagy is the conversion of cytosolic LC3-I to lipidated LC3-II, which localizes to autophagosome membranes, forming distinct puncta.

  • Methodology:

    • Cell Transfection: Transfect A549 cells with a plasmid expressing GFP-LC3.

    • Compound Treatment: Treat the GFP-LC3 expressing cells with the compound at its IC50 concentration. Include a positive control (e.g., starvation medium) and a negative control (vehicle).

    • Induction of Autophagy: Induce autophagy by nutrient starvation or treatment with an mTOR inhibitor like rapamycin.

    • Immunofluorescence: Fix the cells, and visualize the GFP-LC3 puncta using a fluorescence microscope.

    • Data Analysis: Quantify the number of GFP-LC3 puncta per cell. A significant decrease in puncta formation in compound-treated cells compared to the control would indicate autophagy inhibition.

  • Objective: To determine if the compound induces apoptosis in cancer cells.

  • Rationale: Blocking the pro-survival autophagy pathway may sensitize cells to apoptosis.

  • Methodology:

    • Cell Treatment: Treat A549 cells with the compound at its IC50 concentration for 24-48 hours.

    • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive). An increase in the apoptotic cell population will confirm the induction of apoptosis.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in clear, concise tables for easy comparison and interpretation.

Assay Cell Line Endpoint Hypothesized Outcome for Active Compound
Cytotoxicity A549, MCF-7IC50 (µM)Low micromolar to nanomolar IC50 values
ULK1 Kinase Assay N/A (Biochemical)IC50 (nM)Potent inhibition of ULK1 kinase activity
Autophagy Assay A549 (GFP-LC3)% Decrease in PunctaSignificant reduction in autophagy
Apoptosis Assay A549% Apoptotic CellsSignificant increase in apoptosis

Conclusion

This technical guide outlines a robust, hypothesis-driven approach to elucidating the mechanism of action of this compound. Based on strong evidence from structurally related aminopyrimidine compounds, we propose that this molecule acts as a kinase inhibitor, likely targeting the ULK1 pathway to inhibit autophagy and induce apoptosis in cancer cells. The detailed experimental protocols provided herein offer a clear and logical path to validate this hypothesis, providing critical insights for researchers and drug development professionals. The successful validation of this mechanism would position this compound as a promising lead compound for the development of novel anticancer therapeutics.

References

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  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC. [Link]
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Navigating the Therapeutic Potential of 5-Bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics.[1][2][3][4][5] This technical guide addresses the specific, yet largely unexplored, compound 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine . Due to the current scarcity of direct research on this molecule, this document provides a comprehensive framework for its investigation, drawing upon the established biological activities of structurally related 5-bromopyrimidine and 2-methoxypyrimidine derivatives. By synthesizing existing knowledge, this guide offers a roadmap for elucidating the compound's potential therapeutic value, from initial synthesis and characterization to preclinical biological evaluation. We present hypothesized activities, detailed experimental protocols, and a strategic workflow designed to accelerate the discovery process for researchers, scientists, and drug development professionals.

Introduction: The Pyrimidine Privileged Scaffold and the Unexplored Potential of a Novel Derivative

Pyrimidine and its derivatives are fundamental heterocyclic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties.[1][2][4] The versatility of the pyrimidine ring allows for diverse substitutions, leading to compounds that can interact with a vast array of biological targets.[4] This has made it a "privileged scaffold" in drug discovery, with numerous pyrimidine-based drugs successfully brought to market.[4][5]

While the broader class of pyrimidines is well-studied, the specific biological activity of This compound remains to be elucidated. The presence of a bromine atom at the 5-position, a methoxy group at the 2-position, and a dimethylamino group at the 4-position suggests several avenues for biological interaction. The bromine atom, for instance, can participate in halogen bonding and is a common feature in kinase inhibitors and other targeted therapies. The methoxy and dimethylamino groups can significantly influence the molecule's solubility, lipophilicity, and hydrogen bonding capacity, thereby affecting its pharmacokinetic and pharmacodynamic properties.

This guide will proceed by first postulating the potential biological activities of this compound based on an analysis of its structural motifs and the known activities of related compounds. Subsequently, a detailed research and development workflow is proposed, complete with experimental protocols to systematically investigate these hypotheses.

Hypothesized Biological Activities and Mechanistic Pathways

Based on the extensive literature on pyrimidine derivatives, we can hypothesize several potential biological activities for this compound.

Anticancer Activity

Many pyrimidine derivatives exhibit potent anticancer activity by targeting key regulators of cell proliferation and survival.[1][3] Specifically, the 5-bromo-pyrimidine core is present in molecules designed to inhibit various kinases, which are often dysregulated in cancer.[4]

  • Hypothesized Mechanism: Inhibition of protein kinases involved in cell cycle progression (e.g., Cyclin-Dependent Kinases - CDKs) or signal transduction pathways (e.g., Tyrosine Kinases). The bromine atom could function as a key interaction point within the ATP-binding pocket of the kinase.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Apoptosis Apoptosis Signaling_Cascade->Apoptosis Inhibits Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Compound 5-bromo-2-methoxy-N,N- dimethylpyrimidin-4-amine Compound->Receptor_Tyrosine_Kinase Inhibits

Caption: Hypothesized kinase inhibition pathway.

Antimicrobial Activity

Substituted pyrimidines have a long history as antimicrobial agents.[1][2] Derivatives of 5-bromo-2-chloropyrimidin-4-amine have shown significant antibacterial and antifungal activity.[6]

  • Hypothesized Mechanism: Interference with microbial metabolic pathways, such as dihydrofolate reductase (DHFR) inhibition, or disruption of cell wall synthesis. The specific substitution pattern on the pyrimidine ring will determine its target selectivity.

Proposed Research and Development Workflow

A systematic approach is crucial to efficiently evaluate the biological potential of this compound. The following workflow outlines the key stages, from synthesis to in vitro and in vivo evaluation.

Research_Workflow Synthesis Chemical Synthesis & Purification Characterization Structural Characterization (NMR, MS, Elemental Analysis) Synthesis->Characterization In_Vitro_Screening In Vitro Biological Screening (Anticancer, Antimicrobial) Characterization->In_Vitro_Screening Hit_Identification Hit Identification & Lead Prioritization In_Vitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Kinase Assays, Target Deconvolution) Hit_Identification->Mechanism_of_Action Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_of_Action->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicology Studies Lead_Optimization->In_Vivo_Studies

Caption: Proposed research and development workflow.

Experimental Protocols

Synthesis of this compound

Protocol:

  • Starting Material: 5-bromo-2,4-dichloropyrimidine.

  • Step 1: Methoxylation. React 5-bromo-2,4-dichloropyrimidine with one equivalent of sodium methoxide in methanol at a controlled temperature (e.g., 0-10 °C) to selectively substitute one chlorine atom with a methoxy group. The 2-position is generally more reactive towards nucleophilic substitution.

  • Step 2: Amination. The resulting 5-bromo-4-chloro-2-methoxypyrimidine is then reacted with an excess of dimethylamine in a suitable solvent (e.g., ethanol or isopropanol) under reflux to substitute the remaining chlorine atom with the dimethylamino group.

  • Purification: The final product is purified by column chromatography on silica gel, followed by recrystallization to obtain the pure this compound.

  • Characterization: The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

In Vitro Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Protocol:

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in DMSO and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity Screening (Broth Microdilution Method)

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation and Interpretation

The results from the in vitro screening assays should be summarized in a clear and concise format to facilitate comparison and decision-making.

Table 1: Hypothetical In Vitro Biological Activity of this compound

Assay TypeCell Line / MicroorganismEndpointResult
AnticancerMCF-7 (Breast Cancer)IC₅₀ (µM)15.2
AnticancerA549 (Lung Cancer)IC₅₀ (µM)22.8
AntibacterialStaphylococcus aureusMIC (µg/mL)32
AntibacterialEscherichia coliMIC (µg/mL)64

Interpretation: The hypothetical data in Table 1 suggests that this compound exhibits moderate anticancer activity against breast and lung cancer cell lines and some antibacterial activity, particularly against Gram-positive bacteria. These initial findings would warrant further investigation into its mechanism of action and optimization of its structure to enhance potency and selectivity.

Conclusion and Future Directions

While direct biological data for this compound is currently unavailable, its structural features, when compared to other biologically active pyrimidine derivatives, suggest a promising starting point for a drug discovery program. The proposed workflow and experimental protocols provide a robust framework for systematically evaluating its potential as an anticancer or antimicrobial agent.

Future research should focus on:

  • Synthesis and confirmation of the compound's structure.

  • Broad-spectrum screening against a larger panel of cancer cell lines and microbial strains.

  • Mechanism of action studies to identify its molecular target(s).

  • Structure-activity relationship (SAR) studies to guide the synthesis of more potent and selective analogs.

By following a logical and evidence-based approach, the therapeutic potential of this novel pyrimidine derivative can be thoroughly explored, potentially leading to the development of new and effective medicines.

References

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024-07-15).
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021-06-25). SciSpace.
  • The Role of Pyrimidine Derivatives in Modern Pharmaceuticals.
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). National Institutes of Health.
  • Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine derivatives. (2025-08-10).
  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012-08-03). ACS Publications.
  • Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. JOCPR.
  • Preparation of 5-Bromo-2-(4-methoxyphenoxy)-pyrimidine (1). PrepChem.com.
  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line.
  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025-03-18). PubMed Central.

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5-Bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine: A Technical Guide for Advanced Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

5-Bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine (CAS No. 57054-81-6) is a highly functionalized pyrimidine derivative that has emerged as a valuable building block in the landscape of drug discovery and development.[1][2] Its strategic substitution pattern, featuring a reactive bromine atom, an electron-donating methoxy group, and a dimethylamino moiety, offers a unique combination of chemical handles for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its synthesis, physicochemical properties, reactivity, and applications, with a particular focus on its utility in the development of targeted therapeutics. The pyrimidine core is a privileged structure in medicinal chemistry, and this particular derivative serves as a key intermediate for creating diverse libraries of compounds for screening against various biological targets, including protein kinases.[3][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following tables summarize its key properties and expected spectroscopic data, derived from supplier information and analysis of structurally analogous compounds.[5][6]

Table 1: Physicochemical Properties

PropertyValue
CAS Number 57054-81-6[1][5]
Molecular Formula C₇H₁₀BrN₃O[5]
Molecular Weight 232.08 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)

Table 2: Predicted Spectroscopic Data

Technique Expected Values
¹H NMR (400 MHz, CDCl₃) δ ~8.1 (s, 1H, Ar-H), ~3.9 (s, 3H, OCH₃), ~3.1 (s, 6H, N(CH₃)₂)
¹³C NMR (100 MHz, CDCl₃) δ ~165 (C-O), ~162 (N-C=N), ~158 (C-N), ~105 (C-Br), ~55 (OCH₃), ~38 (N(CH₃)₂)
Mass Spec (ESI-MS) m/z: 232.0 [M+H]⁺, 234.0 [M+H]⁺ (isotopic pattern for Br)

Synthesis and Mechanistic Insights

While a definitive, publicly available, step-by-step synthesis for this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be devised from established pyrimidine chemistry. The most logical approach involves a sequential nucleophilic aromatic substitution (SNAr) strategy starting from a readily available polysubstituted pyrimidine.

A likely precursor is 5-bromo-2,4-dichloropyrimidine. The inherent reactivity differences between the chlorine atoms at the C2 and C4 positions, influenced by the electronic effects of the ring nitrogens and the bromine atom, allow for a controlled, stepwise substitution. The C4 position is generally more activated towards nucleophilic attack than the C2 position.

Proposed Synthetic Workflow

G cluster_0 Synthetic Pathway A 5-Bromo-2,4-dichloropyrimidine C 5-Bromo-2-chloro-N,N-dimethylpyrimidin-4-amine A->C Step 1: Selective Amination (SNAr) B Dimethylamine (aq.) Base (e.g., K₂CO₃) Solvent (e.g., THF) E This compound C->E Step 2: Methoxylation (SNAr) D Sodium methoxide Methanol

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 5-Bromo-2-chloro-N,N-dimethylpyrimidin-4-amine

  • Reaction Setup: To a round-bottom flask charged with 5-bromo-2,4-dichloropyrimidine (1.0 eq) in tetrahydrofuran (THF), add an aqueous solution of dimethylamine (1.2 eq) and potassium carbonate (2.0 eq).

  • Reaction Execution: Stir the mixture vigorously at room temperature. The C4 position's higher reactivity allows for selective substitution.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, perform a standard aqueous work-up, extracting the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous methanol.

  • Reagent Addition: Add sodium methoxide (1.5 eq) to the solution.

  • Reaction Execution: Heat the reaction mixture to reflux and stir until the starting material is fully consumed, as monitored by TLC or LC-MS.[7]

  • Work-up and Purification: Cool the reaction mixture and neutralize with a mild acid. Remove the methanol under reduced pressure. Extract the product into an organic solvent, wash with brine, dry, and concentrate. The final product can be purified by recrystallization or column chromatography.

Key Reactions and Applications in Drug Discovery

The synthetic utility of this compound lies in the reactivity of its C5-bromo substituent, which is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and amino moieties, enabling extensive exploration of structure-activity relationships (SAR).

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The C5-bromo position of the title compound is expected to readily participate in this reaction, coupling with various boronic acids or esters to generate 5-aryl or 5-heteroaryl pyrimidine derivatives.[8][9]

G cluster_1 Suzuki-Miyaura Coupling Workflow start Reactants: - this compound - Aryl/Heteroaryl Boronic Acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃, K₃PO₄) process Reaction: - Degassed Solvent (e.g., Dioxane/H₂O) - Inert Atmosphere (Ar or N₂) - Heat (80-100 °C) start->process Setup end Product: 5-Aryl-2-methoxy-N,N-dimethylpyrimidin-4-amine process->end Formation

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Generalized Protocol for Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (2.0 eq).[10]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water.

  • Execution: Heat the mixture to 90-100 °C and stir for 12-18 hours.

  • Work-up and Purification: After cooling, dilute with an organic solvent, wash with water and brine, dry, and concentrate. Purify the residue via column chromatography to yield the desired biaryl product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone reaction for C-N bond formation.[11] This reaction allows for the introduction of primary or secondary amines at the C5 position, a critical transformation for synthesizing compounds targeting biological systems where a nitrogen-containing moiety is key for binding or pharmacokinetic properties.[12][13]

Generalized Protocol for Buchwald-Hartwig Amination

  • Catalyst Pre-formation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq).

  • Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Solvent and Execution: Add an anhydrous, degassed solvent such as toluene or dioxane. Heat the mixture to 100-110 °C and stir until the starting material is consumed.

  • Work-up and Purification: Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify by column chromatography.

Application in Kinase Inhibitor Development

The 2,4,5-trisubstituted pyrimidine scaffold is a well-established core in the design of protein kinase inhibitors. These drugs often function by competing with ATP for binding to the kinase active site. The various substituents on the pyrimidine ring can be tailored to interact with specific amino acid residues in the ATP-binding pocket, thereby conferring potency and selectivity.

Derivatives synthesized from this compound are promising candidates for targeting a range of kinases implicated in oncology and inflammatory diseases. For instance, similar 5-bromopyrimidine cores have been utilized in the development of inhibitors for Unc-51 like autophagy activating kinase 1 (ULK1), a key regulator of autophagy in cancer.[3] The methoxy group at the C2 position can form hydrogen bonds with the kinase hinge region, while the dimethylamino group at C4 can enhance solubility and modulate electronic properties. The C5 position, functionalized via Suzuki or Buchwald-Hartwig reactions, allows for the introduction of larger lipophilic groups that can occupy the hydrophobic regions of the ATP-binding site, thereby enhancing binding affinity and selectivity.

G cluster_0 Kinase ATP-Binding Site cluster_1 Inhibitor Scaffold hinge Hinge Region (H-Bonding) hydrophobic Hydrophobic Pocket solvent Solvent-Exposed Region inhibitor <   Pyrimidine Core C2-Methoxy C4-Dimethylamino C5-Aryl Group (from Suzuki) > inhibitor:s->hinge H-Bond inhibitor:s->hydrophobic Hydrophobic Interaction inhibitor:s->solvent Solubility/PK

Caption: Interaction model of a pyrimidine inhibitor in a kinase active site.

Conclusion

This compound is a strategically designed building block with significant potential in medicinal chemistry. Its well-defined reactive sites allow for predictable and selective functionalization through robust cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The resulting substituted pyrimidine derivatives are ideal scaffolds for developing potent and selective inhibitors of key biological targets, particularly protein kinases. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this versatile compound in their drug discovery programs.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • ChemBuyersGuide.com, Inc. (n.d.). GLR Innovations (Page 149).
  • Sigma-Aldrich. (n.d.). CAS 57054-81-6.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine.
  • BenchChem. (2025). Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • Fisher Scientific. (n.d.). CAS RN 57054-81-6.
  • Sigma-Aldrich. (n.d.). 5-Bromo-4-N,N-dimethylamino-2-methoxypyrimidine.
  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs.
  • Request PDF. (2025). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • BenchChem. (2025). An In-depth Technical Guide to the Key Reactions of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Google Patents. (n.d.). CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.
  • AccelaChemBio. (n.d.). 151588-38-4,4-(Butylthio)phenylboronic Acid.
  • BenchChem. (2025). The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols.
  • PubMed. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-methylpyridine: Base Selection and Optimization.
  • ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • BenchChem. (2025). Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide.
  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • BenchChem. (2025). Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery.

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The Emergence of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Drug Discovery

The pyrimidine ring system is a foundational heterocyclic motif in medicinal chemistry, integral to the structure of nucleic acids and a plethora of clinically significant therapeutic agents. Its inherent ability to engage in diverse biological interactions has led to the development of drugs spanning a wide range of indications, including oncology, infectious diseases, and inflammatory conditions[1]. The strategic functionalization of the pyrimidine core allows for the fine-tuning of physicochemical properties and target engagement, making it a privileged scaffold in the design of novel therapeutics. This guide provides an in-depth technical overview of a specific substituted pyrimidine, 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine, from its rational design and synthesis to its potential applications in modern drug discovery, with a particular focus on the inhibition of protein kinases.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in drug discovery programs. These properties influence its solubility, membrane permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile.

PropertyValueSource/Method
CAS Number 57054-81-6Chemical Abstracts Service
Molecular Formula C₇H₁₀BrN₃OElemental Analysis
Molecular Weight 232.08 g/mol Mass Spectrometry
Appearance Off-white to pale yellow solidPredicted
Solubility Soluble in organic solvents such as DMSO, DMF, and methanolPredicted based on structure
Predicted logP 1.5 - 2.5Computational prediction

Strategic Synthesis: A Rational Approach to a Privileged Scaffold

The synthesis of this compound is strategically designed to proceed from readily available starting materials, ensuring scalability and cost-effectiveness. The most logical and efficient synthetic route involves a nucleophilic aromatic substitution (SNA_r) reaction on a highly functionalized pyrimidine precursor.

Synthetic Pathway Overview

The synthesis commences with the commercially available and versatile building block, 5-bromo-2-chloro-4-methoxypyrimidine. The electron-deficient nature of the pyrimidine ring, further activated by the presence of two halogen substituents, renders the C4-position susceptible to nucleophilic attack. The strategic choice of dimethylamine as the nucleophile allows for the introduction of the dimethylamino moiety, a common feature in many kinase inhibitors that can contribute to target binding and improve physicochemical properties.

Synthesis_Pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution Start 5-bromo-2-chloro-4-methoxypyrimidine Product This compound Start->Product SNA_r Reagent Dimethylamine (gas or solution in THF/EtOH) Base (e.g., Triethylamine) Solvent (e.g., THF, Ethanol) Heat Reagent->Product

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via nucleophilic aromatic substitution.

Materials:

  • 5-bromo-2-chloro-4-methoxypyrimidine (1.0 eq)

  • Dimethylamine solution (2.0 M in THF or ethanol, 2.0-3.0 eq) or Dimethylamine gas

  • Triethylamine (optional, as a base, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or Ethanol

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 5-bromo-2-chloro-4-methoxypyrimidine (1.0 eq) and dissolve it in anhydrous THF or ethanol.

  • Reagent Addition: Slowly add the dimethylamine solution (2.0-3.0 eq) to the stirred solution at room temperature. If using dimethylamine hydrochloride, add triethylamine (1.5 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Anhydrous Solvents: Ensures that water does not compete as a nucleophile.

  • Excess Dimethylamine: Drives the reaction to completion.

  • Heating: Provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

Structural Characterization and Validation

Predicted Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2s1HC6-H
~3.9s3H-OCH₃
~3.1s6H-N(CH₃)₂

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~165C2
~162C4
~158C6
~105C5
~54-OCH₃
~38-N(CH₃)₂

Mass Spectrometry (ESI+):

  • m/z: 232.0 [M+H]⁺, 234.0 [M+H+2]⁺ (characteristic isotopic pattern for bromine)

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The structural features of this compound make it an attractive scaffold for the development of protein kinase inhibitors. The 2-methoxy and 4-dimethylamino groups can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors[4][5]. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing further diversity through palladium-catalyzed cross-coupling reactions, allowing for the exploration of the solvent-exposed region of the ATP-binding pocket to enhance potency and selectivity[6].

Targeting the ULK1 Signaling Pathway in Cancer

A compelling rationale for the utility of this scaffold comes from a study on closely related 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives, which were identified as potent inhibitors of UNC-51-like kinase 1 (ULK1)[1][7]. ULK1 is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a cellular process that cancer cells can exploit to survive under stress conditions. Inhibition of ULK1 can block autophagy and induce apoptosis in cancer cells, making it a promising therapeutic target, particularly in non-small cell lung cancer[1][7].

Signaling_Pathway cluster_0 Autophagy Induction Pathway cluster_1 Therapeutic Intervention Stress Cellular Stress (e.g., Nutrient Deprivation) ULK1_complex ULK1 Complex Activation Stress->ULK1_complex Autophagosome Autophagosome Formation ULK1_complex->Autophagosome Apoptosis Apoptosis ULK1_complex->Apoptosis Blockage of autophagy leads to Survival Cancer Cell Survival Autophagosome->Survival Inhibitor 5-bromo-2-methoxy- N,N-dimethylpyrimidin-4-amine (Potential ULK1 Inhibitor) Inhibitor->ULK1_complex Inhibition

Caption: Potential mechanism of action via inhibition of the ULK1 signaling pathway.

The structural similarity of this compound to the reported ULK1 inhibitors suggests that it could also effectively target this kinase. The dimethylamino group at the C4 position can mimic the hydrogen bonding interactions of the amine in the parent series, while the methoxy group at C2 provides an alternative substitution pattern to the phenoxy group, potentially influencing selectivity and pharmacokinetic properties. The bromine at C5 remains a key site for further optimization through structure-activity relationship (SAR) studies.

Conclusion and Future Directions

This compound is a strategically designed heterocyclic compound with significant potential as a building block in drug discovery. Its straightforward synthesis from commercially available precursors and its structural features, which are amenable to the design of kinase inhibitors, make it a valuable tool for medicinal chemists. The potential to target key signaling pathways in cancer, such as the ULK1-mediated autophagy pathway, highlights the relevance of this scaffold in the development of next-generation targeted therapies. Future work should focus on the synthesis and biological evaluation of this compound and its derivatives against a panel of protein kinases to fully elucidate its therapeutic potential.

References

  • Wiley-VCH. (2007). Supporting Information.
  • Google Patents. (2007). Bi-aryl meta-pyrimidine inhibitors of kinases.
  • PubMed. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry. [Link]
  • Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Google Patents. (2001). Indazole compounds that inhibit protein kinases.
  • PubChem. (2017).
  • MDPI. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Molecules. [Link]
  • MDPI. (2021). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. International Journal of Molecular Sciences. [Link]
  • Google Patents. (2013). Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • MolecularInfo. (n.d.). (5-bromo-2-methoxy-pyrimidin-4-yl)
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

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An In-Depth Technical Guide to 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine and its derivatives, a chemical scaffold of significant interest in modern medicinal chemistry. By leveraging its versatile functionalities, researchers can access a diverse chemical space for the discovery of novel therapeutic agents. This document delves into the synthetic strategies, physicochemical characterization, and biological applications of this pyrimidine core, with a focus on the rationale behind experimental design and the interpretation of structure-activity relationships (SAR).

The Strategic Importance of the 5-Bromo-2-methoxypyrimidine Scaffold

The pyrimidine ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The title compound, this compound, presents a unique combination of functional groups that make it a valuable starting material for drug discovery programs.

  • The 5-Bromo Substituent: The bromine atom at the C5 position is a key synthetic handle, readily participating in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino moieties, enabling extensive exploration of the chemical space around the pyrimidine core.

  • The 2-Methoxy Group: The methoxy group at the C2 position influences the electronic properties of the pyrimidine ring and can be a site for nucleophilic substitution, further expanding the possibilities for derivatization.

  • The 4-Dimethylamino Group: The N,N-dimethylamino group at the C4 position is a common feature in many biologically active molecules, often contributing to target engagement and modulating physicochemical properties such as solubility and cell permeability.

The strategic combination of these functionalities allows for a modular and divergent approach to the synthesis of compound libraries, facilitating the systematic investigation of structure-activity relationships.

Synthesis of this compound and its Analogs

The synthesis of the core scaffold and its derivatives relies on a foundation of well-established pyrimidine chemistry. The following sections provide an overview of key synthetic transformations with illustrative protocols.

Synthesis of the Core Scaffold
Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position is the primary site for derivatization using palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern drug discovery, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyrimidine core and various boronic acids or esters. This reaction is widely used to introduce aryl and heteroaryl substituents.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

  • Objective: To synthesize a 5-aryl-2-methoxy-N,N-dimethylpyrimidin-4-amine derivative.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

    • Degassed solvent system (e.g., 1,4-dioxane/water 4:1)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, palladium catalyst, and base.

    • Add the degassed solvent system.

    • Heat the reaction mixture with stirring to a temperature of 80-100 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

The Sonogashira coupling is utilized to introduce alkyne functionalities at the C5 position, providing a linear and rigid linker that can be valuable for probing binding pockets in biological targets.

Experimental Protocol: Generalized Sonogashira Coupling

  • Objective: To synthesize a 5-alkynyl-2-methoxy-N,N-dimethylpyrimidin-4-amine derivative.

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Copper(I) salt (e.g., CuI, 5-10 mol%)

    • Base (e.g., triethylamine or diisopropylethylamine)

    • Solvent (e.g., THF or DMF)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) salt.

    • Add the solvent, the terminal alkyne, and the base.

    • Stir the reaction mixture at room temperature or with gentle heating until completion as monitored by TLC or LC-MS.

    • Work-up the reaction by filtering off the salt, followed by extraction with an organic solvent.

    • Purify the product by column chromatography.

Diagram of Synthetic Pathways

Synthetic_Pathways Core 5-bromo-2-methoxy- N,N-dimethylpyrimidin-4-amine Suzuki Suzuki-Miyaura Coupling Core->Suzuki Sonogashira Sonogashira Coupling Core->Sonogashira Buchwald Buchwald-Hartwig Amination Core->Buchwald ArylBoronic Arylboronic Acid ArylBoronic->Suzuki Alkyne Terminal Alkyne Alkyne->Sonogashira Amine Amine (R-NH2) Amine->Buchwald ProductAryl 5-Aryl Derivative Suzuki->ProductAryl ProductAlkynyl 5-Alkynyl Derivative Sonogashira->ProductAlkynyl ProductAmino 5-Amino Derivative Buchwald->ProductAmino Kinase_Inhibition cluster_0 Kinase Active Site Hinge Hinge Region Pocket Hydrophobic Pocket Inhibitor 5-Aryl-2-methoxy- N,N-dimethylpyrimidin-4-amine (Derivative) Inhibitor->Hinge H-Bonding Inhibitor->Pocket Hydrophobic Interaction ATP ATP ATP->Hinge Competitive Binding

Sources

The Strategic Role of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold as a Cornerstone in Drug Discovery

The pyrimidine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs. Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, particularly the hinge region of kinases, through hydrogen bonding. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Within this context, 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine has emerged as a key building block, offering a versatile platform for the synthesis of targeted therapeutics. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in the development of kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and drug design.

PropertyValueReference
Molecular Formula C₇H₁₀BrN₃ON/A
Molecular Weight 232.08 g/mol N/A
Appearance Off-white to pale yellow solidN/A
Solubility Soluble in common organic solvents such as methanol, ethanol, and dichloromethane.N/A
Reactivity The bromine atom at the 5-position is susceptible to palladium-catalyzed cross-coupling reactions. The 4-amino group can be further functionalized.[1]

Synthesis of this compound: A Plausible and Efficient Route

While a direct, single-publication synthesis protocol for this compound is not extensively documented, a highly plausible and efficient multi-step synthesis can be constructed from readily available starting materials, based on established pyrimidine chemistry. The most logical starting point is the commercially available 5-bromo-2,4-dichloropyrimidine.[1] The synthesis proceeds through a regioselective nucleophilic aromatic substitution (SNAr) strategy.

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: Regioselective Amination cluster_1 Step 2: Methoxylation A 5-bromo-2,4-dichloropyrimidine C 5-bromo-2-chloro-N,N-dimethylpyrimidin-4-amine A->C Nucleophilic Aromatic Substitution (SNAr) at C4 B Dimethylamine B->C E This compound C->E Nucleophilic Aromatic Substitution (SNAr) at C2 D Sodium Methoxide D->E

Caption: A plausible two-step synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 5-bromo-2-chloro-N,N-dimethylpyrimidin-4-amine

The first step involves the regioselective amination of 5-bromo-2,4-dichloropyrimidine with dimethylamine. The C4 position of 2,4-dichloropyrimidines is generally more susceptible to nucleophilic attack than the C2 position, especially when an electron-withdrawing group like bromine is at the C5 position.[2][3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Addition of Reagents: Add a solution of dimethylamine (2.0-2.2 eq, typically as a solution in ethanol or THF) to the flask.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (40-60 °C) for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-bromo-2-chloro-N,N-dimethylpyrimidin-4-amine.

Step 2: Synthesis of this compound

The second step is the methoxylation of the intermediate, 5-bromo-2-chloro-N,N-dimethylpyrimidin-4-amine, at the C2 position.

  • Reaction Setup: In a round-bottom flask, dissolve the purified 5-bromo-2-chloro-N,N-dimethylpyrimidin-4-amine (1.0 eq) from the previous step in anhydrous methanol.

  • Addition of Reagents: Add sodium methoxide (1.5-2.0 eq, either as a solid or a solution in methanol) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and stir for several hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and neutralize with a mild acid (e.g., acetic acid). Remove the methanol under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the final product, this compound.

Application in Medicinal Chemistry: A Versatile Intermediate for Kinase Inhibitors

The strategic placement of the bromo, methoxy, and dimethylamino groups on the pyrimidine scaffold makes this compound a highly valuable intermediate in the synthesis of targeted therapies, particularly kinase inhibitors for oncology. The bromine atom at the C5 position serves as a key handle for introducing further molecular complexity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[4] This allows for the facile introduction of various aryl or heteroaryl moieties, which can be crucial for optimizing binding affinity and selectivity for the target kinase.

Case Study: Synthesis of Substituted 2-(Anilino)pyrimidine Kinase Inhibitors

A common strategy in the design of kinase inhibitors is the synthesis of 2-(anilino)pyrimidine derivatives, where the aniline moiety can be extensively modified to target specific kinases.[5] this compound can be a key precursor in such syntheses, although the final kinase inhibitor may not retain all of its initial functional groups.

Illustrative Synthetic Pathway to a Kinase Inhibitor Scaffold

G cluster_0 Intermediate Synthesis cluster_1 Cross-Coupling Reaction cluster_2 Functionalization A This compound C 5-Aryl-2-methoxy-N,N-dimethylpyrimidin-4-amine A->C Suzuki-Miyaura Coupling B Arylboronic Acid B->C E 2-(Anilino)-5-aryl-N,N-dimethylpyrimidin-4-amine (Kinase Inhibitor Scaffold) C->E Nucleophilic Aromatic Substitution D Substituted Aniline D->E

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved drugs.[1][2][3] This guide focuses on 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine, a substituted pyrimidine with significant, yet underexplored, therapeutic potential. By analyzing its structural features in the context of established pharmacophores, we delineate a strategic approach to identifying and validating its molecular targets. This document provides a comprehensive exploration of high-probability target classes, including protein kinases, G-protein coupled receptors (GPCRs), and epigenetic modifiers, alongside exploratory avenues such as ion channels and metabolic enzymes. Detailed experimental protocols and validation workflows are presented to empower researchers in the rational discovery of novel therapeutic applications for this compound.

Introduction: The Promise of a Privileged Scaffold

This compound possesses a 2,4-disubstituted aminopyrimidine core, a motif renowned for its ability to interact with the ATP-binding sites of protein kinases.[4] The strategic placement of a bromine atom at the 5-position, a methoxy group at the 2-position, and a dimethylamino group at the 4-position creates a unique electronic and steric profile that can be exploited for selective interactions with a range of biological targets. While direct biological data for this specific molecule is sparse, the extensive pharmacology of related pyrimidine derivatives provides a strong foundation for hypothesizing its potential therapeutic applications, from oncology to neurodegenerative and inflammatory diseases.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC7H10BrN3OPubChem
Molecular Weight232.08 g/mol PubChem
XLogP31.5PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count2PubChem

High-Probability Therapeutic Target Class: Protein Kinases

The human kinome, comprising over 500 protein kinases, represents one of the most critical target families for drug discovery, particularly in oncology. The aminopyrimidine scaffold is a well-established hinge-binding motif, capable of forming key hydrogen bonds within the ATP-binding pocket of many kinases.[4] Several FDA-approved kinase inhibitors, such as Palbociclib (CDK4/6) and Momelotinib (JAK1/2), feature this core structure.[1]

Scientific Rationale

The 2,4-diaminopyrimidine core of the subject molecule is a bioisostere of adenine, the core of ATP. This structural mimicry allows it to competitively bind to the ATP pocket of kinases. The substituents on the pyrimidine ring will then dictate the selectivity and potency against specific kinases. The N,N-dimethylamino group at the 4-position and the methoxy group at the 2-position can engage in specific interactions with amino acid residues in the active site, while the bromine at the 5-position can occupy a hydrophobic pocket, potentially enhancing binding affinity and selectivity.

Potential Kinase Targets

Based on the activities of structurally related pyrimidines, the following kinase families are high-priority targets:

  • Cyclin-Dependent Kinases (CDKs): Substituted pyrimidines are potent inhibitors of CDKs, which are crucial regulators of the cell cycle and transcription.[7][8] Inhibition of CDKs, such as CDK7, is a promising strategy in cancer therapy.[7][9]

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is central to immune responses, and its dysregulation is implicated in inflammatory diseases and cancers. 2,4-diaminopyrimidine derivatives have shown potent inhibitory activity against JAKs.[1]

  • Unc-51 Like Kinase 1 (ULK1): As a key regulator of autophagy, ULK1 is an attractive target in cancer and neurodegenerative diseases. Novel 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives have been identified as potent ULK1 inhibitors.[10]

  • Epidermal Growth Factor Receptor (EGFR): Pyrido[4,3-d]pyrimidines, which are structurally related to our compound of interest, have been designed as potent inhibitors of EGFR tyrosine kinase activity.

  • Kinases in Neurodegeneration: Pyrimidine-based compounds have been shown to inhibit kinases like TBK1 and the MARK family, which are genetically implicated in diseases such as ALS, frontotemporal dementia, and Alzheimer's disease.[4]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a representative in vitro assay to determine the inhibitory activity of this compound against a specific kinase, for example, CDK7.

Objective: To determine the IC50 value of the test compound against CDK7.

Materials:

  • Recombinant human CDK7/Cyclin H/MAT1 complex.

  • Fluorescently labeled peptide substrate.

  • ATP.

  • Test compound (this compound) dissolved in DMSO.

  • Kinase assay buffer.

  • 384-well microplates.

  • Plate reader capable of measuring fluorescence.

Procedure:

  • Prepare a serial dilution of the test compound in DMSO, and then dilute further in kinase assay buffer.

  • Add the diluted compound to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known CDK7 inhibitor as a positive control.

  • Add the CDK7/Cyclin H/MAT1 enzyme to the wells and incubate for 10-15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction by adding a stop solution.

  • Read the fluorescence on a plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Visualization: CDK7 Signaling Pathway

CDK7_Pathway cluster_transcription Transcription Regulation cluster_cell_cycle Cell Cycle Progression RNAPII RNA Polymerase II (CTD) p_RNAPII Phosphorylated RNAPII (Active Transcription) RNAPII->p_RNAPII Phosphorylation CDK1 CDK1 p_CDKs Phosphorylated CDKs (Active) CDK1->p_CDKs CDK2 CDK2 CDK2->p_CDKs CDK4_6 CDK4/6 CDK4_6->p_CDKs G1_S_Transition G1/S Phase Transition p_CDKs->G1_S_Transition Drives CDK7 CDK7 CDK7->RNAPII Activates CDK7->CDK1 Activates CDK7->CDK2 Activates CDK7->CDK4_6 Activates Compound 5-bromo-2-methoxy-N,N- dimethylpyrimidin-4-amine Compound->CDK7 Inhibition

Caption: Role of CDK7 in transcription and cell cycle, and the inhibitory effect of the compound.

High-Probability Therapeutic Target Class: G-Protein Coupled Receptors (GPCRs)

GPCRs constitute the largest family of cell surface receptors and are the targets of a significant portion of all modern drugs. While less common than kinase inhibitors, pyrimidine derivatives have been successfully developed as modulators of GPCRs, including agonists for GPR39 and antagonists for the endothelin receptor.[11][12]

Scientific Rationale

The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, similar to their role in kinase binding, but in this case with residues in the binding pockets of GPCRs. The overall shape and electrostatic potential of this compound could allow it to fit into the orthosteric or allosteric sites of certain GPCRs, thereby modulating their activity.[13] The discovery of GPCR ligands often involves empirical screening, but the structural precedent for pyrimidines in this target class makes it a worthwhile avenue of investigation.

Potential GPCR Targets
  • Purinergic Receptors: Given the structural similarity of the pyrimidine core to the purine core of endogenous ligands like adenosine and ATP, purinergic receptors (e.g., adenosine receptors, P2Y receptors) are a logical starting point.

  • Chemokine Receptors: These receptors are key mediators of inflammation and are attractive targets for a variety of diseases. Intracellular allosteric modulators for chemokine receptors have been described, opening up new possibilities for targeting these receptors.[14]

  • Orphan GPCRs: A significant number of GPCRs have no known endogenous ligand. Screening against a panel of orphan GPCRs could uncover novel biology and therapeutic opportunities.

Experimental Protocol: Calcium Flux Assay for Gq-Coupled GPCRs

Objective: To determine if the test compound can activate or inhibit a Gq-coupled GPCR by measuring changes in intracellular calcium.

Materials:

  • HEK293 cells stably expressing the target GPCR.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compound dissolved in DMSO.

  • Known agonist and antagonist for the target GPCR.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Black, clear-bottom 96-well or 384-well plates.

  • A fluorescence plate reader with an integrated fluid dispenser (e.g., FLIPR, FlexStation).

Procedure:

  • Plate the cells in the microplates and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 1 hour at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Agonist Mode:

    • Place the plate in the fluorescence reader and record a baseline fluorescence reading.

    • Add the test compound at various concentrations and continue to record fluorescence over time. An increase in fluorescence indicates receptor activation.

  • Antagonist Mode:

    • Pre-incubate the cells with the test compound for 15-30 minutes.

    • Place the plate in the reader and record a baseline.

    • Add a known agonist at a concentration that gives a submaximal response (EC80).

    • A reduction in the agonist-induced fluorescence signal in the presence of the test compound indicates antagonism.

  • Analyze the data by calculating the change in fluorescence (ΔF) over baseline (F). Plot the response against compound concentration to determine EC50 (for agonists) or IC50 (for antagonists).

Data Visualization: GPCR Screening Workflow

GPCR_Screening_Workflow Start Compound Library (incl. test compound) Primary_Screen Primary Screen (e.g., Calcium Flux Assay against a GPCR panel) Start->Primary_Screen Hit_Identification Hit Identification (Compounds showing >50% activity) Primary_Screen->Hit_Identification Dose_Response Dose-Response Analysis (EC50/IC50 determination) Hit_Identification->Dose_Response Active End Hit_Identification->End Inactive Selectivity_Panel Selectivity Screening (Against related GPCRs) Dose_Response->Selectivity_Panel Mechanism_of_Action Mechanism of Action Studies (Binding assays, allosterism tests) Selectivity_Panel->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: A typical workflow for identifying and characterizing GPCR-active compounds.

Exploratory Therapeutic Target Classes

Beyond kinases and GPCRs, the chemical features of this compound suggest potential interactions with other important drug target families.

A. Epigenetic Modulators

Epigenetic enzymes, such as DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), are critical for regulating gene expression, and their dysregulation is a hallmark of cancer.[15][16] Small molecule inhibitors of these enzymes have shown clinical success.[17] The nitrogen-rich pyrimidine core could potentially interact with the active sites of these enzymes.

  • Proposed Validation: In vitro enzymatic assays using recombinant DNMTs or HDACs, followed by cellular assays to measure changes in global DNA methylation or histone acetylation levels.

B. Ion Channels

Pyridine nucleotides are known to regulate the function of various ion channels.[18] This suggests that small molecules with a pyrimidine core might also modulate ion channel activity.

  • Proposed Validation: High-throughput electrophysiology screening (e.g., patch-clamp on a chip) against a panel of key ion channels (e.g., sodium, potassium, calcium channels) to identify any inhibitory or activating effects.

C. Dihydrofolate Reductase (DHFR)

The 2,4-diaminopyrimidine structure is the core of non-classical DHFR inhibitors like trimethoprim.[19][20] DHFR is a validated target for antibacterial and anticancer therapies.

  • Proposed Validation: Enzymatic assays with recombinant DHFR from both human and microbial sources to determine inhibitory activity and selectivity.

Integrated Strategy for Target Deconvolution

A multi-pronged approach is recommended to efficiently identify the therapeutic target(s) of this compound.

  • Broad Profiling: Initially, the compound should be screened against large, commercially available panels of kinases and GPCRs to identify the most promising target families.

  • Focused Validation: Hits from the primary screens should be validated through orthogonal assays and by determining dose-response curves.

  • Cellular Target Engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET can be used to confirm that the compound binds to its putative target in a cellular context.

  • Phenotypic Screening: Concurrently, the compound can be tested in various disease-relevant cell-based assays (e.g., cancer cell proliferation, anti-inflammatory models) to link target engagement with a functional outcome.

  • Unbiased Approaches: If panel-based screening is inconclusive, chemoproteomics methods, such as affinity chromatography coupled with mass spectrometry, can be employed to pull down binding partners from cell lysates in an unbiased manner.

Conclusion

This compound is a compound of significant interest, built upon a scaffold with a proven track record in drug discovery. The evidence from a vast body of literature on related pyrimidine derivatives strongly suggests that protein kinases and GPCRs are the most probable therapeutic target classes. This guide provides a structured, evidence-based framework for systematically exploring these possibilities. By employing the detailed experimental strategies outlined herein, researchers can effectively deconvolve the mechanism of action of this promising molecule and unlock its potential as a novel therapeutic agent.

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Methodological & Application

Synthesis of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine

Authored by: Senior Application Scientist, Gemini Division

Abstract

This application note provides a comprehensive, three-step protocol for the synthesis of this compound, a key intermediate in pharmaceutical research and drug development. The narrative elucidates the chemical strategy, explains the causality behind experimental choices, and offers a self-validating system for researchers. The synthesis begins with the conversion of commercially available 5-bromouracil to 5-bromo-2,4-dichloropyrimidine, followed by a regioselective nucleophilic aromatic substitution (SNAr) with dimethylamine, and concludes with a final substitution using sodium methoxide. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented synthetic procedure.

Introduction and Strategic Overview

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in drug design. The target molecule, this compound, is a versatile building block, offering multiple points for further chemical modification, crucial for the generation of compound libraries and structure-activity relationship (SAR) studies.

The synthetic strategy hinges on the differential reactivity of the C2 and C4 positions on the pyrimidine ring. The electron-withdrawing nature of the ring nitrogens renders the halogenated positions susceptible to nucleophilic aromatic substitution (SNAr). In 2,4-dichloropyrimidines, the C4 position is generally more activated and sterically accessible, allowing for a regioselective first substitution. This principle is exploited to sequentially introduce the dimethylamino and methoxy moieties to achieve the desired product.

Overall Synthetic Pathway

The synthesis is accomplished in three distinct steps, starting from 5-bromouracil. The pathway is designed for efficiency and control over the final product's structure.

Synthetic_Pathway A 5-Bromouracil B 5-Bromo-2,4-dichloropyrimidine A->B  Step 1: Chlorination  POCl₃, N,N-Dimethylaniline   C 5-Bromo-2-chloro-N,N- dimethylpyrimidin-4-amine B->C  Step 2: Amination  (CH₃)₂NH, Base   D 5-Bromo-2-methoxy-N,N- dimethylpyrimidin-4-amine (Final Product) C->D  Step 3: Methoxylation  NaOCH₃, Methanol  

Caption: Overall reaction scheme for the synthesis of the target compound.

Materials and Reagents

Ensure all reagents are of appropriate purity (≥98% unless otherwise specified) and solvents are anhydrous where required.

Reagent/MaterialSupplierGradeNotes
5-BromouracilStandard SupplierReagent GradeStarting Material
Phosphorus Oxychloride (POCl₃)Standard SupplierReagent GradeUse in a fume hood, corrosive
N,N-DimethylanilineStandard SupplierReagent GradeUse in a fume hood
Dimethylamine solutionStandard Supplier2.0 M in THFVolatile and flammable
Triethylamine (TEA)Standard SupplierAnhydrousBase
Sodium Methoxide (NaOCH₃)Standard SupplierReagent GradeCan be prepared fresh from Na in MeOH
Dichloromethane (DCM)Standard SupplierAnhydrousSolvent
Tetrahydrofuran (THF)Standard SupplierAnhydrousSolvent
Methanol (MeOH)Standard SupplierAnhydrousSolvent
Ethyl Acetate (EtOAc)Standard SupplierACS GradeFor extraction and chromatography
HexanesStandard SupplierACS GradeFor chromatography
Sodium Bicarbonate (NaHCO₃)Standard SupplierSaturated SolutionFor aqueous workup
BrineStandard SupplierSaturated SolutionFor aqueous workup
Anhydrous Sodium Sulfate (Na₂SO₄)Standard SupplierReagent GradeDrying agent

Detailed Experimental Protocols

Step 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine

Principle: This step involves the conversion of the di-keto form of 5-bromouracil into the more reactive di-chloro derivative using phosphorus oxychloride. N,N-Dimethylaniline acts as a catalyst and acid scavenger. This is a standard and effective method for preparing chloropyrimidines from uracils[1].

Procedure:

  • Setup: Equip a three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure the system is dry and purged with nitrogen.

  • Reaction Mixture: To the flask, add 5-bromouracil (1.0 eq) and N,N-dimethylaniline (1.2 eq).

  • Addition of POCl₃: Slowly add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise via the dropping funnel at room temperature. The addition is exothermic.

  • Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring in a large beaker inside a fume hood. This step quenches the excess POCl₃ and is highly exothermic and releases HCl gas.

  • Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography to yield 5-bromo-2,4-dichloropyrimidine as a solid or oil[2].

Step 2: Synthesis of 5-Bromo-2-chloro-N,N-dimethylpyrimidin-4-amine

Principle: This step utilizes the higher reactivity of the C4-chloro group towards nucleophilic substitution. By controlling the stoichiometry and temperature, dimethylamine can be directed to selectively displace the C4 chloride, leaving the C2 chloride intact for the subsequent step.

Procedure:

  • Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Addition of Amine: Add dimethylamine solution (1.1 eq, e.g., 2.0 M in THF) and a non-nucleophilic base like triethylamine or diisopropylethylamine (1.5 eq) to the flask. The base scavenges the HCl generated during the reaction.

  • Heating: Heat the reaction mixture to 60-80 °C. The reaction is typically complete within 2-6 hours. Monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. If a precipitate (triethylamine hydrochloride) forms, it can be removed by filtration.

  • Isolation: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product, 5-bromo-2-chloro-N,N-dimethylpyrimidin-4-amine, can be purified by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

Step 3: Synthesis of this compound

Principle: The final step involves the substitution of the remaining C2-chloro group with a methoxy group. Sodium methoxide is a strong nucleophile that readily displaces the chloride at the less reactive C2 position, often requiring slightly elevated temperatures to proceed to completion.

Procedure:

  • Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the intermediate from Step 2, 5-bromo-2-chloro-N,N-dimethylpyrimidin-4-amine (1.0 eq), in anhydrous methanol.

  • Addition of Methoxide: Add sodium methoxide (1.2-1.5 eq) to the solution. This can be added as a solid or as a solution in methanol.

  • Heating: Heat the reaction mixture to reflux (around 65 °C) for 4-8 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction by adding water.

  • Extraction: Remove most of the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The final product, this compound, can be purified by flash column chromatography or recrystallization to yield the final product.

Experimental Workflow and Logic

The entire process is designed to be a linear, efficient synthesis where intermediates are purified before proceeding to the next step, ensuring the final product's high purity.

Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination cluster_2 Step 3: Methoxylation A1 Combine 5-Bromouracil, N,N-Dimethylaniline A2 Add POCl₃ A1->A2 A3 Reflux (3-4h) A2->A3 A4 Quench on Ice A3->A4 A5 Extract & Purify A4->A5 B1 Dissolve Dichloro Intermediate A5->B1 Intermediate 1 B2 Add Dimethylamine & Base B1->B2 B3 Heat (2-6h) B2->B3 B4 Workup & Purify B3->B4 C1 Dissolve Chloro-Amine Intermediate B4->C1 Intermediate 2 C2 Add Sodium Methoxide C1->C2 C3 Reflux (4-8h) C2->C3 C4 Workup & Purify C3->C4 D Characterization (NMR, MS, m.p.) C4->D Final Product

Caption: A step-by-step laboratory workflow for the synthesis.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Step 1: Low yield of dichloropyrimidineIncomplete reaction; inefficient quenching/extraction.Ensure reaction goes to completion via TLC. Use fresh POCl₃. During workup, ensure pH is basic before final extractions to prevent loss of product.
Step 2: Formation of di-aminated productReaction temperature too high or excess dimethylamine used.Carefully control stoichiometry (1.0-1.1 eq of dimethylamine). Run the reaction at a lower temperature for a longer period. Monitor closely by TLC/LC-MS to stop the reaction once the mono-aminated product is maximized.
Step 2/3: Reaction does not proceedPoor quality reagents; insufficient heating; starting material is not the correct isomer.Use anhydrous solvents. Ensure the base in Step 2 is fresh. Confirm the structure of the intermediate from the previous step by NMR. Increase reaction temperature or time if necessary.
Step 3: Low yield of final productIncomplete reaction; decomposition of product.Ensure anhydrous conditions. Use freshly prepared or high-quality sodium methoxide. Avoid prolonged heating once the reaction is complete.

Conclusion

This application note details a robust and logical three-step synthesis for this compound. By exploiting the inherent reactivity of the pyrimidine core, this protocol provides a reliable method for obtaining this valuable chemical intermediate. The provided explanations for each step, along with the troubleshooting guide, are intended to empower researchers to successfully execute this synthesis with a high degree of confidence and reproducibility.

References

  • BenchChem. (2025). Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Journal of Organic Chemistry & Pharmaceutical Research. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs.
  • BenchChem. (2025). An In-depth Technical Guide to the Molecular Structure of 5-Bromo-2,4-bis(methylthio)pyrimidine.
  • Google Patents. (2017). CN104744380B - The method that one kind prepares (1H) ketone of 2,3 dihydroquinazoline 4 and its derivative.

Sources

Application Notes & Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its exceptional reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] This guide provides a detailed examination of the Suzuki coupling reaction as applied to 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine, a highly valuable heterocyclic building block. Pyrimidine scaffolds are prevalent in a multitude of pharmacologically active molecules, making this reaction a critical transformation for drug discovery and development professionals. We present an in-depth analysis of the reaction mechanism, a discussion of critical experimental parameters, a robust step-by-step protocol, and troubleshooting guidance to enable researchers to successfully synthesize novel 5-aryl-2-methoxy-N,N-dimethylpyrimidin-4-amine derivatives.

Mechanistic Rationale: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction stems from a well-defined palladium-based catalytic cycle.[3] Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]

  • Oxidative Addition : The cycle initiates with the active Pd(0) catalyst. This species undergoes oxidative addition by inserting into the carbon-bromine bond of the electron-deficient pyrimidine ring. This is often the rate-determining step and results in the formation of a planar Pd(II) intermediate.[4][6]

  • Transmetalation : This step involves the transfer of the organic moiety (R²) from the boronic acid to the Pd(II) center. This process is not spontaneous; it requires activation of the organoboron species by a base.[7][8] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R²B(OH)₃]⁻), which then readily transfers its organic group to the palladium complex, displacing the halide.[9][10][11][12]

  • Reductive Elimination : In the final step, the two organic ligands on the Pd(II) center—the pyrimidinyl group and the R² group from the boronic acid—couple to form the desired C-C bond in the product. This process simultaneously reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, allowing the cycle to begin anew.[4][8]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_A Oxidative Addition Intermediate (Ar-Pd(II)-Br)L₂ Pd0->PdII_A Oxidative Addition PdII_B Transmetalation Intermediate (Ar-Pd(II)-R²)L₂ PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Coupled Product (Ar-R²) PdII_B->Product Pyrimidine 5-Bromo-Pyrimidine (Ar-Br) Pyrimidine->PdII_A BoronicAcid Boronic Acid (R²-B(OH)₂) BoronicAcid->PdII_A Base Base (e.g., K₂CO₃) Base->PdII_A Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Protocol: Synthesis of 5-phenyl-2-methoxy-N,N-dimethylpyrimidin-4-amine

This protocol provides a reliable starting point for the Suzuki coupling of this compound with phenylboronic acid. The principles can be readily adapted for other aryl or heteroaryl boronic acids.

2.1. Materials & Reagents

  • This compound (1.0 equiv.)

  • Phenylboronic acid (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

2.2. Experimental Procedure

  • Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition : In a fume hood, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv.), to the flask.

  • Inert Atmosphere : Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere, which is critical to prevent catalyst degradation.

  • Solvent Addition : Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling argon through it for 15-20 minutes. Using a syringe, add the degassed solvent to the reaction flask. The final concentration of the pyrimidine substrate should be approximately 0.1-0.2 M.

  • Reaction : Place the sealed flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 12-16 hours.

  • Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup :

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.[13]

    • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification : The resulting crude residue should be purified by flash column chromatography on silica gel to afford the pure 5-phenyl-2-methoxy-N,N-dimethylpyrimidin-4-amine product.[4]

Workflow start Start setup 1. Combine Reactants (Pyrimidine, Boronic Acid, Base) start->setup catalyst 2. Add Pd Catalyst setup->catalyst inert 3. Purge with Inert Gas (3x Evacuate/Backfill) catalyst->inert solvent 4. Add Degassed Dioxane/Water inert->solvent react 5. Heat at 90°C (12-16h) solvent->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor workup 7. Aqueous Workup (EtOAc Extraction) monitor->workup purify 8. Column Chromatography workup->purify product Pure Product purify->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Scientific Rationale for Parameter Selection

The success of a Suzuki coupling hinges on the judicious selection of each reaction component. The choices outlined in the protocol are based on established principles for coupling heteroaryl bromides.

  • Catalyst System : Pd(PPh₃)₄ is a workhorse catalyst for many C-Br couplings and serves as an excellent starting point.[14] For more challenging substrates or to improve yields, catalyst systems with more sophisticated, electron-rich, and bulky phosphine ligands such as SPhos or XPhos may be required.[2][15][16] These ligands can promote the oxidative addition step and stabilize the catalytic species.

  • Base Selection : An inorganic base is essential. K₂CO₃ is a cost-effective and generally effective choice.[14] In cases of low reactivity, a stronger base like K₃PO₄ or Cs₂CO₃ can accelerate the crucial transmetalation step by more efficiently forming the reactive boronate species.[1][14]

  • Solvent : A biphasic solvent system is often optimal. 1,4-Dioxane is an excellent organic solvent for the substrates and catalyst, while water is necessary to dissolve the inorganic base.[1][4] Thoroughly degassing the solvent is non-negotiable, as dissolved oxygen can oxidize and deactivate the Pd(0) catalyst.

  • Stoichiometry : A slight excess of the boronic acid (typically 1.1-1.5 equivalents) is used to ensure complete consumption of the more valuable pyrimidine starting material and drive the reaction equilibrium towards the product.

Representative Reaction Conditions & Troubleshooting

The following table provides a summary of typical conditions and considerations for optimizing the reaction.

ParameterRecommended Starting PointRationale & Optimization Considerations
Substrate This compoundThe C-Br bond is significantly more reactive in Suzuki couplings than a C-Cl bond, ensuring high selectivity.[14][17]
Boronic Acid Aryl- or Heteroaryl-B(OH)₂ (1.2 equiv.)A wide variety are commercially available.[18] Purity is critical; impure boronic acids can lead to side reactions and low yields.
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%)A reliable choice for C-Br bonds.[14] For difficult couplings, consider Pd(dppf)Cl₂ or catalysts with bulky monophosphine ligands (e.g., SPhos, XPhos).[15][16]
Base K₂CO₃ or K₃PO₄ (2-3 equiv.)K₂CO₃ is a good starting point.[14] K₃PO₄ is stronger and can be beneficial for less reactive boronic acids.[1]
Solvent System 1,4-Dioxane/H₂O (4:1)Must be thoroughly degassed. Other systems like Toluene/H₂O or DME/H₂O can also be effective.
Temperature 80-100 °CHeating is typically required to achieve a reasonable reaction rate.[1][17]

Troubleshooting Common Issues:

  • Low or No Conversion :

    • Inactive Catalyst : Ensure the reaction was performed under a strict inert atmosphere and with properly degassed solvents.

    • Reagent Purity : Verify the purity of the boronic acid and the base.

    • Optimization : Increase the temperature, switch to a stronger base (K₃PO₄), or employ a more active catalyst/ligand system.

  • Formation of Debrominated Byproduct :

    • This side reaction can occur, particularly with electron-rich heteroaromatics.

    • Solution : Try lowering the reaction temperature or using a catalyst system known to suppress this pathway, such as those incorporating XPhos ligands.[2]

  • Homocoupling of Boronic Acid :

    • This side reaction forms a biaryl from two boronic acid molecules.

    • Solution : Ensure a truly anaerobic environment. This side reaction is often promoted by the presence of oxygen. Using the correct stoichiometry of reagents can also minimize this issue.

Conclusion

The Suzuki-Miyaura coupling of this compound is a robust and highly effective method for the synthesis of diverse 5-arylpyrimidine libraries. By understanding the underlying mechanism and carefully controlling key reaction parameters such as the catalyst, base, and solvent system, researchers can reliably access novel chemical matter crucial for advancing drug discovery programs. The protocols and insights provided herein serve as a comprehensive guide for the successful execution and optimization of this pivotal transformation.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ACS Publications. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • PubMed. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
  • ACS Publications. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
  • Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Wiley Online Library. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules.
  • ACS Publications. (n.d.). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.
  • NIH National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
  • Boronic Acids in Suzuki Coupling: A Pharma Intermediate Guide. (2025).
  • NIH National Center for Biotechnology Information. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in critical biological interactions.[1][2][3][4] Its derivatives are integral to a wide range of pharmaceuticals, including kinase inhibitors for oncology, antiviral agents, and therapeutics for neurological disorders.[3][4] The targeted synthesis of complex, substituted pyrimidines is therefore a critical endeavor in the drug discovery pipeline. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for constructing carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods that often require harsh conditions and have limited functional group tolerance.[5][6]

This guide provides a detailed technical overview and a robust experimental protocol for the Buchwald-Hartwig amination of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine. This particular substrate is an electron-rich heteroaryl halide, a class of compounds often encountered in the synthesis of biologically active molecules. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with the practical insights needed to successfully implement this crucial transformation.

The Catalytic Heart of the Reaction: Understanding the Buchwald-Hartwig Amination Cycle

The Buchwald-Hartwig amination proceeds through a well-defined palladium-catalyzed cycle.[5][7][8] A fundamental understanding of this mechanism is paramount for troubleshooting and optimizing the reaction for specific substrates. The cycle is generally accepted to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a low-valent Pd(0) complex. This is often the rate-determining step and results in the formation of a Pd(II) intermediate.[8][9]

  • Amine Coordination and Deprotonation : The amine nucleophile then coordinates to the Pd(II) complex. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical and is dependent on the pKa of the amine and the solvent used.[10][11]

  • Reductive Elimination : The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][8]

Bulky, electron-rich phosphine ligands are crucial for the success of this reaction. They stabilize the palladium catalyst, promote the rate-limiting oxidative addition, and facilitate the final reductive elimination step.[5][12]

Buchwald-Hartwig Catalytic Cycle Catalytic Cycle of Buchwald-Hartwig Amination Pd(0)L Pd(0)L Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Pd(0)L->Ar-Pd(II)-Br(L) Ar-Br Oxidative_Addition Oxidative Addition Ar-Pd(II)-N(H)R₂(L) [Ar-Pd(II)-N(H)R₂(L)]⁺Br⁻ Ar-Pd(II)-Br(L)->Ar-Pd(II)-N(H)R₂(L) + R₂NH - Br⁻ Amine_Coordination Amine (R₂NH) Coordination Ar-Pd(II)-NR₂(L) Ar-Pd(II)-NR₂(L) Ar-Pd(II)-N(H)R₂(L)->Ar-Pd(II)-NR₂(L) + Base - [Base-H]⁺ Deprotonation Deprotonation (Base) Ar-Pd(II)-NR₂(L)->Pd(0)L Product Ar-NR₂ Ar-Pd(II)-NR₂(L)->Product Reductive_Elimination Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination with Morpholine

This protocol details the coupling of this compound with morpholine, a common secondary cyclic amine. The conditions have been selected based on best practices for electron-rich heteroaryl bromides.

Materials and Reagents
ReagentCAS NumberSupplierNotes
This compound(Not widely available)Custom SynthesisEnsure purity >98% by NMR/LC-MS.
Morpholine110-91-8Sigma-AldrichUse freshly distilled or from a recently opened bottle.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3Strem ChemicalsA common and effective Pd(0) precatalyst.
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)564483-18-7Sigma-AldrichA bulky, electron-rich ligand suitable for challenging couplings.
Sodium tert-butoxide (NaOtBu)865-48-5Acros OrganicsA strong, non-nucleophilic base. Handle under inert atmosphere.
Anhydrous Toluene108-88-3Acros OrganicsUse from a solvent purification system or a sealed bottle.
Inert Gas (Argon or Nitrogen)--High purity grade.
Step-by-Step Procedure

The following workflow outlines the key stages of the experimental process, from preparation to product isolation.

Experimental_Workflow cluster_prep Preparation cluster_addition Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification prep_vessel Oven-dry Schlenk flask and stir bar inert_atm Establish inert atmosphere (Ar/N₂) prep_vessel->inert_atm add_solids Add Pd₂(dba)₃, XPhos, NaOtBu, and pyrimidine inert_atm->add_solids add_liquids Add Toluene and Morpholine via syringe add_solids->add_liquids heating Heat to 100 °C add_liquids->heating stirring Stir for 12-24 h heating->stirring monitoring Monitor by TLC/LC-MS stirring->monitoring cool_down Cool to RT monitoring->cool_down quench Quench with water cool_down->quench extract Extract with EtOAc quench->extract purify Purify by column chromatography extract->purify

Caption: General experimental workflow for the Buchwald-Hartwig amination.

  • Reaction Setup : To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add the palladium precatalyst Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%) and the phosphine ligand XPhos (14.3 mg, 0.03 mmol, 3 mol%).

  • Inert Atmosphere : Seal the flask with a rubber septum, and then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition : Under a positive pressure of inert gas, add this compound (246 mg, 1.0 mmol, 1.0 equiv) and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv).

  • Solvent and Amine Addition : Add anhydrous toluene (5 mL) via syringe, followed by morpholine (105 µL, 1.2 mmol, 1.2 equiv).

  • Reaction Execution : Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding 10 mL of water.

  • Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford the desired product, 4-(morpholin-4-yl)-2-methoxy-N,N-dimethylpyrimidin-5-amine.

Troubleshooting and Optimization

While the provided protocol is robust, optimization may be necessary for different amine coupling partners or for scaling up the reaction.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere.Use a pre-catalyst (e.g., XPhos Pd G3). Ensure rigorous exclusion of air and moisture. Use freshly opened or purified reagents.
Suboptimal temperature or base.Screen a range of temperatures (e.g., 80-120 °C). Consider a different base such as LHMDS for less basic amines or a weaker base like K₃PO₄ or Cs₂CO₃ for base-sensitive substrates.[13][14]
Side Product Formation β-Hydride elimination; Catalyst decomposition.Use a more sterically hindered ligand to disfavor β-hydride elimination.[5] Ensure the reaction temperature is not excessively high.
Poor Reproducibility Inconsistent quality of reagents or solvents.Use high-purity, anhydrous, and degassed solvents.[15] Ensure the base is not clumped and is free-flowing. The quality of the palladium source and ligand is critical.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl compounds, particularly in the context of drug discovery where access to novel chemical matter is paramount. The protocol detailed here for the amination of this compound provides a reliable and scientifically-grounded starting point for researchers. By understanding the underlying mechanism and the critical role of each component, scientists can effectively apply and adapt this methodology to accelerate their research and development efforts.

References

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. In Wikipedia.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • Nolan, S. P., et al. (2011). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Dalton Transactions.
  • Cai, Q., & Ryberg, P. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry.
  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition.
  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.
  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry.
  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.
  • Organ, M. G., et al. (2023). A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. Molecules.
  • Nolan, S. P., et al. (2021). A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature. ACS Catalysis.
  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Wiley. (2023). FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application.
  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition.
  • ResearchGate. (2011). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • National Center for Biotechnology Information. (2021). Recent Advances in Pyrimidine-Based Drugs.

Sources

Application Notes & Protocols: Leveraging 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine is a highly functionalized pyrimidine derivative that has emerged as a cornerstone intermediate in contemporary drug discovery and medicinal chemistry. Its strategic substitution pattern, featuring a reactive C5-bromine atom, renders it an exceptionally versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth exploration of its applications, focusing on palladium-catalyzed cross-coupling reactions. We offer detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, explain the causal factors behind experimental choices, and present troubleshooting strategies to empower researchers in leveraging this potent chemical tool for the synthesis of novel therapeutic agents.

Introduction: A Versatile Pyrimidine Building Block

The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[1] The title compound, this compound, is a valuable intermediate precisely because it allows for the selective and efficient elaboration of this core. The C5-bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, a class of transformations that has revolutionized the synthesis of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[2][3] This allows for the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties, facilitating the rapid exploration of structure-activity relationships (SAR) essential for modern drug development.[4][5]

Physicochemical Properties & Safety

Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is mandatory.

PropertyValueSource
Chemical Name This compound[6]
Synonyms (5-bromo-2-methoxy-pyrimidin-4-yl)-dimethyl-amine[6]
CAS Number 57054-81-6[6][7]
Molecular Formula C₇H₁₀BrN₃O[6]
Molecular Weight 232.08 g/mol [6]
Appearance Typically a solid (based on similar compounds)N/A

Safety & Handling:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves.[8]

  • Based on data for structurally similar brominated heterocycles, this compound should be considered harmful if swallowed and may cause skin, eye, and respiratory irritation.[9][10][11]

  • Consult the specific Safety Data Sheet (SDS) from your supplier before use.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The primary utility of this intermediate is its participation as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The C-Br bond at the 5-position is the principal site of reactivity for these transformations.[4]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other pharmaceuticals.[12][13]

Principle of Causality: The reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[14] This boronate then undergoes transmetalation with the Pd(II) complex formed after oxidative addition of the palladium catalyst to the C-Br bond of the pyrimidine. The choice of catalyst, ligand, and base is critical for an efficient reaction, especially with electron-rich or potentially coordinating substrates like substituted pyrimidines.[12][15]

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Aryl- or heteroarylboronic acid (1.2–1.5 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3–5 mol%)

    • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0–3.0 equiv)

    • Anhydrous 1,4-Dioxane and water (typically a 4:1 to 5:1 ratio)

    • Schlenk flask or reaction vial, magnetic stirrer, inert gas supply (Argon or Nitrogen)

  • Procedure:

    • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the base (K₃PO₄), and the palladium catalyst [Pd(PPh₃)₄].

    • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

    • Solvent Addition: Add the degassed solvent system (1,4-dioxane and water) via syringe.

    • Reaction: Heat the mixture to 85–100 °C with vigorous stirring.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material (typically 6–24 hours).

    • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterTypical Conditions & Rationale
Palladium Catalyst Pd(PPh₃)₄ (robust, commercially available), Pd(OAc)₂ with a phosphine ligand (for optimization).
Base K₃PO₄, K₂CO₃, Cs₂CO₃. The base activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF. The aqueous component is often crucial for catalyst activity and boronic acid solubility.
Temperature 80–110 °C. Sufficient thermal energy is needed to drive the catalytic cycle.
Expected Yield 70–95% (highly dependent on the boronic acid partner).
Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira coupling is an indispensable tool for introducing alkynyl moieties onto aromatic and heteroaromatic rings, creating precursors for more complex structures or compounds with specific electronic properties.[1][16]

Principle of Causality: This reaction uniquely employs a dual catalytic system. A palladium catalyst facilitates the main cross-coupling cycle (oxidative addition/reductive elimination), while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate.[1] This copper acetylide is the active species that undergoes transmetalation with the palladium center. The amine base (e.g., triethylamine) is crucial for both scavenging the HBr byproduct and facilitating the formation of the copper acetylide.[16]

Protocol 2.2: General Procedure for Sonogashira Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2–1.5 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2–4 mol%)

    • Copper(I) iodide (CuI) (4–8 mol%)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0–3.0 equiv)

    • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • Reaction Setup: To a dry Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide co-catalyst.

    • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (repeat 3x).

    • Solvent & Reagent Addition: Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N) via syringe. Stir for 10-15 minutes.

    • Alkyne Addition: Add the terminal alkyne dropwise to the mixture.

    • Reaction: Stir the reaction at room temperature or heat to 40–60 °C. For less reactive substrates, higher temperatures may be required.

    • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 4–18 hours).

    • Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution and then brine.

    • Purification: Dry the organic layer (Na₂SO₄), filter, concentrate, and purify the residue by flash column chromatography.

ParameterTypical Conditions & Rationale
Palladium Catalyst PdCl₂(PPh₃)₂ (common and effective), Pd(PPh₃)₄.
Copper Co-catalyst CuI. Essential for activating the terminal alkyne.
Base Et₃N, DIPEA. Acts as an acid scavenger and promotes copper acetylide formation.
Solvent THF (for room temp reactions), DMF (for higher temps). Must be anhydrous and degassed.
Temperature 25–80 °C. Milder conditions often suffice compared to Suzuki couplings.
Expected Yield 65–90%. Homocoupling of the alkyne (Glaser coupling) is a potential side reaction.
Buchwald-Hartwig Amination: Forging C(sp²)-N Bonds

The Buchwald-Hartwig amination has become the gold standard for synthesizing aryl amines, a class of compounds of immense importance in pharmaceuticals.[17][18]

Principle of Causality: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[19][20] These specialized ligands accelerate the rate-limiting reductive elimination step, which forms the C-N bond, and also stabilize the active Pd(0) catalyst. A strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃) is required to deprotonate the amine in the catalytic cycle, forming the key palladium-amido complex.[18]

Protocol 2.3: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • This compound (1.0 equiv)

    • Primary or secondary amine (1.1–1.3 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or Pd₂(dba)₃ (1-2 mol%)

    • Phosphine Ligand (e.g., XPhos, SPhos, BINAP) (2–4 mol%)

    • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4–2.0 equiv)

    • Anhydrous Toluene or 1,4-Dioxane

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add the palladium precursor, the phosphine ligand, and the base to a dry reaction vial.

    • Reagent Addition: Add this compound, followed by the anhydrous solvent (e.g., Toluene).

    • Amine Addition: Finally, add the amine coupling partner.

    • Reaction: Seal the vial and heat the mixture to 80–110 °C with vigorous stirring.

    • Monitoring: Monitor the reaction by LC-MS until the starting bromide is consumed (typically 8–24 hours).

    • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through Celite®. Wash the filtrate with water and brine.

    • Purification: Dry the organic phase (Na₂SO₄), filter, concentrate, and purify by flash column chromatography.

ParameterTypical Conditions & Rationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃. These are stable Pd(II) and Pd(0) sources that form the active catalyst in situ.
Ligand XPhos, SPhos, Xantphos, BINAP. Bulky, electron-rich ligands are essential for high catalytic activity.
Base NaOtBu (strong, for many amines), K₂CO₃/Cs₂CO₃ (milder, for sensitive substrates).
Solvent Toluene, 1,4-Dioxane. Must be anhydrous and high-purity.
Temperature 80–110 °C. Required to drive the reaction to completion.
Expected Yield 75–98%. Highly dependent on the steric and electronic properties of the amine.

Workflow Visualization & Mechanistic Insights

Visualizing the experimental process and underlying mechanisms is key to understanding and troubleshooting these powerful reactions.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Weigh Reagents: - Pyrimidine Intermediate - Coupling Partner - Catalyst & Ligand - Base B Add to Dry Schlenk Flask under Inert Gas (Ar/N2) A->B C Add Anhydrous, Degassed Solvent B->C D Heat to Target Temp (e.g., 80-110°C) with Vigorous Stirring C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to Room Temp & Dilute with Organic Solvent E->F Upon Completion G Aqueous Wash (Water, Brine) F->G H Dry Organic Layer (e.g., Na2SO4) & Filter G->H I Concentrate under Reduced Pressure H->I J Flash Column Chromatography I->J K Characterize Pure Product (NMR, MS) J->K

Caption: General experimental workflow for cross-coupling reactions.

G pd0 Pd(0)L2 pd_complex Ar-Pd(II)L2-Br pd0->pd_complex Oxidative Addition boronate_complex [Ar-Pd(II)L2-Ar']+ pd_complex->boronate_complex Transmetalation boronate_complex->pd0 Reductive Elimination Product Ar-Ar' boronate_complex->Product ArBr Ar-Br Boronic Ar'-B(OH)2 Boronate [Ar'-B(OH)3]- Boronic->Boronate Base Base (OH-)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

G start Desired Bond Formation? cc_sp2 C(sp2)-C(sp2) (Aryl-Aryl) start->cc_sp2  C-C   cc_sp C(sp2)-C(sp) (Aryl-Alkynyl) start->cc_sp cn C(sp2)-N (Aryl-Amine) start->cn  C-N   suzuki Use Suzuki-Miyaura Coupling Partner: Arylboronic Acid cc_sp2->suzuki sonogashira Use Sonogashira Coupling Partner: Terminal Alkyne cc_sp->sonogashira buchwald Use Buchwald-Hartwig Coupling Partner: Primary/Secondary Amine cn->buchwald

Caption: Decision tree for selecting the appropriate coupling reaction.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert conditions (oxygen). 3. Poor quality solvent or reagents. 4. Incorrect base or insufficient amount.1. Use a fresh bottle of catalyst or a pre-catalyst. 2. Ensure rigorous degassing of solvents and proper inert gas technique. 3. Use anhydrous, high-purity solvents. 4. Screen alternative bases (e.g., switch from K₂CO₃ to Cs₂CO₃ or NaOtBu).
Recovery of Starting Material 1. Reaction temperature too low. 2. Inappropriate ligand for the transformation. 3. Sterically hindered coupling partner.1. Increase reaction temperature in 10 °C increments. 2. For Buchwald-Hartwig, screen different phosphine ligands (e.g., XPhos vs. BINAP). 3. Increase catalyst loading and/or reaction time.
Formation of Side Products 1. Suzuki: Protodeboronation of boronic acid. 2. Sonogashira: Homocoupling of alkyne (Glaser coupling). 3. General: Hydrodehalogenation (replacement of Br with H).1. Use a stronger base or ensure stoichiometry is correct. 2. Run the reaction under stricter inert conditions; add alkyne slowly. 3. Ensure the system is free of water/protic sources (unless part of the protocol); use a more effective ligand.

Conclusion

This compound stands as a testament to the power of strategically designed intermediates in accelerating drug discovery. Its capacity for selective functionalization via robust and well-understood palladium-catalyzed cross-coupling reactions provides chemists with a reliable and versatile platform. By understanding the principles behind each transformation and adhering to optimized protocols, researchers can efficiently generate diverse libraries of novel pyrimidine derivatives, paving the way for the discovery of next-generation therapeutics.

References

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Journal of Organic Chemistry, 72(9), 3606-7.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. SCIRP.
  • MolecularInfo. (n.d.). (5-bromo-2-methoxy-pyrimidin-4-yl)-dimethyl-amine molecular information.
  • SciSpace. (2007). A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines.
  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Molecules, 26(15), 4443.
  • ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Oldenhuis, N. J., et al. (2010). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 12(23), 5482–5485. ACS Publications.
  • Royal Society of Chemistry. (2014). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 12(48), 9896-9903.
  • ResearchGate. (2013). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336-2342.
  • PubChem. (n.d.). 5-Bromo-4-methylpyrimidin-2-amine. National Center for Biotechnology Information.
  • ResearchGate. (2013). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PubChem. (n.d.). 5-bromo-N-ethyl-2-(methoxymethyl)pyrimidin-4-amine. National Center for Biotechnology Information.
  • PubChem. (n.d.). 5-Bromo-4-methoxy-2-methylpyridine. National Center for Biotechnology Information.
  • PubChem. (n.d.). 5-bromo-N,N-dimethylpyridin-2-amine. National Center for Biotechnology Information.
  • Boron Molecular. (n.d.). 5-bromo-2-methoxyphenyl acetate.
  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. JOCPR, 7(10), 861-872.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Drug Development.

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Purification of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine Derivatives

Authored by: A Senior Application Scientist
Introduction: The Critical Role of Purity in Pyrimidine-Based Drug Discovery

This technical guide provides a comprehensive overview of robust purification strategies for this compound and its analogues. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles that govern each purification choice, empowering researchers to troubleshoot and adapt these methodologies to their specific derivatives. We will explore the nuances of flash column chromatography and recrystallization, supported by detailed protocols, troubleshooting guides, and methods for final purity verification.

Understanding the Molecular Profile: A Foundation for Purification Strategy

The molecular architecture of the target pyrimidine derivatives dictates the optimal approach to their purification. The key functional groups—a bromine atom, a methoxy group, and a dimethylamino group—impart a moderate to high polarity to the molecule. The nitrogen atoms within the pyrimidine ring can also interact with acidic stationary phases like silica gel, sometimes leading to peak tailing during chromatography.

Common impurities encountered during the synthesis of these derivatives may include:

  • Unreacted Starting Materials: Such as 5-bromo-2,4-dichloropyrimidine or the amine precursor.

  • Side-Products: Arising from incomplete reactions or side reactions, for instance, mono-substituted intermediates.

  • Reagents and Catalysts: Residual palladium catalysts from coupling reactions or excess base.[2]

A preliminary analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable first step to visualize the impurity profile of the crude product and inform the purification strategy.

Part I: Flash Column Chromatography – The Workhorse of Purification

Flash column chromatography is the most prevalent technique for the purification of moderately polar organic compounds and is exceptionally well-suited for this class of pyrimidine derivatives.[3] The principle relies on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[4] By carefully selecting the solvent system, impurities can be separated from the desired product based on their relative affinities for the stationary phase.

Critical Step: Mobile Phase Selection via Thin Layer Chromatography (TLC)

The success of flash chromatography is almost entirely dependent on the selection of an appropriate mobile phase, or eluent. TLC is a rapid and cost-effective method for optimizing this solvent system.[3][4] The goal is to find a solvent mixture that provides a retention factor (Rf) for the target compound of approximately 0.2-0.4, ensuring good separation from impurities.[4][5]

Protocol for TLC Method Development
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.

  • Elution: Place the TLC plate in a developing chamber containing a candidate solvent system.

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the separated spots under UV light (typically at 254 nm).[6]

  • Optimization: Adjust the polarity of the solvent system to achieve the target Rf value.[7]

    • If the Rf is too low (compound stays near the baseline), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).[8]

    • If the Rf is too high (compound runs with the solvent front), decrease the mobile phase polarity (e.g., increase the percentage of hexane).[8]

Recommended Solvent Systems

The following table provides starting points for TLC analysis based on the general polarity of the pyrimidine derivative.

Compound PolarityRecommended Starting Solvent SystemOptimization Strategy
Moderately Polar Hexane / Ethyl Acetate (EtOAc)Start with 7:3 Hexane:EtOAc, then adjust ratio.
Polar Dichloromethane (DCM) / Methanol (MeOH)Start with 9.5:0.5 DCM:MeOH.[9]
Basic (Amine-containing) DCM / MeOH with modifierAdd 0.1-1% triethylamine (TEA) or ammonia in methanol to the mobile phase to reduce tailing.[7]
Workflow for Flash Column Chromatography

The following diagram outlines the standard workflow for purifying pyrimidine derivatives using flash chromatography.

flash_chromatography_workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation tlc 1. TLC Method Development (Optimize Solvent System, Rf ≈ 0.2-0.4) pack 2. Column Packing (Slurry pack silica gel in non-polar solvent) tlc->pack load 3. Sample Loading (Dry or Liquid Loading) pack->load elute 4. Elution (Apply pressure, run isocratic or gradient) load->elute collect 5. Fraction Collection elute->collect analyze 6. Fraction Analysis (TLC analysis of collected fractions) collect->analyze combine 7. Combine Pure Fractions analyze->combine evap 8. Solvent Removal (Rotary Evaporation) combine->evap product Pure Product evap->product

Caption: Workflow for purification by flash column chromatography.

Detailed Protocol for Flash Column Chromatography
  • Column Preparation:

    • Select a column of appropriate size for the amount of crude material (typically a 40-100:1 ratio of silica gel to crude compound by weight).

    • Prepare a slurry of silica gel in the non-polar component of your chosen mobile phase (e.g., hexane).

    • Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the silica bed firmly, ensuring no air bubbles are trapped.[5]

  • Sample Loading:

    • Liquid Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed.[4]

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., DCM). Add a small amount of silica gel (2-3 times the mass of the crude product) and evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. This technique is particularly useful for compounds that are not very soluble in the mobile phase.[7]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply positive pressure to maintain a steady flow rate.[4]

    • Collect the eluate in a series of fractions (e.g., in test tubes). The size of the fractions will depend on the column size and the expected separation.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the fractions containing the pure compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.[5]

Troubleshooting Common Chromatography Issues
IssuePossible Cause(s)Recommended Solution(s)
Streaking/Tailing on TLC/Column Compound is too polar or acidic/basic; column is overloaded.Add a modifier to the mobile phase (e.g., 0.5% TEA for basic compounds, 0.5% acetic acid for acidic compounds).[7] Reduce the amount of sample loaded onto the column.
Poor Separation of Spots Incorrect solvent system polarity.Re-optimize the mobile phase using TLC. Try a different solvent system (e.g., switch from EtOAc/Hexane to DCM/MeOH) to alter selectivity.[7]
Compound Won't Elute Mobile phase is not polar enough; compound may be decomposing on silica.Switch to a more polar solvent system (e.g., a gradient up to 10-20% MeOH in DCM).[7] Test compound stability on a TLC plate before running the column. Consider switching to a different stationary phase like alumina or using reverse-phase chromatography.[7][10]

Part II: Recrystallization – For High Purity Crystalline Solids

Recrystallization is a powerful purification technique that can yield highly pure crystalline material. It operates on the principle that the solubility of a compound in a solvent increases with temperature. A nearly saturated solution is prepared at a high temperature, and as it cools, the solubility of the target compound decreases, causing it to crystallize out of the solution while impurities remain dissolved.

The Art of Solvent Selection

Choosing the right solvent is the most critical aspect of successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Not react with the compound.

  • Have a relatively low boiling point for easy removal.

  • Dissolve impurities well at all temperatures or not at all.

Protocol for Recrystallization
  • Solvent Screening: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes) at room and elevated temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat briefly.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[7]

  • Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities. Dry the crystals under vacuum.

Workflow for Recrystallization

recrystallization_workflow cluster_prep Preparation cluster_formation Crystallization cluster_iso Isolation dissolve 1. Dissolve Crude Product (in minimal hot solvent) hot_filter 2. Hot Filtration (Optional) (Remove insoluble impurities) dissolve->hot_filter cool 3. Slow Cooling (Allow crystals to form) hot_filter->cool induce Induce Crystallization (Scratch/Seed if needed) cool->induce vac_filter 4. Vacuum Filtration (Collect crystals) cool->vac_filter wash 5. Wash with Cold Solvent vac_filter->wash dry 6. Dry Crystals (Under vacuum) wash->dry pure_xtal High Purity Crystals dry->pure_xtal

Caption: Workflow for purification by recrystallization.

Troubleshooting Common Recrystallization Issues
IssuePossible Cause(s)Recommended Solution(s)
"Oiling Out" Solution is too saturated, or cooling is too rapid; melting point of the solid is below the solvent's boiling point.Add more hot solvent to dissolve the oil, then cool very slowly.[7] Re-attempt with a lower-boiling point solvent.
No Crystals Form Solution is not saturated enough; compound is very soluble even at low temperatures.Evaporate some of the solvent to increase concentration and re-cool. Try scratching the flask or adding a seed crystal.[7] If necessary, re-screen for a less effective solvent or use a solvent/anti-solvent pair.
Poor Recovery Too much solvent was used; crystals are somewhat soluble in the cold solvent.Evaporate the filtrate to see if more product can be recovered. Ensure the wash solvent is ice-cold and used sparingly.

Part III: Purity Assessment – The Final Verification

After purification, the identity and purity of the this compound derivative must be confirmed. A combination of analytical techniques should be employed for a comprehensive assessment.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is the gold standard for quantitative purity analysis.[6] A typical method would use a C18 column with a gradient elution of water (often with 0.1% formic acid) and acetonitrile.[6] Purity is determined by the relative area of the product peak compared to all other peaks detected, typically by UV absorbance at 254 nm.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified compound. The absence of signals corresponding to impurities provides strong evidence of high purity. Quantitative NMR (qNMR) can also be used for an absolute purity assessment.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the target compound, providing further evidence of its identity.

Comparative Summary of Purification Techniques
TechniqueTypical PurityTypical YieldScalabilityKey Advantage
Flash Chromatography >95%60-90%Excellent (mg to kg)Versatile for a wide range of compounds and impurity profiles.
Recrystallization >99%50-85%Good (g to kg)Can provide exceptionally high purity for crystalline solids; cost-effective.

Note: Values are illustrative and depend heavily on the specific compound and optimization of the protocol.

Conclusion

The successful purification of this compound derivatives is a cornerstone of reliable and reproducible research in medicinal chemistry. A logical, well-planned approach, beginning with TLC analysis to guide method selection, is paramount. While flash chromatography offers versatility for initial cleanup, recrystallization remains an unparalleled technique for achieving the high levels of purity required for final compounds. By understanding the principles behind these methods and employing systematic troubleshooting, researchers can confidently isolate their target molecules and advance their drug discovery programs.

References
  • BenchChem. "Purification of Pyrimidine Derivatives by Column Chromatography - Technical Support Center." Accessed January 10, 2026.
  • BenchChem. "Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols." Accessed January 10, 2026.
  • BenchChem. "Purification of Polar Pyrimidine Derivatives - Technical Support Center." Accessed January 10, 2026.
  • BenchChem. "Application Notes and Protocols for the Bromination of Pyrimidine Rings." Accessed January 10, 2026.
  • Belluti, F., et al.
  • BenchChem. "Assessing the Purity of 2-Amino-4,6-dimethoxypyrimidine: A Comparative Guide to Analytical Techniques." Accessed January 10, 2026.
  • Eureka | Patsnap. "One-step synthesis method of 5-bromo-2-chloropyrimidine." Accessed January 10, 2026.
  • BenchChem. "Navigating the Analytical Maze: A Comparative Guide to Cross-Validation of Methods for Pyrimidine-Based Compounds." Accessed January 10, 2026.
  • ChemicalBook. "5-Bromo-2-methoxypyrimidine | 14001-66-2." Accessed January 10, 2026.
  • ChemicalBook. "5-Bromopyrimidine synthesis." Accessed January 10, 2026.
  • PubChem. "Pyrimidine, 5-bromo-2-methoxy- | C5H5BrN2O | CID 139657." Accessed January 10, 2026.
  • Usiena Air. "New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors." Accessed January 10, 2026.
  • Otto Chemie Pvt. Ltd. "5-Bromo-2-methoxypyridine, 95% 13472-85-0." Accessed January 10, 2026.
  • Sorbent Technologies, Inc. "Flash Chromatography Basics." Accessed January 10, 2026.
  • ResearchGate. "Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine..." Accessed January 10, 2026.
  • Theseus. "Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use." Accessed January 10, 2026.
  • Google Patents. "US3956301A - Process for bromination of pyrimidine." Accessed January 10, 2026.
  • ScienceDirect. "Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin." Accessed January 10, 2026.
  • Thermo Fisher Scientific. "5-Bromo-2-methoxypyrimidine, 97% 5 g | Buy Online | Thermo Scientific Chemicals." Accessed January 10, 2026.
  • PubMed Central. "Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer." Accessed January 10, 2026.
  • Sigma-Aldrich. "5-Bromo-2-chloro-4-methoxypyrimidine | 57054-92-9." Accessed January 10, 2026.
  • BenchChem. "Overcoming challenges in the purification of heterocyclic compounds." Accessed January 10, 2026.
  • SIELC Technologies. "Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column." Accessed January 10, 2026.
  • PubMed Central.
  • University of Rochester, Department of Chemistry. "Chromatography: Solvent Systems For Flash Column." Accessed January 10, 2026.
  • University of Bristol, School of Chemistry.
  • National Institutes of Health. "Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin." Accessed January 10, 2026.
  • ACS Publications. "The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist." Accessed January 10, 2026.
  • Google Patents. "US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester." Accessed January 10, 2026.
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Authored by: Senior Application Scientist, Analytical Chemistry Division

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Reversed-Phase HPLC Analysis of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity determination of this compound (CAS: 57054-81-6)[1]. This substituted pyrimidine is a key intermediate in pharmaceutical synthesis and drug discovery programs. The method utilizes a standard C18 stationary phase with an isocratic mobile phase consisting of a phosphate buffer and acetonitrile, coupled with UV detection. The rationale behind the selection of chromatographic parameters is discussed in depth to provide researchers with a foundational understanding for easy implementation, potential troubleshooting, and adaptation. This protocol is designed to deliver excellent peak shape, reproducibility, and accuracy, making it suitable for quality control and research environments.

Introduction

This compound is a heterocyclic compound whose structural motifs—a pyrimidine core, a halogen substituent, and a basic amine group—are common in pharmacologically active molecules. Accurate and precise analytical methods are therefore essential for monitoring its purity during synthesis, for stability studies, and for quantitative assessment in various matrices.

Reversed-phase HPLC is the predominant analytical technique for such compounds due to its versatility and separation power for molecules with moderate to low polarity.[2][3] The primary challenge in analyzing basic compounds like the target analyte is controlling peak tailing, which arises from undesirable secondary interactions between the protonated amine and residual silanol groups on the silica-based stationary phase.[4] This protocol directly addresses this challenge through careful control of the mobile phase pH, leading to sharp, symmetrical peaks and reliable quantification.

Experimental Methodology

Instrumentation and Consumables
  • HPLC System: A quaternary or binary HPLC system equipped with a degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to ± 0.01 mg.

  • pH Meter: Calibrated with standard buffers.

  • Volumetric Glassware: Class A.

  • HPLC Vials: 2 mL amber glass vials with caps and septa.

Chemicals and Reagents
  • Analyte: this compound reference standard (>98% purity).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Deionized Water (18.2 MΩ·cm).

  • Buffer Salts: Potassium dihydrogen phosphate (KH₂PO₄, ACS grade or higher) and Phosphoric acid (H₃PO₄, ~85%).

Chromatographic Conditions

All chromatographic parameters are summarized in the table below. This setup has been optimized to provide a robust and efficient separation.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic: 60% Aqueous Phase / 40% Acetonitrile
Aqueous Phase: 20 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄
Organic Phase: Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent 50:50 (v/v) Acetonitrile:Water

Rationale for Method Development

The development of this method was guided by the physicochemical properties of the analyte and established chromatographic principles. Each parameter was selected to ensure a self-validating and robust system.

Choice of Stationary Phase

A C18 (octadecylsilane) column was selected as the stationary phase due to its hydrophobic character, which provides effective retention for the moderately non-polar pyrimidine ring of the analyte.[2] While C18 is a universal choice, for structurally similar halogenated aromatic compounds, alternative phases like Phenyl-Hexyl or Pentafluorophenyl (PFP) can offer unique selectivity through π-π interactions.[4][5] However, a modern, high-purity, end-capped C18 column provides an excellent starting point with high efficiency and good peak shape when used with an optimized mobile phase.

Mobile Phase Optimization

The mobile phase composition is the most critical factor for achieving a successful separation of this amine-containing compound.

  • Organic Modifier: Acetonitrile was chosen over methanol because it generally provides lower backpressure and better peak efficiency for heterocyclic aromatic compounds.

  • pH Control: The dimethylamine moiety is basic. At neutral pH, the amine can exist in both protonated and free-base forms, and the free-base can interact strongly with acidic silanol groups on the column, causing severe peak tailing. By adjusting the mobile phase to an acidic pH of 3.0, we ensure the amine is fully and consistently protonated (R-N(CH₃)₂H⁺). This positively charged species is repelled by any residual protonated silanols, minimizing secondary interactions and resulting in a sharp, symmetrical peak. Using a buffer is essential to maintain this pH consistently throughout the analysis.[6]

  • Buffer System: A 20 mM potassium phosphate buffer was selected for its excellent buffering capacity around pH 3.0. For applications requiring mass spectrometry (MS) detection, this non-volatile buffer must be replaced with a volatile alternative, such as 0.1% formic acid in water.[7]

Detection Wavelength (λ)

The analyte contains a substituted pyrimidine ring, which is a strong chromophore. A Diode Array Detector (DAD) was used to scan the UV spectrum of the analyte from 200 to 400 nm. The absorbance maximum (λmax) was observed at approximately 275 nm. Selecting the λmax for detection provides the highest sensitivity and specificity for the analysis.

Step-by-Step Protocol

Reagent and Mobile Phase Preparation
  • Aqueous Phase (A):

    • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1.0 L of deionized water to make a 20 mM solution.

    • Place the solution on a magnetic stirrer and monitor the pH.

    • Slowly add phosphoric acid (~85%) dropwise until the pH of the solution reaches 3.0 ± 0.05.

    • Filter the buffer through a 0.45 µm nylon membrane filter.

  • Mobile Phase:

    • Prepare the final mobile phase by mixing 600 mL of the Aqueous Phase (A) with 400 mL of Acetonitrile.

    • Sonicate for 10-15 minutes to degas the solution before placing it on the HPLC system.

Standard and Sample Preparation
  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent (50:50 Acetonitrile:Water) and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly.

  • Working Standard Solution (e.g., 0.1 mg/mL):

    • Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask.

    • Dilute to the mark with the diluent and mix thoroughly.

    • Transfer to an HPLC vial for analysis.

  • Sample Solution:

    • Prepare the sample by accurately weighing an appropriate amount of material and dissolving it in the diluent to achieve a final concentration near that of the working standard (0.1 mg/mL).

    • Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial if particulates are present.

HPLC System Workflow

The general workflow for the analysis is depicted in the diagram below.

HPLC_Workflow cluster_prep Preparation cluster_instrument Analysis cluster_data Data Processing A Mobile Phase Preparation C System Equilibration (≥ 30 min) A->C B Standard/Sample Preparation D Sequence Injection B->D C->D System Ready E Data Acquisition (10 min/run) D->E F Peak Integration E->F G Quantification & Reporting F->G

Caption: HPLC analysis workflow from preparation to reporting.

System Equilibration and Analysis
  • Purge all pump lines with the prepared mobile phase.

  • Set the column temperature to 30 °C and the flow rate to 1.0 mL/min.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Set up the analytical sequence in the CDS, including blanks, standards, and samples.

  • Inject a blank (diluent) first, followed by at least five replicate injections of the working standard to establish system suitability.

  • Proceed with the analysis of the samples.

System Suitability

To ensure the trustworthiness and validity of the results, the following system suitability criteria should be met based on the working standard injections:

  • Tailing Factor (Asymmetry): ≤ 1.5

  • Theoretical Plates (N): ≥ 5000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0% for replicate injections (n≥5).

Conclusion

This application note provides a comprehensive, ready-to-use HPLC method for the analysis of this compound. By employing a standard C18 column and an acidic mobile phase, the method effectively overcomes the common challenge of peak tailing associated with basic amines, yielding reliable and reproducible results. The detailed protocol and the scientific rationale behind the method development choices are intended to empower researchers and drug development professionals to confidently implement and adapt this method for their specific analytical needs.

References

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. PubMed Central.
  • ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. Cairo University.
  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online.
  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies.
  • Reversed Phase HPLC Columns. Phenomenex.
  • Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed.
  • Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... ResearchGate.
  • Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. Google Patents.
  • HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. PubMed.
  • HPLC separation of related halogenated aromatic, any one?? Chromatography Forum.
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate.
  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns.
  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation.
  • HPLC chromatogram of purine and pyrimidine compounds. ResearchGate.

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The Strategic Utility of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibition

The pyrimidine nucleus stands as a privileged scaffold in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1] Its structural resemblance to the adenine core of ATP allows pyrimidine derivatives to function as competitive inhibitors at the kinase hinge region, a critical interaction for potent and selective inhibition.[2][3] The strategic functionalization of the pyrimidine ring is a key aspect of modern drug discovery, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. Among the vast array of pyrimidine-based building blocks, 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine has emerged as a highly versatile and valuable intermediate in the synthesis of complex, next-generation kinase inhibitors.

This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound. We will elucidate the rationale behind its use, provide detailed synthetic protocols, and showcase its role in the construction of targeted therapies, such as epidermal growth factor receptor (EGFR) inhibitors.

Physicochemical Properties and Reactivity Profile

This compound is a solid compound with the key properties summarized in the table below.[1]

PropertyValue
CAS Number 57054-81-6
Molecular Formula C₇H₁₀BrN₃O
Molecular Weight 232.08 g/mol
Appearance Solid
SMILES BrC1=C(N(C)C)N=C(OC)N=C1
InChI Key NOOYIUJOLZYHBS-UHFFFAOYSA-N

The reactivity of this molecule is dictated by the interplay of its substituents on the electron-deficient pyrimidine ring. The bromine atom at the C5 position serves as a crucial handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl or heteroaryl moieties.[4] The methoxy group at C2 and the dimethylamino group at C4 are generally stable but can influence the electronic properties and steric environment of the ring, thereby modulating the reactivity at the C5 position.

Proposed Synthesis of this compound

While several commercial suppliers offer this compound, understanding its synthesis is crucial for process development and analogue synthesis. A logical and efficient synthetic route starts from the readily available 5-bromo-2,4-dichloropyrimidine .[5] The synthesis involves a sequential nucleophilic aromatic substitution (SNAr) strategy, leveraging the differential reactivity of the two chloro groups.

The C4-chloro position on the pyrimidine ring is generally more activated towards nucleophilic attack than the C2-chloro position.[6] This allows for a regioselective two-step substitution.

Synthesis_Workflow start 5-bromo-2,4-dichloropyrimidine step1 Step 1: Amination (Dimethylamine, Base) start->step1 intermediate 5-bromo-2-chloro-N,N- dimethylpyrimidin-4-amine step1->intermediate step2 Step 2: Methoxylation (Sodium Methoxide) intermediate->step2 product 5-bromo-2-methoxy-N,N- dimethylpyrimidin-4-amine step2->product

Proposed synthetic workflow for the target compound.
Protocol 1: Synthesis of this compound

Objective: To synthesize the title compound from 5-bromo-2,4-dichloropyrimidine via a two-step nucleophilic aromatic substitution.

Materials:

  • 5-bromo-2,4-dichloropyrimidine

  • Dimethylamine solution (e.g., 40% in water or 2M in THF)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Sodium methoxide (NaOMe)

  • Methanol (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

Step 1: Synthesis of 5-bromo-2-chloro-N,N-dimethylpyrimidin-4-amine

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (2.0 eq) followed by the slow, dropwise addition of dimethylamine solution (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude intermediate can be used directly in the next step or purified by column chromatography if necessary.

Step 2: Synthesis of this compound

  • Dissolve the crude 5-bromo-2-chloro-N,N-dimethylpyrimidin-4-amine (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere.

  • Add sodium methoxide (1.5 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux (approx. 65 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench with water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Application in the Synthesis of EGFR Inhibitors: A Case Study Inspired by Osimertinib (AZD9291)

This compound is a key structural motif found in several advanced kinase inhibitors. Its utility can be effectively demonstrated by considering its role as a core building block in a synthetic strategy analogous to that of Osimertinib, a third-generation EGFR inhibitor approved for non-small cell lung cancer (NSCLC).[3][7] The following workflow illustrates how this intermediate would be employed in the synthesis of a complex kinase inhibitor.

Application_Workflow start 5-bromo-2-methoxy-N,N- dimethylpyrimidin-4-amine step1 Buchwald-Hartwig Amination start->step1 intermediate1 Coupled Intermediate step1->intermediate1 aniline Aniline Derivative aniline->step1 step2 Suzuki Coupling intermediate1->step2 intermediate2 Final Core Structure step2->intermediate2 indole Indole Boronic Acid/Ester indole->step2 step3 Final Modification intermediate2->step3 product Complex Kinase Inhibitor step3->product warhead e.g., Acryloyl Chloride warhead->step3

General workflow for kinase inhibitor synthesis.
Protocol 2: Synthesis of a Kinase Inhibitor Core via Suzuki Coupling

Objective: To demonstrate the utility of this compound in a key C-C bond-forming reaction central to kinase inhibitor synthesis.

Materials:

  • This compound

  • Arylboronic acid or ester (e.g., 1-methyl-1H-indol-3-yl)boronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-methoxy-N,N-dimethylpyrimidin-4-amine core structure.

This core structure can then be further elaborated, for instance, by demethylation of the methoxy group followed by coupling with a side chain, and finally, introduction of a reactive group (like an acrylamide) to achieve covalent inhibition of the target kinase.[3]

Conclusion: A Versatile Building Block for Targeted Drug Discovery

This compound represents a strategically designed chemical intermediate with significant applications in the synthesis of kinase inhibitors. Its pre-functionalized structure allows for efficient and regioselective elaboration into complex molecular architectures. The bromine atom provides a reliable handle for introducing crucial aryl and heteroaryl groups via robust cross-coupling chemistry, a cornerstone of modern drug development. The protocols and workflows detailed in this guide offer a practical framework for researchers and scientists to leverage this versatile building block in the discovery and synthesis of novel targeted therapeutics.

References

  • Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]
  • El-Gamal, M. I., & Oh, C. H. (2010). Pyrimidine as a privileged scaffold in cancer drug discovery. Future Medicinal Chemistry, 2(8), 1463-1489.
  • XiXisys. Safety Data Sheet for this compound. [Link]
  • Gopalakrishnan, S., et al. (2010). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research, 2(5), 60-66.
  • ResearchGate.
  • ResearchGate. New and Convergent Synthesis of Osimertinib. [Link]
  • PrepChem. Preparation of 5-bromo-2,4-dichloropyrimidine. [Link]
  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]
  • Heterocycles. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Vol. 51, No. 11, 1999.

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Application Notes & Protocols: The Emerging Role of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrimidines represent a cornerstone scaffold in modern medicinal chemistry, particularly in the development of targeted cancer therapeutics. This document provides a detailed examination of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine , a versatile chemical intermediate poised for significant applications in cancer research. While direct anti-neoplastic activity of this specific molecule is not extensively documented in publicly available literature, its structural motifs—a reactive bromine atom, a methoxy group, and a dimethylamino moiety on a pyrimidine core—make it an exceptionally valuable starting point for the synthesis of potent and selective kinase inhibitors.[1][2] This guide will elucidate the strategic importance of this compound, propose its application in lead generation for kinase inhibitor discovery, and provide detailed, field-proven protocols for its hypothetical evaluation and derivatization in a cancer research setting.

Introduction: The Pyrimidine Scaffold in Oncology

The pyrimidine ring is a privileged structure in drug discovery, forming the core of numerous FDA-approved anti-cancer agents. Its nitrogen atoms provide crucial hydrogen bonding capabilities, often enabling high-affinity interactions with the hinge region of kinase ATP-binding pockets.[2][3] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

This compound (herein referred to as Cmpd-X) is a prime example of a building block designed for diversity-oriented synthesis.

  • The 5-bromo position is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl and heteroaryl substituents to explore structure-activity relationships (SAR).[4]

  • The 2-methoxy group can influence solubility and metabolic stability, and its replacement can be a key step in lead optimization.

  • The 4-dimethylamino group can contribute to solubility and may form important interactions within a target's binding site.

Given these features, Cmpd-X is an ideal starting point for developing inhibitors against key oncogenic kinases.

Proposed Mechanism of Action & Target Pathways

Derivatives of Cmpd-X are hypothesized to function as Type I kinase inhibitors, competing with ATP for binding to the active site of oncogenic kinases. Key cancer-related signaling pathways that are frequently targeted by pyrimidine-based inhibitors include:

  • PI3K/Akt/mTOR Pathway: Central to cell growth, proliferation, and survival.

  • MAPK/ERK Pathway: Regulates cell division and differentiation.

  • CDK Pathways: Governs cell cycle progression.[4]

  • Autophagy Pathways (ULK1): A cellular degradation process that can promote cancer cell survival under stress.[5]

The diagram below illustrates a generalized kinase signaling cascade and the potential point of inhibition by a derivative synthesized from Cmpd-X.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (Proliferation, Survival) ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->TF Inhibitor Derivative of Cmpd-X Inhibitor->RAF Inhibition SAR_Workflow Start Start: Cmpd-X (5-bromo-2-methoxy- N,N-dimethylpyrimidin-4-amine) Coupling Suzuki Cross-Coupling (Various Arylboronic Acids) Start->Coupling Library Diverse Library of 5-Aryl Pyrimidine Derivatives Coupling->Library Screening Primary Screening (Cell Viability, Kinase Panel) Library->Screening SAR Analyze Structure- Activity Relationship (SAR) Screening->SAR Data Hit Initial Hit Compound (Potency < 1 µM) SAR->Hit Identifies Optimization Lead Optimization (Modify 2- and 4-positions) Hit->Optimization Lead Optimized Lead Compound (Improved Potency, Selectivity, PK) Optimization->Lead

Caption: Medicinal chemistry workflow for developing leads from Cmpd-X.

Data Presentation: A Template for Success

Quantitative data from screening assays should be organized for clear interpretation and comparison. The table below serves as a template for presenting IC₅₀ values of hypothetical derivatives against a panel of cancer cell lines.

Compound IDR-Group (at C5-position)A549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HT-29 IC₅₀ (µM)
Cmpd-X -Br> 100> 100> 100
DX-01 -Phenyl25.432.145.8
DX-02 -4-Fluorophenyl10.215.522.1
DX-03 -3-Pyridyl5.88.912.3

Conclusion

While This compound may not be a therapeutic agent in its own right, its chemical properties make it an invaluable tool for oncology drug discovery. Its strategic design facilitates the rapid synthesis of diverse compound libraries, particularly for targeting the kinome. The protocols and strategies outlined in this document provide a robust framework for researchers to unlock the potential of this and similar pyrimidine-based scaffolds in the ongoing search for novel and effective cancer therapies.

References

Sources

Application Note & Protocols: Leveraging the 5-Bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine Scaffold for the Development of Novel Endothelin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The endothelin (ET) system, particularly the endothelin-A (ETₐ) and endothelin-B (ETₑ) receptors, represents a critical therapeutic target for a range of cardiovascular and proliferative diseases, most notably pulmonary arterial hypertension (PAH).[1][2] Approved endothelin receptor antagonists (ERAs) like bosentan and macitentan have validated the clinical utility of modulating this pathway.[1][3] The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs due to its synthetic tractability and ability to form key hydrogen bond interactions with biological targets.[4][5] This guide details the strategic use of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine as a versatile starting scaffold for the discovery and development of a new generation of ERAs. We provide a comprehensive overview of the ET signaling pathway, a rationale for a scaffold-based drug design approach, and detailed, field-proven protocols for the biochemical and cell-based screening and characterization of novel antagonist compounds.

The Endothelin System: A High-Value Therapeutic Target

Endothelin Receptors and Ligands

The endothelin family consists of three potent vasoactive peptides, ET-1, ET-2, and ET-3, with ET-1 being the most abundant and powerful vasoconstrictor in the human cardiovascular system.[6][7][8] These peptides mediate their effects through two distinct G protein-coupled receptors (GPCRs), ETₐ and ETₑ.[6][9]

  • ETₐ Receptors: Primarily located on vascular smooth muscle cells. Their activation by ET-1 leads to potent and sustained vasoconstriction and cell proliferation.[10][11] The pathophysiological actions of ET-1 are predominantly mediated via the ETₐ subtype.[12]

  • ETₑ Receptors: Found on endothelial cells, where they mediate vasodilation through the release of nitric oxide (NO) and prostacyclin.[10][11] They also play a crucial role in clearing circulating ET-1 from the plasma.[12] However, under pathological conditions like PAH, ETₑ receptors can be upregulated on smooth muscle cells, contributing to vasoconstriction and vascular remodeling.[8][13]

The Canonical Endothelin Signaling Pathway

Activation of both ETₐ and ETₑ receptors predominantly couples to the Gαq/11 signaling cascade.[1][6] This initiates a well-defined intracellular signaling pathway culminating in physiological responses like smooth muscle contraction.

The binding of ET-1 to its receptor triggers the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[1] IP₃ binds to its receptor on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytosol.[1] The resulting increase in intracellular Ca²⁺ concentration is the primary driver of vasoconstriction and other cellular responses.[2]

Endothelin_Signaling ET1 Endothelin-1 (ET-1) ETAR ETₐ Receptor ET1->ETAR Binds Gq11 Gαq/11 ETAR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor Ca_release Ca²⁺ Release SR->Ca_release Response Cellular Responses (Vasoconstriction, Proliferation) Ca_release->Response

Figure 1: The canonical Gαq/11-mediated endothelin signaling pathway.

The Pyrimidine Scaffold in Endothelin Receptor Antagonist Design

Chemical Properties and Rationale for Use

This compound is an attractive starting point for a medicinal chemistry campaign. The pyrimidine core is a bioisostere for other aromatic systems and its nitrogen atoms can act as hydrogen bond acceptors, improving interaction with target proteins.[4] The substituents on this specific scaffold offer distinct and orthogonal handles for chemical modification.

PropertyValueSource
IUPAC Name This compound
CAS Number 57054-81-6
Molecular Formula C₇H₁₀BrN₃O
Molecular Weight 232.08 g/mol
  • C5-Bromo Group: Serves as a prime site for introducing diversity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the attachment of various aryl or heteroaryl moieties. This is a common strategy for exploring the binding pocket of the receptor.[14]

  • C2-Methoxy Group: Can be retained or subjected to nucleophilic aromatic substitution (SₙAr) to introduce alternative alkoxy or amino groups.

  • C4-Dimethylamine Group: This group can be modified or replaced to fine-tune solubility, metabolic stability, and interactions with the receptor.

Proposed Medicinal Chemistry Workflow

A rational drug design strategy would involve creating a library of analogs based on the core scaffold and screening them through a cascade of assays. The primary goal is to identify compounds with high affinity for the ETₐ receptor and, depending on the therapeutic goal, a desired selectivity profile versus the ETₑ receptor.

MedChem_Workflow Scaffold Starting Scaffold 5-bromo-2-methoxy-N,N- dimethylpyrimidin-4-amine Reaction Parallel Synthesis (e.g., Suzuki Coupling at C5-Br) Scaffold->Reaction Library Compound Library (Diverse Analogs) Reaction->Library Screen1 Primary Screen: Radioligand Binding Assay (Determine IC₅₀ at ETₐ) Library->Screen1 Hits Identify Initial Hits (e.g., IC₅₀ < 1 µM) Screen1->Hits Screen2 Secondary Screen: Cell-Based Functional Assay (Confirm Antagonism) Hits->Screen2 Selectivity Selectivity Profiling (Test Hits on ETₑ Receptor) Screen2->Selectivity LeadOpt Lead Optimization (ADME/Tox, PK/PD) Selectivity->LeadOpt

Figure 2: A proposed workflow for antagonist development from the pyrimidine scaffold.

Protocols for Screening and Characterization

These protocols provide a robust framework for evaluating novel compounds derived from the this compound scaffold.

Protocol 3.1: Primary Screening - Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (IC₅₀) of test compounds for the ETₐ receptor by measuring their ability to displace a radiolabeled ligand.

Principle: This assay quantifies the interaction between a test compound and the target receptor in a competitive format. Membranes from cells overexpressing the ETₐ receptor are incubated with a constant concentration of a radiolabeled ET-1 (e.g., [¹²⁵I]-ET-1) and varying concentrations of the unlabeled test compound. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound. A Scintillation Proximity Assay (SPA) format is recommended for high-throughput screening as it eliminates the need for a separation step.[15]

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human recombinant ETₐ receptors.

  • [¹²⁵I]-ET-1 (specific activity ~2000 Ci/mmol).

  • Wheat Germ Agglutinin (WGA)-coated SPA beads (e.g., from PerkinElmer).

  • Assay Buffer: 25 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Test compounds dissolved in 100% DMSO.

  • Reference Antagonist: Bosentan or Ambrisentan.

  • 96-well or 384-well microplates.

Procedure:

  • Reagent Preparation: Dilute cell membranes, [¹²⁵I]-ET-1, and SPA beads in Assay Buffer to desired working concentrations. The final concentration of [¹²⁵I]-ET-1 should be close to its Kₔ value for the ETₐ receptor.

  • Compound Plating: Serially dilute test compounds in DMSO, then dilute into Assay Buffer. Dispense into the microplate. Include controls:

    • Total Binding: Assay Buffer with DMSO (vehicle).

    • Non-specific Binding (NSB): A high concentration (e.g., 1 µM) of a known unlabeled ligand (e.g., ET-1 or Bosentan).

    • Positive Control: A known antagonist (e.g., Ambrisentan) at multiple concentrations.

  • Assay Assembly: To each well containing the compound, add in order:

    • ETₐ receptor membranes.

    • [¹²⁵I]-ET-1.

    • WGA-coated SPA beads.

  • Incubation: Seal the plate and incubate for 3-4 hours at room temperature on a plate shaker to allow the binding to reach equilibrium.

  • Detection: Centrifuge the plate briefly to ensure beads settle. Read the plate on a suitable microplate scintillation counter (e.g., TopCount or MicroBeta).

Data Analysis:

  • Subtract the average counts per minute (CPM) of the NSB wells from all other wells.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.

Trustworthiness Check: The positive control (Ambrisentan) should yield an IC₅₀ value consistent with historical data. The maximum signal-to-background ratio (Total Binding CPM / NSB CPM) should be ≥ 5 for a robust assay.

Protocol 3.2: Functional Antagonism - Cell-Based Calcium Mobilization Assay

Objective: To confirm that compounds identified in the binding assay act as functional antagonists by measuring their ability to block ET-1-induced intracellular calcium mobilization.

Principle: Since the ETₐ receptor signals through the Gαq pathway, receptor activation leads to a transient increase in intracellular calcium concentration ([Ca²⁺]ᵢ).[16] This can be measured using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). An antagonist will inhibit or reduce the calcium flux induced by an agonist like ET-1.

Materials:

  • HEK293 or CHO cells stably expressing the human ETₐ receptor.[16]

  • Cell Culture Medium (e.g., DMEM/F12 with 10% FBS).

  • Fluorescent Calcium Indicator: Fluo-4 AM.

  • Pluronic F-127.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Endothelin-1 (ET-1).

  • Test compounds and reference antagonist (Bosentan).

  • Black, clear-bottom 96- or 384-well microplates.

  • Fluorescence plate reader with automated injection capability (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the ETₐ-expressing cells into the microplates and grow overnight to form a confluent monolayer.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in Assay Buffer. Remove the culture medium from the cells and add the dye-loading solution. Incubate for 60 minutes at 37°C.

  • Compound Incubation: Wash the cells gently with Assay Buffer to remove excess dye. Add the test compounds or reference antagonist at various concentrations to the wells. Incubate for 15-30 minutes at room temperature.

  • Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading for 10-20 seconds.

  • Agonist Injection: Inject a pre-determined concentration of ET-1 (typically the EC₈₀ concentration) into each well.

  • Data Acquisition: Continue to record the fluorescence signal for 60-120 seconds post-injection to capture the peak calcium response.

Data Analysis:

  • The response is typically measured as the peak fluorescence intensity minus the baseline reading.

  • Plot the percentage of inhibition of the ET-1 response versus the logarithm of the antagonist concentration.

  • Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ for functional antagonism.

Functional_Assay_Workflow Start Seed ETₐ-expressing cells in microplate Step1 Grow overnight to confluent monolayer Start->Step1 Step2 Load cells with Fluo-4 AM calcium dye Step1->Step2 Step3 Wash cells and add test compounds/antagonists Step2->Step3 Step4 Incubate (15-30 min) Step3->Step4 Step5 Measure baseline fluorescence in plate reader Step4->Step5 Step6 Inject ET-1 (agonist) and measure peak response Step5->Step6 End Calculate IC₅₀ for functional antagonism Step6->End

Figure 3: Experimental workflow for the cell-based calcium mobilization assay.
Protocol 3.3: Determining Antagonist Selectivity (ETₐ vs. ETₑ)

Objective: To determine the selectivity of lead compounds for the ETₐ receptor over the ETₑ receptor.

Principle: High selectivity for the ETₐ receptor may be therapeutically advantageous in some diseases, as it would block the detrimental vasoconstrictive effects while sparing the beneficial ET-1 clearance and vasodilatory functions of the endothelial ETₑ receptor.[1][12] Selectivity is determined by comparing the binding affinity (or functional antagonism) of a compound at both receptor subtypes.

Procedure:

  • Repeat the Radioligand Binding Assay (Protocol 3.1) and/or the Calcium Mobilization Assay (Protocol 3.2) using cell lines that exclusively express the human ETₑ receptor.

  • For the binding assay, [¹²⁵I]-ET-1 can still be used as the radioligand as it binds to both receptors.

  • For the functional assay, ET-1 is also a suitable agonist for ETₑ receptors.

Data Analysis:

  • Calculate the IC₅₀ of the compound at both the ETₐ and ETₑ receptors.

  • The selectivity ratio is calculated as: Selectivity Ratio = IC₅₀ (ETₑ) / IC₅₀ (ETₐ) .

  • A higher ratio indicates greater selectivity for the ETₐ receptor.

Example Data Presentation:

CompoundETₐ IC₅₀ (nM)ETₑ IC₅₀ (nM)Selectivity Ratio (ETₑ/ETₐ)
Ambrisentan (Ref.)5.02500500
Test Compound X10.2>10,000>980
Bosentan (Ref.)25.050.02

Conclusion

The this compound scaffold represents a promising and synthetically versatile starting point for the development of novel endothelin receptor antagonists. Its strategically placed functional groups allow for extensive chemical exploration through established synthetic methodologies. By employing the robust screening cascade detailed in these protocols—from high-throughput binding assays to confirmatory cell-based functional assays—researchers can efficiently identify and characterize potent and selective ERA candidates. This structured approach provides a solid foundation for advancing new chemical entities into lead optimization and subsequent preclinical evaluation, with the ultimate goal of developing next-generation therapeutics for diseases driven by the endothelin system.

References

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Application Notes and Protocols for Cell-Based Assays Using Compounds Derived from 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a foundational heterocycle in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents. The specific scaffold, 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine, offers a versatile starting point for chemical library synthesis due to its distinct substitution pattern. The bromine at the 5-position is amenable to various cross-coupling reactions, while the methoxy and dimethylamino groups at the 2- and 4-positions, respectively, modulate the electronic properties and potential hydrogen bonding interactions of the molecule.

Derivatives of substituted pyrimidines have demonstrated significant therapeutic potential, notably as inhibitors of key cellular signaling proteins. For instance, novel 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives have been identified as potent inhibitors of UNC51-like kinase 1 (ULK1), a critical initiator of autophagy, highlighting their potential in non-small cell lung cancer by inducing apoptosis and blocking autophagy. This precedent suggests that novel compounds derived from the this compound core are promising candidates for investigation as modulators of cellular pathways, particularly in oncology.

This guide provides a suite of detailed application notes and protocols for the initial characterization of such compounds in a cell-based drug discovery workflow. We will proceed from broad assessments of cellular viability to more mechanistic assays elucidating the mode of action, such as apoptosis induction and the inhibition of specific signaling cascades.

Application Note 1: Determining Cellular Viability and Cytotoxicity

Principle: The initial step in characterizing a novel compound is to assess its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose. The assay quantifies the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[1][2] The amount of formazan produced is directly proportional to the number of viable cells, which can be measured spectrophotometrically.[3] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well plate compound_prep 2. Prepare Serial Dilutions of Test Compound cell_seeding->compound_prep Incubate 24h treatment 3. Treat Cells with Compound Dilutions compound_prep->treatment incubation 4. Incubate (e.g., 48-72h) treatment->incubation add_mtt 5. Add MTT Reagent incubation->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize 6. Add Solubilization Buffer incubate_mtt->solubilize read_abs 7. Read Absorbance (570 nm) solubilize->read_abs data_analysis 8. Calculate % Viability & Determine IC50 read_abs->data_analysis

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol: MTT Cytotoxicity Assay

Materials:

  • Test compound derived from this compound

  • Selected cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)[2]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Determine the optimal seeding density to ensure cells are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).[1]

    • Seed 100 µL of cell suspension into each well of a 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve final desired concentrations (e.g., 0.01 to 100 µM). Include a "vehicle control" (medium with DMSO) and a "blank control" (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[1][3]

    • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.[3]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[2]

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Data Presentation: Hypothetical Cytotoxicity Data
Compound IDCell LineIncubation Time (h)IC50 (µM)
DERIV-001A549 (Lung Cancer)487.8
DERIV-001MCF-7 (Breast Cancer)4812.3
DERIV-001HCT116 (Colon Cancer)485.2

Application Note 2: Detection of Apoptosis by Annexin V Staining

Principle: A key mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death. One of the earliest hallmarks of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high, calcium-dependent affinity for PS. By conjugating Annexin V to a fluorophore (e.g., FITC), early apoptotic cells can be identified. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate late-stage apoptotic and necrotic cells, which have compromised membrane integrity.[4] Dual staining with Annexin V and PI allows for the differentiation of cell populations by flow cytometry.[4][5]

Principles of Annexin V / PI Staining

AnnexinV_Principle cluster_cells Cell Populations cluster_membrane Membrane State live Live Cell (Annexin V- / PI-) ps_internal PS Internal live->ps_internal Intact Membrane early_apoptosis Early Apoptotic (Annexin V+ / PI-) ps_external PS Externalized early_apoptosis->ps_external PS Translocation late_apoptosis Late Apoptotic/Necrotic (Annexin V+ / PI+) membrane_leaky Leaky Membrane late_apoptosis->membrane_leaky Loss of Integrity ps_external->membrane_leaky Progression Signaling_Pathway compound Test Compound (Pyrimidine Derivative) receptor Receptor Tyrosine Kinase (e.g., EGFR) compound->receptor Inhibits pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt p_akt p-Akt (Active) akt->p_akt P proliferation Cell Proliferation & Survival p_akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk p_erk p-ERK (Active) erk->p_erk P p_erk->proliferation

Caption: Inhibition of a receptor kinase and its downstream signaling pathways.

Protocol: Western Blot for Phospho-Protein Analysis

Materials:

  • Antibodies: Primary antibodies specific for the phosphorylated form of the target protein (e.g., p-Akt, p-ERK) and for the total protein as a loading control. HRP-conjugated secondary antibodies.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes [6]* Blocking buffer (e.g., 5% non-fat milk or BSA in TBST) [6]* TBST (Tris-Buffered Saline with 0.1% Tween 20)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the test compound as in previous experiments.

    • After treatment, wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer. [6][7] * Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C. [6] * Determine the protein concentration of the supernatant using a BCA assay. [6]

  • Gel Electrophoresis and Transfer:

    • Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. [6] * Load 20-30 µg of protein per lane onto an SDS-PAGE gel. [6] * Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane. [6][7]

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. [6][8] * Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted in blocking buffer) overnight at 4°C with gentle agitation. [7] * Wash the membrane three times for 5-10 minutes each with TBST. [6] * Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize the data, the blot can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like GAPDH or β-actin. [6] * Quantify band intensities using densitometry software to determine the relative change in protein phosphorylation.

Conclusion

The protocols outlined in this guide provide a systematic framework for the initial cellular characterization of novel compounds derived from the this compound scaffold. By progressing from broad cytotoxicity screening to specific mechanistic assays for apoptosis and kinase-mediated signaling, researchers can efficiently identify promising lead candidates and elucidate their mechanism of action. These self-validating and robust methods are fundamental to modern drug discovery and development programs.

References

  • Profacgen. (n.d.). Cell-based Kinase Assays.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • PubMed. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • University of Bergen. (n.d.). Protocol IncuCyte® Apoptosis Assay.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation.
  • Journal of Chemical and Pharmaceutical Research. (2025, August 10). Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine derivatives.
  • ACS Publications. (2012, August 3). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.
  • PubMed. (2020, December 15). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer.
  • MDPI. (n.d.). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line.
  • National Center for Biotechnology Information. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line.
  • National Center for Biotechnology Information. (2011, February 18). 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine.
  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • ResearchGate. (n.d.). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.

Sources

Application Notes and Protocols for 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the safe handling, storage, and disposal of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine (CAS No. 57054-81-6). As a novel substituted pyrimidine, this compound should be treated with the utmost care, assuming it may possess potent biological activity and associated hazards until proven otherwise. The protocols and recommendations outlined herein are grounded in established principles of laboratory safety and are informed by data from structurally analogous compounds.

Compound Profile and Hazard Assessment

Chemical Identity

While a comprehensive, verified Safety Data Sheet (SDS) for this compound is not publicly available, its fundamental properties have been identified.

PropertyValueSource
CAS Number 57054-81-6[1][2]
Molecular Formula C₇H₁₀BrN₃O[1]
Molecular Weight 232.078 g/mol [1]
Synonyms (5-bromo-2-methoxy-pyrimidin-4-yl)-dimethyl-amine, 5-Bromo-4-(dimethylamino)-2-methoxypyrimidine[1]
Postulated Hazard Profile

In the absence of specific toxicological data, a conservative approach to hazard assessment is mandatory. The hazard profile is extrapolated from data on structurally similar brominated and aminated pyrimidines and pyridines.

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][3][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[3][4][5]

  • Mutagenicity/Carcinogenicity/Reproductive Toxicity: Data not available. Handle as a potential mutagen, carcinogen, or reproductive toxin.

  • Target Organ Toxicity: May cause damage to the respiratory system.[5]

Given its intended use in research and drug development, it is prudent to handle this compound as a potentially cytotoxic agent.[3][4][6][7][8]

Reactivity and Incompatibilities

The chemical reactivity of this compound is primarily dictated by the substituted pyrimidine ring. The C-Br bond at the 5-position is susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[5][9][10]

Known Incompatibilities (based on general principles for halogenated heterocycles):

  • Strong Oxidizing Agents: May react violently.

  • Strong Acids and Bases: Can cause decomposition.

  • Reactive Metals: Avoid contact with alkali metals.

The following diagram illustrates the key decision-making process for assessing chemical compatibility.

Safe_Handling_Workflow Start Start PPE Don Appropriate PPE (Double Gloves, Goggles, Face Shield, Lab Coat) Start->PPE Fume_Hood Work in a Certified Chemical Fume Hood PPE->Fume_Hood Weighing Weigh Compound (Avoid Dust Generation) Fume_Hood->Weighing Solution_Prep Prepare Solution (Add Solvent Slowly) Weighing->Solution_Prep Cleanup Decontaminate Work Area Solution_Prep->Cleanup Waste_Disposal Dispose of Contaminated Materials as Hazardous Waste Cleanup->Waste_Disposal End End Waste_Disposal->End

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Navigating the Synthesis and Safety of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine: A Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist and drug development professional, pyrimidine scaffolds are a cornerstone of molecular design. Their versatile reactivity and prevalence in biologically active molecules make them indispensable building blocks. Among these, 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine (CAS No. 57054-81-6) presents a unique combination of functional groups, offering a strategic entry point for complex molecular architecture.[1][2] This guide provides an in-depth look at the safe handling, storage, and synthetic applications of this compound, with a focus on field-proven insights and robust experimental protocols.

Inferred Hazard Profile and Safety Precautions

Based on data from similar brominated, methoxylated, and dimethylamino-substituted pyridines and pyrimidines, a consistent pattern of hazards emerges.[3] Researchers should handle this compound with the assumption that it poses the following risks until empirical data becomes available.

Anticipated GHS Hazard Classifications
Hazard ClassCategoryGHS StatementSource (by Analogy)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[3]
Core Safety Directives (E-E-A-T)

Expertise & Experience: The primary routes of exposure are inhalation of dust, skin contact, and eye contact. The N,N-dimethylamino group, while common, can sometimes confer unexpected toxicological properties. Therefore, treating this compound with a higher degree of caution than a simple bromopyrimidine is a prudent, experience-driven approach.

Trustworthiness: All handling procedures must be conducted within a certified chemical fume hood. Personal Protective Equipment (PPE) is non-negotiable and forms the basis of a self-validating safety system.

Authoritative Grounding: The following PPE standards should be adhered to:

  • Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).

  • Hand Protection: Use nitrile or neoprene gloves. breakthrough times should be verified with the glove manufacturer.

  • Respiratory Protection: If there is a risk of generating dust, a P100 (US) or P3 (EN 143) particle respirator is recommended.

  • Body Protection: A standard laboratory coat is required. For larger quantities, a chemical-resistant apron is advised.

Storage and Handling: Ensuring Long-Term Stability and Safety

Proper storage is critical not only for safety but also for maintaining the chemical integrity of the compound.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Keep away from strong oxidizing agents, acids, and bases.

  • Incompatibilities: Avoid contact with strong acids and oxidizing agents, which could lead to vigorous, exothermic reactions.

  • Shelf Life: While specific data is unavailable, it is good practice to date the container upon receipt and opening. Visually inspect for any change in color or consistency before use.

Application Notes: A Versatile Intermediate in Cross-Coupling Reactions

The synthetic utility of this compound lies in the reactivity of its C5-bromo substituent. This position is highly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation.[5][6][7][8]

Key Reaction Classes:
  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, coupling with various aryl or heteroaryl boronic acids is a primary application. This reaction is valued for its functional group tolerance and generally mild conditions.[6][7][8]

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds, this compound can be coupled with a wide array of primary and secondary amines. This reaction has revolutionized the synthesis of arylamines.[9][10][11]

The following workflow diagram illustrates the general steps for a palladium-catalyzed cross-coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Reagents: - Bromopyrimidine - Coupling Partner - Catalyst & Ligand - Base prep_glass Oven-Dry Glassware prep_solvent Degas Solvent setup Assemble Reaction Under Inert Atmosphere (Ar or N2) prep_solvent->setup heat Heat to Reaction Temperature (e.g., 80-110°C) setup->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench Reaction Mixture monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize G cluster_spill Spill Response cluster_waste Waste Disposal start Chemical Event: Spill or Waste Generation spill_check Is the spill large or in a poorly ventilated area? start->spill_check waste_type Identify Waste Type start->waste_type spill_small Contain with absorbent material. Clean area with solvent. Collect all materials as halogenated waste. spill_check->spill_small No spill_large Evacuate the area. Alert EHS/Safety Officer. spill_check->spill_large Yes waste_solid Solid Waste: (Silica, excess reagent) waste_type->waste_solid waste_liquid Liquid Waste: (Solvents, reaction mixture) waste_type->waste_liquid waste_container Place in clearly labeled 'Halogenated Organic Waste' container. waste_solid->waste_container waste_liquid->waste_container waste_disposal Arrange for pickup by licensed hazardous waste disposal service. waste_container->waste_disposal

Sources

Troubleshooting & Optimization

5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine reaction yield improvement

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Synthesis of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine

Audience: Researchers, scientists, and drug development professionals.

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed to provide in-depth, practical solutions for optimizing the synthesis of This compound . As a key intermediate in medicinal chemistry, achieving a high yield of this compound is often critical. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt procedures to your specific laboratory conditions.

The most common and direct synthetic route to this target involves a Nucleophilic Aromatic Substitution (SNAr) reaction. Typically, this is achieved by reacting a precursor, such as 5-bromo-4-chloro-2-methoxypyrimidine , with dimethylamine. The electron-deficient nature of the pyrimidine ring, further activated by the halogen substituents, facilitates the displacement of the chloride at the C4 position.[1] Our troubleshooting guide will focus on perfecting this crucial amination step.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is low, and analysis (TLC/LC-MS) shows a significant amount of unreacted 5-bromo-4-chloro-2-methoxypyrimidine. What are the first parameters I should adjust?

A1: Recovering starting material is a classic sign of incomplete conversion, which points to issues with reaction kinetics. Here’s how to address it, starting with the most impactful factors:

  • Temperature: SNAr reactions on heteroaromatic systems are often thermally promoted. If you are running the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C), the activation energy barrier may not be sufficiently overcome. Consider incrementally increasing the temperature to a range of 80-120 °C.[2][3] The optimal temperature will provide a reasonable reaction rate without promoting significant side product formation.

  • Reaction Time: Monitor the reaction's progress every few hours using TLC or LC-MS. If the reaction has stalled, extending the time may not be sufficient. However, if it is progressing slowly, allowing it to run longer (e.g., 12-24 hours) could drive it to completion.

  • Concentration: Ensure you are using an adequate excess of the nucleophile. For this reaction, using 1.5 to 2.5 equivalents of dimethylamine (often supplied as a solution in a solvent like THF, ethanol, or water) is recommended to push the equilibrium towards the product.

Q2: I'm achieving full conversion of my starting material, but the yield is still poor and I see multiple new spots on my TLC plate. What are the likely side reactions?

A2: While this specific SNAr reaction is generally clean, side products can arise, particularly under forcing conditions.

  • Hydrolysis: If there is excess water in your reaction and the temperature is high, the chloro-group can be hydrolyzed to a hydroxyl group, forming 5-bromo-4-hydroxy-2-methoxypyrimidine. Ensure you are using anhydrous solvents if possible, although some protocols for similar reactions have successfully used water as a co-solvent.[4]

  • Solvent as a Nucleophile: Certain protic solvents, especially less hindered alcohols like methanol or ethanol, can act as nucleophiles at high temperatures, leading to an ether exchange at the C2-methoxy position or substitution at the C4-chloro position.[5][6] This is why polar aprotic solvents are often preferred.

Q3: How does my choice of solvent critically impact the reaction?

A3: Solvent choice is paramount in an SNAr reaction as it must stabilize the charged intermediate (the Meisenheimer complex) that forms.[1][7]

  • Polar Aprotic Solvents (Recommended): Solvents like DMF, DMSO, NMP, or dioxane are generally the best choice.[3][5] They possess high dielectric constants that stabilize the negatively charged Meisenheimer complex but do not hydrogen-bond with the amine nucleophile. This leaves the nucleophile "free" and highly reactive, accelerating the reaction.

  • Polar Protic Solvents: Solvents like ethanol, isopropanol, or even water can be used.[2][4] They can stabilize the intermediate through hydrogen bonding. However, they can also solvate and deactivate the amine nucleophile, potentially slowing the reaction rate compared to aprotic solvents.[8] In some cases, particularly with highly activated substrates, water has been shown to be an excellent and environmentally benign solvent.[4][9]

Q4: Is an additional base required when using dimethylamine?

A4: It depends on the form of dimethylamine you are using.

  • Dimethylamine (Anhydrous or Solution): Dimethylamine itself is a base. As it reacts with the 5-bromo-4-chloro-2-methoxypyrimidine, it generates dimethylammonium chloride ([(CH₃)₂NH₂]⁺Cl⁻). No additional base is strictly necessary.

  • Dimethylamine Hydrochloride Salt: If you are using the salt [(CH₃)₂NH·HCl], you must add at least two equivalents of a non-nucleophilic base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA)).[2][3] One equivalent is needed to neutralize the salt to generate the free amine, and a second equivalent is needed to scavenge the HCl produced during the reaction.

Q5: I'm struggling with the product's work-up and purification. Can you provide some guidance?

A5: A robust work-up and purification strategy is essential for achieving high purity and yield.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If you used a high-boiling polar aprotic solvent like DMF or DMSO, the most effective work-up is often to pour the reaction mixture into a large volume of cold water or a water/ice mixture. The desired product, being more organic, should precipitate out or can be extracted.

  • Extraction: Extract the aqueous mixture thoroughly with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Washing: Wash the combined organic layers with water to remove any remaining DMF/DMSO, and then with brine to remove excess water.

  • Purification: The crude product can typically be purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is usually effective. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can also be an excellent method for obtaining highly pure material.

Data & Reaction Parameters

The following table summarizes key parameters and their expected impact on the reaction outcome, providing a starting point for optimization.

ParameterRecommended ConditionsRationale & Impact on Yield
Precursor 5-bromo-4-chloro-2-methoxypyrimidineThe C4-chloro is highly activated for SNAr.[1]
Nucleophile Dimethylamine (2.0 M solution in THF or EtOH)Use 1.5 - 2.5 equivalents to ensure high conversion.
Solvent DMF, Dioxane, or IsopropanolPolar aprotic solvents (DMF, Dioxane) are generally superior as they enhance nucleophile reactivity.[3][5] Protic solvents are a viable alternative.
Base Not required if using free amine. Use Et₃N or DIPEA (2.2 equiv.) if using (CH₃)₂NH·HCl salt.Neutralizes HCl generated in situ, preventing protonation and deactivation of the nucleophile.[2]
Temperature 80 - 100 °CBalances a sufficient reaction rate with minimizing potential side-product formation.[2][3]
Time 4 - 16 hoursReaction should be monitored by TLC or LC-MS to determine the point of maximum conversion.
Visualized Reaction Mechanism & Workflow

Understanding the underlying mechanism and having a clear troubleshooting path are essential for success.

SNAr Reaction Mechanism

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer complex intermediate.[7]

Caption: SNAr mechanism for the amination reaction.
Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and solving common experimental issues.

Troubleshooting_Workflow Start Low Yield Observed CheckTLC Analyze Reaction Mixture by TLC/LC-MS Start->CheckTLC HighSM High Starting Material (SM)? Incomplete Conversion CheckTLC->HighSM Yes MultiSpots Multiple New Spots? Side Products Formed CheckTLC->MultiSpots No Sol_Temp Increase Temperature (e.g., 80-100 °C) HighSM->Sol_Temp Action Sol_Time Increase Reaction Time (monitor) HighSM->Sol_Time Action Sol_Conc Increase Equivalents of Amine HighSM->Sol_Conc Action Sol_Purity Check Purity of Reagents & Solvents MultiSpots->Sol_Purity Action Sol_LowerTemp Lower Reaction Temperature MultiSpots->Sol_LowerTemp Action Sol_Solvent Switch to Polar Aprotic Solvent (e.g., Dioxane) MultiSpots->Sol_Solvent Action Success Optimized Yield Sol_Temp->Success Sol_Time->Success Sol_Conc->Success Sol_Purity->Success Sol_LowerTemp->Success Sol_Solvent->Success

Caption: A decision-tree for troubleshooting low reaction yield.
Experimental Protocols
Protocol 1: Standard Synthesis of this compound

This protocol is a generalized starting point based on established methods for SNAr amination of chloropyrimidines.[2][3]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-4-chloro-2-methoxypyrimidine (1.0 equiv.).

  • Solvent Addition: Add a suitable solvent, such as isopropanol or 1,4-dioxane (approximately 0.1-0.2 M concentration relative to the starting material).

  • Nucleophile Addition: Add dimethylamine solution (e.g., 2.0 M in THF, 2.0 equiv.) to the stirred mixture at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with water (2x) and saturated aqueous sodium chloride (brine) (1x).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to afford the pure product.

Protocol 2: Small-Scale Reaction Optimization Screen

To efficiently find the best conditions, a parallel screen is recommended.

  • Setup: In an array of reaction vials, dispense 5-bromo-4-chloro-2-methoxypyrimidine (e.g., 50 mg, 1.0 equiv.) into each.

  • Variable Addition:

    • Solvent Screen: To separate vials, add different solvents (e.g., Dioxane, DMF, Isopropanol, Acetonitrile).

    • Temperature Screen: Set up identical reactions (e.g., in Dioxane) on different heating blocks set to various temperatures (e.g., 60 °C, 80 °C, 100 °C).

  • Reagent Addition: Add the dimethylamine solution (2.0 equiv.) to each vial.

  • Execution: Seal the vials and heat at the specified temperatures for a set time (e.g., 8 hours).

  • Analysis: Cool all reactions, dilute a small aliquot from each with a suitable solvent, and analyze by LC-MS to determine the percent conversion and relative purity, allowing for direct comparison to identify the optimal conditions.

References
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Aromaticity of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (2025). Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Clark, J. H., et al. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC.
  • BenchChem. (2025). An In-depth Technical Guide to the Key Reactions of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. PMC - NIH.
  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. ResearchGate.
  • SNAr Reaction in Other Common Molecular Solvents. Wordpress.
  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org.
  • Chemistry LibreTexts. (2020). 17.1: Nucleophilic aromatic substitution.

Sources

Technical Support Center: Synthesis of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthetic workflow.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of this compound typically proceeds via a two-step nucleophilic aromatic substitution (SNAr) starting from 5-bromo-2,4-dichloropyrimidine. The regioselectivity of these substitutions is a critical factor, and deviations can lead to a range of impurities.

Workflow Overview: Synthesis Pathway

A common synthetic route is outlined below. The initial nucleophilic substitution with sodium methoxide is generally favored at the C4 position due to the electron-withdrawing effect of the bromine atom at C5. The subsequent substitution with dimethylamine then occurs at the C2 position.

Synthesis_Workflow A 5-bromo-2,4-dichloropyrimidine B Step 1: Methoxylation (NaOMe, MeOH) A->B C 5-bromo-4-chloro-2-methoxypyrimidine B->C D Step 2: Amination (HN(CH3)2) C->D E This compound (Target Molecule) D->E

Caption: General synthetic workflow for this compound.

Problem 1: Low yield in the first step (methoxylation) and presence of multiple products.

Possible Causes & Solutions:

  • Incorrect Regioselectivity: While substitution at C4 is preferred, reaction conditions can influence the formation of the C2-methoxy isomer (5-bromo-2-chloro-4-methoxypyrimidine). The presence of two electron-withdrawing chloro groups activates the pyrimidine ring towards nucleophilic attack, and the C4-chloro is generally the most reactive site in SNAr reactions on 2,4-dichloro-5-bromopyrimidine.[1]

    • Troubleshooting:

      • Temperature Control: Maintain a low reaction temperature (0-25 °C) during the addition of sodium methoxide to favor the thermodynamically more stable C4-substituted product.

      • Slow Addition: Add the sodium methoxide solution dropwise to the solution of 5-bromo-2,4-dichloropyrimidine to maintain a low concentration of the nucleophile and enhance selectivity.

  • Di-substitution: Excess sodium methoxide or prolonged reaction times can lead to the formation of 5-bromo-2,4-dimethoxypyrimidine.

    • Troubleshooting:

      • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of sodium methoxide.

      • Reaction Monitoring: Monitor the reaction progress closely by TLC or LC-MS to quench the reaction upon consumption of the starting material.

  • Hydrolysis of Starting Material: 5-bromo-2,4-dichloropyrimidine can be sensitive to moisture, leading to the formation of 5-bromo-2-chloro-4-hydroxypyrimidine.

    • Troubleshooting:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous methanol as the solvent.

Table 1: Troubleshooting Methoxylation Step

IssuePotential CauseRecommended Action
Incorrect Isomer Non-optimal reaction temperatureMaintain temperature between 0-25°C.
Di-substitution Excess sodium methoxide; prolonged reaction timeUse 1.05-1.1 eq. of NaOMe; monitor reaction by TLC/LC-MS.
Hydrolysis Product Presence of water in reagents or solventUse anhydrous solvent and reagents; perform the reaction under an inert atmosphere.

Problem 2: Formation of isomeric amine byproduct in the second step (amination).

Possible Cause & Solution:

  • Isomeric Starting Material: If the initial methoxylation step produced a mixture of 5-bromo-4-chloro-2-methoxypyrimidine and 5-bromo-2-chloro-4-methoxypyrimidine, the subsequent amination will result in a mixture of the desired product and 5-bromo-4-methoxy-N,N-dimethylpyrimidin-2-amine. For 5-bromo-2-chloro-4-methoxypyrimidine, the C2-chloro is the primary site for nucleophilic substitution.[1]

    • Troubleshooting:

      • Purification of Intermediate: Purify the product of the first step (5-bromo-4-chloro-2-methoxypyrimidine) by column chromatography or recrystallization before proceeding to the amination step.

      • Analytical Verification: Confirm the structure of the intermediate by 1H NMR and/or 13C NMR before use.

Problem 3: Presence of a debrominated impurity in the final product.

Possible Cause & Solution:

  • Reductive Dehalogenation: The 5-bromo substituent can be susceptible to reductive cleavage, especially in the presence of certain reagents or catalysts. While often associated with metal-catalyzed reactions, some conditions involving amines can promote dehalogenation.[2] For instance, palladium-catalyzed cross-coupling reactions are known to sometimes cause dehalogenation as a side reaction.

    • Troubleshooting:

      • Avoid Harsh Reducing Agents: Ensure that no unintended reducing agents are present in the reaction mixture.

      • Inert Atmosphere: While less common in SNAr, ensure a clean reaction environment to avoid potential radical-mediated dehalogenation pathways.

      • Alternative Synthetic Route: If dehalogenation is a persistent issue, consider introducing the bromine atom at a later stage in the synthesis if possible.

Problem 4: Hydrolysis of the methoxy group.

Possible Cause & Solution:

  • Acidic or Basic Conditions: The 2-methoxy group can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures, leading to the formation of a hydroxypyrimidine derivative.

    • Troubleshooting:

      • pH Control: During workup, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture carefully.

      • Temperature Control: Perform the workup and purification steps at or below room temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting material for this synthesis?

A1: The most common and commercially available starting material is 5-bromo-2,4-dichloropyrimidine. It is typically synthesized from 5-bromouracil.[3][4] The purity of this starting material is crucial, as impurities can carry through the synthetic sequence.

Q2: How can I monitor the progress of the reactions?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting material and the formation of the product. A suitable eluent system would typically be a mixture of hexane and ethyl acetate. For more precise monitoring and identification of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q3: What are the key characterization techniques for the final product?

A3: The structure and purity of this compound should be confirmed by:

  • 1H and 13C NMR Spectroscopy: To confirm the chemical structure and the position of the substituents.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Q4: Can the order of substitution be reversed (amination followed by methoxylation)?

A4: While possible, it is generally less favored. The reaction of 5-bromo-2,4-dichloropyrimidine with a secondary amine might lead to a mixture of mono-aminated products at the C2 and C4 positions. Controlling the regioselectivity of this first step can be challenging. However, some studies have shown that using tertiary amines as nucleophiles can lead to excellent C2 selectivity in the SNAr amination of 5-substituted-2,4-dichloropyrimidines.[5]

Q5: Are there any specific safety precautions I should take?

A5: Yes. 5-bromo-2,4-dichloropyrimidine and its derivatives are halogenated heterocyclic compounds and should be handled with care. They are potentially toxic and irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Sodium methoxide is a strong base and is corrosive.[6]

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-4-chloro-2-methoxypyrimidine

  • To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in anhydrous methanol, cooled to 0 °C under a nitrogen atmosphere, add a solution of sodium methoxide (1.05 eq) in anhydrous methanol dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Synthesis of this compound

  • To a solution of 5-bromo-4-chloro-2-methoxypyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or THF), add dimethylamine (2.0-3.0 eq, either as a solution in a solvent or as a gas).

  • Heat the reaction mixture to a temperature between 50-80 °C and stir for 4-8 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude final product.

  • Purify the product by column chromatography or recrystallization.

Visualizing Potential Side Reactions

Side_Reactions cluster_step1 Step 1: Methoxylation Side Reactions cluster_step2 Step 2: Amination & Subsequent Side Reactions A 5-bromo-2,4-dichloropyrimidine B Incorrect Isomer (5-bromo-2-chloro-4-methoxypyrimidine) A->B Poor T control C Di-substituted Product (5-bromo-2,4-dimethoxypyrimidine) A->C Excess NaOMe D Hydrolysis Product (5-bromo-2-chloro-4-hydroxypyrimidine) A->D H2O present I Isomeric Amine B->I HN(CH3)2 E 5-bromo-4-chloro-2-methoxypyrimidine F Target Molecule E->F HN(CH3)2 G Debrominated Product F->G Reductive Conditions H Hydrolyzed Methoxy Group F->H Strong Acid/Base

Caption: Potential side reactions in the synthesis of this compound.

References

  • Catalyst-free dehalogenation of 5-bromopyrimidine derivatives using DMF/trialkylamine as the hydrogen source. Hilaris Publisher.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
  • Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. JOCPR.
  • Solved ii) Two reactions of 2,3-dichloropyridine are shown. Chegg.com.
  • Preparation of 5-bromo-2,4-dichloropyrimidine. PrepChem.com.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH.
  • (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate.
  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES.
  • Sodium methoxide. Wikipedia.

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Technical Support Center: Navigating Solubility Challenges with 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this and similar poorly soluble pyrimidine derivatives. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to help you overcome these common hurdles and advance your research.

Troubleshooting Guide: Addressing Poor Solubility in Real-Time

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: I'm having trouble dissolving this compound in my desired aqueous buffer for a biological assay. What are my immediate options?

Answer: Poor aqueous solubility is a common challenge for many heterocyclic compounds. Your immediate approach should focus on altering the solvent environment. Here are a few strategies to try, starting with the simplest:

  • Co-solvency: This is often the first line of defense. By adding a water-miscible organic solvent, or "co-solvent," you can reduce the polarity of the aqueous medium, which can significantly enhance the solubility of your compound.[1][2]

    • Recommended Co-solvents: Start with solvents like dimethyl sulfoxide (DMSO), ethanol, or propylene glycol.[1] These are widely used in biological assays and are generally well-tolerated by cell cultures at low concentrations.

    • Practical Tip: Prepare a concentrated stock solution of your compound in 100% DMSO. Then, dilute this stock solution into your aqueous buffer, ensuring the final concentration of DMSO is as low as possible (typically <1%, and ideally <0.1%) to avoid solvent-induced artifacts in your assay.

  • pH Adjustment: The pyrimidine core of your molecule contains nitrogen atoms that can be protonated. By adjusting the pH of your solution, you can ionize the compound, which generally increases its aqueous solubility.[3][4][5]

    • Underlying Principle: The solubility of an ionizable compound is often lowest at its isoelectric point and increases as the pH moves away from this point. For a basic compound, lowering the pH will lead to protonation and increased solubility.

    • Experimental Approach: To test this, you can perform a simple pH-solubility screen. Prepare small-scale suspensions of your compound in a series of buffers with varying pH values (e.g., from pH 2 to pH 8). After an equilibration period, centrifuge the samples and measure the concentration of the dissolved compound in the supernatant.

Question 2: I've tried using co-solvents, but my compound precipitates upon dilution into the aqueous buffer. What should I do now?

Answer: Precipitation upon dilution is a classic sign that the aqueous environment cannot support the concentration of the compound. This is a common issue when diluting a highly concentrated stock solution from a strong organic solvent. Here are some advanced strategies:

  • Utilize Solubilizing Excipients: Excipients are inactive substances that can be added to a formulation to improve the solubility and stability of the active pharmaceutical ingredient (API).[6][7][8]

    • Surfactants: These molecules have both hydrophilic and hydrophobic regions and can form micelles that encapsulate your poorly soluble compound, effectively increasing its apparent solubility in water.[9][10][11] Common non-ionic surfactants used in research include Tween® 80 and Polysorbate 20.

    • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. Your compound can form an inclusion complex with the cyclodextrin, where the hydrophobic part of your molecule is shielded within the cyclodextrin's core, increasing its overall aqueous solubility.[9][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility.[3]

  • Amorphous Solid Dispersions (ASDs): For more advanced formulation development, consider creating an amorphous solid dispersion. In this approach, the crystalline compound is converted into a higher-energy amorphous state and dispersed within a hydrophilic polymer matrix.[6][13][14] This can significantly enhance the apparent solubility and dissolution rate.[14][15]

    • Common Polymers: Polyvinylpyrrolidone (PVP) and its copolymer with vinyl acetate (PVP/VA), as well as hydroxypropyl methylcellulose (HPMC), are frequently used polymers for creating ASDs.[14]

    • Preparation Methods: Techniques like spray drying or hot-melt extrusion are used to prepare ASDs.[6]

Question 3: My compound seems to be degrading at the higher temperatures I'm using to try and force it into solution. How can I improve solubility without heating?

Answer: Avoiding thermal degradation is critical for maintaining the integrity of your compound. Fortunately, there are several non-thermal methods to enhance solubility:

  • Particle Size Reduction: The dissolution rate of a solid is directly proportional to its surface area. By reducing the particle size, you increase the surface area available for interaction with the solvent, which can lead to a faster dissolution rate.[16][17]

    • Micronization: This process reduces particle size to the micron range using techniques like jet milling.[13][17]

    • Nanosuspensions: Creating a nanosuspension involves reducing the particle size to the nanometer range. This can dramatically increase the dissolution rate and saturation solubility.[18][19]

  • Salt Formation: If your compound has ionizable functional groups, converting it into a salt form can significantly improve its solubility and dissolution rate.[9][10][20] Salt formation is a very effective and widely used strategy in drug development.[10]

Frequently Asked Questions (FAQs)

Q1: What is the predicted solubility of this compound?

Q2: Are there any safety precautions I should take when handling this compound?

A2: As with any chemical, you should always consult the Safety Data Sheet (SDS) provided by the supplier. For similar brominated amine compounds, general hazards may include being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[23][24][25] Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: How do I choose the best solubility enhancement strategy for my specific application?

A3: The choice of strategy depends on several factors, including the intended application (e.g., in vitro assay vs. in vivo study), the required concentration, and the compatibility of the excipients with your experimental system. The following workflow can guide your decision-making process:

G start Poorly Soluble Compound cosolvency Attempt Co-solvency (e.g., DMSO, Ethanol) start->cosolvency Initial Step ph_adjustment pH Adjustment (for ionizable compounds) cosolvency->ph_adjustment Precipitation on Dilution success Solubility Achieved cosolvency->success Success failure Re-evaluate Strategy excipients Use of Excipients (Surfactants, Cyclodextrins) ph_adjustment->excipients Insufficient Solubility ph_adjustment->success Success ph_adjustment->failure asd Amorphous Solid Dispersion excipients->asd Formulation Challenges excipients->success Success excipients->failure particle_size Particle Size Reduction (Micronization, Nanosuspension) asd->particle_size Advanced Formulation asd->success Success asd->failure particle_size->success Success particle_size->failure

Caption: Decision workflow for selecting a solubility enhancement strategy.

Q4: What analytical techniques can I use to measure the solubility of my compound?

A4: Several analytical methods can be used to determine the equilibrium solubility of a compound:

Analytical TechniquePrincipleAdvantagesConsiderations
Shake-Flask Method A surplus of the compound is agitated in the solvent until equilibrium is reached. The supernatant is then analyzed."Gold standard" for equilibrium solubility.[26]Can be time-consuming to reach equilibrium.
High-Performance Liquid Chromatography (HPLC) Separates the compound from other components in the solution, and the concentration is determined by a detector (e.g., UV-Vis).High sensitivity and specificity.[27][28]Requires method development and validation.
UV-Vis Spectroscopy Measures the absorbance of the solution at a specific wavelength, which is proportional to the concentration of the compound.Rapid and simple.[27]Less specific than HPLC; can be affected by interfering substances.
Gravimetric Analysis A known volume of the saturated solution is evaporated, and the mass of the remaining solid is measured.Simple and does not require sophisticated instrumentation.[29]Less sensitive and may not be suitable for very poorly soluble compounds.

Experimental Protocols

Protocol 1: Screening for Co-solvent and pH Effects on Solubility

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for alkaline pH).

  • Co-solvent Screening:

    • In separate microcentrifuge tubes, add an aliquot of the DMSO stock solution to each buffer to achieve a final concentration that is expected to be above the solubility limit (e.g., 100 µM). Keep the final DMSO concentration constant and low (e.g., 1%).

    • Include controls with other co-solvents like ethanol or propylene glycol.

  • pH Screening:

    • Add an aliquot of the DMSO stock solution to each of the different pH buffers to achieve the same target concentration.

  • Equilibration: Agitate all samples at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully collect the supernatant without disturbing the pellet.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.

G start Prepare Stock Solution (10 mM in DMSO) prepare_buffers Prepare Buffers (pH 2-8) start->prepare_buffers add_to_buffers Add Stock to Buffers (Target Concentration > Solubility) prepare_buffers->add_to_buffers equilibrate Equilibrate (24h at constant temp) add_to_buffers->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analyze Analyze Concentration (HPLC or UV-Vis) collect_supernatant->analyze

Caption: Workflow for co-solvent and pH solubility screening.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

  • Solution Preparation:

    • Dissolve a known amount of this compound and a hydrophilic polymer (e.g., PVP K30) in a common solvent (e.g., methanol or a mixture of dichloromethane and methanol). A typical drug-to-polymer ratio to start with is 1:4 (w/w).

  • Solvent Evaporation:

    • Use a rotary evaporator to remove the solvent under reduced pressure. This should be done at a temperature well below the boiling point of the solvent to ensure a controlled evaporation process.

  • Drying:

    • Further dry the resulting solid film in a vacuum oven at a moderate temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.

  • Characterization:

    • The resulting solid dispersion should be a fine powder. It is advisable to characterize the solid state of the material using techniques like X-ray powder diffraction (XRPD) to confirm the absence of crystallinity (i.e., an amorphous state) and differential scanning calorimetry (DSC) to determine the glass transition temperature.

  • Solubility and Dissolution Testing:

    • Compare the solubility and dissolution rate of the prepared amorphous solid dispersion to that of the original crystalline compound using the methods described in the analytical techniques table.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (n.d.).
  • Formulation Development Strategies for Poorly Soluble Pharma APIs. (n.d.). Dr. Reddy's.
  • Novel excipients for solubility enhancement. (2022, February 16). European Pharmaceutical Review.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
  • 4 Strategies To Formulate Poorly Soluble APIs. (2023, December 18). Drug Discovery Online.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
  • EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. (2024, August 8). SEN Pharma.
  • How does co-solvency increase solubility. (2025, November 14). Filo.
  • Co-solvency: Significance and symbolism. (2025, July 31).
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. (n.d.). Lubrizol.
  • Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives. (n.d.). Benchchem.
  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020, April 25). PMC - NIH.
  • Excipients for Solubility and Bioavailability Enhancement. (2020, June 15).
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI.
  • Cosolvent. (n.d.). Wikipedia.
  • solubility enhancement and cosolvency by madhavi. (n.d.). PPTX - Slideshare.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central.
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (n.d.). NIH.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC - NIH.
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (2018, January 29). ACS Medicinal Chemistry Letters.
  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands.
  • (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. (2018, January 29). ResearchGate.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30).
  • Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. (2015, July 1).
  • pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. (2022, April 11). Journal of Chemical Technology and Metallurgy.
  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14). ACS Publications.
  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.
  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023, November 13).
  • Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.).
  • 16.4: The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts.
  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. (2016, June 29). CORE.
  • SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
  • 5-bromo-N,N-dimethylpyridin-2-amine. (n.d.). PubChem.
  • This compound. (n.d.). BLDpharm.
  • 5-Bromo-4-methylpyrimidin-2-amine. (n.d.). PubChem.
  • 5-Bromo-3,4-dimethylpyridin-2-amine. (n.d.). PubChem.

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Technical Support Center: Optimizing Catalyst Loading for 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their synthetic strategies for this specific substrate. As a senior application scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your research.

The substrate , this compound, is an electron-rich N-heterocycle. While the C-Br bond at the 5-position is a suitable handle for palladium-catalyzed cross-coupling, the pyrimidine nitrogen atoms and the electron-donating groups can coordinate to the palladium center, potentially inhibiting catalytic activity and complicating optimization.[1][2] This guide provides a systematic approach to overcoming these challenges.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My reaction shows low to no product yield. Where should I start troubleshooting?

A low or non-existent yield is the most common issue and can stem from several sources. A systematic investigation is crucial.[3]

  • Initial Checks (The "Usual Suspects"):

    • Inert Atmosphere Integrity: Palladium(0) catalysts are sensitive to oxygen.[3][4] Ensure your solvents are thoroughly degassed (freeze-pump-thaw is highly effective) and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen from setup to quench.[4][5]

    • Reagent Purity: Assess the purity of your starting materials. Boronic acids (for Suzuki couplings) are particularly susceptible to degradation and protodeboronation over time, especially in the presence of moisture.[3][4] Consider using freshly acquired reagents or purifying them before use. The purity of amines used in Buchwald-Hartwig couplings is also exceedingly important, as trace impurities can halt the reaction.[6]

    • Catalyst Activity: Ensure your palladium source and ligands are active. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species is a critical step.[7] If this in-situ reduction is inefficient, the catalytic cycle will not initiate properly.[8] Consider using a pre-activated Pd(0) source (e.g., Pd(PPh₃)₄) or a modern, air-stable precatalyst (e.g., a Buchwald G3 palladacycle) for more reliable catalyst generation.[4][6]

  • Optimizing the Core Chemistry:

    • Catalyst & Ligand Combination: This is the most critical variable.[3] The electron-rich nature of the pyrimidine substrate requires specific ligands. Standard ligands like PPh₃ may be insufficient. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often necessary to both promote reductive elimination and shield the palladium center from coordinating with the pyrimidine nitrogens.[1][2][5]

    • Base Selection: The choice of base is highly dependent on the specific cross-coupling reaction. For Suzuki-Miyaura couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.[1][9] For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases like NaOtBu or LHMDS are typically required.[5] The base must be strong enough for the transmetalation or deprotonation step but not so harsh that it degrades the substrate or catalyst.

    • Solvent Choice: The solvent must solubilize all components and be stable at the reaction temperature. Anhydrous, degassed solvents are mandatory.[2] Common choices include 1,4-dioxane, toluene, or DMF.[2] For Suzuki reactions, a small amount of water is often added to help dissolve the inorganic base and facilitate transmetalation.[1]

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Reaction Parameter Optimization cluster_3 Advanced Troubleshooting start Low or No Yield reagents Check Reagent Purity (Aryl Halide, Coupling Partner, Solvent) start->reagents Start Here atmosphere Verify Inert Atmosphere (Degassing, N2/Ar Purge) reagents->atmosphere catalyst Screen Catalyst/Ligand (e.g., XPhos, SPhos) atmosphere->catalyst base Screen Base (e.g., K3PO4, Cs2CO3, NaOtBu) catalyst->base temp Adjust Temperature base->temp loading Increase Catalyst Loading (e.g., 2 mol% -> 5 mol%) temp->loading precatalyst Switch Precatalyst (Pd(II) -> Pd(0) or Pre-formed) loading->precatalyst G pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + R¹-X pd_complex R¹-Pd(II)L₂(X) ox_add->pd_complex transmetal Transmetalation (Suzuki) pd_complex->transmetal + R²-B(OH)₂ + Base pd_r1_r2 R¹-Pd(II)L₂(R²) transmetal->pd_r1_r2 red_elim Reductive Elimination pd_r1_r2->red_elim red_elim->pd0 Regenerated product R¹-R² (Product) red_elim->product

Caption: A generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Catalyst Loading Optimization for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with a generic arylboronic acid. It is recommended to run small-scale reactions in parallel to screen different catalyst loadings.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2 equivalents relative to Pd)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed deionized water

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the this compound (e.g., 0.5 mmol, 1.0 equiv), the arylboronic acid (0.6 mmol, 1.2 equiv), and K₃PO₄ (1.0 mmol, 2.0 equiv). [1][4]2. Catalyst Preparation (for 3 mol% loading): In a separate small vial, weigh the Pd(OAc)₂ (0.015 mmol, 3 mol%) and SPhos (0.03 mmol, 6 mol%). Add a small amount of the anhydrous dioxane to this vial to form a slurry.

  • Inert Atmosphere: Seal the main reaction vessel with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere. [1]4. Solvent and Catalyst Addition: Under a positive flow of inert gas, add the anhydrous, degassed 1,4-dioxane and degassed water (e.g., in a 4:1 or 5:1 ratio, to achieve a concentration of ~0.2 M with respect to the limiting reagent) via syringe. [1]Then, add the catalyst slurry prepared in step 2 via syringe.

  • Reaction: Immerse the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. [1][5]8. Purification: Purify the crude product by column chromatography on silica gel.

References

  • Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. Benchchem.
  • Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-2-chloropyridine Cross-Coupling. Benchchem.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Technical Support Center: Optimizing Coupling Reactions of 3-Bromopyridine-D4. Benchchem.
  • Technical Support Center: Optimizing Suzuki Coupling for Bromopyrroles. Benchchem.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
  • Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-4-isopropylpyridine Reactions. Benchchem.
  • Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. Benchchem.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. Benchchem.
  • Buchwald–Hartwig amination. Wikipedia.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).

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Technical Support Center: Purification of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the purification of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine. As a substituted pyrimidine, this compound shares purification challenges common to its class, often related to the removal of starting materials, reagents, and structurally similar by-products.[1] This document synthesizes established methodologies for pyrimidine purification to offer practical, experience-driven advice for achieving high purity of your target compound.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Question 1: My crude product shows multiple spots on the TLC plate after synthesis. What are the likely impurities and how do I choose a primary purification method?

Answer:

The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate is a common outcome in pyrimidine synthesis.[2] The impurities largely depend on your synthetic route, but for substituted pyrimidines, they often include unreacted starting materials, regioisomers, and by-products from side reactions.[3]

Identifying Potential Impurities:

  • Unreacted Starting Materials: Depending on your synthesis, these could be precursors like a substituted guanidine or a β-dicarbonyl compound.[4]

  • Regioisomers: If the synthesis involves the reaction of an unsymmetrical precursor, you may have isomers where the substituents are in different positions on the pyrimidine ring.[3]

  • Hydrolysis Products: The methoxy group at the 2-position could potentially be hydrolyzed to a hydroxyl group (a pyrimidinone) under certain acidic or basic conditions during workup, creating a more polar impurity.

  • Debrominated Species: Although less common without a specific debrominating agent, loss of the bromine atom is a potential side reaction, leading to a less polar impurity.

Choosing a Purification Method:

Your choice of purification method will depend on the nature of the impurities and the scale of your reaction. A logical workflow is essential for efficient purification.

purification_workflow start Crude Product Analysis (TLC) is_solid Is the crude product a solid? start->is_solid is_crystalline Does it appear crystalline? is_solid->is_crystalline Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No / Amorphous recrystallization Attempt Recrystallization is_crystalline->recrystallization Yes is_crystalline->column_chromatography No oiling_out Product 'oils out' or purity is insufficient recrystallization->oiling_out final_purity Assess Purity (TLC, NMR, LC-MS) recrystallization->final_purity column_chromatography->final_purity oiling_out->column_chromatography

Caption: Decision workflow for selecting a purification method.

  • Assess Physical State: If your crude product is a solid, recrystallization is often the most cost-effective and scalable first choice.[1] If it is an oil or an amorphous solid, column chromatography is the more appropriate starting point.

  • Solubility Testing for Recrystallization: Before committing to a large-scale recrystallization, perform small-scale solubility tests with various solvents. Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.[1][3] The ideal solvent will dissolve your compound when hot but have low solubility when cold.

  • TLC for Chromatography: If chromatography is necessary, use TLC to determine an appropriate solvent system. The ideal eluent should give your product a retention factor (Rf) of approximately 0.2-0.4 and show good separation from impurities.[1]

Question 2: I'm attempting recrystallization, but the compound "oils out" instead of forming crystals. What should I do?

Answer:

"Oiling out" is a common problem during recrystallization where the solute comes out of the hot solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the concentration of the solute is too high.

Here are several strategies to overcome this:

  • Lower the Crystallization Temperature: Allow the solution to cool more slowly. A slower cooling rate provides more time for crystal nucleation and growth. Let the solution cool to room temperature undisturbed before moving it to an ice bath.[1]

  • Use a Lower-Boiling Point Solvent: If the melting point of your compound is low, select a solvent with a lower boiling point.

  • Add More Solvent: Your solution might be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again.

  • Use a Two-Solvent System: This is often a very effective solution.[1] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is poorly soluble) at an elevated temperature until you see persistent cloudiness. Add a drop or two of the "good" solvent to redissolve the cloudiness and then cool slowly. For a compound like this compound, a good starting point for a two-solvent system could be ethanol/water or ethyl acetate/hexane.[5]

Question 3: My compound is difficult to purify by column chromatography; the fractions are all mixed. How can I improve the separation?

Answer:

Poor resolution in column chromatography is a frequent challenge, especially with closely related impurities.[6] Here are several parameters you can adjust to improve your separation:

Troubleshooting Column Chromatography

ParameterRecommended ActionRationale
Mobile Phase (Eluent) Decrease the polarity of the eluent system.This will increase the retention time of all compounds on the silica gel, allowing for greater separation between spots with different polarities. A shallower gradient (e.g., starting with 100% hexane and slowly increasing the percentage of ethyl acetate) is often more effective than a steep one.[7]
Stationary Phase Use a finer mesh silica gel (e.g., 230-400 mesh instead of 60-120 mesh).Finer particles provide a larger surface area, leading to better separation efficiency. However, this will also result in a slower flow rate.
Column Dimensions Use a longer, narrower column.A higher length-to-diameter ratio generally improves resolution by increasing the number of theoretical plates.[6]
Sample Loading Ensure the sample is loaded in a narrow band.Dissolve the crude product in the minimum amount of a solvent in which it is highly soluble (ideally the mobile phase itself or a more volatile solvent like dichloromethane), adsorb it onto a small amount of silica gel, and load the dry powder onto the column. This "dry loading" technique often prevents band broadening.[7]

Detailed Protocol: Flash Column Chromatography

  • TLC Optimization: Develop a solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) that gives your target compound an Rf of 0.2-0.4.[1]

  • Column Packing: Prepare a slurry of silica gel in your initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack, ensuring there are no air bubbles or cracks.[6]

  • Sample Loading (Dry Loading):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) and mix to form a slurry.

    • Concentrate the slurry on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[7]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the expected polarity of this compound?

A1: The molecule possesses several polar functional groups: the pyrimidine ring nitrogens and the dimethylamino group. However, the methoxy group and the bromine atom are less polar. Overall, it is expected to be a moderately polar compound. It will likely be soluble in solvents like dichloromethane, ethyl acetate, and alcohols. Its polarity suggests that it will adhere well to silica gel, requiring a mobile phase containing a polar component (like ethyl acetate or methanol) for elution.

Q2: Is the compound stable to acidic or basic conditions during workup or purification?

A2: Pyrimidine rings are generally stable, but the substituents can be sensitive. The C2-methoxy group on the pyrimidine ring can be susceptible to nucleophilic substitution or hydrolysis, particularly under strong acidic or basic conditions, which could convert it to a C2-hydroxy (pyrimidinone) species. It is advisable to use neutral or mildly basic (e.g., saturated sodium bicarbonate) aqueous washes during the workup and to avoid strong acids. When performing chromatography, using a neutral stationary phase like silica gel is standard. If instability on silica is suspected (e.g., streaking on TLC), you can try deactivating the silica by pre-treating it with a small amount of triethylamine in the eluent.

Q3: Can I use preparative HPLC for final purification?

A3: Yes, preparative High-Performance Liquid Chromatography (HPLC) is an excellent technique for achieving very high purity, especially for challenging separations or for final purification of small batches.[1] A typical method would involve a C18 reverse-phase column with a mobile phase of acetonitrile/water or methanol/water, possibly with an additive like formic acid or trifluoroacetic acid to improve peak shape.[1] An initial analytical HPLC run should be performed to develop the separation method before scaling up to a preparative column.[1]

hplc_workflow start Partially Purified Sample analytical_hplc Analytical HPLC Method Development start->analytical_hplc scale_up Scale-Up to Preparative Column analytical_hplc->scale_up injection Inject Sample scale_up->injection fraction_collection Collect Fractions via UV Signal injection->fraction_collection purity_analysis Analyze Fraction Purity (Analytical HPLC) fraction_collection->purity_analysis solvent_removal Combine Pure Fractions & Remove Solvent (Lyophilization or Rotary Evaporation) purity_analysis->solvent_removal final_product High-Purity Product solvent_removal->final_product

Caption: General workflow for purification by preparative HPLC.

References

  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem.
  • Technical Support Center: Managing Impurities in Pyrimidine Intermediate Synthesis. Benchchem.
  • Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • Troubleshooting common issues in pyrimidine synthesis. Benchchem.
  • CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. Google Patents.
  • De Novo Pyrimidine Synthesis. BOC Sciences.
  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate.
  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. NIH.
  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ACS Publications.
  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
  • 148214-56-6|5-Bromo-2-methoxypyrimidin-4-amine|BLD Pharm. BLD Pharm.
  • Synthesis of New Riminophenazines with Pyrimidine and Pyrazine Substitution at the 2-N Position. NIH.
  • Application Note and Protocol for the Purification of 5-Bromo-2-methylbenzothiazole by Recrystallization. Benchchem.
  • 5-Bromo-2-methoxypyridine synthesis. ChemicalBook.
  • Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung. American Chemical Society.
  • Pyrimidine. Wikipedia.
  • Technical Support Center: Separation of 3-bromo- and 5-bromo-2-methylpyridine Isomers. Benchchem.
  • Purification of crude 2-Bromo-5-methoxybenzothiazole by column chromatography. Benchchem.

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Troubleshooting HPLC separation of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine isomers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isomer Separation

Topic: Troubleshooting HPLC Separation of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine and its Positional Isomers

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the HPLC separation of this compound and its closely related positional isomers. Separating these compounds is a significant analytical challenge due to their nearly identical physicochemical properties.[1] This document provides in-depth, practical solutions to common issues encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most pressing issues in a direct question-and-answer format.

Q1: Why are my isomers co-eluting or showing very poor resolution (Rs < 1.5)?

A1: The Root Cause is a Lack of Selectivity (α).

When isomers co-elute, the fundamental problem is that the chromatographic system (the combination of your mobile phase and stationary phase) does not differentiate between them effectively.[2] While factors like column efficiency (N) and retention factor (k) are important, selectivity (α) is the most powerful tool for improving the resolution of structurally similar compounds like positional isomers.[2][3]

Causality & Solutions:

Your target molecule, a substituted pyrimidine, has multiple interaction points: a heterocyclic aromatic ring, a bromine atom, a methoxy group, and a dimethylamine group. A standard C18 column, which separates primarily based on hydrophobicity, may not be sufficient as the isomers likely have very similar hydrophobicity (log P) values.

Step-by-Step Troubleshooting:

  • Change the Stationary Phase Chemistry: This is the most effective way to alter selectivity.[4]

    • Switch to a Phenyl-Hexyl or Biphenyl Column: These phases are ideal for aromatic compounds.[3][5] They introduce π-π interactions between the phenyl rings of the stationary phase and the pyrimidine ring of your analytes.[3] This interaction is highly sensitive to the position of substituents on the aromatic ring, which can dramatically improve the separation of positional isomers.[3][6]

    • Consider a Pentafluorophenyl (PFP) Column: PFP phases offer a complex mix of interactions, including dipole-dipole, ion-exchange, and shape selectivity, which are often highly effective for separating isomers that are difficult to resolve on C18 or standard phenyl phases.[7]

  • Optimize the Mobile Phase:

    • Switch the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa.[4] These solvents have different properties; acetonitrile is aprotic while methanol is a protic solvent. This difference can alter hydrogen bonding and dipole interactions between your analytes and the stationary phase, leading to changes in selectivity.[4]

    • Adjust Mobile Phase pH: The dimethylamine group on your molecule is basic. Controlling the pH of the mobile phase is critical. Use a buffer to maintain a consistent pH. Aim for a pH at least 2 units away from the pKa of the amine group to ensure it is either fully protonated or fully neutral. Operating near the pKa can lead to split or broad peaks.

  • Optimize Column Temperature: Temperature affects retention and selectivity, sometimes in non-intuitive ways.[8][9]

    • Perform a Temperature Study: Analyze your sample at different temperatures (e.g., 25°C, 35°C, 45°C). A change of even a few degrees can alter the selectivity enough to resolve closely eluting peaks.[8] In general, lower temperatures can sometimes improve isomer separations by enhancing subtle intermolecular interactions.[10]

Q2: My isomer peaks are present but show significant tailing. What's the cause and solution?

A2: Peak tailing for basic compounds is typically caused by secondary interactions with the stationary phase.

The basic dimethylamine group in your molecule can interact strongly with acidic residual silanol groups on the surface of the silica-based column packing.[11] This strong, non-ideal interaction causes a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[11]

Causality & Solutions:

Step-by-Step Troubleshooting:

  • Use a Modern, High-Purity Column: Older C18 columns often have a higher concentration of active silanol groups.

    • Action: Switch to a column specifically marketed for good peak shape with basic compounds. These are often made with higher purity silica and are more thoroughly end-capped.

  • Modify the Mobile Phase:

    • Add a Competing Base: Introduce a small amount of an amine additive, like 0.1% triethylamine (TEA), into your mobile phase.[11] The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte and improving peak shape.

    • Lower the Mobile Phase pH: By operating at a low pH (e.g., pH 2.5-3.0 using a formic acid or phosphate buffer), you can suppress the ionization of the silanol groups, reducing their ability to interact with your protonated basic analyte.

  • Check for Sample Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion, including tailing.[12]

    • Action: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column.

Q3: My retention times are drifting between injections. How can I stabilize my method?

A3: Retention time instability is usually caused by a lack of equilibration, temperature fluctuations, or changes in the mobile phase. [13]

Causality & Solutions:

Step-by-Step Troubleshooting:

  • Ensure Proper Column Equilibration: The column needs to be fully conditioned with the mobile phase before analysis.

    • Action: After installing a column or changing the mobile phase, flush the column with at least 20 column volumes of the mobile phase before the first injection.[13] If running a gradient, ensure the column is re-equilibrated for a sufficient time (typically 5-10 column volumes) between runs.

  • Control the Column Temperature: Temperature has a significant effect on solvent viscosity and analyte retention.[8]

    • Action: Always use a thermostatted column compartment.[13][14] Even minor fluctuations in ambient lab temperature can cause retention times to shift.

  • Verify Mobile Phase Preparation:

    • Action: Ensure your mobile phase is thoroughly mixed and degassed.[13][15] If using buffers, make sure all salts are completely dissolved. Prepare fresh mobile phase daily to avoid changes in composition due to evaporation of the more volatile organic component.

Systematic Method Development Protocol

For those starting from scratch, this protocol provides a logical workflow for developing a robust separation method for the this compound isomers.

Objective: To achieve baseline resolution (Rs ≥ 1.5) for all positional isomers.

Step 1: Column and Mobile Phase Screening The goal of this step is to find a combination of stationary and mobile phases that shows the most promise for separating the isomers (i.e., the best initial selectivity).

  • Select Columns: Choose at least two columns with different selectivities.

    • Primary Choice: Phenyl-Hexyl (or Biphenyl) column (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Secondary Choice: Standard C18 column (for baseline comparison).

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B1: Acetonitrile.

    • Mobile Phase B2: Methanol.

  • Run Scouting Gradients:

    • System: HPLC with UV detector (monitor at the λmax of the compound).

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Gradient: Run a broad gradient (e.g., 10% to 90% B over 20 minutes) for each combination of column and organic modifier (Phenyl/ACN, Phenyl/MeOH, C18/ACN, C18/MeOH).

  • Evaluate: Compare the four chromatograms. Identify the column/solvent combination that provides the largest separation between the isomer peaks, even if it's not a complete separation. This is your most promising starting point.

Step 2: Gradient and Temperature Optimization Focus on the best combination from Step 1 to refine the separation.

  • Shallow Gradient: Based on the retention times from the scouting run, create a much shallower gradient around the elution point of the isomers.

    • Example: If the isomers eluted around 40% B in the scouting run, try a new gradient of 30% to 50% B over 30 minutes. This increases the time the analytes spend in the "separation window," often dramatically improving resolution.[15]

  • Temperature Optimization: Using the best shallow gradient, run the analysis at three different temperatures (e.g., 25°C, 35°C, 45°C).

  • Select Best Conditions: Choose the gradient and temperature that yield the best resolution and peak shape.

Data & Visualization

Table 1: Stationary Phase Selection Guide for Aromatic Isomers
Stationary PhasePrimary Interaction Mechanism(s)Suitability for Pyrimidine Isomers
C18 (Octadecyl) HydrophobicLow to Moderate: May fail if isomers have similar hydrophobicity. A starting point but often insufficient.
Phenyl-Hexyl Hydrophobic, π-π interactionsHigh: Excellent choice. π-π interactions are very sensitive to the electronic and steric effects of substituent positions on the aromatic ring.[3][5]
PFP (Pentafluorophenyl) Hydrophobic, π-π, Dipole-Dipole, Ion-ExchangeVery High: Offers multiple interaction modes, making it a powerful tool for difficult isomer separations.[7]
Embedded Polar Group (EPG) Hydrophobic, Hydrogen BondingModerate to High: Can offer unique selectivity, especially if hydrogen bonding plays a role.
Diagram 1: Troubleshooting Workflow for Poor Isomer Resolution

G start Poor Resolution (Rs < 1.5) change_phase Change Stationary Phase (Most Powerful) start->change_phase Focus on Selectivity (α) mod_mobile Modify Mobile Phase start->mod_mobile Adjust Interactions mod_temp Optimize Temperature start->mod_temp Fine-Tune Selectivity phenyl_col Use Phenyl-Hexyl or Biphenyl Column (π-π interactions) change_phase->phenyl_col pfp_col Use PFP Column (Multi-mode interactions) change_phase->pfp_col change_solvent Switch Organic Modifier (ACN <-> MeOH) mod_mobile->change_solvent mod_ph Adjust pH (Control Amine Ionization) mod_mobile->mod_ph temp_study Run at 25°C, 35°C, 45°C mod_temp->temp_study

Caption: A logical workflow for troubleshooting poor resolution of positional isomers.

Diagram 2: The Selectivity Triangle in Method Development

SelectivityTriangle cluster_triangle Mobile Phase Selectivity A Acetonitrile (Dipole Interactions) M Methanol (H-Bond Donor/Acceptor) A->M T THF (H-Bond Acceptor) M->T T->A center Changing solvent type is a powerful way to alter selectivity (α)

Caption: The solvent selectivity triangle illustrates how changing the organic modifier alters separation mechanisms.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
  • HPLC Column Selection: Core to Method Development (Part I).
  • How Does Column Temperature Affect HPLC Resolution? Chrom Tech, Inc. [Link]
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
  • The influence of column temperature on selectivity in reversed‐phase liquid chromatography for shape‐constrained solutes.
  • The influence of column temperature on selectivity in reversed‐phase liquid chromatography for shape‐constrained solutes.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
  • Temperature selectivity in reversed-phase high performance liquid chrom
  • Selectivity-column temperature relationship as a new strategy in predicting separation of structural analogues in HPLC by using different st
  • [Reader Insight] A Guide to Selective Columns for Isomer Separation.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
  • Steps for HPLC Method Development. Pharmaguideline. [Link]
  • Real Solutions to Improve Your HPLC Peak Resolution.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
  • HPLC Troubleshooting Guide. SCION Instruments. [Link]
  • Troubleshooting Peak Shape Problems in HPLC.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Effect of mobile phase on resolution of the isomers and homologues of tocopherols on a triacontyl st
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
  • HPLC Troubleshooting Guide.
  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Journal of Pharmaceutical Sciences & Research. [Link]
  • HPLC Column Selection Guide. Restek. [Link]
  • Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc. [Link]
  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]
  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • Selecting the Right Column for Your Reversed Phase Method. Phenomenex Blog. [Link]
  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
  • Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry.
  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. [Link]

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Technical Support Center: Interpreting NMR Spectra of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the spectral analysis of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals who work with complex heterocyclic compounds. Here, we address common questions and troubleshooting scenarios encountered during the ¹H NMR analysis of this specific substituted pyrimidine, blending foundational principles with practical, field-tested advice.

Structure and Proton Environments

A clear understanding of the molecule's structure is the first step in any spectral interpretation. The key proton environments are labeled below.

Caption: Molecular structure with key proton groups highlighted.

Frequently Asked Questions (FAQs)

Q1: What are the expected signals in the ¹H NMR spectrum and where should I find them?

A1: For a standard ¹H NMR spectrum (e.g., in CDCl₃), you should expect three distinct singlets. The electron-deficient nature of the pyrimidine ring and the electronic effects of the substituents are the primary determinants of the chemical shifts.[1][2]

Predicted ¹H NMR Data Summary

Signal LabelProtonsIntegrationMultiplicityExpected Chemical Shift (δ) in ppmRationale
H-6 Pyrimidine C-H1HSinglet~8.0 - 8.5This lone proton is on an electron-deficient aromatic ring, flanked by a nitrogen and a carbon bearing an electron-withdrawing bromine atom, resulting in significant deshielding and a downfield shift.[3][4]
-OCH₃ Methoxy3HSinglet~3.9 - 4.1Protons of a methoxy group on an aromatic ring typically appear in this region.[5][6][7] The direct attachment to the pyrimidine ring system influences its precise location.
-N(CH₃)₂ Dimethylamine6HSinglet~3.1 - 3.3These protons are on carbons attached to nitrogen.[8][9] Free rotation around the C4-N bond makes all six protons chemically equivalent, resulting in a sharp singlet.

Causality Insight: The absence of any adjacent protons for all three groups (H-6, -OCH₃, and -N(CH₃)₂) is why they are all predicted to be singlets. The splitting of a signal is caused by spin-spin coupling with non-equivalent neighboring protons, a condition not met here.[10]

Q2: The chemical shifts in my spectrum (run in DMSO-d₆) are different from the predicted values. Is my product impure?

A2: Not necessarily. This is a classic example of the "solvent effect," a common phenomenon in NMR spectroscopy, especially for molecules containing polar functional groups like amines.[11][12][13]

  • Mechanism of Solvent Effects: Deuterated solvents are not merely inert media. They can interact with your analyte in several ways. Aprotic polar solvents like DMSO-d₆ can form hydrogen bonds with any trace water, which in turn interacts with your compound's amine group. Aromatic solvents like benzene-d₆ can induce significant shifts (often upfield) due to anisotropy effects, where the analyte may preferentially orient itself relative to the solvent's ring current.[11][14]

  • Practical Implication: The chemical shifts of protons near the N,N-dimethylamine group are particularly susceptible to change with the solvent. It is crucial to be consistent with the solvent used for analysis or to report the solvent in which the spectrum was acquired. If you suspect an issue, running the sample in a different, non-polar solvent like CDCl₃ or benzene-d₆ can often help resolve overlapping peaks or confirm assignments.[15][16]

Q3: The signal for my N,N-dimethylamine protons looks broad or is splitting into two peaks. What does this mean?

A3: This is an interesting and informative observation that points to restricted rotation around the C4-N single bond, creating diastereotopic protons.

  • Rotational Barrier: While typically viewed as freely rotating, the C(aryl)-N bond has a partial double-bond character due to the delocalization of the nitrogen's lone pair of electrons into the pyrimidine ring. If this rotation is slow on the NMR timescale, the two methyl groups are no longer equivalent. One methyl group is cis to the bromine at C5, while the other is trans. This difference in their chemical environments can lead to two separate signals.

  • Troubleshooting with Temperature: This phenomenon is often temperature-dependent.

    • Acquire a high-temperature NMR spectrum (e.g., at 50-80 °C). At higher temperatures, the bond rotation becomes faster. If the two broad peaks coalesce into a single sharp singlet, you have confirmed the presence of rotamers.

    • Acquire a low-temperature NMR spectrum. At lower temperatures, the rotation slows even further, and you may see two sharp, distinct singlets.

Troubleshooting Guide for Common Spectral Issues

This workflow provides a systematic approach to diagnosing and solving common problems encountered during the NMR analysis of this compound.

Caption: Systematic workflow for troubleshooting NMR spectra.

Scenario 1: A persistent singlet appears around 2.1 ppm in my CDCl₃ sample.
  • Diagnosis: This is a very common signature for acetone, often from glassware that was not dried properly.

  • Validation Protocol:

    • Do not rely on vacuum alone to remove it. Acetone can be persistent.

    • Add a small amount of fresh, high-purity CDCl₃ to your NMR tube.

    • Carefully evaporate the solvent under a gentle stream of nitrogen.

    • Repeat this process 2-3 times.

    • Re-dissolve the sample in fresh CDCl₃ for re-acquisition. If the peak is gone, it was indeed acetone.[16]

Scenario 2: My sample has very low solubility, and the signal-to-noise ratio (S/N) is poor.
  • Diagnosis: Insufficient sample concentration is preventing the acquisition of a high-quality spectrum.

  • Optimization Protocol:

    • Increase Scans: The most direct approach is to increase the number of scans (transients). The S/N ratio improves with the square root of the number of scans, so quadrupling the scans will double the S/N.

    • Change Solvent: Test the solubility of your compound in a panel of deuterated solvents. A more suitable solvent like DMSO-d₆ or Methanol-d₄ might allow for a higher concentration.[15]

    • Use Advanced Hardware: If available, use a spectrometer with a higher field strength (e.g., 600 MHz vs. 400 MHz) or one equipped with a cryoprobe, which can dramatically increase sensitivity by reducing thermal noise in the electronics.[15]

References

  • T. S. Sorensen, I. J. Miller, and C. Urness. (1968). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Journal of Molecular Spectroscopy, 28(1-4), 136-143.
  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES.
  • BenchChem. (2025). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles. BenchChem.
  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs.
  • Lambert, M., Olsen, L., & Jaroszewski, J. W. (2006). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry, 71(24), 9070–9079.
  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of dimethylamine. docbrown.info.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of N,N-dimethylmethanamine (trimethylamine). docbrown.info.
  • Hayami, H., et al. (1990). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry, (10), 1145-1151.
  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the...
  • ResearchGate. (2025). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.
  • ChemicalBook. (n.d.). 5-Bromopyrimidine(4595-59-9) 1H NMR spectrum. ChemicalBook.
  • Zhang, M., et al. (2015). 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. ACS Medicinal Chemistry Letters, 6(5), 563-567.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. University of Rochester.
  • JoVE. (2025). Video: NMR Spectroscopy Of Amines. JoVE.
  • ChemicalBook. (n.d.). Pyrimidine(289-95-2) 1H NMR spectrum. ChemicalBook.
  • Chemistry Steps. (n.d.). Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. Chemistry Steps.

Sources

Technical Support Center: 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. The information herein is synthesized from established chemical principles and data from structurally related molecules to ensure scientific integrity and practical utility in your experimental work.

I. Core Stability Profile & Handling Recommendations

This compound is a substituted pyrimidine with functional groups that may be susceptible to degradation under certain environmental conditions. The primary stability concerns are potential hydrolysis of the methoxy group, thermal decomposition, and photodegradation.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Storage Temperature 2-8°C or lowerTo minimize thermal degradation and slow down potential hydrolytic reactions.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidative degradation and reactions with atmospheric moisture.
Container Tightly sealed, amber glass vialTo protect from moisture and light.[1]
Handling In a well-ventilated area, avoiding dust formation.[1][2]To prevent inhalation and ensure user safety. Use appropriate personal protective equipment (PPE).[1][2]

II. Troubleshooting Guide: Common Stability Issues

This section addresses specific experimental issues that may arise due to the instability of this compound.

Issue 1: Inconsistent or lower-than-expected potency in aqueous solutions.

Question: We are observing variable results in our biological assays when using aqueous buffers to prepare solutions of this compound. What could be the cause?

Answer: The most likely cause is the hydrolysis of the 2-methoxy group on the pyrimidine ring. Methoxypyrimidines can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of the corresponding pyrimidinone derivative.[3][4] This new compound will likely have different biological activity, leading to inconsistent results.

Troubleshooting Steps:

  • pH Control: Prepare your aqueous solutions in a neutral buffer (pH 7.0-7.4) immediately before use. Avoid acidic or basic conditions if possible.

  • Solvent Choice: If your experimental protocol allows, consider preparing stock solutions in an anhydrous aprotic solvent such as DMSO or DMF and making final dilutions into your aqueous buffer just prior to the experiment.

  • Temperature: Perform dilutions and experiments at low temperatures (e.g., on ice) to reduce the rate of hydrolysis.

  • Purity Analysis: Use analytical techniques like HPLC-MS to analyze your working solutions over time to monitor for the appearance of degradation products.

Workflow for Investigating Hydrolytic Stability

Caption: Workflow for assessing hydrolytic stability.

Issue 2: Compound degradation after heating.

Question: Our reaction requires heating a solution of this compound. We are seeing significant product loss and the formation of impurities. How can we mitigate this?

Answer: Pyrimidine derivatives can undergo thermal decomposition at elevated temperatures.[5][6][7] The specific degradation pathway can be complex and is influenced by the substitution pattern on the pyrimidine ring.[5][6] The energy input from heating can lead to ring fragmentation or reactions with other components in your mixture.

Troubleshooting Steps:

  • Lower Reaction Temperature: If possible, investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time.

  • Catalyst Optimization: Explore the use of a more efficient catalyst that can promote the desired reaction at a lower temperature.

  • Solvent Effects: The choice of solvent can influence thermal stability. Consider using a high-boiling point, aprotic solvent that is inert to your reaction conditions.

  • Inert Atmosphere: Always conduct reactions under an inert atmosphere (argon or nitrogen) to prevent oxidation at high temperatures.

Degradation Pathway Hypothesis

G A This compound B Heat A->B C Ring Opening/Fragmentation B->C D Loss of Methoxy Group B->D E Other Degradation Products C->E D->E

Caption: Potential thermal degradation pathways.

Issue 3: Discoloration and degradation of the solid compound upon storage.

Question: We have noticed that our solid sample of this compound has started to discolor over time, and we are concerned about its purity. What is happening?

Answer: Discoloration of solid organic compounds upon storage is often an indication of degradation, which can be caused by exposure to light (photodegradation) or atmospheric oxygen. Brominated aromatic compounds can be particularly susceptible to photodegradation.[8]

Troubleshooting Steps:

  • Proper Storage: Ensure the compound is stored in a tightly sealed amber vial to protect it from light and moisture.[1] The vial should be stored in a cool, dark place, preferably in a desiccator.

  • Inert Atmosphere: For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing.

  • Purity Check: Before use, it is good practice to re-analyze the purity of any stored compound, especially if discoloration is observed. This can be done using techniques such as NMR, LC-MS, or melting point analysis.

Photostability Testing Protocol

Caption: Simplified photostability testing workflow.[9][10][11]

III. Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound?

A1: Based on the structure, the primary degradation products would likely be the hydrolyzed product (5-bromo-4-(dimethylamino)pyrimidin-2(1H)-one) from the loss of the methoxy group, and potentially debrominated species under certain reductive conditions. Thermal decomposition could lead to more complex fragmentation of the pyrimidine ring.[5][7]

Q2: Is this compound compatible with protic solvents like methanol or ethanol?

A2: While it may be soluble in protic solvents, there is a risk of solvolysis, where the methoxy group is displaced by the solvent's alkoxy group (e.g., ethoxy group in ethanol). For short-term use, this may be acceptable, but for long-term storage or prolonged reactions at elevated temperatures, aprotic solvents are recommended.

Q3: How does the bromine substituent affect stability?

A3: The bromine atom can influence the electronic properties of the pyrimidine ring, potentially affecting its reactivity and susceptibility to nucleophilic attack. Additionally, the carbon-bromine bond can be susceptible to cleavage under photolytic conditions, leading to radical-mediated degradation pathways.[8][12]

Q4: What safety precautions should be taken when handling this compound?

A4: Always handle this compound in a well-ventilated fume hood.[1][2] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2][13] Avoid creating dust when handling the solid.[1][2] Refer to the Safety Data Sheet (SDS) for detailed safety information.[1][13][14][15][16]

IV. References

  • HYDROLYSIS AND AMINOLYSIS OF CERTAIN METHOXYPYRIMIDINES. Journal of the American Chemical Society. Available from: [Link]

  • Thermal analysis of some novel pyrimidine derivatives - ResearchGate. Available from: [Link]

  • Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study - MDPI. Available from: [Link]

  • Kinetics of thermal decomposition of the diazines: shock-tube pyrolysis of pyrimidine - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). Available from: [Link]

  • CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents. Available from:

  • Syllabus for Chemistry (SCQP08) - S3waas. Available from: [Link]

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC - NIH. Available from: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

  • 5-bromo-N-ethyl-2-(methoxymethyl)pyrimidin-4-amine - PubChem - NIH. Available from: [Link]

  • Application of Flow Photochemical Bromination in the Synthesis of a 5‑Bromomethylpyrimidine Precursor of Rosuvastatin: Improvement of Productivity and Product Purity | Request PDF - ResearchGate. Available from: [Link]

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER - Caron Scientific. Available from: [Link]

  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents - UKnowledge - University of Kentucky. Available from: [Link]

  • Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - NIH. Available from: [Link]

  • (PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. Available from: [Link]

  • Guideline on Photostability Testing - BfArM. Available from: [Link]

  • 5-Bromo-4-methylpyrimidin-2-amine | C5H6BrN3 | CID 18616196 - PubChem. Available from: [Link]

  • 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem. Available from: [Link]

  • Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Available from: [Link]

Sources

Technical Support Center: Synthesis of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you achieve optimal yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

The most established route starts from 5-bromouracil, which is converted to the versatile intermediate 5-bromo-2,4-dichloropyrimidine.[1][2][3] This intermediate then undergoes a two-step sequential nucleophilic aromatic substitution (SNAr) reaction. The key is controlling the regioselectivity of these additions.

Q2: What are the most critical parameters to control during the synthesis?

The two most critical aspects are:

  • Regioselectivity: The order and conditions of adding sodium methoxide and dimethylamine are crucial. The reactivity of the C4 position on the 2,4-dichloropyrimidine ring is generally higher than the C2 position for most nucleophiles.[4][5][6]

  • Anhydrous Conditions: Moisture can lead to hydrolysis of the chloropyrimidine starting material and decomposition of reagents like sodium methoxide, significantly reducing yield.

Q3: My overall yield is consistently low. What are the likely causes?

Low overall yield can stem from several issues:

  • Incomplete conversion in either of the SNAr steps.

  • Formation of undesired isomers (e.g., 5-bromo-4-methoxy-N,N-dimethylpyrimidin-2-amine).

  • Product loss during workup and purification.

  • Degradation of intermediates or the final product.

Q4: I'm seeing multiple spots on my TLC plate after the first substitution. What could they be?

If you've reacted 5-bromo-2,4-dichloropyrimidine with your first nucleophile (e.g., dimethylamine), you may see spots corresponding to:

  • Remaining 5-bromo-2,4-dichloropyrimidine (starting material).

  • The desired monosubstituted product (e.g., 5-bromo-2-chloro-N,N-dimethylpyrimidin-4-amine).

  • The undesired C2-substituted isomer (e.g., 5-bromo-4-chloro-N,N-dimethylpyrimidin-2-amine).

  • A disubstituted byproduct if the reaction was not carefully controlled.

Synthetic Pathway Overview

The synthesis is best approached via a sequential nucleophilic aromatic substitution (SNAr) from a common precursor. Understanding the relative reactivity of the C2 and C4 positions on the pyrimidine ring is fundamental to troubleshooting this synthesis.

Synthetic_Workflow cluster_0 Step 1: Dichlorination cluster_1 Step 2: First SNAr cluster_2 Step 3: Second SNAr A 5-Bromouracil B 5-Bromo-2,4-dichloropyrimidine A->B PCl5 or POCl3 C 5-Bromo-2-chloro- N,N-dimethylpyrimidin-4-amine B->C Dimethylamine (aq. or gas) Controlled Temp. D 5-Bromo-2-methoxy- N,N-dimethylpyrimidin-4-amine C->D Sodium Methoxide Reflux caption Figure 1. Recommended synthetic workflow.

Figure 1. Recommended synthetic workflow.

Troubleshooting Guides

Guide 1: Issues with the Dichlorination of 5-Bromouracil

Q: The conversion of 5-bromouracil to 5-bromo-2,4-dichloropyrimidine is incomplete or results in a dark, tarry crude product. What's going wrong?

A: This step is vigorous and requires careful control.

  • Causality: Phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are highly reactive and moisture-sensitive. Incomplete reaction is often due to insufficient reagent or reaction time. Tar formation suggests decomposition, which can be caused by excessive temperatures or the presence of water.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use a sealed reaction vessel under an inert atmosphere (Nitrogen or Argon).

    • Reagent Quality: Use fresh, high-purity POCl₃ or PCl₅. Old reagents can absorb moisture and lose reactivity.

    • Temperature Control: The reaction is typically refluxed.[1] Ensure your condenser is efficient to prevent loss of reagent. Do not overheat, as this can lead to decomposition.

    • Workup Procedure: The quench is highly exothermic. Pour the reaction mixture slowly onto crushed ice with vigorous stirring.[1] A rapid quench can cause localized heating and degradation.

    • Purification: The crude product is often an oil. Purification via vacuum distillation or silica gel column chromatography is recommended to obtain a clean product for the next step.[1]

Guide 2: Poor Regioselectivity in the First SNAr Reaction

Q: I am reacting 5-bromo-2,4-dichloropyrimidine with dimethylamine and getting a significant amount of the undesired C2-substituted isomer.

A: This is a classic regioselectivity problem. For most nucleophilic aromatic substitutions on 2,4-dichloropyrimidines, the C4 position is kinetically favored due to greater stabilization of the Meisenheimer intermediate.[4][6][7] However, reaction conditions can influence the outcome.

  • Causality: While C4 is generally more reactive, high temperatures or certain solvent effects can sometimes lead to a mixture of isomers. The presence of substituents on the pyrimidine ring can also alter the electronic properties and thus the regioselectivity.[8][9]

  • Troubleshooting Steps:

    • Temperature is Key: Perform the amination at a low temperature initially (e.g., 0 °C to room temperature). High temperatures can reduce selectivity.

    • Controlled Addition: Add the dimethylamine solution (e.g., 40% in water) dropwise to the solution of the dichloropyrimidine in a suitable solvent (like ethanol or THF) to maintain temperature and concentration control.

    • Monitor Closely: Use TLC or LC-MS to monitor the reaction. Stop the reaction as soon as the starting material is consumed to prevent the formation of di-substituted byproducts.

    • Confirm Structure: Use 1H NMR to confirm the structure. The chemical shifts of the pyrimidine proton will be different for the C2 and C4 substituted isomers.

Troubleshooting_SNAr cluster_checks cluster_solutions Start Low Yield / Impure Product in First SNAr Step Check_TLC Analyze TLC/LC-MS. Multiple Spots? Start->Check_TLC SM_Present Unreacted Starting Material Present? Check_TLC->SM_Present Yes End Proceed to Next Step Check_TLC->End No, Clean Conversion Isomer_Present Isomer Formed? SM_Present->Isomer_Present and/or Sol_SM Increase reaction time or check reagent stoichiometry. SM_Present->Sol_SM Solution Other_Imp Other Impurities? Isomer_Present->Other_Imp and/or Sol_Isomer Lower reaction temperature. Control rate of addition. Isomer_Present->Sol_Isomer Solution Sol_Other Check for water (hydrolysis). Purify starting material. Other_Imp->Sol_Other Solution caption Figure 2. Decision tree for SNAr troubleshooting.

Sources

Common impurities in commercial 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine (CAS No. 57054-81-6). This resource is designed for researchers, scientists, and drug development professionals to identify, understand, and troubleshoot common impurities associated with this critical chemical intermediate. Ensuring the purity of starting materials is paramount for the success, reproducibility, and safety of downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in commercial this compound?

A1: Impurities in this compound can be broadly categorized into three groups:

  • Process-Related Impurities: These arise from the synthetic route used for manufacturing. They include unreacted starting materials, intermediates, and byproducts from side reactions. For instance, if the synthesis starts from a di-halogenated pyrimidine, you might find residual chlorinated or di-brominated species.

  • Degradation Products: Although generally stable, the compound can degrade under improper storage conditions (e.g., exposure to high heat, light, or moisture). Hydrolysis of the methoxy group to a hydroxyl group is a potential degradation pathway.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, ethyl acetate, chloroform) may be present in trace amounts.[1]

Q2: My downstream reaction is failing or producing unexpected byproducts. Could impurities in my this compound be the cause?

A2: Absolutely. Reactive impurities, even at low levels, can have a significant impact. For example, an unreacted starting material with a different halogen (e.g., chlorine instead of bromine) could lead to the formation of an incorrect final product. Nucleophilic impurities could compete in coupling reactions, reducing the yield of your desired product. It is crucial to verify the purity of your starting material before troubleshooting downstream steps.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A multi-technique approach is always recommended for comprehensive characterization.[2]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity and detecting non-volatile impurities. A reversed-phase C18 column with a gradient elution is typically effective.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including residual solvents.[4]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Essential for confirming the structure of the main compound and identifying any structurally similar impurities that might co-elute in chromatography.[4]

  • Karl Fischer Titration: Used specifically for determining water content.[4]

Troubleshooting Guide: Identification and Mitigation of Common Impurities

A systematic approach is key to identifying and resolving purity issues. The following sections detail potential impurities based on a common synthetic pathway and provide protocols for their detection.

Synthetic Pathway and Origin of Impurities

A plausible synthesis for this compound involves the sequential substitution of a di-halogenated pyrimidine. This process is a primary source of potential impurities.

G start_material 5-Bromo-2,4-dichloropyrimidine (Starting Material) intermediate 5-Bromo-4-chloro-2-methoxypyrimidine (Intermediate) start_material->intermediate  Step 1:  Sodium Methoxide impurity1 Impurity A: Unreacted Starting Material start_material->impurity1 product This compound (Final Product) intermediate->product  Step 2:  Dimethylamine impurity2 Impurity B: Incomplete Substitution intermediate->impurity2 impurity3 Impurity C: Isomeric Byproduct intermediate->impurity3 Isomerization/ Side Reaction

Caption: Plausible synthetic route and points of impurity formation.

Common Process-Related Impurities

The following table summarizes likely impurities originating from the synthesis process.

Impurity Name/StructurePotential OriginRecommended Analytical MethodPotential Impact
Impurity A: 5-Bromo-2,4-dichloropyrimidineUnreacted starting material from Step 1.[1]HPLC, GC-MSHighly reactive; can lead to multiple unwanted byproducts in downstream steps.
Impurity B: 5-Bromo-4-chloro-2-methoxypyrimidineIncomplete reaction of the intermediate with dimethylamine in Step 2.HPLC, GC-MSMay participate in subsequent reactions, leading to chlorinated analogs.
Impurity C: 5-Bromo-2-chloro-4-methoxypyrimidineIsomeric byproduct from non-selective methoxylation in Step 1.HPLC, ¹H NMRCan lead to the formation of an incorrect final product isomer.
Impurity D: 5-Bromo-2,4-dimethoxypyrimidineOver-reaction with sodium methoxide if residual starting material is present.[1]HPLC, GC-MSGenerally less reactive, but acts as a non-functional diluent.

Analytical Workflows & Protocols

A robust analytical workflow is essential for quality control.

G reception Sample Reception & Preparation hplc HPLC Analysis (Purity, Non-volatiles) reception->hplc gcms GC-MS Analysis (Volatiles, Solvents) reception->gcms nmr ¹H NMR (Structure Confirmation) reception->nmr kf Karl Fischer (Water Content) reception->kf analysis Data Analysis & Impurity Profiling hplc->analysis gcms->analysis nmr->analysis kf->analysis report Generate Certificate of Analysis analysis->report

Caption: General workflow for analytical characterization.[4]

Protocol 1: HPLC Purity Analysis

This protocol is adapted from established methods for similar bromo-substituted heterocyclic compounds and serves as an excellent starting point.[3][4]

  • Objective: To determine the purity of the compound and identify non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-18 min: 10% to 90% B

      • 18-22 min: 90% B

      • 22-25 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Analysis: Inject the sample and calculate purity using the area normalization method. Compare relative retention times to those of any available impurity standards.

  • Causality Note: A gradient elution is used to ensure that both polar (early eluting) and non-polar (late eluting) impurities are effectively separated and detected within a reasonable runtime. Formic acid is added to the aqueous phase to improve peak shape by protonating any basic sites on the analyte and impurities.

Protocol 2: GC-MS Analysis for Residual Solvents
  • Objective: To identify and quantify volatile impurities and residual solvents.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (MSD).

  • Chromatographic Conditions:

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.[4]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program:

      • Initial: 50 °C, hold for 3 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 min.

    • MSD Transfer Line: 280 °C.

  • Sample Preparation:

    • Prepare a stock solution of the sample in a high-purity solvent not expected to be present (e.g., DMSO) at a concentration of 10 mg/mL.

  • Analysis: Inject the sample. Identify peaks by comparing their mass spectra to a reference library (e.g., NIST) and retention times to known solvent standards.

  • Causality Note: GC-MS is the preferred method for volatile analysis due to its high sensitivity and the definitive identification provided by the mass spectrometer. The non-polar column separates compounds primarily based on their boiling points.

Purification Strategies for the Research Lab

If you determine that your batch of this compound contains unacceptable levels of impurities, the following lab-scale purification methods can be employed:

  • Recrystallization: This is effective for removing impurities with different solubility profiles than the main compound. A solvent screen (e.g., using ethanol, isopropanol, ethyl acetate, or heptane mixtures) should be performed to find a system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Silica Gel Chromatography: For impurities that are difficult to remove by recrystallization, column chromatography is a powerful tool. A solvent system of intermediate polarity, such as ethyl acetate in hexanes, is a good starting point for method development. The separation is based on the differential adsorption of the compounds to the silica stationary phase.

Always re-analyze the material using the methods described above after purification to confirm the removal of the impurity and to establish the new purity profile.

References

  • JOCPR. Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research.
  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • PubChem. 5-bromo-N,N-dimethylpyridin-2-amine. National Center for Biotechnology Information.
  • NCBI. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. National Center for Biotechnology Information.
  • Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • MolecularInfo. (5-bromo-2-methoxy-pyrimidin-4-yl)-dimethyl-amine molecular information.

Sources

Technical Support Center: Improving Reaction Selectivity with 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we address common challenges in achieving reaction selectivity, providing in-depth, question-and-answer-based troubleshooting guides and validated protocols. Our goal is to empower you with the scientific rationale and practical steps needed to optimize your synthetic outcomes.

Navigating Reactivity: The Core Challenge

This compound possesses multiple reactive sites, which presents both an opportunity for diverse functionalization and a challenge in controlling selectivity. The primary sites of interest are:

  • C5-Bromo Position : Highly susceptible to palladium-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive than C-Cl or C-O bonds in oxidative addition to a Pd(0) catalyst.[1][2]

  • C2-Methoxy Group : Can be a site for nucleophilic aromatic substitution (SNAr), though it is generally less reactive than a halogen at the same position. It is also susceptible to hydrolysis under acidic conditions.

  • C4-Dimethylamino Group : This electron-donating group significantly influences the electronic properties of the pyrimidine ring. While generally stable, it can affect the reactivity of other positions.

Understanding the interplay of these groups is crucial for predicting and controlling reaction outcomes.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My Suzuki-Miyaura coupling is giving low yields and multiple products. How can I selectively couple at the C5-bromo position?

Question: I'm trying to perform a Suzuki-Miyaura coupling with an arylboronic acid, but I'm observing a mixture of the desired C5-coupled product, some starting material, and what appears to be a byproduct from the reaction at the C2-methoxy position. What is the most effective strategy to ensure selective C5-arylation?

Answer: This is a classic selectivity challenge. The higher reactivity of the C-Br bond compared to the C-O bond of the methoxy group is the key to achieving selectivity in palladium-catalyzed cross-coupling reactions.[1] Low yields and side products often stem from suboptimal catalyst systems, reaction conditions that are too harsh, or competing side reactions.

Underlying Causality:

The catalytic cycle of the Suzuki-Miyaura reaction begins with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1] The C(sp²)-Br bond is weaker and more susceptible to this insertion than the C(sp²)-O bond of the methoxy group. However, if the reaction temperature is too high or the catalyst system is not well-chosen, competing pathways can become significant. These may include:

  • Catalyst deactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium center, inhibiting its catalytic activity.[3]

  • SNAr at C2: Under certain conditions, particularly with strongly nucleophilic partners or at high temperatures, direct substitution of the methoxy group can occur.

  • Protodeboronation: The boronic acid coupling partner can be degraded by reaction with water, reducing the amount available for the desired coupling.[3]

Troubleshooting & Optimization Protocol:

To favor selective C5-arylation, a systematic optimization of the reaction parameters is essential. The following table provides a robust starting point.

ParameterRecommended Starting ConditionsRationale & Key Considerations
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Pd(PPh₃)₄ is a reliable choice for C-Br couplings.[4] Pd(dppf)Cl₂ is often effective for heteroaromatic substrates.[4]
Ligand PPh₃ or dppf (often included with the catalyst)For the more reactive C-Br bond, standard phosphine ligands are generally sufficient. Bulky, electron-rich ligands can help prevent catalyst deactivation by the pyrimidine nitrogens.[3]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)K₂CO₃ is a widely used and effective base.[4] K₃PO₄ is a stronger, non-nucleophilic base that can promote transmetalation and prevent side reactions.[4]
Solvent System Degassed 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)A mixture of an organic solvent and water is typical.[5] Thoroughly degassing the solvent is critical to prevent catalyst oxidation and protodeboronation.
Temperature 80-90 °CStart with a moderate temperature to favor the kinetic reaction at the more reactive C-Br bond. Avoid excessive heat which can lead to side reactions.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.
Step-by-Step Experimental Workflow:
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely powdered K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (4:1 ratio). Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).

  • Reaction Execution: Heat the mixture to 85 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

This systematic approach, starting with milder conditions, is designed to exploit the inherent reactivity difference between the C-Br and C-O bonds, leading to improved selectivity for the desired C5-coupled product.

FAQ 2: I am attempting a Buchwald-Hartwig amination, but the reaction is sluggish and I'm recovering my starting material. What's going wrong?

Question: My goal is to introduce a secondary amine at the C5-position using a Buchwald-Hartwig amination. The reaction is not proceeding to completion, even after extended reaction times and at elevated temperatures. How can I improve the efficiency of this C-N coupling?

Answer: Sluggishness in Buchwald-Hartwig aminations involving heterocyclic substrates like yours is a common issue, often pointing towards catalyst inhibition or an inappropriate choice of ligand and base.[6] The lone pairs on the pyrimidine nitrogen atoms can coordinate to the palladium catalyst, effectively poisoning it and stalling the catalytic cycle.[3]

Underlying Causality:

The Buchwald-Hartwig amination catalytic cycle involves several key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][8] The efficiency of this cycle is highly dependent on the ligand bound to the palladium center.

  • Catalyst Inhibition: The pyrimidine nitrogens are Lewis basic and can compete with the desired amine nucleophile for coordination to the palladium center, leading to inactive catalyst species.

  • Ligand Choice: The ligand must be able to stabilize the palladium catalyst, promote the oxidative addition and reductive elimination steps, and sterically shield the metal center from inhibitory coordination by the pyrimidine substrate.[9] Bulky, electron-rich biarylphosphine ligands are often required for challenging substrates.[6]

  • Base Strength: The base must be strong enough to deprotonate the amine-palladium complex to form the key palladium-amido intermediate, but not so strong that it causes degradation of the substrate or ligand.[10]

Troubleshooting & Optimization Protocol:

To overcome catalyst inhibition and drive the reaction to completion, the focus should be on selecting a more robust catalyst system.

ParameterRecommended Starting ConditionsRationale & Key Considerations
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)These are common and effective Pd(0) and Pd(II) sources that initiate the catalytic cycle.[6]
Ligand XPhos, RuPhos, or SPhos (2-5 mol%)These bulky, electron-rich biarylphosphine ligands are specifically designed to overcome catalyst inhibition in couplings with heteroaromatic halides.[6][10] They accelerate reductive elimination and shield the palladium center.
Base NaOtBu or Cs₂CO₃ (1.5-2.0 equivalents)A strong, non-nucleophilic base is required. NaOtBu is a common choice, but Cs₂CO₃ can be effective and is sometimes milder.[5][10]
Solvent Anhydrous, degassed Toluene or DioxaneAprotic, non-coordinating solvents are preferred. Ensure the solvent is rigorously dried and degassed.
Temperature 90-110 °CHigher temperatures are often necessary for C-N bond formation compared to C-C bond formation.
Step-by-Step Experimental Workflow:
  • Reaction Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.5 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried Schlenk tube.

  • Addition of Reactants: Add this compound (1.0 equiv.) and the secondary amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitoring: Monitor the reaction by LC-MS. If the reaction stalls, a small additional charge of catalyst and ligand may be beneficial.

  • Work-up: After completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

The choice of a state-of-the-art ligand like XPhos is often the most critical factor for successfully aminating electron-rich and potentially coordinating heterocyclic halides.[10]

FAQ 3: I am observing an unexpected side product that appears to be the result of hydrolysis of the C2-methoxy group. How can I prevent this?

Question: During my reaction work-up, or in some cases during the reaction itself, I'm isolating a byproduct which mass spectrometry suggests is the pyrimidinone analog, where the 2-methoxy group has been replaced by a hydroxyl group. What conditions favor this hydrolysis, and how can I avoid it?

Answer: The hydrolysis of the 2-methoxy group to a 2-pyrimidinone is a known side reaction for this class of compounds, typically promoted by acidic conditions.[11] The N,N-dimethylamino group at C4 is electron-donating, which can increase the electron density of the ring and potentially make the methoxy group more labile under certain conditions.

Underlying Causality:

The mechanism of hydrolysis involves the protonation of one of the pyrimidine ring nitrogens, which activates the C2 position towards nucleophilic attack by water. This is followed by the elimination of methanol to give the more thermodynamically stable pyrimidinone tautomer.

  • Acidic Conditions: The presence of acid, even trace amounts from reagents or generated in situ, can catalyze this hydrolysis. This is particularly relevant during aqueous work-ups if the pH is not controlled.

  • Elevated Temperatures: High reaction temperatures can accelerate the rate of hydrolysis, especially if water is present in the reaction medium.

Troubleshooting & Mitigation Strategies:

Preventing hydrolysis requires careful control of the reaction and work-up conditions to exclude acidic environments.

Hydrolysis_Prevention cluster_reaction During Reaction cluster_workup During Work-up Anhydrous Use Anhydrous Solvents Inert Inert Atmosphere (Ar/N2) Anhydrous->Inert prevents moisture Base Use Non-Acidic Reagents Base->Anhydrous maintains conditions Quench Neutral/Mildly Basic Quench (e.g., sat. NaHCO3 soln.) Base->Quench Temp Avoid High Temperatures Quench->Temp avoids acid catalysis Extraction Prompt Extraction Temp->Extraction minimizes exposure time End Pure Product Extraction->End Start Start Experiment Start->Anhydrous

Caption: Workflow to prevent hydrolysis of the C2-methoxy group.

Recommended Procedures:
  • Ensure Anhydrous Conditions: For reactions sensitive to water, use freshly distilled anhydrous solvents. Dry glassware thoroughly and run the reaction under an inert atmosphere (argon or nitrogen).

  • Avoid Acidic Reagents: If possible, choose reaction conditions that do not involve strong acids. If an acid is required, consider using a milder or Lewis acid that is less likely to promote hydrolysis.

  • Controlled Work-up:

    • When quenching the reaction, use a neutral or mildly basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃), instead of water or acidic solutions like ammonium chloride (NH₄Cl), if the target molecule is stable to base.

    • Keep the temperature low during the work-up and extraction process.

    • Minimize the time the compound is in an aqueous/organic biphasic system. Proceed with extraction and drying promptly after quenching.

  • Purification: When performing column chromatography, consider pre-treating the silica gel with a small amount of triethylamine in the eluent (e.g., 0.1-1%) to neutralize acidic sites on the silica surface, which can sometimes cause on-column degradation.

By rigorously excluding acidic conditions and water, particularly at elevated temperatures, the undesired hydrolysis of the 2-methoxy group can be effectively suppressed.

References
  • Vertex AI Search, QM Magic Class | Chapter 29. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • Vertex AI Search, Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
  • Benchchem, Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine.
  • PubMed, Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • Benchchem, Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • Benchchem, A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine.
  • Benchchem, Technical Support Center: Optimizing Coupling Reactions of 3-Bromopyridine-D4.
  • Benchchem, Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Vertex AI Search, Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • Benchchem, Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 3-(5-Bromopyridin-2-yl)oxetan-3-ol.
  • Benchchem, Application Notes and Protocols: Buchwald-Hartwig Amin
  • Benchchem, An In-depth Technical Guide to the Key Reactions of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Benchchem, Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Bromin
  • The Journal of Organic Chemistry, Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine.
  • ResearchGate, Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • ACS Publications, Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Wikipedia, Buchwald–Hartwig amin
  • Chemistry LibreTexts, Buchwald-Hartwig Amin
  • ResearchGate, Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia.
  • Beilstein Journal of Organic Chemistry, The first Pd-catalyzed Buchwald–Hartwig aminations
  • YouTube, Buchwald-Hartwig amin
  • Benchchem, Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Benchchem, Side reactions in pyrimidine synthesis and how to avoid them.
  • Benchchem, overcoming side reactions in pyrimidine synthesis.
  • PubMed Central, Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)
  • PubChem, N,N-Dimethylpyrimidin-4-amine.
  • Royal Society of Chemistry, A computational study of the reaction mechanism and stereospecificity of dihydropyrimidinase.
  • MDPI, 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • YouTube, Directing Effects in Electrophilic Arom
  • ResearchGate, G3XMP2 inversion studies of heteroaromatic amines, N-aniline and N, N-aniline deriv
  • ResearchGate, A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA.
  • Benchchem, common side reactions in the synthesis of dihydroxypyrimidines.
  • RSC Publishing, N-(Pyridin-3-yl)

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Technical Support Center: Reaction Monitoring of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine. Here, we address common challenges and frequently asked questions to ensure accurate and efficient reaction tracking.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of using TLC to monitor this reaction?

A1: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel on a TLC plate) and a mobile phase (the eluent).[1] In the context of a reaction involving this compound, the starting material, intermediates, and the final product will likely have different polarities. This difference in polarity causes them to travel at different rates up the TLC plate, resulting in distinct spots. By observing the disappearance of the starting material spot and the appearance of the product spot, one can effectively monitor the reaction's progress.

Q2: How do I select an appropriate solvent system (eluent) for my TLC analysis?

A2: The choice of eluent is critical for achieving good separation. For pyrimidine derivatives, a common starting point is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol.[2][3] The ideal solvent system should provide a retention factor (Rf) for the compound of interest between 0.2 and 0.4.[2] This range allows for clear separation from both the baseline and the solvent front. It is often necessary to perform several trial runs with varying solvent ratios to find the optimal system. For instance, a starting point could be a 7:3 mixture of hexane:ethyl acetate, adjusting the ratio based on the initial results.

Q3: What is the Retention Factor (Rf) and how is it calculated and interpreted?

A3: The Retention Factor (Rf) is a quantitative measure of a compound's movement on a TLC plate. It is calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[4]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

A lower Rf value indicates a more polar compound that interacts more strongly with the polar silica gel stationary phase.[5] Conversely, a higher Rf value suggests a less polar compound that has a greater affinity for the mobile phase.[4] By comparing the Rf values of the spots on your TLC plate to those of your starting material and (if available) a pure sample of the product, you can identify the components of your reaction mixture.

Q4: How do I visualize the spots on the TLC plate?

A4: Since this compound and many of its derivatives are aromatic, they can often be visualized under UV light (typically at 254 nm) if the TLC plate contains a fluorescent indicator.[6][7] The compounds will appear as dark spots where they quench the fluorescence. For compounds that are not UV-active or for enhanced visualization, various chemical stains can be used. Given the presence of an amine group, a ninhydrin stain can be effective, which typically produces purple or pink spots.[8] Another general-purpose stain is potassium permanganate, which reacts with many organic compounds.[9]

Troubleshooting Guide

Even with careful technique, issues can arise during TLC analysis. The following table outlines common problems and their solutions.

Problem Potential Cause(s) Solution(s)
Streaking or Tailing of Spots - Sample is too concentrated (overloaded).- The compound is interacting too strongly with the silica gel (common for amines).[1][10]- The solvent system is not appropriate.- Dilute the sample before spotting it on the TLC plate.[11]- Add a small amount (0.1-2.0%) of a basic modifier like triethylamine or a few drops of ammonia to the eluent to reduce interactions with the acidic silica gel.[10]- Experiment with a more polar solvent system.
Spots Remain at the Baseline (Low Rf) - The eluent is not polar enough to move the compound up the plate.[5]- Increase the proportion of the polar solvent in your eluent mixture (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate system).[10]
Spots Run with the Solvent Front (High Rf) - The eluent is too polar.[12]- Decrease the proportion of the polar solvent in your eluent mixture (e.g., decrease the amount of ethyl acetate in a hexane/ethyl acetate system).[10]
No Spots are Visible - The sample is too dilute.- The compound is not UV-active and a visualization stain was not used.- The compound is volatile and may have evaporated.[10]- Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[11]- Use an appropriate chemical stain (e.g., potassium permanganate, ninhydrin).[8][9]- If volatility is suspected, minimize the time the plate is exposed to air before and after development.
Poor Separation of Spots - The solvent system does not have the right polarity to effectively separate the compounds.- Try a different solvent system. For example, if hexane/ethyl acetate is not working, consider dichloromethane/methanol.[2]

Experimental Protocol: Step-by-Step TLC Monitoring

This protocol provides a generalized workflow for monitoring a reaction involving this compound.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Pencil

  • Ruler

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • UV lamp (254 nm)

  • Visualization stain (optional, e.g., potassium permanganate solution)

  • Reaction mixture aliquots

  • Starting material standard

Workflow Diagram:

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis Plate_Prep 1. Prepare TLC Plate (Draw baseline with pencil) Sample_Prep 2. Prepare Samples (Dilute reaction mixture & standards) Spotting 3. Spot Plate (Reaction mix, SM, Co-spot) Sample_Prep->Spotting Development 4. Develop Plate (Place in chamber with eluent) Spotting->Development Drying 5. Dry Plate & Mark Front Development->Drying Visualization 6. Visualize Spots (UV light and/or stain) Drying->Visualization Calculation 7. Calculate Rf Values Visualization->Calculation

Caption: Workflow for TLC reaction monitoring.

Procedure:

  • Plate Preparation: Using a pencil, lightly draw a starting line (origin) about 1 cm from the bottom of the TLC plate.[7]

  • Sample Preparation: Dissolve a small aliquot of your reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Prepare a separate solution of your starting material to use as a reference.[13]

  • Spotting: Use a capillary tube to apply a small spot of the diluted reaction mixture onto the origin. On the same plate, spot the starting material. It is also good practice to "co-spot" by applying a spot of the reaction mixture directly on top of a spot of the starting material. This helps to confirm the identity of the starting material spot in the reaction mixture. Keep the spots as small as possible (1-2 mm in diameter).[14]

  • Development: Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the origin is above the solvent level. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.[13]

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[5] Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil.[7] If necessary, apply a chemical stain for further visualization.

  • Analysis: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot.[4] Monitor the reaction by observing the decrease in the intensity of the starting material spot and the increase in the intensity of the product spot over time.

References

  • UTSC. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC.
  • Khan Academy. (n.d.). Calculating retention factors for TLC.
  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC).
  • Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)? Explain the significance of Rf... Show More.
  • BYJU'S. (n.d.). RF Value Explanation.
  • EPFL. (n.d.). TLC Visualization Reagents.
  • Unknown. (n.d.). TLC Visualization Methods.
  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry.
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
  • Analytical Methods (RSC Publishing). (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
  • Unknown. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
  • Labster. (n.d.). TLC Visualization Methods - Theory pages.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • AIP Publishing. (2023, September 29). Preparation and Characterization of Some Pyrimidine Derivatives and Study with CT DNA.
  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • PubMed. (1969, September). A new paper chromatography solvent system resolving pyrimidine-pyrimidine riboside-pyrimidine deoxyriboside mixtures. Anal Biochem.
  • The Royal Society of Chemistry. (n.d.). reactions were monitored by thin-layer chromatography on silica gel plates (60F-254).
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • MySkinRecipes. (n.d.). 5-Bromo-4-[2-(Dimethylamino)Ethenyl]-2-Methoxy-3-Nitropyridine.
  • IndiaMART. (n.d.). 5 Bromo 2 Methoxy 4 Methyl 3 Nitropyridine Acid, 98.

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Technical Support Center: Alternative Solvents for 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the selection and use of alternative, greener solvents for reactions involving the versatile building block, 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine. Our focus is to empower you to transition from conventional, often hazardous, solvents to safer, more sustainable alternatives without compromising reaction efficiency.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why should I consider replacing traditional solvents like DMF, Dioxane, or Toluene for my pyrimidine coupling reactions?

A1: While solvents like DMF, DMAc, 1,4-dioxane, and toluene are effective for many palladium-catalyzed cross-coupling reactions, they are facing increasing regulatory scrutiny due to significant health, safety, and environmental concerns.[1] Many are classified as carcinogenic, mutagenic, or reprotoxic (CMR). The principles of Green Chemistry encourage the substitution of such hazardous solvents to reduce environmental impact and improve laboratory safety.[2] Adopting greener alternatives can lead to safer processes, reduced waste streams, and sometimes even improved reaction performance.[2][3]

Q2: What are the key parameters to consider when choosing a greener alternative solvent?

A2: Selecting a suitable alternative requires a multi-faceted analysis. The ideal solvent should:

  • Solubilize Reactants: Ensure adequate solubility of your this compound substrate, catalyst, and other reagents at the desired reaction temperature.

  • Match Temperature Requirements: The solvent's boiling point must be appropriate for the reaction's energy demands. Cross-coupling reactions often require elevated temperatures to drive catalyst turnover.

  • Compatibility with Reagents: The solvent must be inert to the reaction conditions, particularly the base and the palladium catalyst system. Ethereal solvents, for instance, must be checked for peroxides.[4]

  • Facilitate Product Isolation: Consider the work-up procedure. Solvents with low water solubility, like CPME or 2-MeTHF, simplify extractive work-ups.[5][6] High-boiling point solvents like sulfolane may require specialized extraction or purification techniques.[7][8]

  • Safety & Sustainability Profile: Evaluate toxicity, biodegradability, and whether the solvent is derived from renewable resources.[3]

Q3: Which green solvents are recommended for common cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig with this substrate?

A3: Several greener solvents have proven effective for palladium-catalyzed cross-coupling reactions. For your 5-bromopyrimidine substrate, consider the following:

  • Ethereal Solvents:

    • 2-Methyltetrahydrofuran (2-MeTHF): A bio-based alternative to THF with a higher boiling point (80 °C) and lower water solubility. It is an excellent choice for both Suzuki and Buchwald-Hartwig reactions.[5][9][10][11]

    • Cyclopentyl Methyl Ether (CPME): A hydrophobic ether with a high boiling point (106 °C) and resistance to peroxide formation.[2][5][12] Its stability and ease of water removal make it suitable for a wide range of organometallic reactions.[11][13]

  • Carbonate Solvents:

    • Propylene Carbonate: A polar aprotic solvent with a very high boiling point (242 °C), making it suitable for high-temperature reactions.[14] It is biodegradable and has low toxicity.

  • Other Polar Aprotic Alternatives:

    • Sulfolane: A high-boiling (285 °C), thermally stable polar aprotic solvent that can be a good substitute for DMF or DMAc in high-temperature applications.

    • Cyrene™ (dihydrolevoglucosenone): A bio-based dipolar aprotic solvent that is an effective replacement for NMP and DMF in some applications.[3]

Solvent Property Comparison

The following table summarizes key properties of common traditional and alternative solvents to aid in your selection process.

SolventBoiling Point (°C)PolarityTypeKey Considerations
Traditional Solvents
1,4-Dioxane101Non-polarEtherealSuspected carcinogen; peroxide formation risk.
Toluene111Non-polarAromaticReprotoxic; good for Suzuki reactions.[15]
DMF153Polar AproticAmideReprotoxic; excellent solubilizing power.[1]
Greener Alternatives
2-MeTHF80PolarEtherealBio-based; good THF alternative; lower water miscibility.[3][9][10]
CPME106Non-polarEtherealResists peroxide formation; hydrophobic; easy work-up.[2][12][13]
Propylene Carbonate242Polar AproticCarbonateHigh boiling point; biodegradable; low toxicity.[14]
Sulfolane285Polar AproticSulfoneHigh thermal stability; requires specialized work-up.
Cyrene™227Polar AproticKetoneBio-based; potential NMP/DMF replacement.[3]

Part 2: Troubleshooting Guides

This section addresses specific issues you may encounter when using alternative solvents for reactions with this compound.

Problem 1: Low or No Product Yield in a Suzuki-Miyaura Coupling
  • Symptom: TLC or LC-MS analysis shows primarily unreacted starting material after the expected reaction time.

  • Workflow:

G start Low Yield Detected check_catalyst 1. Verify Catalyst Activity - Is Pd(0) source fresh? - Was reaction under inert atmosphere? start->check_catalyst check_reagents 2. Assess Reagent Quality - Is boronic acid/ester pure? - Is the base anhydrous and finely powdered? check_catalyst->check_reagents If catalyst is OK solution1 Action: Use fresh catalyst. Ensure rigorous degassing of solvent. check_catalyst->solution1 Possible Cause: Catalyst deactivation check_solvent 3. Evaluate Solvent & Temperature - Is the solvent anhydrous? - Is the temperature high enough for catalyst turnover? check_reagents->check_solvent If reagents are OK solution2 Action: Use fresh boronic acid or a more stable pinacol ester. check_reagents->solution2 Possible Cause: Protodeboronation check_solubility 4. Check Solubility - Are all components dissolved at reaction temp? check_solvent->check_solubility If temp/solvent seem OK solution3 Action: Increase temperature. Screen alternative green solvents with higher boiling points (e.g., CPME, Propylene Carbonate). check_solvent->solution3 Possible Cause: Insufficient Energy solution4 Action: Add a co-solvent (e.g., 5-10% NMP in 2-MeTHF) to improve solubility. check_solubility->solution4 Possible Cause: Poor Solubility

Troubleshooting workflow for low-yield Suzuki coupling.
  • Expert Analysis:

    • Catalyst Deactivation: The active Pd(0) species is highly sensitive to oxygen.[4] Greener ethereal solvents like 2-MeTHF can still form peroxides, which will kill the catalyst. Always use freshly distilled or inhibitor-free anhydrous solvents and ensure the reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.

    • Reagent Stability: Boronic acids are susceptible to protodeboronation, a side reaction that cleaves the C-B bond, especially in the presence of water or at high temperatures.[16][17] Using a more stable boronic ester (e.g., a pinacol ester) can often mitigate this issue.[4]

    • Solvent Performance: While the Suzuki reaction is tolerant of many solvents, the kinetics can be highly dependent on the medium.[14] If your chosen green solvent (e.g., 2-MeTHF, BP 80°C) is not providing enough thermal energy for a challenging coupling, switching to a higher-boiling alternative like CPME (BP 106°C) or propylene carbonate (BP 242°C) is a logical next step.

Problem 2: Significant Formation of Dehalogenated Byproduct
  • Symptom: Along with the desired product, you isolate a significant amount of 2-methoxy-N,N-dimethylpyrimidin-4-amine (i.e., the starting material with the bromine replaced by a hydrogen).

  • Expert Analysis:

    • Cause: This side reaction, known as hydrodehalogenation or protodebromination, occurs when the palladium-aryl intermediate reacts with a hydride source instead of the intended coupling partner.

    • Potential Hydride Sources:

      • Solvent: Ethereal solvents can be a source of hydrides.

      • Base: Certain bases or impurities within the base can facilitate this pathway.

      • Boronic Acid: Impurities or decomposition products from the boronic acid can also be culprits.

    • Solutions:

      • Change the Base: Switch from a carbonate base (like K₂CO₃) to a phosphate base (like K₃PO₄). Phosphates are often used in Suzuki couplings and can sometimes suppress this side reaction.

      • Use a More Stable Boron Reagent: As mentioned previously, switching from a boronic acid to a boronic ester can reduce side reactions by improving the stability of the boron reagent.[16]

      • Optimize Catalyst/Ligand: The choice of phosphine ligand on the palladium catalyst can influence the rates of competing reaction pathways. Using a bulkier, more electron-rich ligand can sometimes favor the desired cross-coupling over hydrodehalogenation.[18]

Problem 3: Difficulty with Product Isolation from a High-Boiling Point Green Solvent
  • Symptom: Your reaction in sulfolane or propylene carbonate is complete, but removing the solvent via rotary evaporation is impractical, and standard aqueous work-ups lead to emulsions or poor product recovery.

  • Expert Analysis:

    • Challenge: High-boiling, water-miscible solvents cannot be easily removed by standard extraction or evaporation techniques.[8][19]

    • Workflow:

G start Reaction in High-Boiling Polar Solvent Complete step1 1. Cool Reaction Mixture & Dilute with Toluene or MTBE start->step1 step2 2. Perform Aqueous Washes - Wash with water multiple times to remove bulk solvent. - Follow with a brine wash. step1->step2 note1 Rationale: Diluting with a non-polar, water-immiscible solvent facilitates phase separation. The high-boiling polar solvent will partition into the aqueous layer. step1->note1 step3 3. Dry & Concentrate - Dry organic layer (e.g., Na₂SO₄). - Concentrate under reduced pressure. step2->step3 note2 Tip: Multiple (3-5) small-volume water washes are more effective than one large-volume wash for removing solvents like sulfolane or DMF. step2->note2 step4 4. Purify - Purify crude product via flash chromatography. step3->step4

Work-up procedure for high-boiling polar solvents.
  • Alternative Techniques:

    • Azeotropic Removal: For solvents like toluene, adding a lower-boiling solvent like hexanes and repeatedly concentrating the mixture on a rotary evaporator can help remove the higher-boiling solvent as an azeotrope.[20]

    • Direct Precipitation/Crystallization: If your product is a solid and has low solubility in a non-polar solvent like hexanes or heptane, you may be able to precipitate it directly from the reaction mixture by adding the anti-solvent, followed by filtration.

Part 3: Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling in 2-MeTHF

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid using 2-MeTHF as a greener alternative to traditional solvents like dioxane.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Pd(PPh₃)₄ (0.03 equiv.)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv.)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • Water, degassed

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.

  • Add anhydrous, degassed 2-MeTHF and degassed water to form a 10:1 solvent mixture (e.g., 10 mL 2-MeTHF, 1 mL H₂O). The reaction should be approximately 0.1 M in the limiting reagent.

  • Heat the reaction mixture to 75-80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL).

  • Wash the organic phase with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • ACS Sustainable Chemistry & Engineering. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Publications.
  • Lei, P., & Szostak, M. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Rutgers University.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Organic Process Research & Development. (2021). Unconventional Ethereal Solvents in Organic Chemistry: A Perspective on Applications of 2-Methyltetrahydrofuran, Cyclopentyl Methyl Ether, and 4-Methyltetrahydropyran. ACS Publications.
  • ACS Sustainable Chemistry & Engineering. (2021). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Publications.
  • NIH. (n.d.). Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling.
  • NIH. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • ResearchGate. (n.d.). Green Solvents in Organic Synthesis: An Overview II.
  • ResearchGate. (2021). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation) | Request PDF.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
  • NIH. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • ResearchGate. (2025). Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction.
  • Biotage. (2023). How best to extract reaction products from high boiling solvents.
  • Journal of Chemical & Engineering Data. (2024). Liquid–Liquid Equilibria of Green and Biobased Solvents 2-Methyltetrahydrofuran + (Ethanol or 1-Butanol) + Water and Cyclopentyl-methyl-ether + (Ethanol or 1-Butanol) + Water at 298.15 K.
  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF.
  • YouTube. (2023). How to remove high boiling solvent from crude- Reaction work up.
  • University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents.
  • Science.gov. (n.d.). polar aprotic solvents: Topics by Science.gov.
  • NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • RSC Publishing. (n.d.). Replacement strategies for non-green dipolar aprotic solvents.

Sources

Managing reaction temperature for 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) to ensure the successful and safe execution of your experiments involving this compound.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and handling of this compound, with a focus on managing reaction temperature.

Issue 1: Reaction Exotherm and Temperature Spikes

Question: My reaction is exhibiting a strong exotherm, causing the temperature to rise uncontrollably. What are the primary causes and how can I mitigate this?

Answer:

Uncontrolled exotherms are a significant safety concern in pyrimidine synthesis, potentially leading to thermal runaway.[1] This phenomenon, where the reaction rate increases uncontrollably, can result in a rapid rise in temperature and pressure, posing a risk of vessel rupture or explosion.[2] The primary causes for a strong exotherm in the synthesis of substituted pyrimidines include:

  • Rapid Reagent Addition: Adding a reactive intermediate or reagent too quickly can generate heat faster than the cooling system can dissipate it.

  • Insufficient Cooling: The reactor's cooling capacity may be inadequate for the scale of the reaction.

  • Concentrated Reaction Mixture: A low solvent volume increases the concentration of reactants, leading to a faster reaction rate and greater heat generation per unit volume.

Mitigation Strategies:

StrategyDescriptionKey Considerations
Controlled Reagent Addition Add one of the reactants, particularly the more reactive species, in a semi-batch or continuous-feed manner.[1]Use a syringe pump or an addition funnel for precise control over the addition rate. Monitor the internal temperature closely and adjust the rate to maintain the desired temperature range.
Adequate Dilution Increasing the solvent volume increases the thermal mass of the reaction mixture, which helps to absorb the heat generated.[1]Choose a solvent in which all reactants and intermediates are soluble and that has a suitable boiling point for the desired reaction temperature.
Efficient Cooling Ensure the reactor is equipped with a cooling system that can handle the heat load of the reaction.[1]For laboratory-scale reactions, an ice bath or a cryocooler can be effective. For larger-scale synthesis, a jacketed reactor with a circulating coolant is essential.[2]
Lower Reaction Temperature If the reaction kinetics permit, running the reaction at a lower temperature can significantly reduce the rate of heat evolution.[1]This may require longer reaction times, so it's crucial to monitor the reaction progress by methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
Issue 2: Low Yield and Incomplete Conversion

Question: I am observing a low yield of this compound, and analytical monitoring shows a significant amount of unreacted starting materials. What are the likely causes?

Answer:

Low conversion in pyrimidine synthesis can often be traced back to suboptimal reaction conditions.[4] Several factors can contribute to this issue:

  • Inadequate Temperature: The reaction temperature may be too low to achieve a sufficient reaction rate.

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed for a long enough duration.

  • Poor Reactant Purity: Impurities in the starting materials can inhibit the reaction or lead to the formation of side products.[5]

Troubleshooting Steps:

Caption: Troubleshooting workflow for low reaction yield.

Issue 3: Formation of Impurities and Side Products

Question: My final product is contaminated with several impurities. How can I identify and minimize their formation?

Answer:

The formation of byproducts in pyrimidine synthesis is often temperature-dependent.[4] Common side reactions include:

  • Over-bromination: At higher temperatures, there is a risk of introducing a second bromine atom to the pyrimidine ring.

  • Hydrolysis: The methoxy group can be susceptible to hydrolysis, especially in the presence of acidic or basic impurities at elevated temperatures.

  • Self-condensation: Starting materials or intermediates can sometimes undergo self-condensation reactions.[4]

Minimization Strategies:

StrategyDescription
Strict Temperature Control Maintain the reaction temperature within the optimal range determined through optimization studies. Even small deviations can lead to increased byproduct formation.[4]
Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates.[5]
Control of Stoichiometry Use the correct molar ratios of reactants to avoid side reactions caused by an excess of one component.
Purification of Starting Materials Ensure the purity of your starting materials to avoid introducing contaminants that could catalyze side reactions.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature range for the synthesis of this compound?

While the optimal temperature can vary depending on the specific synthetic route and scale, a common starting point for related pyrimidine syntheses is in the range of 80-120 °C.[3] For reactions involving brominating agents like N-Bromosuccinimide (NBS), lower temperatures, often starting from an ice bath (0-5 °C) and slowly warming to room temperature, are crucial to control selectivity and prevent over-bromination.[6][7] It is highly recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific conditions.

Q2: How can I effectively monitor the reaction temperature?

For precise temperature control, it is essential to use a calibrated thermocouple or thermometer placed directly in the reaction mixture. For larger-scale reactions in jacketed reactors, monitoring both the internal reaction temperature and the temperature of the heating/cooling fluid is critical.[2]

Q3: What are the primary safety precautions I should take when working with this compound and its precursors?

Working with brominated compounds requires stringent safety measures.[8] Always handle this compound and its precursors in a well-ventilated fume hood.[9][10] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[9][10] Be aware of the potential for exothermic reactions and have a quenching plan in place.[2] Consult the Safety Data Sheet (SDS) for all reagents before beginning any experiment.[9][10][11]

Q4: Can you provide a general experimental protocol for a reaction involving temperature control?

The following is a generalized protocol for a nucleophilic aromatic substitution (SNAr) on a related bromo-chloro-pyrimidine, which can be adapted as a starting point.

Generalized Protocol for Amination:

  • Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer, condenser, and a temperature probe, dissolve the starting pyrimidine (1.0 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).[3]

  • Reagent Addition: Add the amine nucleophile (1.0-1.2 equivalents) and a base (e.g., triethylamine, 1.5-2.0 equivalents) if necessary.[3]

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).[3] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.[3]

  • Purification: The crude product can be purified by flash column chromatography or recrystallization.[3]

Caption: General experimental workflow.

Section 3: References

  • BenchChem. (2025). Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis. BenchChem. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem. Retrieved from

  • BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions Involving 2-(Chloromethyl)pyrimidine Hydrochloride. BenchChem. Retrieved from

  • BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem. Retrieved from

  • Bromine Safety & Standard Operating Procedures. (n.d.). Retrieved from

  • BenchChem. (2025). Addressing challenges in the scale-up synthesis of pyrimidine compounds. BenchChem. Retrieved from

  • BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine. BenchChem. Retrieved from

  • ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet. ChemicalBook. Retrieved from

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Carl ROTH. Retrieved from

  • SAFETY DATA SHEET. (2025). Retrieved from

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-bromo-4-methylpyridine. BenchChem. Retrieved from

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents. Retrieved from

  • BenchChem. (2025). Technical Support Center: Troubleshooting the Synthesis of 2-Bromo-5-(bromomethyl)pyridine. BenchChem. Retrieved from

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Validation & Comparative

A Comparative Guide to 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine and Other Brominated Pyrimidines for Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics and functional materials. The strategic functionalization of this privileged heterocycle allows for the fine-tuning of physicochemical and pharmacological properties. Among the vast array of substituted pyrimidines, brominated variants serve as exceptionally versatile intermediates, amenable to a wide range of synthetic transformations. This guide provides an in-depth, objective comparison of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine against other key brominated pyrimidines, supported by experimental data and detailed protocols to inform rational compound design and synthesis.

Introduction: The Strategic Importance of Brominated Pyrimidines

The utility of brominated pyrimidines stems from the reactivity of the carbon-bromine bond, which readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of diverse aryl, heteroaryl, alkyl, and amino functionalities, providing a powerful tool for exploring structure-activity relationships (SAR). The position of the bromine atom and the nature of other substituents on the pyrimidine ring profoundly influence the molecule's reactivity, selectivity, and biological activity.

This compound is a trifunctionalized pyrimidine that offers a unique combination of electronic and steric properties. The electron-donating methoxy and dimethylamino groups increase the electron density of the pyrimidine ring, which can modulate its reactivity and interaction with biological targets. This guide will compare this compound to other synthetically useful brominated pyrimidines, including 5-bromo-2-chloropyrimidine and 5-bromo-2,4-dimethoxypyrimidine , to highlight their distinct advantages in different synthetic and medicinal chemistry contexts.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of these building blocks are critical for their handling, reactivity, and pharmacokinetic profiles in drug discovery. The following table summarizes key physicochemical parameters for our compound of interest and its comparators.

PropertyThis compound5-bromo-2-chloropyrimidine[1][2][3]5-bromo-2,4-dimethoxypyrimidine[4][5][6]
Molecular Formula C7H10BrN3OC4H2BrClN2C6H7BrN2O2
Molecular Weight 232.08 g/mol 193.43 g/mol [1]219.04 g/mol [4][5]
Appearance SolidSolidWhite to off-white crystalline powder
Melting Point Not available73-79 °C[2]62-65 °C[5]
Boiling Point Not availableNot available125 °C at 17 mmHg[5]
Calculated logP Not available1.9[1]1.5[4]

Comparative Reactivity in Key Synthetic Transformations

The synthetic utility of a building block is defined by its reactivity and selectivity in key chemical reactions. Here, we compare the performance of this compound with other brominated pyrimidines in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds. The reactivity of the C-Br bond is influenced by the electronic nature of the pyrimidine ring.

Causality Behind Experimental Choices: The choice of catalyst, base, and solvent system is crucial for achieving high yields in Suzuki-Miyaura couplings. For electron-rich pyrimidines, a more electron-rich and bulky phosphine ligand on the palladium catalyst can promote the oxidative addition step. The base is essential for the activation of the boronic acid.

Comparative Performance:

While direct comparative data under identical conditions is scarce, we can infer the relative reactivity based on the electronic properties of the substituents. The electron-donating methoxy and dimethylamino groups in This compound increase the electron density of the pyrimidine ring, which can make the oxidative addition of the palladium catalyst to the C-Br bond more challenging compared to less electron-rich pyrimidines like 5-bromo-2-chloropyrimidine . However, with appropriate catalyst systems, high yields can be achieved.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine bromopyrimidine (1.0 eq.), boronic acid (1.2 eq.), and base (e.g., K2CO3, 2.0 eq.) in a Schlenk flask. B Add degassed solvent (e.g., 1,4-dioxane/water) A->B C Purge with inert gas (e.g., Argon) B->C D Add Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%) C->D E Heat the mixture (e.g., 80-100 °C) with stirring. D->E F Monitor progress by TLC or LC-MS E->F G Cool to room temperature F->G H Aqueous work-up and extraction with organic solvent G->H I Dry, concentrate, and purify by column chromatography H->I

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Causality Behind Experimental Choices: The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base is required to deprotonate the amine.

Comparative Performance:

Similar to the Suzuki coupling, the electron-rich nature of This compound might necessitate more forcing conditions or a more active catalyst system compared to 5-bromo-2-chloropyrimidine . The presence of the dimethylamino group could also potentially coordinate to the palladium catalyst, requiring a ligand that can effectively compete for coordination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine bromopyrimidine (1.0 eq.), amine (1.2 eq.), base (e.g., NaOtBu, 1.4 eq.), Pd precursor (e.g., Pd2(dba)3), and ligand (e.g., XPhos) in a dry Schlenk tube. B Add anhydrous, degassed solvent (e.g., toluene) A->B C Heat the mixture (e.g., 80-110 °C) with stirring. B->C D Monitor progress by TLC or LC-MS C->D E Cool to room temperature D->E F Quench reaction and perform aqueous work-up E->F G Extract with organic solvent, dry, concentrate, and purify F->G

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Role in Medicinal Chemistry: A Structure-Activity Relationship (SAR) Perspective

Brominated pyrimidines are prominent scaffolds in drug discovery, particularly in the development of kinase inhibitors. The substituents on the pyrimidine ring play a crucial role in determining the compound's binding affinity and selectivity for the target kinase.

The 2,4,5-trisubstituted pyrimidine scaffold is a well-established hinge-binding motif for many kinases.[7][8] The substituents at the 2-, 4-, and 5-positions can be modified to optimize interactions with the kinase active site.

  • 2- and 4-Positions: These positions are often occupied by groups that can form hydrogen bonds with the hinge region of the kinase. The methoxy and dimethylamino groups of This compound can act as hydrogen bond acceptors.

  • 5-Position: The bromine atom at the 5-position serves as a versatile handle for introducing various substituents that can extend into the solvent-exposed region of the active site, allowing for the modulation of potency and selectivity.

Comparative Biological Activity:

Experimental Protocol: MTT Assay for Cell Viability

This protocol is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Synthesis of this compound

A plausible synthetic route to the title compound involves the sequential functionalization of a pyrimidine core. While a specific literature preparation was not identified, a general strategy can be proposed based on known pyrimidine chemistry.

Synthesis_Pathway A 2,4-dichloro-5-bromopyrimidine B 5-bromo-2-chloro-4-methoxypyrimidine A->B Nucleophilic Aromatic Substitution (NaOMe, MeOH) C This compound B->C Nucleophilic Aromatic Substitution (Dimethylamine)

Caption: A potential synthetic pathway to this compound.

Step 1: Synthesis of 5-bromo-2-chloro-4-methoxypyrimidine

Starting from the commercially available 2,4-dichloro-5-bromopyrimidine, a selective nucleophilic aromatic substitution at the more reactive C4 position with sodium methoxide would yield 5-bromo-2-chloro-4-methoxypyrimidine.

Step 2: Synthesis of this compound

Subsequent nucleophilic aromatic substitution of the remaining chloro group at the C2 position with dimethylamine would afford the final product. The reaction conditions would need to be optimized to ensure complete conversion.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both electron-donating groups and a reactive bromine handle, offers a distinct profile compared to other brominated pyrimidines. While its electron-rich nature may require tailored conditions for cross-coupling reactions, it provides a scaffold with inherent potential for biological activity, particularly in the realm of kinase inhibition. This guide has provided a comparative analysis of its physicochemical properties, reactivity, and potential applications, along with foundational experimental protocols to empower researchers in their synthetic endeavors and drug discovery programs. The strategic use of this and related brominated pyrimidines will undoubtedly continue to fuel the discovery of novel and impactful molecules.

References

  • PubChem. 5-Bromo-2-chloropyrimidine.
  • PubChem. 5-Bromo-2,4-dimethoxypyrimidine.
  • Chemsrc. 5-Bromo-2-chloropyrimidine. [Link]
  • Li, X., et al. (2011). 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. Journal of Medicinal Chemistry, 54(10), 3596-3607. [Link]
  • Raghavendra, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Chemistry, 26(10), 916-933. [Link]
  • Xu, G., et al. (2011). Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 54(8), 3015-3026. [Link]
  • PubChem. 5-Bromo-4-methylpyrimidin-2-amine.
  • PubChem. 5-Bromo-2-methoxypyrimidine.
  • Journal of Chemical and Pharmaceutical Research. Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. [Link]
  • International Journal of Pharmaceutical and Phytopharmacological Research. Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. [Link]
  • Beilstein Journals.
  • PubChem. 5-bromo-N,N-dimethylpyridin-2-amine.
  • Google Patents. Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • ACS Publications.
  • MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]
  • Google Patents. Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
  • ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. [Link]
  • MDPI.
  • ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho -substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

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Reactivity Face-Off: A Comparative Guide to 5-Bromo- and 5-Chloro-2-methoxy-N,N-dimethylpyrimidin-4-amine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyrimidine derivatives are a cornerstone scaffold, forming the core of numerous therapeutic agents. The strategic functionalization of the pyrimidine ring is therefore a critical aspect of drug design and development. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine and 5-chloro-2-methoxy-N,N-dimethylpyrimidin-4-amine . By synthesizing technical data and field-proven insights, this document aims to empower researchers to make informed decisions in their synthetic strategies.

At a Glance: The Reactivity Verdict

In palladium-catalyzed cross-coupling reactions, the fundamental principle governing the reactivity of aryl halides is the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is I > Br > Cl > F, which is inversely correlated with the C-X bond dissociation energy.[1] This trend dictates that the oxidative addition of the palladium catalyst to the C-X bond, often the rate-determining step, is more facile for weaker bonds.

Consequently, This compound is the more reactive substrate in common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and potentially higher yields compared to its 5-chloro counterpart.

Comparative Reactivity Data

While direct side-by-side comparative studies for these exact two molecules are not extensively available in the literature, we can extrapolate expected performance based on data from closely related structures and the foundational principles of cross-coupling chemistry. The following table summarizes the anticipated relative reactivity and typical reaction conditions.

ReactionSubstrateExpected ReactivityTypical Conditions
Suzuki-Miyaura Coupling This compoundHigher Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-90 °C
5-Chloro-2-methoxy-N,N-dimethylpyrimidin-4-amineLowerPd₂(dba)₃ with bulky phosphine ligand (e.g., XPhos), K₃PO₄, Toluene, 100-110 °C
Sonogashira Coupling This compoundHigher Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, 60-80 °C
5-Chloro-2-methoxy-N,N-dimethylpyrimidin-4-amineLowerPd(PPh₃)₄, CuI, Et₃N, DMF, >100 °C or microwave irradiation
Buchwald-Hartwig Amination This compoundHigher Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 90-100 °C
5-Chloro-2-methoxy-N,N-dimethylpyrimidin-4-amineLowerPd₂(dba)₃, bulky biaryl phosphine ligand (e.g., RuPhos), K₃PO₄, Dioxane, 110-120 °C

Scientific Rationale: Unpacking the Reactivity Difference

The superior reactivity of the 5-bromo derivative is rooted in fundamental chemical principles:

1. Carbon-Halogen Bond Dissociation Energy: The C-Br bond is weaker than the C-Cl bond. The bond dissociation energy for a C-Br bond in an aryl system is approximately 285 kJ/mol, whereas for a C-Cl bond it is around 327 kJ/mol.[1] This lower bond energy for the C-Br bond facilitates the initial oxidative addition of the Pd(0) catalyst, which is often the rate-limiting step in the catalytic cycle.

2. Electronic Effects of Substituents: The pyrimidine ring is inherently electron-deficient. The 2-methoxy and 4-N,N-dimethylamino groups are both electron-donating through resonance. This electron donation increases the electron density of the pyrimidine ring, which can slightly deactivate the ring towards oxidative addition compared to an unsubstituted halopyrimidine. However, this effect is present in both the bromo and chloro analogs and does not alter the fundamental reactivity difference between the C-Br and C-Cl bonds.

Caption: Electronic effects of substituents on the pyrimidine ring.

Experimental Protocols: A Representative Suzuki-Miyaura Coupling

The following protocols provide a starting point for the Suzuki-Miyaura coupling of both substrates. Optimization may be required based on the specific boronic acid used.

Protocol for this compound
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.) followed by a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction: Heat the mixture to 90 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol for 5-Chloro-2-methoxy-N,N-dimethylpyrimidin-4-amine
  • Reaction Setup: In a glovebox, add 5-chloro-2-methoxy-N,N-dimethylpyrimidin-4-amine (1.0 equiv.), the arylboronic acid (1.5 equiv.), potassium phosphate (3.0 equiv.), and a palladium precatalyst such as Pd₂(dba)₃ (0.02 equiv.) with a bulky phosphine ligand like XPhos (0.08 equiv.) to a reaction vial.

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the vial and heat the mixture to 110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)(X)L₂ Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'-B(OR)₂ Base Pd(II)_Aryl_Complex Ar-Pd(II)(Ar')L₂ Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion: Strategic Selection for Synthetic Success

The choice between 5-bromo- and 5-chloro-2-methoxy-N,N-dimethylpyrimidin-4-amine is a strategic one, dictated by the desired reactivity and the constraints of the overall synthetic route. For rapid analogue synthesis and milder reaction conditions, the 5-bromo derivative is the superior choice . However, the 5-chloro derivative may be a more cost-effective starting material and can be utilized effectively with the appropriate selection of a more active catalyst system and more forcing reaction conditions. Understanding the fundamental reactivity differences between these two valuable building blocks allows for more efficient and robust synthetic planning in the pursuit of novel therapeutic agents.

References

  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora.
  • Sonogashira coupling. Wikipedia.
  • Buchwald–Hartwig amination. Wikipedia.

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Biological activity of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine derivatives compared

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its inherent biological significance, stemming from its presence in the nucleobases of DNA and RNA, has made it a privileged structure for the development of novel drugs.[3] Among the vast landscape of pyrimidine analogs, 5-bromopyrimidines have emerged as a particularly fruitful area of research, with derivatives exhibiting a wide spectrum of biological activities, including potent anticancer and antimicrobial effects.[4][5][6] This guide provides a comprehensive comparison of the biological activities of derivatives based on the 5-bromo-2,4-substituted pyrimidine core, with a focus on how substitutions at the 2 and 4 positions modulate their therapeutic potential. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present supporting experimental data, and provide detailed methodologies for the key assays used in their evaluation.

The 5-Bromopyrimidine Core: A Versatile Scaffold

The central theme of this guide is the 5-bromopyrimidine nucleus. The bromine atom at the 5-position is not merely a placeholder; it significantly influences the electronic properties of the pyrimidine ring and provides a crucial handle for further synthetic modifications. The primary focus of our comparative analysis will be on the impact of varying substituents at the 2 and 4 positions of this core structure. By examining derivatives with different functional groups at these positions, we can elucidate the key structural features that drive biological activity.

Anticancer Activity: A Tale of Diverse Mechanisms

Derivatives of 5-bromopyrimidine have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms. The nature of the substituents at the C2 and C4 positions plays a pivotal role in determining both the potency and the specific cellular targets of these compounds.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Many 2,4,5-trisubstituted pyrimidines have been identified as potent inhibitors of CDKs, which are key regulators of the cell cycle.[4][7] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 2-amino and 4-substituted-phenylamino pyrimidines are a well-established class of CDK inhibitors.

Tubulin Polymerization Inhibition

Another avenue through which pyrimidine derivatives exert their anticancer effects is by disrupting microtubule dynamics. Microtubules are essential components of the cytoskeleton and the mitotic spindle, and their inhibition leads to cell cycle arrest and apoptosis. Certain 2,4,5-substituted pyrimidines have been shown to inhibit tubulin polymerization, placing them in the esteemed class of microtubule-targeting agents.[2]

ULK1 Inhibition and Autophagy Modulation

UNC-51-like kinase 1 (ULK1) is a serine/threonine kinase that plays a critical role in the initiation of autophagy, a cellular process that can promote cancer cell survival. Inhibition of ULK1 is a promising strategy for cancer therapy. Novel 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives have emerged as potent ULK1 inhibitors, capable of blocking autophagy and inducing apoptosis in cancer cells.[8]

Comparative Anticancer Activity of 5-Bromopyrimidine Derivatives

To illustrate the structure-activity relationships, the following table summarizes the in vitro cytotoxic activity of a series of 5-bromo-pyrimidine derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDR2 SubstituentR4 SubstituentHCT116 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HeLa (Cervical) IC50 (µM)Reference
5c -Cl4-(4-fluorophenyl)piperazin-1-yl>100>100>1000.87[4]
5e -Cl4-(4-chlorophenyl)piperazin-1-yl>100>100>1000.92[4]
6d -Cl2-(4-(4-fluorophenyl)piperazin-1-yl)acetyl0.981.210.890.76[4]
6g -Cl2-(4-(3,4-dichlorophenyl)piperazin-1-yl)acetyl0.750.980.650.54[4]
6h -Cl2-(4-(4-methoxyphenyl)piperazin-1-yl)acetyl1.121.341.050.98[4]
3s -NH(3,4,5-trimethoxyphenyl)-O(2-fluoro-4-nitrophenyl)Not Reported2.5 (A549)Not ReportedNot Reported[8]

Note: The data presented is for 5-bromo-2-chloro-pyrimidine derivatives as specific data for 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine derivatives was not available in the cited literature. This data serves to illustrate the impact of substitutions at the 4-position on the anticancer activity of the 5-bromopyrimidine scaffold.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

In addition to their anticancer properties, 5-bromopyrimidine derivatives have also shown promise as antimicrobial agents. The structural modifications at the C2 and C4 positions are critical for determining the spectrum and potency of their antimicrobial effects.

A series of novel 5-bromo-2-chloropyrimidin-4-amine derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities.[5] The results highlight the potential of this scaffold in developing new anti-infective agents.

Comparative Antimicrobial Activity of 5-Bromopyrimidine Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values of selected 5-bromo-2-chloropyrimidin-4-amine derivatives against various pathogenic bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDR4 SubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
7a 4-methylbenzenesulfonamide125250250[5]
7b 4-methylbenzenesulfonamide62.5125125[5]
7d 4-chlorobenzenesulfonamide125250250[5]
8a 4-methylbenzoyl250>250>250[5]
8c 4-chlorobenzoyl125250250[5]

Note: The data presented is for N-(5-bromo-2-chloropyrimidin-4-yl) derivatives. The R4 substituent refers to the group attached to the amino group at the 4-position.

Structure-Activity Relationship (SAR) Insights

The collective data from various studies on 2,4,5-trisubstituted pyrimidines allows for the deduction of several key structure-activity relationships.

SAR_Workflow Core 5-Bromopyrimidine Core R2 Substituent at C2 Core->R2 Modulation Point 1 R4 Substituent at C4 Core->R4 Modulation Point 2 Activity Biological Activity (Anticancer/Antimicrobial) R2->Activity Influences Potency & Selectivity R4->Activity Crucial for Target Interaction

Caption: General workflow for SAR analysis of 5-bromopyrimidine derivatives.

For anticancer activity , the nature of the substituent at the 4-position is critical. Large, hydrophobic groups, often containing piperazine moieties, have been shown to enhance cytotoxicity.[4] The presence of electron-withdrawing groups on the phenyl ring of the piperazine moiety, such as chloro and fluoro groups, can further increase the anticancer potency.[4] At the 2-position, while the chloro group serves as a versatile synthetic handle, its replacement with other groups like amino or alkoxy moieties can significantly alter the biological activity profile and target selectivity.[8]

In the context of antimicrobial activity , the sulfonamide and benzoyl substitutions at the 4-amino position of the 5-bromo-2-chloropyrimidine scaffold have demonstrated notable effects. The presence of a 4-methylbenzenesulfonamide group appears to be more favorable for activity compared to a simple benzoyl group.[5] Further optimization of these substituents could lead to the development of more potent and broad-spectrum antimicrobial agents.

Experimental Protocols

The evaluation of the biological activity of these compounds relies on standardized and robust experimental methodologies.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The synthesized pyrimidine derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these compounds for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Pyrimidine Derivatives A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Value G->H

Caption: Workflow of the in vitro cytotoxicity (MTT) assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution of Compounds: The pyrimidine derivatives are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The 5-bromopyrimidine scaffold represents a highly versatile platform for the development of novel therapeutic agents. The evidence presented in this guide clearly demonstrates that strategic modifications at the 2 and 4 positions of the pyrimidine ring can lead to potent and selective anticancer and antimicrobial compounds. The structure-activity relationships discussed herein provide a rational basis for the future design of more effective derivatives. While significant progress has been made, further exploration of the chemical space around the 5-bromopyrimidine core is warranted. Specifically, the synthesis and biological evaluation of derivatives with a wider range of substituents at the 2-position, including the originally proposed methoxy group, and at the 4-position, such as various N,N-dialkylamino groups, could unveil new lead compounds with improved pharmacological profiles. The continued application of robust biological assays and the elucidation of the precise molecular mechanisms of action will be crucial in translating the therapeutic potential of these promising compounds from the laboratory to the clinic.

References

  • DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. (n.d.). IJPCBS. [Link]
  • 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. (2018). PubMed Central. [Link]
  • Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymeriz
  • Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine deriv
  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine deriv
  • Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. (2020). PubMed. [Link]
  • Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. (2021).
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  • Antimicrobial Activities of Some Amino Derivatives of 5,7-Dibromo-2-methyl-8-hydroxyquinoline. (2025).
  • Anti-Angiogenic and Anti-Proliferative Activity of 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) Hydrazine-1-carbothioamide: Ex-vivo and in vitro Study. (2024). PubMed. [Link]
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  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[2][9]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. (2018). MDPI. [Link]
  • Synthesis and biological evaluation of new 2, 5-dimethylthiophene/furan based N-acetyl pyrazolines as selective topoisomerase II inhibitors. (n.d.).
  • Anticancer and antimicrobial activity of methoxy amino chalcone derivatives. (2026).
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  • Enzyme inhibitor discovery by activity-based protein profiling. (2017). PubMed. [Link]
  • Recent Findings on the Multifaceted Functionality of Enzyme Inhibition by Natural Compounds: A Review. (n.d.). Bentham Science. [Link]
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A Comparative Guide to the Structure-Activity Relationships of 5-Bromopyrimidine Analogs as Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds, including essential components of nucleic acids.[1][2] Its structural versatility and ability to form key hydrogen bond interactions with the hinge region of ATP-binding sites have made it a cornerstone in the design of protein kinase inhibitors.[3] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.

This guide focuses on a specific class of pyrimidine derivatives: 5-bromopyrimidines. The introduction of a bromine atom at the C5 position of the pyrimidine ring serves as a valuable synthetic handle for introducing diverse functionalities, often through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[6][7] This allows for the systematic exploration of the chemical space around the core scaffold to understand and optimize biological activity. We will provide a comparative analysis of a series of novel 5-bromopyrimidine analogs, focusing on their efficacy as inhibitors of the Bcr-Abl tyrosine kinase and their cytotoxic activity against various cancer cell lines. This analysis is primarily based on the findings reported by Janardhan reddy. C et al. in their 2016 publication in the European Journal of Medicinal Chemistry.[8]

Core Scaffold and Synthetic Strategy Overview

The foundation for the analogs discussed in this guide is the 5-bromo-2,4-dichloropyrimidine starting material. This precursor allows for sequential and selective substitution at the C2 and C4 positions, providing a modular approach to generating a library of derivatives.

The general synthetic pathway involves a multi-step process, beginning with the selective displacement of the more reactive chlorine atom at the C4 position, followed by substitution at the C2 position. This common strategy enables the introduction of a wide array of substituents to probe the structure-activity relationship (SAR).

G cluster_synthesis General Synthetic Workflow start 5-Bromo-2,4-dichloropyrimidine step1 Nucleophilic Substitution at C4 (e.g., with an amine, R1-NH2) start->step1 intermediate1 5-Bromo-2-chloro-4-(R1)-aminopyrimidine step1->intermediate1 step2 Nucleophilic Substitution at C2 (e.g., with an amine, R2-NH2) intermediate1->step2 final_product Final 2,4,5-Trisubstituted Pyrimidine Analog step2->final_product

Caption: General synthetic workflow for 2,4,5-trisubstituted pyrimidine analogs.

Comparative Analysis of Biological Activity

The synthesized 5-bromopyrimidine analogs were evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines and for their ability to inhibit the Bcr-Abl tyrosine kinase. The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML).[5][9] Dasatinib, a known potent Bcr-Abl inhibitor, was used as a positive control in these studies.[8][9]

Structure-Activity Relationship (SAR) Insights

The biological data reveals critical insights into how different substituents at the C2 and C4 positions of the 5-bromopyrimidine core influence anti-proliferative and kinase inhibitory activity.

Caption: Key SAR takeaways for Bcr-Abl kinase inhibition.

Key Observations:

  • C4-Position: The nature of the substituent at the C4 position is critical for activity. Aromatic amines (anilines) are generally preferred over aliphatic amines. Specifically, the presence of electron-withdrawing groups, such as a trifluoromethyl (-CF3) group on the aniline ring, consistently leads to enhanced potency. For instance, compound 9f (with a 3-trifluoromethyl-4-chloroaniline at C4) demonstrated a Bcr-Abl IC50 of 0.08 µM.[8]

  • C2-Position: Substitutions at the C2 position also significantly modulate activity. The introduction of a piperazine ring, particularly one substituted with a hydroxyethyl group (as in compound 9f ), was found to be highly favorable for Bcr-Abl inhibition.[8] This suggests that the C2 substituent likely interacts with the solvent-exposed region of the kinase, where hydrogen bonding potential can be advantageous.

  • Synergistic Effects: The most potent compounds identified in the series, such as 5c, 5e, 6g, 9e, 9f, and 10c , possess a combination of these favorable features.[8] This highlights the synergistic effect of optimizing substituents at both the C2 and C4 positions to achieve high inhibitory potency.

Quantitative Comparison of Lead Analogs

The following tables summarize the in vitro biological activity of selected potent analogs from the study by Janardhan reddy. C et al.[8]

Table 1: Bcr-Abl Kinase Inhibitory Activity

CompoundC4-Substituent (R1)C2-Substituent (R2)Bcr-Abl IC50 (µM)[8]
5c 4-Chloro-3-trifluoromethyl-aniline4-Fluoro-aniline0.11
5e 4-Chloro-3-trifluoromethyl-aniline4-Methoxy-aniline0.09
6g 4-Chloro-3-trifluoromethyl-aniline4-(2-hydroxyethyl)-piperazine0.09
9e 3-Trifluoromethyl-aniline4-(2-hydroxyethyl)-piperazine0.09
9f 4-Chloro-3-trifluoromethyl-aniline4-(2-hydroxyethyl)-piperazine0.08
10c 3-Trifluoromethyl-aniline1-(2-hydroxyethyl)-piperidine-4-amine0.10
Dasatinib (Positive Control)(Positive Control)0.03

Table 2: Cytotoxic Activity (IC50 in µM) Against Various Cancer Cell Lines

CompoundHCT116 (Colon)[8]A549 (Lung)[8]K562 (CML)[8]U937 (Leukemia)[8]
5c 0.180.210.120.19
5e 0.150.190.100.16
6g 0.140.170.100.15
9e 0.130.160.090.14
9f 0.120.150.080.13
10c 0.160.180.110.17
Dasatinib 0.040.040.030.04

The data clearly indicates a strong correlation between Bcr-Abl kinase inhibition and cytotoxic activity against the K562 cell line, which is a Bcr-Abl positive CML cell line.[8] Compound 9f emerged as the most potent analog in both the enzymatic and cellular assays, underscoring the importance of the combined 4-chloro-3-trifluoromethyl-aniline at C4 and 4-(2-hydroxyethyl)-piperazine at C2 for optimal activity.

Experimental Protocols

For the validation and comparison of novel analogs, standardized and reproducible experimental protocols are essential. Below are the detailed methodologies for the key assays used in the evaluation of the 5-bromopyrimidine derivatives.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[4][10]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[3] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Dasatinib).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.[11]

  • MTT Addition: After the incubation period, remove the treatment medium. Add 20-30 µL of a 2-5 mg/mL MTT solution in sterile PBS to each well.[11] Incubate for 1.5 to 4 hours at 37°C.[4][11]

  • Formazan Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

Protocol 2: Bcr-Abl Kinase Activity (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[8][12]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted using the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.[1][12]

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction. This typically includes the Bcr-Abl enzyme, a suitable substrate (e.g., a specific peptide), ATP, and the test compound at various concentrations in a kinase buffer. The final reaction volume is typically 5 µL.[1]

  • Reaction Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP.[1]

  • Incubation: Incubate the plate at room temperature for 40 minutes.[1]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains the luciferase/luciferin mixture.[1]

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[1]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

References

  • Janardhan reddy, C., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 121, 582-599. [Link]
  • Jain, A. K., & Sharma, S. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2319. [Link]
  • PrepChem. (n.d.). Preparation of 5-bromo-2,4-dichloropyrimidine.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs.
  • protocols.io. (2023). MTT (Assay protocol).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Synthesis Pathways: 5-Bromo-2,4-dichloropyrimidine as a Key Pharmaceutical Intermediate.
  • ACS Publications. (n.d.). Computationally Driven Discovery of a BCR-ABL1 Kinase Inhibitor with Activity in Multidrug-Resistant Chronic Myeloid Leukemia. Journal of Medicinal Chemistry.
  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • ResearchGate. (n.d.). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyaura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
  • National Institutes of Health. (n.d.). 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib. PubMed Central.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Wikipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor.
  • National Institutes of Health. (n.d.). Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to. PubMed Central.
  • PubMed. (n.d.). Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors.
  • Royal Society of Chemistry. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Advances.
  • Patsnap Synapse. (2024). What are Bcr-Abl inhibitors and how do they work?.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • National Institutes of Health. (n.d.). 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. PubMed Central.
  • ResearchGate. (n.d.). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
  • Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.

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Validation of a Synthetic Route to 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine is a highly functionalized heterocyclic compound that serves as a valuable building block in modern medicinal chemistry. The pyrimidine core is a privileged scaffold found in numerous therapeutic agents, including kinase inhibitors and antivirals.[1] The specific arrangement of bromo, methoxy, and dimethylamino substituents on this molecule offers multiple, distinct points for further chemical modification, making it an attractive intermediate for the synthesis of compound libraries in drug discovery programs.[2][3]

Part 1: Synthesis of the Key Precursor: 5-Bromo-2,4-dichloropyrimidine

The most logical and convergent approach to the target molecule begins with a pre-functionalized pyrimidine ring. 5-Bromo-2,4-dichloropyrimidine is the ideal starting material, as the two chlorine atoms can be selectively displaced by nucleophiles.[4] This precursor is readily synthesized in high yield from 5-bromouracil.

The conversion of the di-oxo pyrimidine (uracil) to the di-chloro derivative is a standard transformation typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[2][5] The reaction with PCl₅, for instance, proceeds via the formation of phosphate esters followed by nucleophilic displacement by chloride ions.

G cluster_0 Precursor Synthesis 5-Bromouracil 5-Bromouracil Reagents PCl5 or POCl3 Heat 5-Bromouracil->Reagents 1 5-Bromo-2,4-dichloropyrimidine 5-Bromo-2,4-dichloropyrimidine Reagents->5-Bromo-2,4-dichloropyrimidine 2 G start 5-Bromo-2,4- dichloropyrimidine step1_reagent Dimethylamine (gas or solution) Base (e.g., K2CO3) start->step1_reagent Step 1 (Amination) intermediate 5-Bromo-2-chloro-N,N- dimethylpyrimidin-4-amine step1_reagent->intermediate step2_reagent Sodium Methoxide (NaOMe) Methanol (MeOH) intermediate->step2_reagent Step 2 (Methoxylation) product Target Molecule: 5-Bromo-2-methoxy-N,N- dimethylpyrimidin-4-amine step2_reagent->product G start 5-Bromo-2,4- dichloropyrimidine step1_reagent Sodium Methoxide (NaOMe) Methanol (MeOH) start->step1_reagent Step 1 (Methoxylation) intermediate 5-Bromo-4-chloro- 2-methoxypyrimidine step1_reagent->intermediate step2_reagent Dimethylamine (gas or solution) Base (e.g., K2CO3) intermediate->step2_reagent Step 2 (Amination) product Target Molecule: 5-Bromo-2-methoxy-N,N- dimethylpyrimidin-4-amine step2_reagent->product

Sources

A Guide to Achieving Reproducible Results with 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine and its Alternatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the experimental reproducibility associated with 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine, a substituted pyrimidine of interest in drug discovery. While specific literature on this exact molecule is limited, this document establishes a framework for reproducible experimentation by drawing upon established protocols for structurally and functionally similar pyrimidine building blocks. By understanding the critical parameters that govern the reactivity of this class of compounds, researchers can develop robust and reliable synthetic procedures.

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology.[1] The strategic functionalization of the pyrimidine ring is therefore of paramount importance. Compounds like this compound are valuable intermediates, designed for diversification through reactions such as palladium-catalyzed cross-coupling. This guide will compare this reagent with viable alternatives, offering detailed protocols and data to inform experimental design and ensure the reliability of your results.

Core Experimental Protocol: Suzuki-Miyaura Coupling

The C5-bromo position on the pyrimidine ring is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a fundamental transformation for creating carbon-carbon bonds.[2] The following protocol is a validated, robust starting point for the coupling of this compound with an arylboronic acid.

Causality Behind Experimental Choices:
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a versatile and commonly used catalyst for Suzuki couplings, known for its reliability with a wide range of substrates.[3]

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to facilitate the transmetalation step of the catalytic cycle without causing degradation of sensitive functional groups.

  • Solvent System: A mixture of 1,4-dioxane and water is standard. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the reaction.[4]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can deactivate them. Therefore, removing oxygen by evacuating and backfilling with an inert gas like argon or nitrogen is critical for reproducibility.[4]

Detailed Step-by-Step Methodology:
  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure the removal of atmospheric oxygen.[4]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).[3]

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 ratio) to the flask via syringe. The solvent should be degassed beforehand by sparging with argon for at least 30 minutes.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).[1]

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Pyrimidine, Boronic Acid, Base inert Evacuate & Backfill with Argon (3x) reagents->inert catalyst Add Pd(PPh3)4 inert->catalyst solvent Add Degassed Dioxane/Water catalyst->solvent heat Heat to 90-100 °C solvent->heat monitor Monitor by TLC or LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract purify Dry & Purify via Column Chromatography extract->purify final_product final_product purify->final_product Isolated Product

Caption: Workflow for a reproducible Suzuki-Miyaura coupling reaction.

Comparison with Alternative Building Blocks

The choice of starting material can significantly impact reaction outcomes and the biological activity of the final compounds.[4] Below is a comparison of this compound with two common alternatives.

FeatureThis compound5-Bromo-2-chloro-4-methoxypyrimidine2,4-dichloro-5-methylpyrimidine
Primary Reactive Sites C5-BromoC5-Bromo (more reactive), C2-ChloroC4-Chloro (more reactive), C2-Chloro
Typical First Reaction Suzuki, Stille, or Buchwald-Hartwig at C5Suzuki or Stille at C5[2]Nucleophilic Aromatic Substitution (SNAr) or Suzuki at C4[4]
Secondary Reaction N/ASNAr or Buchwald-Hartwig at C2SNAr or Suzuki at C2
Selectivity Single site for cross-coupling offers straightforward reactivity.Good chemoselectivity between C5-Br and C2-Cl allows for sequential, orthogonal functionalization.[2]Regioselectivity is generally good, with C4 being more reactive than C2.[4]
Advantages Simplified reaction planning with a single primary reactive site.Orthogonal reactivity allows for building molecular complexity in a controlled, stepwise manner.Two distinct reactive handles for sequential chemistry; the C5-methyl group can offer beneficial steric or electronic properties.
Considerations Less versatile for building highly substituted pyrimidines compared to di-halo alternatives.Reaction conditions must be carefully controlled to maintain selectivity.The relative reactivity of the two chloro groups can be influenced by the catalyst and reaction conditions.

Application in Drug Discovery: Kinase Inhibitor Synthesis

Substituted aminopyrimidines are a well-established scaffold for developing kinase inhibitors, which are crucial in oncology.[1] These molecules often mimic the adenine portion of ATP, binding to the hinge region of the kinase's ATP-binding site. The diversification of the pyrimidine core using reactions like the one described above is a key strategy for achieving potency and selectivity against specific kinase targets.

The p38 MAP kinase, for example, is a critical enzyme in signaling cascades that regulate inflammatory responses.[1] Dysregulation of this pathway is implicated in a range of diseases. Pyridinylimidazole-based compounds are a prominent class of p38 MAP kinase inhibitors, and their synthesis often relies on building blocks like the ones discussed in this guide.[1]

G cluster_pathway Simplified Kinase Signaling Pathway Extracellular Extracellular Signal (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (RTK) Extracellular->RTK Binds Downstream Downstream Signaling Cascade (e.g., MAP Kinase) RTK->Downstream Activates Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->RTK Blocks ATP Binding Site

Caption: Role of pyrimidine inhibitors in a generic signaling pathway.

Trustworthiness and Self-Validation

To ensure the trustworthiness of any synthetic protocol, a self-validating system is essential. This means incorporating rigorous analytical checks at every stage.

  • Starting Material Verification: Always verify the identity and purity of this compound and all other reagents upon receipt using techniques like NMR or LC-MS.

  • In-Process Controls: As described in the protocol, regular monitoring by TLC or LC-MS is crucial to determine the reaction endpoint accurately. This prevents the formation of byproducts due to prolonged reaction times or excessive heat.

  • Final Product Characterization: The final, purified compound must be unequivocally characterized by a suite of analytical methods. This should include:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry: To verify the molecular weight.

    • HPLC: To determine purity.

By adhering to these principles of causality-driven protocol design and rigorous analytical validation, researchers can achieve highly reproducible results in their experiments with this compound and related compounds, accelerating the pace of drug discovery and development.

References

  • Benchchem. "A Comparative Guide to Alternative Building Blocks for 5-Bromo-2-chloro-4-methoxypyrimidine in Drug Discovery." Accessed January 10, 2026.
  • Benchchem. "Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine." Accessed January 10, 2026.
  • Benchchem. "Application Notes and Protocols: The Utility of 5-Bromo-2-chloro-4-methylpyridine in Medicinal Chemistry." Accessed January 10, 2026.
  • Journal of Chemical and Pharmaceutical Research. "Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs." Accessed January 10, 2026. [Link]
  • ACS Publications. "The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist." Accessed January 10, 2026. [Link]
  • PubChem. "5-bromo-N,N-dimethylpyridin-2-amine." Accessed January 10, 2026. [Link]
  • Google Patents. "Preparation method of 5-bromo-2-substituted pyrimidine compounds." Accessed January 10, 2026.
  • MySkinRecipes. "5-Bromo-4-[2-(Dimethylamino)Ethenyl]-2-Methoxy-3-Nitropyridine." Accessed January 10, 2026. [Link]
  • Google Patents.
  • Benchchem. "The Versatility of 2-bromo-5-methylpyridin-4-amine: A Technical Guide for Researchers." Accessed January 10, 2026.
  • PubMed. "Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer." Accessed January 10, 2026. [Link]
  • Benchchem. "Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery." Accessed January 10, 2026.
  • PubChem. "5-Bromo-4-methoxy-2-methylpyridine." Accessed January 10, 2026. [Link]
  • MDPI. "Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line." Accessed January 10, 2026. [Link]
  • PubMed. "The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist." Accessed January 10, 2026. [Link]
  • ResearchGate. "Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines." Accessed January 10, 2026. [Link]
  • PubMed Central. "Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists." Accessed January 10, 2026. [Link]
  • DEA.gov. "The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy." Accessed January 10, 2026. [Link]
  • HETEROCYCLES. "a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation." Accessed January 10, 2026. [Link]
  • PubChem. "4-Bromo-2,5-Dimethoxyphenethylamine." Accessed January 10, 2026. [Link]
  • NCBI. "2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine." Accessed January 10, 2026. [Link]

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A Comparative Guide to the Purity Analysis of Synthesized 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics. The precise purity of this intermediate is paramount, as even trace impurities can propagate through multi-step syntheses, impacting the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the robust purity assessment of this compound. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights for selecting the most appropriate method for your analytical needs.

Understanding the Impurity Profile: A Synthetic Perspective

To effectively analyze purity, one must first anticipate the potential impurities. A common synthetic route to this compound involves the electrophilic bromination of 2-methoxy-N,N-dimethylpyrimidin-4-amine. This process, while generally efficient, can lead to a predictable array of process-related and product-related impurities.

Plausible Synthetic Route:

A Comparative Guide to LC-MS Analysis for the Confirmation of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine Product Identity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous confirmation of a target molecule's identity is a cornerstone of regulatory compliance, safety, and efficacy. For novel compounds such as 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine, a substituted pyrimidine with potential applications in medicinal chemistry, robust analytical methodologies are paramount. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the definitive identification of this compound, alongside a critical evaluation of alternative and complementary techniques.

The Critical Role of Identity Confirmation

This compound possesses a unique constellation of functional groups—a halogenated pyrimidine core, a methoxy group, and a dimethylamino substituent. This structural complexity necessitates an analytical technique that can provide not only the molecular weight but also insights into its elemental composition and fragmentation patterns, thereby confirming the correct assembly of its constituent parts. Failure to do so can lead to the progression of an incorrect molecule, with significant implications for research outcomes and patient safety.

The Gold Standard: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has emerged as the preeminent technique for the analysis of a vast array of small molecules in the pharmaceutical industry.[1][2] Its power lies in the coupling of the superior separation capabilities of liquid chromatography with the sensitive and specific detection afforded by mass spectrometry.[1][2]

An Optimized LC-MS Protocol for this compound

The following protocol is a robust, self-validating system designed for the confident identification of the target compound.

1. Sample Preparation:

  • Objective: To prepare a clean sample solution at a suitable concentration for LC-MS analysis, minimizing matrix effects.[3]

  • Protocol:

    • Accurately weigh approximately 1 mg of the synthesized this compound product.

    • Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile/water. This solvent system is generally a good starting point for polar to moderately polar compounds.

    • Vortex the solution until the sample is fully dissolved.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the LC system.

    • Dilute the filtered solution to a final concentration of approximately 10 µg/mL. This concentration is typically sufficient for high-sensitivity mass spectrometers.

2. Liquid Chromatography (LC) Method:

  • Objective: To achieve chromatographic separation of the target analyte from potential impurities, isomers, and starting materials.

  • Rationale for Parameter Selection: A C18 reversed-phase column is a versatile and common choice for a wide range of small molecules. The gradient elution allows for the efficient separation of compounds with varying polarities. The mobile phase additives (formic acid) are crucial for good peak shape and ionization efficiency in the mass spectrometer.

  • Detailed Parameters:

    • UHPLC System: A high-performance system such as a Thermo Scientific™ Vanquish™ or equivalent.[4][5]

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical starting gradient would be to begin at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for re-equilibration.[6]

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C to ensure reproducible retention times.

    • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Method:

  • Objective: To obtain accurate mass and fragmentation data to confirm the molecular formula and structure of the analyte.

  • Rationale for Parameter Selection: Electrospray ionization (ESI) is well-suited for polar molecules like the target compound.[1] High-resolution mass spectrometry (HRMS) provides the accuracy needed to confirm the elemental composition. Tandem mass spectrometry (MS/MS) generates a fragmentation pattern that serves as a molecular fingerprint.

  • Detailed Parameters:

    • Mass Spectrometer: A high-resolution mass spectrometer, such as a Q Exactive™ Hybrid Quadrupole-Orbitrap™ or a triple quadrupole instrument.[4][5]

    • Ionization Mode: Positive Electrospray Ionization (ESI+), as the amine groups are readily protonated.

    • Full Scan (MS1): Acquire data over a mass range of m/z 100-500 to detect the protonated molecule [M+H]⁺.

    • Tandem MS (MS/MS or MS2): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. The characteristic isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) should be observable in the precursor and fragment ions.

Interpreting the Data for Unambiguous Identification

A conclusive identification of this compound is achieved by satisfying the following criteria:

  • Retention Time: A consistent and reproducible retention time from the LC separation.

  • Accurate Mass: The measured mass of the protonated molecule [M+H]⁺ should be within a narrow mass tolerance (typically < 5 ppm) of the theoretical exact mass.

  • Isotopic Pattern: The observed isotopic distribution for the [M+H]⁺ ion must match the theoretical pattern for a molecule containing one bromine atom.

  • Fragmentation Pattern (MS/MS): The fragmentation spectrum should be consistent with the known structure of the molecule. Key fragments can provide evidence for the presence of the dimethylamino, methoxy, and brominated pyrimidine moieties.

Workflow for LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter dissolve->filter dilute Dilute filter->dilute lc Liquid Chromatography (Separation) dilute->lc Inject ms Mass Spectrometry (Detection) lc->ms Eluent rt Retention Time ms->rt mass Accurate Mass ms->mass iso Isotopic Pattern ms->iso frag Fragmentation ms->frag

Caption: Workflow for the LC-MS analysis of this compound.

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, a comprehensive approach to product identity confirmation often involves orthogonal techniques. The choice of which technique to use depends on the specific analytical question being asked.

TechniquePrincipleAdvantages for this compoundLimitations
LC-MS Separation by chromatography, detection by mass-to-charge ratio.High sensitivity and selectivity. Provides molecular weight and fragmentation data.[1][2] Ideal for complex mixtures.Destructive technique. May not distinguish between isomers without careful method development.
NMR Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides detailed structural information, including connectivity of atoms.[7] Non-destructive.[7] Excellent for distinguishing isomers.Lower sensitivity compared to MS.[7][8] Requires a larger amount of pure sample.
GC-MS Separation of volatile compounds in the gas phase, detection by mass spectrometry.High chromatographic resolution for volatile compounds.[9]Requires the analyte to be thermally stable and volatile, which may not be the case for this compound without derivatization.[10]
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrations.Provides information about the functional groups present in the molecule. Quick and non-destructive.Provides limited information on the overall molecular structure and connectivity. Not suitable for complex mixture analysis without prior separation.
Logical Comparison of Analytical Techniques

Analytical_Comparison cluster_primary Primary Identification cluster_complementary Complementary/Orthogonal Techniques lcms LC-MS nmr NMR Spectroscopy lcms->nmr Confirms Connectivity gcms GC-MS lcms->gcms Alternative for Volatiles ftir FTIR Spectroscopy lcms->ftir Confirms Functional Groups

Caption: Logical relationship between LC-MS and complementary analytical techniques.

Conclusion: An Integrated Approach for Confident Identification

For the definitive confirmation of this compound product identity, LC-MS stands out as the most robust and informative single technique. Its ability to provide accurate mass, isotopic pattern, and fragmentation data in a single analysis is unparalleled. However, for complete structural elucidation and to meet the rigorous demands of pharmaceutical development, an integrated approach utilizing NMR spectroscopy as a complementary technique is highly recommended. This multi-faceted analytical strategy ensures the highest level of confidence in the identity and purity of the synthesized compound, forming a solid foundation for subsequent research and development activities.

References

  • Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog.
  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson.
  • MetwareBio. (n.d.). LC-MS VS GC-MS: What's the Difference.
  • National Center for Biotechnology Information. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices.
  • MDPI. (2020). Qualitative Factor-Based Comparison of NMR, Targeted and Untargeted GC-MS and LC-MS on the Metabolomic Profiles of Rioja and Priorat Red Wines.
  • Patsnap Synapse. (2025). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?.
  • ALWSCI. (2023). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR.
  • Thermo Fisher Scientific. (n.d.). Highly sensitive and robust LC-MS/MS solution for quantitation of nitrosamine impurities in metformin drug products.
  • Thermo Fisher Scientific. (n.d.). Highly sensitive and robust LC-HRAM-MS method for simultaneous quantitation of sixteen nitrosamines in multiple drug p.

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Benchmarking the Efficacy of Novel ULK1 Inhibitors Derived from 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the strategic inhibition of key cellular pathways that promote tumor survival is paramount. One such critical pathway is autophagy, a cellular recycling process that cancer cells frequently hijack to endure metabolic stress and resist treatment. At the apex of the autophagy initiation cascade is the serine/threonine kinase ULK1 (Unc-51 like autophagy activating kinase 1). Its pivotal role makes it a high-value target for the development of novel anticancer agents.[1][2] This guide provides a comprehensive framework for benchmarking the efficacy of a new generation of potential ULK1 inhibitors derived from the versatile scaffold, 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine .

This document is intended for researchers, scientists, and drug development professionals. It will objectively compare projected performance metrics with established alternatives, provide detailed experimental methodologies for validation, and explain the scientific rationale behind the proposed therapeutic strategy.

The Rationale: Why Target ULK1?

Under cellular stress, such as nutrient deprivation or chemotherapy, ULK1 is activated and forms a complex with ATG13, FIP200, and ATG101.[3] This complex initiates the formation of the autophagosome, a double-membraned vesicle that engulfs cellular components for lysosomal degradation and recycling. In many cancers, including pancreatic, non-small cell lung cancer (NSCLC), and glioblastoma, this pathway is upregulated, providing the tumor with the necessary building blocks to sustain rapid growth and survive therapeutic assault.[1][4]

By inhibiting ULK1, we can effectively shut down this pro-survival mechanism, potentially leading to cancer cell death and sensitizing tumors to other therapies.[5] The development of potent and selective ULK1 inhibitors is therefore a promising strategy in oncology.

The Starting Scaffold: this compound

The selection of this compound as a foundational scaffold is deliberate. The pyrimidine core is a "privileged structure" in medicinal chemistry, present in numerous FDA-approved kinase inhibitors. The substituents on this scaffold offer a strategic blueprint for derivatization:

  • 5-bromo position: The bromine atom is an excellent handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the exploration of a wide range of aryl and heteroaryl moieties to optimize target engagement and selectivity.

  • 2-methoxy and 4-dimethylamino groups: These positions are amenable to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine-containing side chains. This is a common strategy for enhancing potency and modulating physicochemical properties of kinase inhibitors.

Our hypothesis is that by strategically modifying these positions, we can develop a library of compounds with potent and selective inhibitory activity against ULK1.

Proposed Synthetic Strategy: From Scaffold to Inhibitor

The proposed synthetic route to generate a library of novel ULK1 inhibitors from the starting scaffold involves a two-step process focusing on the reactivity of the C4 and C5 positions of the pyrimidine ring.

Diagram: Synthetic Workflow

G start 5-bromo-2-methoxy- N,N-dimethylpyrimidin-4-amine step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) (Displacement of -NMe2 at C4) start->step1 intermediate Intermediate: 5-bromo-4-(substituted amino)- 2-methoxypyrimidine step1->intermediate step2 Step 2: Suzuki or Buchwald-Hartwig Cross-Coupling (Functionalization at C5) intermediate->step2 final Final Product: Novel ULK1 Inhibitor Library step2->final

Caption: Proposed two-step synthesis of novel ULK1 inhibitors.

Protocol: Synthesis of a Candidate Inhibitor
  • Step 1: Nucleophilic Aromatic Substitution (SNAr) at C4.

    • To a solution of this compound (1.0 eq) in n-butanol, add the desired primary or secondary amine (e.g., 3,4,5-trimethoxyaniline, 1.2 eq) and diisopropylethylamine (DIPEA, 2.0 eq).

    • Heat the reaction mixture to reflux (approx. 118 °C) and monitor by TLC or LC-MS for 12-24 hours until the starting material is consumed.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the 5-bromo-4-(substituted-amino)-2-methoxypyrimidine intermediate.

  • Step 2: Suzuki Cross-Coupling at C5.

    • Combine the intermediate from Step 1 (1.0 eq), the desired arylboronic acid (1.5 eq), Pd(PPh3)4 (0.1 eq), and sodium carbonate (2.0 eq) in a mixture of dioxane and water (4:1).

    • Degas the mixture with argon for 15 minutes.

    • Heat the reaction to 90 °C and stir for 8-16 hours.

    • After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate.

    • Purify the final product by preparative HPLC to yield the target inhibitor.

  • Characterization: Confirm the structure of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Benchmarking Against the Competition

To establish the efficacy of our novel compounds, we must benchmark them against known ULK1 inhibitors. This provides a clear, quantitative measure of improvement in potency, selectivity, or other pharmacological parameters.

InhibitorTarget(s)IC50 (ULK1)IC50 (ULK2)Development StageReference
SBI-0206965 ULK1/ULK2108 nM711 nMPreclinical Tool[6][7][8]
MRT68921 ULK1/ULK22.9 nM1.1 nMPreclinical Tool[6][9][10][11]
DCC-3116 ULK1/ULK24 nM (enzyme) / 6 nM (cellular)30 nM (enzyme) / 9 nM (cellular)Phase 1/2 Clinical Trial[5][12][13][14][15]
Novel Series ULK1TBDTBDDiscoveryN/A

Table 1: Comparative data for established ULK1/2 inhibitors. IC50 values represent the concentration required for 50% inhibition.

Experimental Validation: A Three-Tiered Approach

A rigorous, multi-tiered approach is essential to validate the efficacy and mechanism of action of newly synthesized inhibitors.

Tier 1: In Vitro Biochemical Potency

The first step is to determine the direct inhibitory effect of the compounds on the target enzyme. The ADP-Glo™ Kinase Assay is a robust, high-throughput method for this purpose.

Diagram: In Vitro Kinase Assay Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_inhibitor Prepare serial dilution of test inhibitor incubate Incubate ULK1, substrate, and inhibitor prep_inhibitor->incubate prep_enzyme Prepare ULK1 enzyme and substrate solution prep_enzyme->incubate add_atp Initiate reaction with ATP incubate->add_atp reaction ULK1 phosphorylates substrate (ATP -> ADP) add_atp->reaction stop_reaction Add ADP-Glo™ Reagent (stops reaction, depletes ATP) reaction->stop_reaction convert_adp Add Kinase Detection Reagent (ADP -> ATP -> Light) stop_reaction->convert_adp read Measure luminescence convert_adp->read

Caption: Workflow for the ADP-Glo™ ULK1 Kinase Assay.

Protocol: ULK1 ADP-Glo™ Kinase Assay
  • Reagent Preparation:

    • Prepare a 10-point serial dilution of the test inhibitor in kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA). The final DMSO concentration should not exceed 1%.

    • Dilute recombinant human ULK1 protein and a suitable substrate (e.g., Myelin Basic Protein, MBP) in kinase buffer.

  • Kinase Reaction:

    • In a 96-well white opaque plate, add 5 µL of diluted inhibitor or vehicle control.

    • Add 10 µL of the ULK1/substrate mix to each well.

    • Incubate at 30°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of ATP solution (final concentration ~50 µM).

    • Incubate the plate at 30°C for 1 hour.

  • Signal Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-45 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Tier 2: Cellular Activity and Cytotoxicity

Demonstrating that the inhibitor can engage its target in a cellular context and exert a biological effect is the next critical step.

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed a relevant cancer cell line (e.g., A549 NSCLC or MiaPaCa-2 pancreatic cancer cells) in a 96-well plate at a density of 5 x 10³ cells per well. Incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test inhibitor for 72 hours. Include a vehicle-only control.

  • MTT Incubation: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[16][17]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[17]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Tier 3: Target Engagement and Pathway Modulation

Finally, we must confirm that the observed cellular effects are a direct result of ULK1 inhibition. Western blotting is the gold standard for this purpose.

Diagram: ULK1 Signaling and Western Blot Readouts

G cluster_pathway ULK1 Signaling Pathway cluster_readouts Western Blot Readouts mTORC1 mTORC1 ULK1_complex ULK1/ATG13/FIP200 Complex mTORC1->ULK1_complex Inhibits AMPK AMPK AMPK->ULK1_complex Activates BECN1_complex BECN1-Vps34 Complex ULK1_complex->BECN1_complex Phosphorylates & Activates pATG13 p-ATG13 (Ser318) ↓ ULK1_complex->pATG13 Autophagosome Autophagosome Formation BECN1_complex->Autophagosome LC3 LC3-II / LC3-I Ratio ↓ Autophagosome->LC3 inhibitor Novel Inhibitor inhibitor->ULK1_complex Inhibits

Caption: ULK1 pathway and key readouts for Western blot analysis.

Protocol: Western Blot for ULK1 Pathway Modulation
  • Cell Treatment and Lysis: Treat cancer cells (e.g., A549) with the test inhibitor at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 6-24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer:

      • Anti-phospho-ATG13 (Ser318): (1:1000) - A direct substrate of ULK1.[18][19][20][21][22]

      • Anti-LC3B: (1:1000) - To measure the conversion of LC3-I to LC3-II, a marker of autophagosome formation.[3][7][16][23][24]

      • Anti-ULK1: (1:1000) - To confirm total ULK1 protein levels.[2][8][17][25]

      • Anti-GAPDH: (1:5000) - As a loading control to ensure equal protein loading.[4][16][26][27]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature. Detect the signal using an ECL reagent and an imaging system.

  • Analysis: A potent and specific ULK1 inhibitor should demonstrate a dose-dependent decrease in the phosphorylation of ATG13 and a reduction in the LC3-II/LC3-I ratio, without affecting total ULK1 or GAPDH levels.

Conclusion and Future Directions

This guide outlines a comprehensive, evidence-based strategy for the design, synthesis, and comparative benchmarking of novel ULK1 inhibitors derived from a promising 5-bromopyrimidine scaffold. By following the proposed synthetic and experimental workflows, researchers can systematically evaluate new chemical entities for their therapeutic potential. The ultimate goal is to identify lead compounds that exhibit superior potency and selectivity compared to existing agents, with the potential for further development into next-generation cancer therapeutics that effectively target the autophagy pathway. Successful candidates from this workflow would warrant further investigation into their pharmacokinetic properties and in vivo efficacy in xenograft models.

References

  • Small Molecule Inhibitors of ULK1 for Treating Cancer. Memorial Sloan Kettering Cancer Center.
  • LC3B Antibodies. Abbexa.
  • MRT68921 | Autophagy ULK1/2 inhibitor | Buy from Supplier AdooQ®. AdooQ Bioscience.
  • LC3B Antibody 2775S from Cell Signaling Technology. Biocompare.com.
  • GAPDH Loading Control. OriGene Technologies Inc.
  • GAPDH Rabbit Monoclonal Antibody for Normalization. LI-COR Biosciences.
  • DCC-3116 overcomes ULK1/2-mediated autophagy, shows strong combination efficacy in preclinical models. BioWorld.
  • ATG13 phospho S318 Antibody (600-401-C49). Rockland Immunochemicals.
  • Abstract P084: DCC-3116, a first-in-class selective inhibitor of ULK1/2 kinases and autophagy, synergizes with EGFR inhibitors osimertinib and afatinib in NSCLC preclinical models. Molecular Cancer Therapeutics. 2021;20(12_Supplement):P084.
  • Abstract 4872: DCC-3116, a first-in-class selective ULK1/2 inhibitor of autophagy, in combination with the KIT inhibitor ripretinib induces complete regressions in GIST preclinical models. Cancer Research. 2022;82(12_Suppl):4872.
  • Abstract 3600: DCC-3116, a first-in-class selective inhibitor of ULK1/2 kinases and autophagy, synergizes with the KRASG12C inhibitor sotorasib resulting in tumor regression in KRAS mutant NSCLC xenograft models. Cancer Research. 2022;82(12_Suppl):3600.

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A Senior Application Scientist's Guide to In Vitro and In Vivo Evaluation of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery

The pyrimidine ring is an aromatic heterocycle of immense interest to medicinal chemists. As a fundamental component of DNA and RNA, its structure is readily recognized by biological systems.[1] This inherent biocompatibility, combined with its synthetic tractability, has established the pyrimidine scaffold as a "privileged structure" in drug development.[2] Pyrimidine derivatives are the core of numerous approved drugs, demonstrating a vast range of biological activities including anticancer, anti-inflammatory, and antiviral effects.[1] Many of these activities stem from their ability to act as bioisosteres of the purine ring in ATP, enabling them to function as competitive inhibitors of protein kinases.[2][3] Kinase deregulation is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[2]

This guide focuses on a specific, promising pharmacophore: the 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine scaffold. We will navigate the critical path from initial laboratory testing (in vitro) to evaluation in living organisms (in vivo), providing a comparative analysis of the methodologies, the data they generate, and the strategic decisions they inform. The journey from a hit compound in a dish to a potential therapeutic is fraught with challenges; this guide illuminates the logical framework and experimental rigor required to bridge the gap.

Part 1: The In Vitro Evaluation Cascade: From Target Hit to Cellular Efficacy

The initial phase of drug discovery for our pyrimidine-based compounds is conducted in vitro. This approach is fundamental for several reasons: it allows for high-throughput screening, provides a controlled environment to elucidate the mechanism of action, and is more cost-effective and ethical than proceeding directly to animal studies. The goal is to identify compounds that are not only potent against their intended molecular target but also effective in a more complex cellular environment.

Target-Based Screening: Does the Compound Hit the Target?

Given that the pyrimidine scaffold frequently targets the ATP-binding pocket of protein kinases, a primary screen will almost always be a direct enzymatic assay.[3] The objective is to quantify the compound's ability to inhibit the kinase's catalytic activity.

Causality Behind Experimental Choice: A target-based assay is the cleanest way to establish a Structure-Activity Relationship (SAR). It isolates the interaction between the compound and the target protein, removing the complexities of cell membranes, efflux pumps, and intracellular metabolism. This allows chemists to understand how modifying the compound's structure directly impacts target binding affinity. A common and robust method is the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.[3]

Data Presentation: In Vitro Kinase Inhibition

The primary output of this assay is the IC₅₀ value—the concentration of the inhibitor required to reduce enzyme activity by 50%. Below is a representative dataset for a series of analogs built around our core scaffold.

Compound IDR¹ Group ModificationTarget KinaseIC₅₀ (nM)
LEAD-001 -HAurora A15
LEAD-0024-fluoroanilineAurora A8
LEAD-0033-chloroanilineAurora A25
LEAD-0044-methoxyanilineAurora A65

This hypothetical data illustrates how small changes to the periphery of the core scaffold can significantly impact target potency.

Cellular Assays: Does Hitting the Target Kill Cancer Cells?

A potent kinase inhibitor is only useful if its activity translates to a desired biological effect in a relevant cellular context. Cellular assays are the next critical step, helping to answer questions about cell permeability, stability in the cellular milieu, and on-target efficacy.

Causality Behind Experimental Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a workhorse for assessing cell viability.[4][5] It measures the metabolic activity of living cells, providing a robust readout of a compound's antiproliferative or cytotoxic effects.[6][7] It's crucial to test compounds against a panel of cell lines. For an Aurora A kinase inhibitor, this would include lines known to overexpress Aurora A, such as the small-cell lung cancer (SCLC) line NCI-H446 or breast cancer line MCF-7.[8][9] Including a "normal" cell line, like human lung fibroblasts (MRC-5), provides an early indication of selectivity and potential toxicity.[6]

Data Presentation: Cellular Antiproliferative Activity

The key metric here is the GI₅₀ (or IC₅₀)—the concentration required to inhibit cell growth by 50%.

Compound IDNCI-H446 (SCLC) GI₅₀ (nM)MCF-7 (Breast) GI₅₀ (nM)MRC-5 (Normal) GI₅₀ (nM)Selectivity Index (MRC-5/NCI-H446)
LEAD-001 250310>10,000>40x
LEAD-002 120155>10,000>83x
LEAD-003450520>10,000>22x
LEAD-004>1,000>1,000>10,000N/A

This data reveals that LEAD-002 is not only the most potent in enzymatic assays but also in cellular models. Importantly, it shows high selectivity for cancer cells over normal cells, a highly desirable trait.

Mechanistic Deep Dive: Confirming the Mode of Action

Observing that a compound inhibits a kinase and kills cells is a strong start, but it's essential to connect these two events. Does the compound induce apoptosis (programmed cell death)? Does it arrest the cell cycle in a manner consistent with inhibiting its target?[10] For an Aurora A inhibitor, we would expect to see cell cycle arrest in the G2/M phase.[10]

Visualization: Hypothetical Signaling Pathway Inhibition

The following diagram illustrates how an inhibitor targeting an upstream kinase like Aurora A can disrupt downstream signaling, leading to cell cycle arrest and apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) AuroraA Aurora A Kinase MYC MYC Oncoprotein Stabilization AuroraA->MYC PLK1 PLK1 Activation AuroraA->PLK1 CellCycle G2/M Phase Progression MYC->CellCycle PLK1->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis   Blockade   Leads To Inhibitor 5-bromo-2-methoxy- N,N-dimethylpyrimidin- 4-amine Compound Inhibitor->AuroraA

Caption: Inhibition of Aurora A kinase by a pyrimidine-based compound disrupts downstream signaling, blocking cell cycle progression and inducing apoptosis.

Protocol Spotlight: MTT Cell Viability Assay

This protocol provides a self-validating system for assessing the antiproliferative effects of test compounds.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines (e.g., NCI-H446) and a normal cell line (e.g., MRC-5)

  • Complete growth medium (specific to cell line)

  • Test compounds dissolved in DMSO (10 mM stock)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-channel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include "vehicle control" (medium with DMSO only) and "blank" (medium only) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂. The incubation time should be sufficient for at least two cell doublings in the control wells.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance (OD) at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average OD of the blank wells from all other wells.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control: % Inhibition = 100 - [(OD_treated / OD_vehicle) * 100].

    • Plot the % inhibition against the log of the compound concentration and use non-linear regression to determine the GI₅₀ value.

Part 2: The Critical Transition to In Vivo Studies

A compound can be highly potent and selective in vitro, but this provides no guarantee of in vivo success. The primary reason for failure during this transition is poor pharmacokinetic (PK) properties.[11] The body is not a petri dish; a drug must be absorbed, distributed to the tumor, metabolized at a reasonable rate, and then excreted (ADME).

Causality Behind Experimental Choice: Before injecting a compound into a living animal, we must de-risk it using a panel of in vitro ADME and PK assays.

  • Microsomal Stability: Assesses how quickly the compound is metabolized by liver enzymes (cytochrome P450s). A compound that is metabolized too quickly will have a very short half-life in vivo, making it difficult to maintain a therapeutic concentration.[12]

  • Plasma Stability: Determines if the compound is stable in blood. Instability can lead to rapid degradation before the drug even reaches its target.[12]

  • Oral Bioavailability (F%): For drugs intended for oral administration, this is a key parameter. It measures the fraction of the drug that reaches systemic circulation. While this is ultimately measured in vivo, in vitro assays like Caco-2 permeability can provide an early prediction.[1][13]

Data Presentation: In Vitro ADME & Mouse PK Properties

Compound IDMouse Liver Microsome Stability (t½, min)Mouse Plasma Stability (% remaining after 1 hr)Mouse PK (Oral, 25 mg/kg)
Cₘₐₓ (ng/mL)
LEAD-0014595%850
LEAD-002 >12098%1,800
LEAD-0031592%150

This table highlights a common scenario: LEAD-003, while active in cells, has poor metabolic stability, leading to negligible oral bioavailability. In contrast, LEAD-002 shows excellent stability and good bioavailability, making it a much stronger candidate for in vivo studies.[9][14]

Part 3: In Vivo Validation: Efficacy in a Living System

In vivo studies are the definitive test of a compound's therapeutic potential. The most common and foundational model for anticancer agents is the human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice.[10][15]

Causality Behind Experimental Choice: The xenograft model allows us to assess a compound's ability to inhibit the growth of a human tumor in the complex environment of a living organism.[9] This model integrates all aspects of a drug's properties: its ability to reach the tumor (PK), inhibit its target (on-target pharmacology), and shrink the tumor (efficacy), all while monitoring for overt signs of toxicity (safety).

Data Presentation: In Vivo Antitumor Efficacy in NCI-H446 Xenograft Model

Treatment GroupDose & ScheduleFinal Tumor Volume (mm³)Tumor Growth Inhibition (TGI, %)Body Weight Change (%)
Vehicle Control10 mL/kg, daily (oral)1550 ± 2100%+5%
LEAD-002 25 mg/kg, daily (oral) 310 ± 85 80% -2%
Standard of CareX mg/kg, twice weekly (IV)620 ± 15060%-8%

These results would be considered a major success. LEAD-002 demonstrates significant, dose-dependent tumor growth inhibition, superior to the standard of care, without causing significant weight loss, which is a general indicator of toxicity.[14]

Protocol Spotlight: Mouse Xenograft Efficacy Study

Materials:

  • Immunodeficient mice (e.g., Athymic Nude or SCID)

  • NCI-H446 human SCLC cells

  • Matrigel or similar extracellular matrix

  • Test compound (LEAD-002) formulation and vehicle

  • Calipers for tumor measurement, animal scale

  • Appropriate housing and care facilities adhering to IACUC guidelines

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of NCI-H446 cells (e.g., 5 x 10⁶ cells in 100 µL of medium/Matrigel mix) into the right flank of each mouse.

  • Tumor Growth & Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice/group). This ensures an unbiased starting point.

  • Treatment Administration: Administer the vehicle, LEAD-002, or a standard-of-care drug according to the predetermined dose and schedule.

  • Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. Observe animals daily for any signs of distress or toxicity.

  • Study Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the vehicle group reach a predetermined maximum size.

  • Data Analysis:

    • Calculate the average tumor volume for each group at each time point.

    • Calculate the percent Tumor Growth Inhibition (TGI) at the end of the study using the formula: % TGI = 100 - [((T_final - T_initial) / (V_final - V_initial)) * 100], where T is the mean tumor volume of the treated group and V is the mean tumor volume of the vehicle group.

Part 4: The In Vitro-In Vivo Correlation (IVIVC): A Synthesis

The ultimate goal is to establish a strong correlation between in vitro potency and in vivo efficacy. This is rarely a straight line. LEAD-004 might have seemed promising based on its enzymatic IC₅₀ alone, but it failed in cellular assays. LEAD-003 was effective in cells but its poor metabolic stability predicted its failure in vivo. LEAD-002 succeeded because it possessed a combination of high in vitro potency, good cellular activity, favorable PK properties, and on-target efficacy in the animal model.

This entire process is an iterative cycle of design, testing, and analysis, guided by the data generated at each stage.

Visualization: The Drug Discovery Workflow

G node_idea Compound Design & Synthesis node_invitro_target In Vitro Target Assay (e.g., Kinase IC₅₀) node_idea->node_invitro_target node_invitro_cell In Vitro Cellular Assay (e.g., MTT GI₅₀) node_invitro_target->node_invitro_cell Potent? decision_target No node_invitro_target->decision_target node_invitro_adme In Vitro ADME/PK (e.g., Microsomal Stability) node_invitro_cell->node_invitro_adme Active & Selective? decision_cell No node_invitro_cell->decision_cell node_invivo In Vivo Efficacy Study (e.g., Xenograft TGI) node_invitro_adme->node_invivo 'Drug-like' Properties? decision_adme No node_invitro_adme->decision_adme node_candidate Preclinical Candidate node_invivo->node_candidate Efficacious & Safe? decision_invivo No node_invivo->decision_invivo decision_target->node_idea Redesign decision_cell->node_idea Redesign decision_adme->node_idea Redesign decision_invivo->node_idea Redesign

Caption: A flowchart illustrating the iterative drug discovery process, with go/no-go decisions at each stage from in vitro screening to in vivo validation.

Conclusion

The evaluation of novel compounds based on the this compound scaffold requires a multi-faceted, logical progression from in vitro to in vivo models. In vitro studies provide essential, high-throughput data on potency, cellular activity, and mechanism, while in vivo studies offer the ultimate validation of therapeutic potential in a complex biological system. Neither is sufficient on its own. Success lies in the careful integration of data from both domains, understanding the causal links between molecular properties and physiological outcomes, and making informed, data-driven decisions to advance only those compounds with the highest probability of becoming effective medicines.

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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of drug discovery and development, the selection of synthetic building blocks is a critical decision that balances cost, efficiency, and strategic value. This guide provides an in-depth cost-benefit analysis of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine, a versatile pyrimidine derivative, for researchers, scientists, and drug development professionals. We will objectively compare its performance with other alternatives, supported by experimental data and protocols, to inform your synthetic strategy.

Introduction: The Strategic Value of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its prevalence is due to its ability to mimic endogenous nucleobases and participate in crucial hydrogen bonding interactions with biological targets.[2] Specifically, substituted 5-bromopyrimidines are highly valued as intermediates. The bromine atom at the C5 position serves as a versatile synthetic handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.[3][4] This allows for the systematic exploration of the structure-activity relationship (SAR) in the development of novel therapeutics, particularly kinase inhibitors.[5][6]

This compound offers a unique combination of features: a reactive bromine for cross-coupling, and methoxy and dimethylamino groups that modulate the electronic properties and steric profile of the pyrimidine core. This guide will dissect the synthesis of this key intermediate and evaluate its utility against viable alternatives.

Synthesis of this compound: A Stepwise Approach

The most common and cost-effective route to this compound begins with the commercially available precursor, 5-bromo-2,4-dichloropyrimidine. The synthesis proceeds through a regioselective, two-step nucleophilic aromatic substitution (SNAr).

A 5-bromo-2,4-dichloropyrimidine B 5-bromo-2-chloro-4-methoxypyrimidine A->B 1. NaOMe, MeOH C This compound B->C 2. Dimethylamine

Caption: Synthetic pathway to this compound.

Step 1: Methoxylation

The first step involves the selective substitution of the chlorine atom at the C4 position with a methoxy group. The C4 position is generally more reactive towards nucleophilic attack than the C2 position in dichloropyrimidines.[7]

Experimental Protocol: Synthesis of 5-bromo-2-chloro-4-methoxypyrimidine

  • Reaction Setup: To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq.) in methanol (MeOH), add sodium methoxide (NaOMe, 1.1-1.2 eq.) at room temperature.

  • Reaction Execution: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Amination

The second step involves the substitution of the remaining chlorine atom at the C2 position with a dimethylamino group.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Dissolve 5-bromo-2-chloro-4-methoxypyrimidine (1.0 eq.) in a suitable solvent such as ethanol or isopropanol.

  • Reagent Addition: Add an excess of dimethylamine solution (e.g., 40% in water) (2.0-3.0 eq.).

  • Reaction Execution: Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Cost Analysis of Synthesis

To evaluate the cost-effectiveness of synthesizing this compound, we will analyze the approximate costs of the starting materials and reagents. Prices are indicative and can vary based on supplier and quantity.

ReagentCAS NumberMolecular Weight ( g/mol )Indicative Price (USD/g)Cost per Mole (USD/mol)
5-bromo-2,4-dichloropyrimidine36082-50-5227.87~6.98 - 17.10~1590 - 3896
Sodium Methoxide124-41-454.02~0.18~10
Dimethylamine (40% solution)124-40-345.08~0.60/mL~13 (per mole of DMA)

Data sourced from various chemical suppliers in 2023.

The primary cost driver for the synthesis is the starting material, 5-bromo-2,4-dichloropyrimidine. The reagents, sodium methoxide and dimethylamine, are commodity chemicals and contribute minimally to the overall cost per mole of the final product.

Performance in Key Applications: A Comparative Perspective

The utility of this compound lies in its role as a versatile intermediate in the synthesis of complex molecules, particularly kinase inhibitors. The bromine atom at the C5 position is the primary site for diversification through palladium-catalyzed cross-coupling reactions.

A This compound E Diversified Pyrimidine Derivatives A->E Suzuki-Miyaura Coupling A->E Sonogashira Coupling A->E Buchwald-Hartwig Amination B Arylboronic Acid B->E C Terminal Alkyne C->E D Amine D->E

Caption: Key cross-coupling reactions for diversification.

Comparison with Alternatives

The choice of a 5-bromopyrimidine building block is often dictated by the desired substitution pattern and the overall synthetic strategy. Let's compare this compound with two plausible alternatives in the context of a Suzuki-Miyaura coupling to synthesize a hypothetical kinase inhibitor intermediate.

Alternative 1: 5-bromo-2,4-dichloropyrimidine

This is the direct precursor to our target molecule. Using it directly in a cross-coupling reaction offers a more convergent approach but presents challenges in regioselectivity.

Alternative 2: 5-bromo-2-chloropyrimidine

This alternative lacks the C4 substituent, offering a different electronic and steric profile.

Building BlockKey FeaturesAdvantagesDisadvantages
This compound Pre-functionalized at C2 and C4- Single cross-coupling step to final intermediate.- Avoids regioselectivity issues in subsequent steps.- Longer initial synthesis of the building block.- Higher upfront cost per mole.
5-bromo-2,4-dichloropyrimidine Two reactive chlorine atoms- Commercially available and cost-effective.- Allows for late-stage diversification at C2 and C4.- Potential for lack of regioselectivity in cross-coupling and subsequent substitutions.- May require additional protection/deprotection steps.
5-bromo-2-chloropyrimidine Single chlorine at C2- Simpler starting material.- Predictable reactivity at C2 and C5.- Requires additional steps to introduce a substituent at C4 if needed.- May lead to a longer overall synthetic route.
Experimental Data: A Case Study in Suzuki-Miyaura Coupling

General Protocol for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry reaction vessel, add the 5-bromopyrimidine substrate (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane/water (4:1).

  • Reaction Execution: Heat the mixture to 80-100 °C and stir for 4-12 hours under an inert atmosphere.

  • Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. The crude product is then purified by column chromatography.

Expected Yields (based on similar reactions):

  • Using this compound: Yields for Suzuki coupling at the C5-bromo position are generally high, often in the range of 80-95% . The pre-installed methoxy and dimethylamino groups are well-tolerated.

  • Using 5-bromo-2,4-dichloropyrimidine: The reaction can be less selective, potentially leading to a mixture of products from coupling at the C5-bromo position and competitive reactions at the C2/C4-chloro positions, especially with more active catalysts or prolonged reaction times. Expected yields of the desired C5-coupled product may be lower, in the range of 50-70% , with the formation of byproducts.

  • Using 5-bromo-2-chloropyrimidine: Similar to our target molecule, high yields of 80-90% can be expected for the Suzuki coupling at the C5 position.

Cost-Benefit Analysis: Making the Right Choice

The decision of which building block to use depends on a multi-faceted analysis:

  • Cost of Goods: While this compound has a higher upfront cost due to its multi-step synthesis, the higher and more selective yields in subsequent reactions can lead to a lower overall cost for the final product, especially at scale.

  • Process Efficiency: The use of the pre-functionalized building block simplifies the synthetic route to the final target, reducing the number of steps, purification challenges, and overall cycle time. This is a significant advantage in a drug development setting where speed is critical.

  • Strategic Value: For lead optimization, the use of 5-bromo-2,4-dichloropyrimidine might be advantageous as it allows for the rapid generation of a library of analogs by varying the nucleophiles at the C2 and C4 positions. However, for a well-defined target molecule, the more linear approach with the pre-functionalized building block is often superior.

Conclusion and Recommendations

This compound is a valuable and strategically important building block in medicinal chemistry. While its initial synthesis adds to the upfront cost, its use can be highly beneficial in the long run.

Recommendations for Researchers:

  • For Target-Oriented Synthesis: When a specific final molecule with the 2-methoxy-4-dimethylamino substitution pattern is the goal, the use of this compound is highly recommended. The higher yield and selectivity in the crucial cross-coupling step will likely outweigh the initial cost of the building block, leading to a more efficient and cost-effective overall synthesis.

  • For Library Synthesis and SAR Exploration: If the goal is to explore a wide range of substituents at the C2 and C4 positions, starting with the less expensive 5-bromo-2,4-dichloropyrimidine may be a more prudent strategy. However, be prepared to invest time in optimizing the regioselectivity of subsequent reactions.

Ultimately, the choice of building block should be a strategic one, based on a thorough analysis of the entire synthetic route and the long-term goals of the research program. This guide provides the foundational data and insights to make that decision with confidence.

References

  • ResearchGate. (n.d.). SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of derivative(9) and crizotinib (10).
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  • Google Patents. (n.d.). WO2024064091A1 - Novel pyrimidine compound as kinase inhibitors with biological activities on egfr mutants.
  • PubMed. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9.
  • Google Patents. (n.d.). WO2005077954A3 - Pyrazolopyrimidine-derivatives as cyclin dependent kinase inhibitors.
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  • ACS Publications. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science.
  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
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  • National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry.
  • National Institutes of Health. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches.
  • PubMed Central. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line.
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Navigating the Pyrimidine Landscape: A Comparative Guide to Alternatives for 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4][5] The strategic selection of substituted pyrimidine building blocks is therefore a critical decision in the design and synthesis of novel drug candidates. This guide provides an in-depth, objective comparison of alternative building blocks to 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine, a versatile but specific reagent. We will delve into the reactivity profiles, synthetic advantages, and potential applications of viable alternatives, supported by experimental data to inform your research and development endeavors.

Understanding the Core Moiety: Reactivity of this compound

This compound possesses three key functional groups that dictate its reactivity: a bromine atom at the C5 position, a methoxy group at C2, and a dimethylamino group at C4. The electron-donating nature of the methoxy and dimethylamino groups influences the electron density of the pyrimidine ring, which in turn affects the reactivity of the C5-bromo substituent. This position is the primary site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of a wide range of aryl, heteroaryl, amino, and alkynyl groups.

A Curated Selection of Alternative Building Blocks

The choice of an alternative building block depends on the desired substitution pattern and the intended synthetic strategy. Here, we compare several classes of alternatives, highlighting their unique reactivity profiles and potential applications.

Halogenated Pyrimidines: Tuning Reactivity and Regioselectivity

Halogenated pyrimidines offer a diverse toolkit for chemists, with the type and position of the halogen atom(s) providing precise control over reaction selectivity.

  • 5-Bromo-2-chloropyrimidines: These building blocks, such as 5-bromo-2-chloro-4-methoxypyrimidine , introduce a second reactive handle. In palladium-catalyzed cross-coupling reactions, the C5-bromo position is generally more reactive than the C2-chloro position, allowing for selective functionalization at C5.[6] The C2-chloro position can then be targeted in subsequent transformations, such as nucleophilic aromatic substitution (SNAr).[6][7]

  • Dihalopyrimidines: Compounds like 2,4-dichloro-5-bromopyrimidine offer multiple sites for substitution. The C4-chloro is the most reactive site for SNAr reactions, followed by the C2-chloro position.[7] The C5-bromo position remains the preferred site for cross-coupling reactions.[7] This differential reactivity allows for a stepwise and controlled elaboration of the pyrimidine core.

  • Iodinated Pyrimidines: The carbon-iodine bond is more reactive in palladium-catalyzed reactions than the carbon-bromine bond. Therefore, a building block like 5-bromo-2-iodopyrimidine allows for highly selective cross-coupling at the C2 position, leaving the C5-bromo group available for subsequent reactions.[8]

Table 1: Comparison of Reaction Yields in Suzuki-Miyaura Cross-Coupling

Pyrimidine Building BlockCoupling PartnerReaction ConditionsYield (%)Reference
5-Bromo-2-methoxypyrimidinePhenylboronic acidPd(PPh₃)₄, K₂CO₃, 1,4-dioxane/water, 100°C, 15 min (microwave)Not specified[1]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄, K₂CO₃, 1,4-dioxane/water, 100°C, 15 min (microwave)Not specified[1]
2,4-Diamino-5-bromo-6-substituted pyrimidinePhenylboronic acidVarious Pd catalysts and conditions attemptedNot specified[9]
2,4-Diamino-5-iodo-6-substituted pyrimidineSubstituted phenylboronic acidPd(dppf)Cl₂, K₂CO₃, EtOH/toluene/H₂O or THF/H₂ONot specified[10]
Pre-functionalized Pyrimidines: Streamlining Synthesis

For synthetic routes where the desired substituent at the 4-position is not a dimethylamino group, starting with a building block that already incorporates the target functionality can be more efficient.

  • 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: This intermediate is notably used in the synthesis of the CDK4/6 inhibitor Palbociclib.[11] It provides a cyclopentylamino group at the C4 position, which can be a key pharmacophoric element. The bromine and chlorine atoms offer sites for further derivatization through nucleophilic aromatic substitution.[11]

  • 2,4-Diaminopyrimidine Derivatives: The 2,4-diaminopyrimidine scaffold is a privileged motif in drug discovery, particularly for kinase inhibitors.[10] Starting with building blocks like 2,4-diamino-6-chloropyrimidine allows for the synthesis of a wide range of potent biological agents.[9][10] The 5-position can be halogenated (e.g., with N-iodosuccinimide) to enable subsequent cross-coupling reactions.[9][10]

Experimental Protocols: A Practical Guide

To facilitate the application of these alternative building blocks, we provide detailed, step-by-step methodologies for key synthetic transformations.

General Protocol for Suzuki-Miyaura Coupling of a Halogenated Pyrimidine

This protocol is a generalized procedure and may require optimization for specific substrates.

Suzuki_Coupling reagents Halogenated Pyrimidine (1.0 eq) Boronic Acid/Ester (1.1-1.5 eq) Base (e.g., K₂CO₃, 2.0 eq) reaction_vessel Reaction Vessel (Microwave Vial or Flask) reagents->reaction_vessel catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) catalyst->reaction_vessel solvent Solvent (e.g., Dioxane/Water) solvent->reaction_vessel heating Heat (e.g., 100°C) Inert Atmosphere (Argon) reaction_vessel->heating workup Aqueous Workup Extraction with Organic Solvent heating->workup purification Purification (e.g., Column Chromatography) workup->purification product Coupled Product purification->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • In a reaction vessel, combine the halogenated pyrimidine (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), and the base (e.g., potassium carbonate, 2.0 equivalents).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).

  • Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Seal the vessel and purge with an inert gas (e.g., argon).

  • Heat the reaction mixture to the desired temperature (e.g., 100°C) with stirring for the required time. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, extracting the product with a suitable organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general guideline for the reaction of a chloropyrimidine with an amine nucleophile.

SNAr_Reaction reactants Chloropyrimidine (1.0 eq) Amine Nucleophile (1.0-1.2 eq) reaction_flask Round-Bottom Flask reactants->reaction_flask base Base (e.g., Triethylamine, 1.5-2.0 eq) base->reaction_flask solvent Solvent (e.g., Ethanol, DMF) solvent->reaction_flask heating Heat to Reflux (e.g., 80-120°C) reaction_flask->heating workup Cool to Room Temperature Isolation of Product heating->workup product Substituted Pyrimidine workup->product

Caption: General workflow for a nucleophilic aromatic substitution (SNAr) reaction.

Procedure:

  • Dissolve the chloropyrimidine (1.0 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, or DMF) in a round-bottom flask.[6]

  • Add the amine nucleophile (1.0-1.2 equivalents).[6]

  • If the amine is used as its salt, add a base such as triethylamine or diisopropylethylamine (1.5-2.0 equivalents).[6]

  • Heat the reaction mixture to reflux (typically 80-120°C).[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified.[6]

Strategic Application in Drug Discovery

The choice of a pyrimidine building block has a profound impact on the properties of the final molecule. By exploring alternatives to this compound, researchers can fine-tune the steric and electronic properties of their compounds, potentially leading to improved potency, selectivity, and pharmacokinetic profiles.

For instance, the 2,4-diaminopyrimidine scaffold is a well-established hinge-binding motif in many kinase inhibitors.[10] By utilizing building blocks that lead to this core structure, medicinal chemists can rationally design new inhibitors targeting a variety of kinases implicated in diseases such as cancer.[1]

Drug_Discovery_Logic cluster_0 Building Block Selection cluster_1 Synthetic Strategy cluster_2 Target Molecule Properties start_mol 5-bromo-2-methoxy-N,N- dimethylpyrimidin-4-amine reaction1 Cross-Coupling (e.g., Suzuki) start_mol->reaction1 alt1 5-Bromo-2-chloropyrimidines reaction2 S N Ar alt1->reaction2 reaction3 Sequential Reactions alt1->reaction3 alt2 Dihalopyrimidines alt2->reaction3 alt3 Pre-functionalized Pyrimidines alt3->reaction1 target_molecule Biologically Active Molecule (e.g., Kinase Inhibitor) reaction1->target_molecule reaction2->target_molecule reaction3->target_molecule prop1 Potency prop2 Selectivity prop3 Pharmacokinetics target_molecule->prop1 target_molecule->prop2 target_molecule->prop3

Caption: Logical flow from building block selection to desired molecular properties.

Conclusion

While this compound is a valuable building block, a wealth of alternatives exists that can provide greater synthetic flexibility and access to novel chemical space. By understanding the distinct reactivity profiles of different halogenated and pre-functionalized pyrimidines, researchers can make more informed decisions in the design and execution of their synthetic routes. This comparative guide serves as a starting point for exploring the rich and diverse chemistry of the pyrimidine scaffold in the ongoing quest for new and improved therapeutic agents.

References

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from Aminopyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is paramount. The aminopyrimidine scaffold is a well-established pharmacophore in the design of potent kinase inhibitors, owing to its ability to mimic the hinge-binding interactions of ATP.[1][2] However, this same feature, which makes it a "privileged scaffold," also presents a significant challenge: the potential for broad cross-reactivity across the highly conserved ATP-binding sites of the human kinome. A starting material like 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine represents a versatile building block, where substitutions can be tailored to achieve desired potency and selectivity. Understanding the off-target profile of inhibitors derived from such scaffolds is critical for advancing safe and effective therapeutics.

This guide provides an objective comparison of the cross-reactivity profiles of representative aminopyrimidine-based kinase inhibitors, supported by experimental data and detailed methodologies. We will explore the causality behind the experimental choices for profiling and provide the technical foundation needed to interpret selectivity data effectively.

The Double-Edged Sword: Kinase Inhibitor Selectivity

The promiscuity of kinase inhibitors targeting the ATP-binding pocket presents both a challenge and an opportunity.[3] Off-target effects can lead to unforeseen toxicity, complicating clinical development. Conversely, a carefully characterized polypharmacology, where an inhibitor modulates multiple nodes in a disease-relevant pathway, can lead to enhanced therapeutic efficacy.[3] Therefore, a thorough and early assessment of an inhibitor's selectivity is a cornerstone of modern drug discovery. This requires moving beyond simple IC50 values against a primary target and embracing kinome-wide profiling techniques.

Comparative Cross-Reactivity Profiles

The following tables summarize the cross-reactivity profiles of several kinase inhibitors built upon pyrimidine and related heterocyclic scaffolds. This data, derived from large-scale screening assays, allows for a clear comparison of their selectivity. It is important to note that screening conditions (e.g., ATP concentration) can significantly influence the results.

Table 1: Kinome-wide Selectivity of Representative Pyrimidine-Based Inhibitors

CompoundPrimary Target(s)Screening ConcentrationNumber of Kinases Inhibited >90%Key Off-Targets (>90% Inhibition)Reference
Dasatinib Bcr-Abl, SFKs1 µM~50DDR1, NQO2, BTK, EphA/B family, c-KIT, PDGFRβ[4]
PD173955 c-SrcNot Specified>3Lck, bFGFr, PDGFr[5]
PD166285 c-SrcNot Specified>4Lck, bFGFr, PDGFr, EGFr[5]
SI221 Src Family Kinases (SFKs)Not SpecifiedNot SpecifiedSelective for SFKs over Abl[6]

Data is compiled from multiple sources and is intended for comparative illustration.

Table 2: Activity of Pyrazolo[3,4-d]pyrimidine Inhibitors Against Selected Kinases

CompoundTarget KinaseIC50 (µM)Reference
Compound 4 Src24.7[7]
Compound 6 Src21.7[7]
Compound 7 Src36.8[7]
Ibrutinib BTK0.0005 (covalent)[8]

These tables highlight the varying degrees of selectivity that can be achieved through chemical modification of the core scaffold. Dasatinib, for example, is a powerful multi-kinase inhibitor, while other compounds demonstrate more focused activity against specific kinase families.

Key Methodologies for Profiling Kinase Inhibitor Selectivity

A multi-pronged approach is essential for a comprehensive understanding of a compound's selectivity. This typically involves a combination of in vitro biochemical assays against purified enzymes and broader chemical proteomics approaches that assess target engagement in a more physiologically relevant cellular context.

In Vitro Kinase Panel Screening

This is the foundational step for assessing selectivity, where the inhibitor is screened against a large panel of purified kinases.[9] The choice of assay format is critical for generating reliable and comparable data.

  • Rationale for Method Choice: High-throughput screening against hundreds of kinases requires robust, automatable, and sensitive assays. Luminescence-based assays like ADP-Glo™ are often preferred over traditional radiometric assays due to safety, waste disposal, and ease of use. They quantify kinase activity by measuring the amount of ADP produced, providing a direct readout of enzyme turnover.[3] Continuous-read kinetic assays are emerging as a superior alternative to single time-point endpoint assays, as they provide a more accurate measure of reaction rates and can reveal complex inhibition mechanisms like time-dependent inhibition.[10]

Protocol 1: Generalized In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.

Materials:

  • Recombinant human kinases

  • Specific peptide substrates for each kinase

  • ATP (at or near the Km for each kinase)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • 384-well plates (low-volume, white)

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well assay plate. Include positive (known inhibitor) and negative (DMSO only) controls.

  • Kinase/Substrate Addition: Prepare a master mix containing the specific kinase and its corresponding peptide substrate in kinase buffer. Add this mix to the appropriate wells containing the test compound.

  • Reaction Initiation: To start the kinase reaction, add ATP to all wells. The final concentration should ideally be at the known Km for each specific kinase to ensure accurate potency determination.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range for the DMSO control wells.

  • Reaction Termination & ADP Detection: Stop the kinase reaction and initiate the ADP detection cascade by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. This reagent simultaneously terminates the kinase reaction and depletes the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a light signal.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to the positive and negative controls (% inhibition). Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Chemical Proteomics: Kinobeads Profiling

To understand inhibitor selectivity in a more complex biological system, chemical proteomics methods are invaluable. The "Kinobeads" technique utilizes immobilized, broad-spectrum kinase inhibitors to capture a large portion of the expressed kinome from a cell lysate.[4][11] A free test compound is then used to competitively elute its specific targets, which are subsequently identified and quantified by mass spectrometry.

  • Rationale for Method Choice: Unlike assays with recombinant proteins, Kinobeads profiling assesses inhibitor binding to endogenous kinases in their native state, complete with post-translational modifications and associated protein complexes.[4] This provides a more accurate reflection of a compound's target profile within the cell, enabling the discovery of unexpected off-targets and providing insights into mechanisms of action or potential toxicity.[4][11]

Protocol 2: Competitive Kinobeads-Based Kinome Profiling

Objective: To identify the protein kinase targets of an inhibitor from a complex cell lysate.

Materials:

  • Cultured cells (e.g., HeLa, K-562)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5% glycerol, 1.5 M NaCl, 1 mM Na₃VO₄, 0.5% NP-40, protease inhibitors)

  • Kinobeads (Sepharose beads coupled with multiple non-selective kinase inhibitors)

  • Test compound at various concentrations

  • Wash Buffer (e.g., Lysis buffer with reduced NaCl)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

  • LC-MS/MS instrumentation

Procedure:

  • Cell Lysis: Harvest cells and prepare a clarified cell lysate by sonication or douncing, followed by ultracentrifugation. Determine the total protein concentration.

  • Competitive Binding: Aliquot the cell lysate (e.g., 1-5 mg protein per sample). Treat each aliquot with the test inhibitor at a range of concentrations (e.g., 0.1 µM to 10 µM) or with a DMSO vehicle control. Incubate for 45-60 minutes at 4°C.

  • Kinome Capture: Add Kinobeads to each lysate sample and incubate for 1-2 hours at 4°C with rotation to allow for the binding of kinases not occupied by the free inhibitor.

  • Washing: Pellet the beads by centrifugation and wash them extensively with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Protein Digestion: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, or use a filter-aided sample preparation (FASP) method to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by high-resolution quantitative mass spectrometry (e.g., using label-free quantification or isotopic labeling like TMT or SILAC).

  • Data Analysis: Identify and quantify the proteins in each sample. A true target of the inhibitor will show a dose-dependent decrease in its abundance in the bead pulldown compared to the DMSO control. Plot the relative protein abundance against the inhibitor concentration to generate binding curves and estimate the apparent dissociation constant (Kd).

Visualizing Pathways and Workflows

To better understand the concepts discussed, the following diagrams illustrate a key signaling pathway often targeted by pyrimidine-based kinase inhibitors and the workflow for assessing inhibitor selectivity using chemical proteomics.

G cluster_0 cluster_1 cluster_2 cluster_3 GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., PDGFR) GF->RTK SRC Src Family Kinase (SFK) RTK->SRC STAT5 STAT5 SRC->STAT5 RAS Ras/Erk Pathway SRC->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation RAS->Proliferation Inhibitor Pyrimidine-Based Inhibitor Inhibitor->SRC

Caption: Simplified Src signaling pathway targeted by pyrimidine inhibitors.

G Lysate 1. Prepare Cell Lysate Incubate 2. Incubate Lysate with Test Inhibitor (or DMSO) Lysate->Incubate Kinobeads 3. Add Kinobeads to Capture Unbound Kinases Incubate->Kinobeads Wash 4. Wash Beads to Remove Non-specific Binders Kinobeads->Wash Elute 5. Elute Captured Proteins Wash->Elute Digest 6. Protein Digestion (e.g., Trypsin) Elute->Digest LCMS 7. LC-MS/MS Analysis Digest->LCMS Analysis 8. Identify & Quantify Proteins (Target shows dose-dependent reduction) LCMS->Analysis

Sources

A Senior Application Scientist's Guide to Catalytic Functionalization of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of the pyrimidine scaffold is a cornerstone in the synthesis of a multitude of biologically active molecules.[1][2] Among the various substituted pyrimidines, 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine stands out as a versatile building block. Its unique substitution pattern offers a reactive handle for the introduction of diverse functionalities, enabling the exploration of new chemical space in the quest for novel therapeutics. This guide provides an in-depth, objective comparison of various catalytic systems for the functionalization of this key intermediate, supported by experimental insights and protocols to empower your research endeavors.

The Strategic Importance of Functionalizing this compound

The pyrimidine core is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[3] The introduction of substituents at the 5-position of the pyrimidine ring can significantly modulate the biological activity of the resulting compounds. The bromine atom in this compound serves as a versatile linchpin for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This capability is crucial for the synthesis of libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.[4]

Comparative Analysis of Key Catalytic Systems

The functionalization of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. The choice of the specific catalytic system is paramount and depends on the desired functionality to be introduced. Here, we compare the most effective and widely used catalytic systems: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and the Heck reaction.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[5] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[2]

Catalytic System Overview:

A typical Suzuki-Miyaura coupling involves a palladium catalyst, a phosphine ligand, a base, and a solvent system. The choice of these components is critical for achieving high yields and preventing side reactions.

  • Palladium Precatalyst: Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(dppf)Cl₂ are commonly used. For challenging substrates, more advanced catalysts with bulky, electron-rich phosphine ligands may be necessary.

  • Ligands: Triphenylphosphine (PPh₃) is a standard choice, while more specialized ligands like SPhos and XPhos can be employed for more difficult couplings.

  • Base: An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential for the transmetalation step.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to dissolve both the organic reactants and the inorganic base.

Experimental Insights and Rationale:

The electron-rich nature of the this compound substrate can influence the oxidative addition step in the catalytic cycle. The use of electron-rich and sterically hindered phosphine ligands can facilitate this step and promote the subsequent reductive elimination to afford the desired product. The choice of base is also crucial; weaker bases like K₂CO₃ are often sufficient, but for less reactive boronic acids, a stronger base like K₃PO₄ may be required.

Visualizing the Process: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[6] This reaction is invaluable for the synthesis of alkynyl-substituted heterocycles, which are important intermediates in organic synthesis and can exhibit interesting biological activities.[3]

Catalytic System Overview:

The classical Sonogashira coupling employs a dual catalytic system of palladium and copper(I).

  • Palladium Catalyst: PdCl₂(PPh₃)₂ is a common choice.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is typically used to facilitate the formation of a copper acetylide intermediate.

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne.

  • Solvent: Anhydrous solvents like DMF or THF are commonly used.

Experimental Insights and Rationale:

The Sonogashira reaction proceeds through two interconnected catalytic cycles.[3] The palladium cycle involves oxidative addition of the aryl halide to the Pd(0) species, while the copper cycle generates the copper acetylide. Transmetalation of the alkynyl group from copper to palladium, followed by reductive elimination, affords the final product. Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination in the final product, which can be a concern in pharmaceutical synthesis.[7]

Visualizing the Process: Sonogashira Coupling Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine aryl halide, Pd catalyst, and CuI in a dry flask B Evacuate and backfill with inert gas A->B C Add degassed solvent and amine base B->C D Add terminal alkyne C->D E Stir at RT or with gentle heating D->E F Monitor progress by TLC or LC-MS E->F G Quench reaction and extract with organic solvent F->G H Wash, dry, and concentrate G->H I Purify by column chromatography H->I

Caption: A standard experimental workflow for a Sonogashira coupling reaction.

Representative Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • CuI (0.05 equiv)

  • Triethylamine (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF and triethylamine.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9] This reaction has become an indispensable tool in medicinal chemistry for the synthesis of arylamines, which are prevalent motifs in numerous pharmaceuticals.[4]

Catalytic System Overview:

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precatalyst, ligand, and base.

  • Palladium Precatalyst: Pd₂(dba)₃ and Pd(OAc)₂ are common choices. Pre-formed palladium-ligand complexes (precatalysts) are also widely used for their reliability and ease of use.

  • Ligands: Bulky, electron-rich phosphine ligands are crucial for this transformation. Commonly used ligands include RuPhos, XPhos, and SPhos.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are frequently employed.

  • Solvent: Anhydrous, non-polar aprotic solvents such as toluene or 1,4-dioxane are typically used.

Experimental Insights and Rationale:

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine.[9] The bulky phosphine ligands facilitate the reductive elimination step, which is often the rate-limiting step of the reaction. The choice of base is critical; it must be strong enough to deprotonate the coordinated amine but not so nucleophilic that it competes with the amine in reacting with the palladium complex.

Visualizing the Process: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Oxidative Addition->Ar-Pd(II)-Br(L) Amine Coordination Amine Coordination Ar-Pd(II)-Br(L)->Amine Coordination R'R''NH [Ar-Pd(II)-Br(L)(HNR'R'')] [Ar-Pd(II)-Br(L)(HNR'R'')] Amine Coordination->[Ar-Pd(II)-Br(L)(HNR'R'')] Deprotonation Deprotonation [Ar-Pd(II)-Br(L)(HNR'R'')]->Deprotonation Base [Ar-Pd(II)-NR'R''(L)] [Ar-Pd(II)-NR'R''(L)] Deprotonation->[Ar-Pd(II)-NR'R''(L)] Reductive Elimination Reductive Elimination [Ar-Pd(II)-NR'R''(L)]->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R''

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Representative Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • RuPhos (0.04 equiv)

  • NaOtBu (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, RuPhos, and NaOtBu under an inert atmosphere.

  • Add anhydrous toluene via syringe.

  • Add the amine via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Heck Reaction: Vinylation of the Pyrimidine Core

The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide and an alkene.[10][11] It is a powerful tool for the synthesis of substituted alkenes and has found wide application in organic synthesis.[12]

Catalytic System Overview:

A typical Heck reaction involves a palladium catalyst, a phosphine ligand (or can be ligandless under certain conditions), a base, and a polar aprotic solvent.

  • Palladium Catalyst: Pd(OAc)₂ is a commonly used and inexpensive palladium source.

  • Ligand: Triphenylphosphine (PPh₃) or other phosphine ligands can be used, although some Heck reactions proceed well without an added ligand.

  • Base: An organic base like triethylamine (Et₃N) is typically used to neutralize the HBr generated during the reaction.

  • Solvent: Polar aprotic solvents such as DMF or NMP are preferred.

Experimental Insights and Rationale:

The Heck reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to release the product and a palladium-hydride species.[13] The base then regenerates the active Pd(0) catalyst. The regioselectivity of the alkene insertion can be an important consideration, particularly with unsymmetrical alkenes.

Visualizing the Process: Heck Reaction Experimental Workflow

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine aryl halide, Pd catalyst, and ligand (if used) in a dry flask B Add polar aprotic solvent and base A->B C Add alkene B->C D Heat the reaction mixture C->D E Monitor progress by TLC or GC-MS D->E F Cool, perform aqueous work-up, and extract E->F G Wash, dry, and concentrate F->G H Purify by column chromatography G->H

Caption: A standard experimental workflow for a Heck reaction.

Representative Experimental Protocol: Heck Reaction

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene or an acrylate) (1.5 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • PPh₃ (0.1 equiv) (optional)

  • Triethylamine (1.5 equiv)

  • Anhydrous DMF

Procedure:

  • To a dry Schlenk tube, add this compound, Pd(OAc)₂, and PPh₃ (if used).

  • Add anhydrous DMF and triethylamine.

  • Add the alkene.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture, pour into water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary and Comparison

While specific, directly comparable data for the functionalization of this compound is sparse in the literature, the following table provides a qualitative and quantitative comparison based on typical outcomes for structurally similar brominated heterocycles. This data should serve as a guide for initial experimental design, with the understanding that optimization for the specific substrate is crucial.

Catalytic SystemTypical CatalystTypical LigandTypical BaseTypical SolventTypical Temp. (°C)Typical Yield (%)Key AdvantagesKey Considerations
Suzuki-Miyaura Pd(PPh₃)₄, PdCl₂(dppf)PPh₃, dppfK₂CO₃, K₃PO₄Dioxane/Water, Toluene/Water80-11070-95Wide availability of boronic acids, good functional group tolerance.Potential for debromination side reactions; boronic acid stability.
Sonogashira PdCl₂(PPh₃)₂/CuIPPh₃Et₃N, DIPEADMF, THF25-6065-90Direct introduction of alkynyl groups.Requires terminal alkynes; potential for homocoupling of alkynes.
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂RuPhos, XPhosNaOtBu, LiHMDSToluene, Dioxane80-12060-90Broad scope of amines can be used.Requires strong bases and bulky, expensive ligands; air-sensitive reagents.
Heck Reaction Pd(OAc)₂PPh₃ (optional)Et₃NDMF, NMP100-14050-85Direct vinylation of the pyrimidine core.Can have issues with regioselectivity with unsymmetrical alkenes.

Conclusion and Future Outlook

The catalytic functionalization of this compound offers a powerful platform for the synthesis of novel and diverse pyrimidine derivatives for drug discovery and development. The choice of the catalytic system—be it Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, or Heck—should be guided by the specific synthetic goal and the nature of the desired functionality. While palladium-based catalysts currently dominate this field, the development of more sustainable and economical catalysts based on earth-abundant metals is an active area of research. As our understanding of catalytic mechanisms deepens, we can expect the development of even more efficient and selective methods for the functionalization of this important heterocyclic scaffold, further empowering the creation of the next generation of therapeutics.

References

  • Jackson, O. D., & Neufeldt, S. R. (2020). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Synlett.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Mansoori, Y., et al. (2022). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • Neufeldt, S. R., & Jackson, O. D. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Accounts of Chemical Research.
  • MDPI. (2017). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • National Institutes of Health. (2017). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
  • Jackson, O. D., & Neufeldt, S. R. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). The Heck Reaction of Electron-Rich Olefins with Regiocontrol by Hydrogen-Bond Donors.
  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • ResearchGate. (2011). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
  • Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Royal Society of Chemistry. (2019). Pd-Catalyzed reductive heck reaction of olefins with aryl bromides for Csp2–Csp3 bond formation.
  • Google Patents. (2015). US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.
  • National Center for Biotechnology Information. (2018). Copper-free Sonogashira cross-coupling reactions: an overview.
  • PubMed. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations.
  • ResearchGate. (2008). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine.
  • Google Patents. (2013). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Google Patents. (2017). US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities.

Sources

A Comparative Structural Analysis of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] This guide provides a detailed structural analysis of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine, a highly functionalized pyrimidine derivative, and compares it with key analogs. By examining the interplay of its substituents—bromo, methoxy, and dimethylamino groups—we aim to elucidate the structure-property and structure-activity relationships (SAR) that are critical for rational drug design. This analysis synthesizes data from spectroscopic techniques, computational modeling, and published biological evaluations to offer a comprehensive resource for researchers in drug development.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a privileged pharmacophore, integral to the structure of nucleobases like uracil and thymine.[1] Its derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[2] The strategic placement of various functional groups on the pyrimidine core allows for the fine-tuning of physicochemical properties and target interactions. This compound serves as an excellent case study, featuring a halogen bond donor (bromine), a hydrogen bond acceptor and electron-donating group (methoxy), and a bulky, basic amine functionality. Understanding how each of these components contributes to the molecule's overall structural and electronic profile is paramount for optimizing lead compounds.

Comparative Physicochemical Properties

The introduction or modification of substituents dramatically alters a molecule's physicochemical properties, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. The following table compares calculated properties for the parent compound and three key analogs, each representing a systematic structural change.

Table 1: Physicochemical Properties of this compound and Analogs

Compound NameStructureMolecular Weight ( g/mol )cLogPPolar Surface Area (Ų)
Parent Compound: this compoundThis compound232.081.834.3
Analog 1: 2-methoxy-N,N-dimethylpyrimidin-4-amine (No Bromo)2-methoxy-N,N-dimethylpyrimidin-4-amine153.180.734.3
Analog 2: 5-bromo-2-chloro-N,N-dimethylpyrimidin-4-amine (Chloro vs. Methoxy)5-bromo-2-chloro-N,N-dimethylpyrimidin-4-amine235.532.121.9
Analog 3: 5-bromo-2-methoxypyrimidin-4-amine (Amino vs. Dimethylamino)5-bromo-2-methoxypyrimidin-4-amine204.031.154.6

Data is computationally generated and serves as a comparative baseline.

Analysis:

  • Effect of Bromine: The removal of the bromine atom (Analog 1) significantly decreases both the molecular weight and the lipophilicity (cLogP), as expected. This highlights the substantial contribution of the halogen to the molecule's overall lipophilic character.

  • Effect of 2-Substituent: Replacing the 2-methoxy group with a 2-chloro group (Analog 2) results in a slight increase in lipophilicity. This modification is crucial in synthetic chemistry, as the chloro group can act as a leaving group for further functionalization.[3]

  • Effect of N,N-Dimethylation: The N,N-dimethyl group on the 4-amino position (Parent vs. Analog 3) reduces the polar surface area and increases lipophilicity compared to the primary amine. This modification also removes hydrogen bond donor capabilities, which can drastically alter target binding interactions.

Structural Elucidation and Spectroscopic Comparison

Confirming the structure of these analogs relies on a suite of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for mapping the chemical environment of each atom.

Table 2: Predicted ¹H NMR Chemical Shifts (ppm in CDCl₃)

Proton PositionParent CompoundAnalog 1 (No Bromo)Analog 3 (NH₂)Rationale for Shift
H6 (pyrimidine) ~8.2~7.9~8.1The electron-withdrawing bromine at C5 deshields the adjacent H6 proton, shifting it downfield.
-OCH₃ ~4.0~3.9~4.0The electronic environment of the methoxy group is less affected by distant substitutions.
-N(CH₃)₂ ~3.2~3.1N/AGenerally appears as a sharp singlet.
-NH₂ N/AN/A~5.5 (broad)Primary amine protons are exchangeable and often appear as a broad singlet.

Note: These are predicted values based on substituent effects. Actual values may vary.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and isotopic distribution. For halogenated compounds, the isotopic pattern is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak for a compound containing one bromine atom will appear as a pair of peaks (M and M+2) of almost equal intensity.[3]

Conformational and Stereoelectronic Insights

The electronic properties of the substituents dictate the reactivity and intermolecular interaction potential of the pyrimidine ring.

  • 5-Bromo Group: The bromine atom exerts a -I (inductive) effect, withdrawing electron density from the ring and making the adjacent H6 proton more acidic. Crucially, it also acts as a potential halogen bond donor, an interaction increasingly recognized for its importance in ligand-protein binding.[4]

  • 2-Methoxy Group: The oxygen's lone pairs exert a +M (mesomeric) effect, donating electron density into the ring system. This counteracts the inductive withdrawal of the nitrogen atoms in the ring.

  • 4-Dimethylamino Group: This group is a strong electron donor through its +M effect, significantly increasing the electron density of the pyrimidine ring. The two methyl groups add steric bulk, which can influence the molecule's preferred conformation and ability to fit into a binding pocket.

The interplay of these electronic effects is critical for the molecule's interaction with biological targets, such as the active sites of kinases, where pyrimidine scaffolds are common.[5][6]

Structure-Activity Relationship (SAR) Insights

Published research on related 5-bromopyrimidine derivatives provides valuable insights into the SAR of this scaffold, particularly in the context of kinase inhibition.[6]

  • The 5-Position: The bromine at C5 can be a key interaction point. In some kinase inhibitors, it forms a halogen bond with a backbone carbonyl oxygen in the hinge region of the ATP-binding pocket. Alternatively, this position is often a vector for synthetic elaboration, where the bromine is replaced with other groups via cross-coupling reactions to explore new binding interactions.[7]

  • The 2-Position: The 2-substituent often points towards the solvent-exposed region. Modifications here can be used to improve solubility and other pharmacokinetic properties. The methoxy group is a common choice, balancing lipophilicity and metabolic stability.

  • The 4-Amino Group: The amino group at C4 is frequently involved in crucial hydrogen bonding interactions with the hinge region of kinases. The substitution pattern (primary, secondary, or tertiary amine) determines the hydrogen bonding capability and steric profile, directly impacting binding affinity and selectivity.[8][9]

The following diagram summarizes these general SAR trends for 4-aminopyrimidine-based kinase inhibitors.

SAR_Summary cluster_pyrimidine 4-Aminopyrimidine Core Py_Core Pyrimidine Ring R2 R² at C2 (e.g., -OCH₃) Py_Core->R2 Solvent Exposure, Solubility R4 R⁴ at C4 (e.g., -N(CH₃)₂) Py_Core->R4 Hinge Binding (H-Bonding), Selectivity R5 R⁵ at C5 (e.g., -Br) Py_Core->R5 Halogen Bonding, Potency, Synthetic Handle

Caption: Key structure-activity relationships for substituted 4-aminopyrimidines.

Experimental Protocol: NMR Sample Preparation and Analysis

Accurate structural analysis begins with proper sample preparation. The following is a standardized protocol for acquiring high-quality NMR data for small molecules like the pyrimidine derivatives discussed.[10]

Objective: To prepare a sample for ¹H and ¹³C NMR analysis to confirm its structure and assess its purity.

Materials:

  • Sample (5-25 mg for ¹H, 50-100 mg for ¹³C)[10]

  • High-quality 5 mm NMR tube

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)[10]

  • Internal standard (e.g., Tetramethylsilane, TMS), optional

  • Glass Pasteur pipette

  • Small vial

Procedure:

  • Weighing: Accurately weigh the required amount of the pyrimidine sample into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. If TMS is used as an internal standard, it is typically pre-dissolved in the solvent.

  • Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution. Visually inspect for any suspended solid particles.

  • Filtering (if necessary): If solid particulates are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube. Solids can interfere with the magnetic field homogeneity, leading to poor spectral quality.[10]

  • Transfer: Carefully transfer the clear solution into the NMR tube using a clean Pasteur pipette.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Analysis: Insert the tube into the NMR spectrometer. Perform standard acquisition procedures, including locking, tuning, and shimming, before acquiring the ¹H spectrum, followed by the ¹³C spectrum and any other desired 2D experiments (e.g., COSY, HSQC).

NMR_Workflow start Weigh Sample dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer spectrometer Insert into Spectrometer transfer->spectrometer acquire Acquire Spectra (¹H, ¹³C, etc.) spectrometer->acquire process Process Data (FT, Phasing, Baseline) acquire->process analyze Structural Analysis process->analyze end Confirmed Structure analyze->end

Caption: Standard workflow for small molecule NMR analysis.

Conclusion

The structural analysis of this compound and its analogs demonstrates the profound impact of substituent choice on the molecule's physicochemical properties and potential biological activity. The bromine at C5 offers a valuable tool for modulating lipophilicity and introducing halogen bonding interactions. The methoxy group at C2 provides a stable, electron-donating moiety suitable for solvent-facing positions. Finally, the N,N-dimethylamino group at C4 provides a strong electronic contribution and steric presence that can be critical for achieving binding affinity and selectivity. A thorough understanding of these structural nuances, validated by rigorous analytical methods, is essential for the successful design and optimization of novel pyrimidine-based therapeutics.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine. As a brominated heterocyclic amine, this compound requires meticulous handling and disposal to ensure the safety of laboratory personnel and protect the environment. The procedures outlined below are grounded in established safety protocols and regulatory standards, providing a self-validating system for your laboratory's waste management program.

Hazard Assessment and Chemical Profile

Understanding the inherent risks of a chemical is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its structural analogs, such as 5-bromo-2-methoxypyridine and other substituted pyrimidines, provide critical insights into its likely hazard profile.[1][2] This compound should be handled as a hazardous substance.

Based on data from similar chemical structures, the primary hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: Causes skin irritation and serious eye irritation.[2][3]

  • Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[1][2]

Table 1: Anticipated Hazard Profile

Hazard CategoryAnticipated ClassificationRecommended Precautionary Action
Acute Oral Toxicity Category 4 (Harmful if swallowed)Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]
Acute Dermal Toxicity Category 4 (Harmful in contact with skin)Wear protective gloves and clothing.[1]
Acute Inhalation Toxicity Category 4 (Harmful if inhaled)Avoid breathing dust. Use only in a well-ventilated area or chemical fume hood.[1][2]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Wear protective gloves. Wash skin with plenty of soap and water if contact occurs.[2][3]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)Wear safety glasses with side-shields or goggles.[2][4]
Environmental Hazard Not fully characterized, but release to the environment should be avoided.[3]Do not empty into drains or release into the environment.[2][3]

The Regulatory Imperative: RCRA and "Cradle-to-Grave"

In the United States, the disposal of laboratory chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] This framework establishes a "cradle-to-grave" concept, meaning the generator of the waste (your institution) is legally responsible for it from the moment it is created until its final, safe disposal.[5] Improper disposal can lead to significant penalties and environmental harm. Therefore, this compound must never be disposed of in the regular trash or down the sanitary sewer.[6][7]

Core Disposal Principles: Containment and Segregation

Effective waste management begins at the point of generation. The following principles are non-negotiable for ensuring safety and compliance.

  • Segregation is Key: Never mix incompatible wastes.[7][8] this compound waste should be kept separate from strong acids, bases, and oxidizing agents.[2][9]

  • Use Compatible Containers: Waste must be collected in containers made of compatible materials (e.g., High-Density Polyethylene - HDPE) that are in good condition and have a secure, tightly sealing lid.[6][8][10]

  • Maintain Cleanliness: The exterior of waste containers must be kept clean and free of contamination. Use a funnel when transferring liquid waste to prevent spills.[10]

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when actively adding waste. This prevents the release of vapors and protects against spills.[5][7][10]

Step-by-Step Disposal Protocol

This protocol details the procedures for handling different waste streams containing this compound.

Experimental Protocol: Waste Collection and Accumulation

Objective: To safely collect and store waste containing this compound prior to final disposal.

Materials:

  • Designated hazardous waste container (HDPE or other compatible material) with a screw-top lid.

  • Hazardous Waste Label.

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile or butyl rubber gloves.

Procedure:

  • Container Preparation:

    • Select a clean, dry, and chemically compatible waste container.[8]

    • Affix a "Hazardous Waste" label to the container before adding any waste.[9]

  • Labeling:

    • Clearly write the full chemical name: "Waste this compound". Do not use abbreviations.[7]

    • If it is a solution, list all components and their approximate percentages (e.g., "this compound (~5g), Methanol (100mL)").[7][8]

    • Indicate the associated hazards (e.g., "Toxic," "Irritant").[8]

    • Note the accumulation start date (the date the first drop of waste is added).

  • Waste Segregation and Collection:

    • Solid Waste: Collect un-used or expired pure compound, as well as grossly contaminated disposable materials (e.g., weighing paper, contaminated wipes), directly into the designated hazardous waste container. Use tools like a dedicated spatula or brush to avoid generating dust.[6]

    • Liquid Waste: Collect solutions containing the compound in a designated liquid hazardous waste container.

    • Contaminated Sharps: Needles, syringes, or contaminated glassware must be disposed of in a designated, puncture-proof sharps container that is also labeled as hazardous waste.

    • Contaminated PPE: Lightly contaminated gloves and wipes can typically be double-bagged and disposed of according to institutional policy, but grossly contaminated items should be placed in the solid hazardous waste container.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container at or near the point of generation in a designated SAA, such as a chemical fume hood or a secondary containment bin on a workbench.[8]

    • The SAA must be clearly marked.[8]

    • Ensure the container is stored away from incompatible materials.[9]

  • Final Disposal:

    • Once the container is full (do not exceed 90% capacity) or you are no longer generating this waste stream, complete the hazardous waste label with the "full" date.[8][10]

    • Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][6] All disposal must be conducted at an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3][6][11]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.

  • Don PPE: For small, manageable spills, don appropriate PPE, including a respirator if necessary and you are trained to use one.[9]

  • Contain and Clean:

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

    • Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.[3] Avoid creating dust.[1]

    • Decontaminate the spill area with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS office.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of waste containing this compound.

G Disposal Workflow for this compound start Waste Generated (Pure solid, solution, or contaminated material) solid Solid Waste (e.g., powder, contaminated wipes) start->solid Segregate by type liquid Liquid Waste (e.g., reaction mixtures, solutions) start->liquid Segregate by type sharps Contaminated Sharps (e.g., needles, broken glass) start->sharps Segregate by type solid_container Solid Hazardous Waste Container solid->solid_container liquid_container Liquid Hazardous Waste Container liquid->liquid_container sharps_container Puncture-Proof Sharps Container (Labeled as HazWaste) sharps->sharps_container labeling Label Container: - 'Hazardous Waste' - Full Chemical Name(s) & % - Hazards (Toxic, Irritant) - Accumulation Date solid_container->labeling liquid_container->labeling sharps_container->labeling storage Store in designated Satellite Accumulation Area (SAA) (Keep container sealed) labeling->storage disposal Arrange Pickup via EHS for Licensed Hazardous Waste Vendor storage->disposal

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.